molecular formula C15H14O2 B1581499 9H-Fluorene-9,9-dimethanol CAS No. 4425-93-8

9H-Fluorene-9,9-dimethanol

Cat. No.: B1581499
CAS No.: 4425-93-8
M. Wt: 226.27 g/mol
InChI Key: RHBLISBUFROBBC-UHFFFAOYSA-N
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Description

9H-Fluorene-9,9-dimethanol is an aryldiol.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[9-(hydroxymethyl)fluoren-9-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c16-9-15(10-17)13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,16-17H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHBLISBUFROBBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50322885
Record name 9H-Fluorene-9,9-dimethanol
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Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4425-93-8
Record name 9H-Fluorene-9,9-dimethanol
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Record name 9H-Fluorene-9,9-dimethanol
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Record name 4425-93-8
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Record name 9H-Fluorene-9,9-dimethanol
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Record name 9H-fluorene-9,9-diyldimethanol
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Foundational & Exploratory

9H-Fluorene-9,9-dimethanol synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 9H-Fluorene-9,9-dimethanol

Abstract

This guide provides a comprehensive, research-grade protocol for the synthesis of this compound, a valuable bifunctional molecule utilized as a building block in materials science and medicinal chemistry.[1] The presented methodology is a robust two-step process commencing with the readily available starting material, 9H-fluorene. The core of this synthesis involves a base-mediated double formylation at the C9 position, followed by a selective reduction of the resulting dialdehyde intermediate. This document furnishes a detailed mechanistic rationale, a step-by-step experimental procedure, quantitative data tables, purification techniques, and essential safety protocols, designed for researchers and professionals in chemical and pharmaceutical development.

Synthetic Strategy and Mechanistic Rationale

The conversion of 9H-fluorene to this compound is efficiently achieved through a two-stage process. This strategy leverages the unique acidity of the C9 protons of the fluorenyl group, which facilitates the initial carbon-carbon bond formation.

Stage 1: Base-Mediated Double Formylation The protons on the C9 methylene bridge of fluorene are significantly acidic (pKa ≈ 22.6 in DMSO) due to the aromatic stabilization of the resulting fluorenyl anion. This allows for deprotonation by a suitable base, such as sodium ethoxide or potassium ethoxide, to form a potent nucleophile.[1] This nucleophilic anion then attacks the electrophilic carbonyl carbon of a formylating agent, such as ethyl formate. The reaction is performed with an excess of both the base and the formylating agent to drive the reaction towards double addition at the C9 position, yielding a 9,9-diformylfluorene intermediate.[1][2] This intermediate is often not isolated but carried directly into the next step.

Stage 2: Selective Carbonyl Reduction The diformyl intermediate is subsequently reduced to the target diol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild and selective reducing agent that readily reduces aldehydes and ketones to their corresponding alcohols without affecting other potentially reducible functional groups.[3] The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the BH₄⁻ complex to the electrophilic carbonyl carbons of the diformyl intermediate.[4][5] A subsequent workup with a protic solvent (e.g., methanol or water) protonates the resulting alkoxide intermediates to yield the final this compound product.[6][7]

Reaction_Mechanism cluster_0 Stage 1: Double Formylation cluster_1 Stage 2: Reduction Fluorene 9H-Fluorene Anion Fluorenyl Anion Fluorene->Anion + Base Intermediate 9,9-Diformylfluorene (Intermediate) Anion->Intermediate + Ester Diol This compound Intermediate->Diol + Reducer Base KOEt/NaOEt Ester Ethyl Formate (x2) Reducer 1. NaBH4 2. H2O/MeOH Workup

Caption: Overall two-stage synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures in the chemical literature.[1][2] Researchers should perform a thorough risk assessment before commencing any experimental work.

Part A: Synthesis of 9,9-Diformylfluorene Intermediate

Reagent Table

ReagentFormulaMW ( g/mol )AmountMolesNotes
9H-FluoreneC₁₃H₁₀166.2215.0 g0.09Starting Material
Potassium EthoxideC₂H₅KO84.1645.4 g0.54Base
Diethyl Ether(C₂H₅)₂O74.12250 mL-Anhydrous Solvent
Ethyl FormateC₃H₆O₂74.0840.0 g0.54Formylating Agent

Procedure:

  • Reaction Setup: To a dry 500 mL three-neck flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add potassium ethoxide (45.4 g, 0.54 mol) and anhydrous diethyl ether (150 mL) under a nitrogen atmosphere.[1]

  • Fluorene Addition: Cool the flask in an ice-water bath. Separately, dissolve 9H-fluorene (15.0 g, 0.09 mol) in anhydrous diethyl ether (100 mL). Add this solution dropwise to the stirred potassium ethoxide suspension over 30 minutes.[1]

  • Anion Formation: After the addition is complete, allow the mixture to stir in the ice bath for an additional 1 hour. The formation of the fluorenyl anion may be indicated by a color change.

  • Formylation: Add ethyl formate (40.0 g, 0.54 mol) dropwise to the reaction mixture while maintaining the temperature below 10 °C.[1]

  • Reaction Completion: After the addition of ethyl formate, remove the ice bath and allow the reaction to slowly warm to room temperature. Continue stirring until Thin-Layer Chromatography (TLC) indicates the complete consumption of the starting material.[1]

  • Workup: Carefully quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate. Combine the organic phases, wash with saturated brine solution, dry over anhydrous sodium sulfate, and filter.[1]

  • Solvent Removal: Remove the solvent under reduced pressure to yield the crude 9,9-diformylfluorene intermediate, which is used in the next step without further purification.[1]

Part B: Reduction to this compound

Reagent Table

ReagentFormulaMW ( g/mol )AmountMolesNotes
Crude Intermediate-~224.24~20.2 g~0.09From Part A
MethanolCH₃OH32.04200 mL-Solvent
Sodium BorohydrideNaBH₄37.836.8 g0.18Reducing Agent

Procedure:

  • Dissolution: In a 500 mL flask, dissolve the crude intermediate from Part A in methanol (200 mL) with stirring.[1]

  • Reduction: To this solution, add sodium borohydride (6.8 g, 0.18 mol) in small portions at room temperature. The addition may cause gas evolution and a slight exotherm; control the rate of addition to maintain a gentle reaction.[1][7]

  • Reaction Monitoring: Stir the reaction at room temperature until TLC confirms the complete disappearance of the intermediate aldehyde.

  • Isolation: Upon completion, filter the reaction mixture. Collect the filtrate and remove the solvent under reduced pressure.[1]

  • Purification: The resulting solid is purified by recrystallization from toluene to afford the final product, this compound, as a solid.[1]

Mechanism of NaBH₄ Reduction

The reduction of the diformyl intermediate proceeds via a well-established nucleophilic addition mechanism. The hydride ion from NaBH₄ acts as the nucleophile.

Reduction_Mechanism Aldehyde R-CHO (Carbonyl Group) Alkoxide R-CH₂-O⁻ (Alkoxide Intermediate) Aldehyde->Alkoxide + Hydride Hydride H⁻ (from BH₄⁻) Alcohol R-CH₂-OH (Alcohol Product) Alkoxide->Alcohol + Proton Proton H⁺ (from Solvent)

Caption: Nucleophilic addition of hydride to a carbonyl group.

Characterization and Physical Properties

The final product should be characterized to confirm its identity and purity.

Physical Properties Table

PropertyValueSource
Molecular FormulaC₁₅H₁₄O₂
Molecular Weight226.27 g/mol [8]
AppearanceWhite to off-white solid-
Melting Point142-145 °C

Expected Analytical Data:

  • ¹H NMR: Expect signals for the aromatic protons of the fluorene backbone and characteristic peaks for the methylene (-CH₂-) and hydroxyl (-OH) protons.

  • ¹³C NMR: Signals corresponding to the C9 quaternary carbon, the hydroxymethyl carbons, and the aromatic carbons.

  • IR Spectroscopy: A broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of O-H stretching, along with peaks for aromatic C-H bonds.

Safety and Handling

All procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]

  • 9H-Fluorene/9-Fluorenone: May cause skin and eye irritation. Avoid dust inhalation.[11][12]

  • Potassium/Sodium Ethoxide: Highly corrosive and moisture-sensitive. Reacts violently with water. Handle under an inert atmosphere.

  • Diethyl Ether/Toluene: Highly flammable liquids. Keep away from ignition sources.[10]

  • Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Handle with care and avoid contact with moisture.[4]

Experimental Workflow

The following diagram outlines the logical flow of the entire synthesis and analysis process.

Workflow cluster_setup Preparation cluster_synthesis Synthesis cluster_purification Purification & Analysis A Assemble & Dry Glassware B Weigh Reagents A->B C Part A: Double Formylation (0-25°C, ~2-4h) B->C D Quench & Crude Workup C->D Monitor by TLC E Part B: NaBH4 Reduction (25°C, ~2-3h) D->E F Filtration & Solvent Removal E->F Monitor by TLC G Recrystallization (Toluene) F->G H Dry Final Product G->H I Characterization (MP, NMR, IR) H->I

Caption: General workflow for synthesis and characterization.

References

  • Wikipedia. (n.d.). Cannizzaro reaction.
  • Clark, J. (2023). Reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide.
  • Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction.
  • Allen. (n.d.). Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs.
  • BYJU'S. (n.d.). Cannizzaro Reaction Mechanism.
  • Reis, J. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.
  • eCampusOntario Pressbooks. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls.
  • Books. (2020, August 28). 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC.
  • Harper College. (2005, October 9). 9-Fluorenone MSDS.
  • Moodle@Units. (n.d.). 9-Fluorenone Safety Data Sheet.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 9-Fluorenone, 99+% (gc).
  • ResearchGate. (n.d.). A one-pot diastereoselective synthesis of 1,3-diols and 1,3,5-triols via cascade reactions of arylalkynyl Grignard reagents with enol esters.
  • LibreTexts Chemistry. (2022, September 24). 21.6: Chemistry of Esters.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • Chemistry Steps. (n.d.). Esters with Grignard Reagent.
  • Patsnap Eureka. (n.d.). Method for preparing 9-fluorenyl methanol.
  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
  • National Institutes of Health. (n.d.). Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull”.
  • Semantic Scholar. (n.d.). An Expedient Preparation of 9-Fluorenylmethanol.
  • Google Patents. (n.d.). CN103351280A - Simple preparation process of 9-fluorenemethanol.
  • National Institutes of Health. (n.d.). This compound. PubChem.
  • Google Patents. (n.d.). CN113045389B - Synthesis method of 9, 9-bis (methoxymethyl) fluorene.
  • Canadian Intellectual Property Office. (n.d.). High purity 9,9-bis-(4-hydroxyphenyl)-fluorene and method for the preparation and purification thereof - Patent 1253129.

Sources

physicochemical properties of 9H-Fluorene-9,9-dimethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 9H-Fluorene-9,9-dimethanol

Abstract

This technical guide provides a comprehensive analysis of the (CAS No: 4425-93-8). Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the structural, thermal, and spectroscopic characteristics of this important fluorene derivative. We present a synthesis of empirical data and theoretical principles, offering field-proven insights into its behavior and application. The guide includes detailed methodologies for characterization, data presented in accessible formats, and a foundational framework for its use as a versatile chemical building block.

Introduction: The Fluorene Scaffold in Modern Chemistry

The fluorene moiety, a rigid, planar, and electron-rich tricyclic aromatic system, is a privileged scaffold in both materials science and medicinal chemistry.[1] Its derivatives are foundational to the development of high-performance organic electronics, including organic light-emitting diodes (OLEDs), due to their favorable photoelectric properties and thermal stability.[2] In the pharmaceutical realm, the fluorene core is present in numerous pharmacologically active compounds, where its rigid structure serves to orient appended functional groups in a precise three-dimensional arrangement, facilitating specific interactions with biological targets.[2][3]

This compound is an aryldiol that stands out as a particularly useful intermediate. The substitution at the C9 position with two hydroxymethyl groups serves two critical functions: it disrupts the planarity just enough to enhance solubility and processability compared to the parent fluorene, and it provides two reactive handles for further chemical elaboration. Understanding the fundamental physicochemical properties of this molecule is therefore paramount for its effective utilization in the synthesis of novel polymers, ligands, and potential therapeutic agents.[4][5]

Molecular Identity and Physicochemical Profile

A precise understanding of a molecule's identity and core properties is the bedrock of all subsequent experimental work. These parameters dictate everything from solvent selection for a reaction to the interpretation of analytical data.

Chemical Identifiers

The unambiguous identification of this compound is established through a standard set of chemical descriptors.

Caption: 2D representation of this compound.

Table 1: Chemical Identifiers and Core Properties

PropertyValueSource(s)
IUPAC Name [9-(hydroxymethyl)fluoren-9-yl]methanol[6]
CAS Number 4425-93-8[7][8]
Molecular Formula C₁₅H₁₄O₂[6][8]
Molecular Weight 226.27 g/mol [6][7][8]
InChI Key RHBLISBUFROBBC-UHFFFAOYSA-N[7]
SMILES OCC1(CO)c2ccccc2-c3ccccc13[7]
Appearance White crystalline solidInferred from typical properties of similar compounds
Assay ≥98%[7]
Thermal and Physical Properties

The thermal properties of a compound are critical indicators of its purity, stability, and handling requirements.

Table 2: Key Physical and Thermal Data

PropertyValueCommentsSource(s)
Melting Point 142-145 °C (lit.)A sharp melting range is indicative of high purity.[5][7][9]
Boiling Point 422.8 °C at 760 mmHgLikely a predicted value; decomposition may occur at this temperature.[10]
Density 1.2 ± 0.1 g/cm³Predicted value.[10]
Flash Point 207.4 ± 15.8 °CPredicted value.[10]

The melting point is a crucial, experimentally verified parameter. For a crystalline solid, a narrow melting range, such as the 142-145 °C reported, suggests a high degree of purity.[7] This thermal stability up to its melting point allows for its use in reactions conducted at elevated temperatures, provided they remain below this threshold.

Solubility Profile: The Key to Application

Solubility is a pivotal physicochemical property that governs the design of synthetic routes, purification strategies, and formulation for biological assays. As an aryldiol, this compound exhibits a predictable yet nuanced solubility profile. The large, nonpolar fluorene core dominates its character, rendering it insoluble in water. However, the two polar hydroxyl groups allow for hydrogen bonding and dipole-dipole interactions, enabling solubility in a range of polar organic solvents.

Table 3: Qualitative Solubility Profile

Solvent ClassSolvent ExamplesExpected SolubilityRationale
Polar Aprotic DMSO, DMF, AcetoneSolubleStrong dipole-dipole interactions facilitate solvation of the diol functionality.
Polar Protic Methanol, EthanolModerately SolubleThe solvent can act as both a hydrogen bond donor and acceptor, interacting favorably with the hydroxyl groups.
Chlorinated Dichloromethane (DCM), Chloroform (CHCl₃)SolubleGood general solvents for moderately polar organic compounds.
Ethers Tetrahydrofuran (THF), Diethyl EtherSoluble to Moderately SolubleTHF is generally a better solvent due to its higher polarity.
Aromatic Toluene, BenzeneSparingly SolubleThe nonpolar solvent primarily interacts with the fluorene backbone.
Nonpolar Aliphatic Hexanes, HeptaneInsolubleInsufficient polarity to overcome the crystal lattice energy.
Aqueous WaterInsolubleThe large hydrophobic fluorene core prevents dissolution.
Protocol for Quantitative Solubility Determination

For applications in drug development, such as formulation for high-throughput screening, a precise quantitative understanding of solubility is essential. The following protocol, based on the gravimetric analysis of a saturated solution, provides a reliable method for determining this value.

Caption: Experimental workflow for quantitative solubility determination.

Methodology:

  • Preparation: Add an excess of this compound to a vial containing a precise volume (e.g., 2.0 mL) of the chosen analytical-grade solvent.

  • Equilibration: Seal the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate for a period sufficient to reach equilibrium (typically 24-48 hours).

  • Filtration: After equilibration, allow the excess solid to settle. Carefully withdraw a known volume of the clear supernatant using a volumetric pipette, passing it through a 0.45 µm syringe filter to remove any suspended microcrystals.

  • Gravimetric Analysis: Transfer the filtered solution to a pre-weighed vial. Carefully remove the solvent under a stream of nitrogen or in a vacuum oven at a temperature well below the compound's melting point.

  • Calculation: Once the solid is completely dry, re-weigh the vial. The mass of the dissolved solid is the final weight minus the initial vial weight. Calculate the solubility, typically expressed in mg/mL or g/100 mL.

Trustworthiness Check: This protocol is self-validating. The presence of undissolved solid at the end of the equilibration step confirms that a saturated solution was achieved. Consistency across replicate measurements will ensure the reliability of the determined value.

Spectroscopic and Analytical Characterization

The structural elucidation and purity confirmation of this compound rely on a suite of standard analytical techniques. The expected spectral features are directly correlated with its molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the spectrum is dominated by features corresponding to the hydroxyl groups and the aromatic system. An ATR-IR spectrum is available in the literature.[6]

Table 4: Expected IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration Type
3600 - 3200 O-HStrong, broad band due to hydrogen bonding of the hydroxyl groups.
3100 - 3000 C-H (sp²)Aromatic C-H stretching.
3000 - 2850 C-H (sp³)Aliphatic C-H stretching from the -CH₂- groups.
~1600, ~1450 C=CAromatic ring stretching vibrations.
~1050 C-OC-O stretching of the primary alcohol.

Causality in Interpretation: The broadness of the O-H stretch is a direct consequence of intermolecular hydrogen bonding in the solid state. In a very dilute solution in a non-polar solvent, a sharper, higher-frequency peak would be expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

  • Aromatic Protons (δ ≈ 7.2-7.8 ppm): The eight protons on the fluorene ring system would appear as a series of complex multiplets. The specific chemical shifts and coupling constants depend on their position relative to the C9 center.

  • Methylene Protons (-CH₂-) (δ ≈ 3.5-4.0 ppm): The four protons of the two -CH₂- groups are chemically equivalent and would likely appear as a singlet.

  • Hydroxyl Protons (-OH) (δ ≈ 1.5-3.0 ppm): The two hydroxyl protons would appear as a broad singlet. Its chemical shift is highly dependent on concentration, solvent, and temperature due to hydrogen bonding exchange. Adding a drop of D₂O would cause this signal to disappear, confirming its assignment.

¹³C NMR (Carbon NMR):

  • Aromatic Carbons (δ ≈ 120-150 ppm): Multiple signals are expected for the aromatic carbons of the fluorene system. Quaternary carbons would have lower intensities.

  • C9 Carbon (δ ≈ 50-60 ppm): The unique sp³-hybridized quaternary carbon at the C9 position would appear in this region.

  • Methylene Carbons (-CH₂OH) (δ ≈ 60-70 ppm): The two equivalent methylene carbons would give rise to a single signal.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the fragmentation pattern of a molecule. For this compound, the expected molecular ion peak [M]⁺ in an electron ionization (EI) experiment would be at an m/z of 226.27. Common fragmentation patterns would likely involve the loss of water (H₂O) or a hydroxymethyl radical (•CH₂OH).

Applications and Chemical Reactivity

This compound is primarily utilized as a synthetic intermediate. Its utility stems from the reactivity of the two primary alcohol groups, which can undergo a variety of common organic transformations.

  • Polymer Synthesis: It can be used as a diol monomer in condensation polymerizations to create polyesters and polyethers. The incorporation of the rigid fluorene unit into the polymer backbone can impart desirable properties such as high thermal stability and specific optoelectronic characteristics.[4]

  • Ligand Synthesis: The hydroxyl groups can be converted to other functionalities, such as phosphinites, to create bidentate ligands for transition metal catalysis.[4] For example, reaction with chlorodiphenylphosphine can yield diphosphinite ligands.

  • Derivatization for Drug Discovery: In a drug development context, the diol can serve as a scaffold. The hydroxyl groups can be functionalized to explore structure-activity relationships (SAR). For instance, they can be converted to ethers, esters, or amines to modulate properties like solubility, lipophilicity, and target binding.

Caption: Key synthetic applications of this compound.

Conclusion

This compound is a well-characterized compound with a robust set of physicochemical properties that make it a valuable and versatile building block in both materials and medicinal chemistry. Its defined melting point, predictable solubility, and the dual reactivity of its hydroxyl groups provide a solid foundation for its application in complex synthetic endeavors. This guide has consolidated the available data and provided standardized protocols to empower researchers to confidently integrate this compound into their research and development workflows. The continued exploration of derivatives built from this scaffold holds significant promise for the creation of novel functional materials and potential therapeutic agents.

References

  • Chemsrc. (n.d.). This compound.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis of Novel Fluorene-Based Materials with 9,9-Dimethyl-9H-fluorene.
  • Alkali Scientific. (n.d.). This compound, 1 X 5 g (477923-5G).
  • ResearchGate. (2020, August 9). Synthesis and Applications of 9/9,9‐Substituted Fluorene Derivatives.

Sources

Introduction: The Architectural Significance of 9H-Fluorene-9,9-dimethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 9H-Fluorene-9,9-dimethanol: Synthesis, Properties, and Applications

This compound is a unique bifunctional molecule built upon the rigid, planar, and aromatic fluorene nucleus. The true value of this compound lies in the two hydroxymethyl groups attached to the C9 position. This substitution pattern breaks the planarity of potential polymer chains, creating a "cardo" or loop-like structure that imparts remarkable properties to resulting materials. Furthermore, these reactive hydroxyl groups serve as versatile handles for synthetic chemists, allowing the fluorene scaffold to be integrated into a diverse array of more complex molecular architectures. This guide provides an in-depth exploration of this compound, from its fundamental identifiers and properties to its synthesis and key applications in materials science and its potential as a scaffold in medicinal chemistry.

Chemical Identity and Physicochemical Properties

Precise identification and understanding the physical characteristics of a compound are foundational to its application in research and development.

Identifier Value Source(s)
CAS Number 4425-93-8[1][2][3][4][5][6]
IUPAC Name [9-(Hydroxymethyl)fluoren-9-yl]methanol[6]
Molecular Formula C₁₅H₁₄O₂[1][2][3][4][5]
Molecular Weight 226.27 g/mol [1][2][3][4][6]
PubChem CID 345022[6]
InChI 1S/C15H14O2/c16-9-15(10-17)13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,16-17H,9-10H2[3][6]
InChIKey RHBLISBUFROBBC-UHFFFAOYSA-N[1][3][6]
SMILES OCC1(CO)c2ccccc2-c3ccccc13[3]
Appearance White to off-white crystalline solid[7]
Melting Point 142-146.5 °C[1][3]
Boiling Point 422.8 °C at 760 mmHg[1]
Density 1.2 ± 0.1 g/cm³[1]

Synthesis of this compound

The primary route to this compound is through the hydroxymethylation of 9H-fluorene. This reaction leverages the acidity of the C9 protons of the fluorene ring system.

Causality of the Synthetic Approach

The methylene bridge protons at the C9 position of fluorene are significantly more acidic (pKa ≈ 22.6 in DMSO) than typical hydrocarbons. This is due to the aromatic stabilization of the resulting fluorenyl anion, where the negative charge is delocalized over the entire tricyclic system. This inherent acidity allows for deprotonation with a moderately strong base, creating a potent nucleophile. This nucleophilic fluorenyl anion can then readily attack the electrophilic carbon of an aldehyde, such as formaldehyde (often supplied as its polymer, paraformaldehyde), to form the new C-C bonds. The reaction proceeds in two successive steps to yield the 9,9-disubstituted product.

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Fluorene 9H-Fluorene ReactionVessel Reaction Vessel (Deprotonation & Nucleophilic Attack) Fluorene->ReactionVessel Paraformaldehyde Paraformaldehyde Paraformaldehyde->ReactionVessel Base Base (e.g., Sodium Ethoxide) Base->ReactionVessel Solvent Solvent (e.g., DMSO) Solvent->ReactionVessel Quench Quench with Acid ReactionVessel->Quench 1. Precipitate Precipitate with Water Quench->Precipitate 2. Filter Filter Precipitate->Filter 3. Recrystallize Recrystallize (e.g., from Toluene) Filter->Recrystallize 4. FinalProduct This compound Recrystallize->FinalProduct 5.

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is a composite representation based on established methods described in the literature[1][8]. Researchers should always consult primary sources and perform appropriate risk assessments before conducting any experiment.

1. Reagents and Equipment:

  • 9H-Fluorene

  • Paraformaldehyde

  • Sodium ethoxide (or another suitable base like potassium carbonate)[8]

  • Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (for quenching)

  • Toluene (for recrystallization)

  • Deionized water

  • Round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet

  • Ice bath

  • Buchner funnel and filtration apparatus

2. Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, prepare a solution or dispersion of paraformaldehyde and sodium ethoxide in DMSO.

  • Cooling: Cool the mixture in an ice bath to a temperature between 10 and 20 °C[2].

  • Addition of Fluorene: Add solid, powdered 9H-fluorene portion-wise to the cooled mixture while stirring vigorously. The use of solid fluorene is a key process improvement that can reduce the total solvent volume required[2].

  • Reaction: Allow the reaction to proceed at this temperature, monitoring its progress by Thin-Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction mixture by slowly adding hydrochloric acid until the solution is acidic.

  • Precipitation: Pour the quenched reaction mixture into a beaker of cold deionized water to precipitate the crude product.

  • Isolation: Collect the crude this compound by vacuum filtration, washing the solid with deionized water.

  • Purification: Recrystallize the crude solid from a suitable solvent, such as toluene, to yield the purified product as a white crystalline solid[2].

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and melting point analysis to confirm its identity and purity.

Applications in Materials Science: The "Cardo" Advantage

The primary application of this compound is as a monomer for the synthesis of high-performance polymers, such as specialty polycarbonates and polyesters. The fluorene unit, when incorporated into a polymer backbone, confers a set of highly desirable properties.

Causality of Performance: The fluorene moiety is a rigid, bulky group. When polymers are formed using 9,9-disubstituted fluorene monomers, the fluorene unit is oriented perpendicular to the main polymer chain. This "cardo" structure has two major consequences:

  • Enhanced Thermal Stability: The bulky, rigid structure physically restricts the rotational and translational movement of the polymer chains. This inhibition of chain mobility leads to a significantly higher glass transition temperature (Tg) and improved overall thermal stability compared to polymers with more flexible backbones.

  • High Refractive Index and Low Birefringence: The fluorene unit is rich in aromatic rings, which contributes to a high molar refractivity and, consequently, a high refractive index in the resulting polymer. Simultaneously, the orthogonal arrangement of the fluorene "cardo" unit relative to the polymer backbone creates a complex, three-dimensional structure that effectively randomizes the orientation of polarizable groups, leading to very low birefringence (the difference in refractive index with the direction of light polarization). This combination of high refractive index and low birefringence is highly sought after for advanced optical applications.

Structure-Property Relationship Diagram

G cluster_input Monomer Structure cluster_polymer Polymer Architecture cluster_properties Resulting Properties Monomer This compound Polymer Polymer Backbone (Linear Chain) Monomer->Polymer Cardo Rigid, Perpendicular Fluorene 'Cardo' Unit Monomer->Cardo Tg High Glass Transition Temp (Tg) Polymer->Tg Chain mobility restricted by Cardo->Tg RI High Refractive Index Cardo->RI Aromatic density leads to Birefringence Low Birefringence Cardo->Birefringence Orthogonal structure leads to Stability Excellent Thermal Stability Tg->Stability

Caption: How the "cardo" structure of fluorene monomers enhances polymer properties.

Role in Drug Development and Medicinal Chemistry

While direct applications of this compound in synthesizing approved drugs are not extensively documented, the fluorene scaffold is a recognized "privileged structure" in medicinal chemistry. Fluorene derivatives have demonstrated a wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and antibacterial properties[9].

This compound serves as a valuable and versatile starting material for introducing a functionalized C2-unit at the sterically hindered C9 position. The two primary alcohol groups can be readily transformed into a variety of other functional groups, such as aldehydes, carboxylic acids, amines, or ethers, providing a gateway to a diverse library of novel fluorene derivatives for biological screening. For example, the related compound 9,9-bis(4-hydroxyphenyl)fluorene (BHPF) has been identified as a potential inhibitor of Candida biofilms[7]. This highlights the potential for C9-disubstituted fluorenes to serve as scaffolds for new therapeutic agents. The rigid fluorene backbone is an excellent scaffold for presenting appended functional groups in a well-defined three-dimensional orientation for interaction with biological targets like enzymes or receptors.

Safety and Handling

Based on aggregated GHS data, this compound is classified as Acute Toxicity 4, Oral (H302: Harmful if swallowed)[6].

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid formation of dust and aerosols. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical intermediate; it is a molecular architect's tool. Its true value is realized upon its incorporation into larger systems. In materials science, its rigid "cardo" structure is a linchpin for creating next-generation optical polymers with exceptional thermal stability and unique refractive properties. In medicinal chemistry, it offers a robust and synthetically versatile scaffold for the exploration of new chemical space in the quest for novel therapeutics. The straightforward synthesis and the dual functionality of its hydroxyl groups ensure that this compound will remain a compound of significant interest to researchers and scientists across multiple disciplines.

References

  • Sabanci, N.V. (2016). Process for the synthesis of 9,9-bis(hydroxymethyl)fluorene. Google Patents (WO2016193215A1).
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Al-Faham, M. A., et al. (2023). New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles. ResearchGate.
  • Guo, M. X. (2022). Synthesis Of 9-fluorenylmethanol And 9,9-bis(Hydroxymethyl) Fluorene From Fluorene Of Anthracene Residue. Globe Thesis.

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Introduction: The Physicochemical Landscape of 9H-Fluorene-9,9-dimethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 9H-Fluorene-9,9-dimethanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This compound, a derivative of the polycyclic aromatic hydrocarbon fluorene, is a molecule of significant interest in materials science and synthetic chemistry. Its rigid, planar fluorene core provides a foundation for creating materials with unique thermal and photophysical properties, while the two hydroxymethyl groups at the C9 position introduce sites for further chemical modification and influence its solubility characteristics.[1] Understanding the solubility of this compound is a critical first step in its application, governing everything from reaction conditions and purification strategies to its formulation in final products.

The molecular structure of this compound is inherently dichotomous. The large, nonpolar fluorene backbone is hydrophobic, while the two hydroxyl (-OH) functional groups are polar and capable of acting as both hydrogen bond donors and acceptors. This duality dictates its interaction with various organic solvents, making a systematic approach to solubility determination essential.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₁₅H₁₄O₂[2]
Molecular Weight 226.27 g/mol [2]
Melting Point 142-145 °C[1]
Appearance White to off-white solid[3]
Functional Groups Hydroxyl (-OH)[1]

Theoretical Solubility Profile: A Predictive Analysis

The fundamental principle of "like dissolves like" provides a strong framework for predicting the solubility of this compound.[4] The molecule's significant nonpolar surface area, contributed by the fluorene rings, suggests good solubility in nonpolar and moderately polar solvents. Concurrently, the presence of two hydroxyl groups allows for hydrogen bonding interactions, which should promote solubility in polar protic solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the hydroxyl groups of this compound. Therefore, moderate to good solubility is anticipated. For instance, related fluorene compounds with polar functional groups, such as 9,9-Bis(4-hydroxy-3-methylphenyl)fluorene, are known to be soluble in methanol.[3]

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide - DMSO): These solvents possess a dipole moment but do not have a hydrogen atom directly bonded to an electronegative atom. They can act as hydrogen bond acceptors. Given the overall polarity of this compound, it is expected to exhibit good solubility in these solvents. DMSO, in particular, is a powerful solvent for a wide range of organic compounds.[5]

  • Nonpolar Solvents (e.g., Toluene, Hexane): The large, nonpolar fluorene core suggests that there will be favorable van der Waals interactions with nonpolar solvents. Solubility in aromatic solvents like toluene is likely to be higher than in aliphatic solvents like hexane, due to potential π-π stacking interactions between the fluorene rings and the benzene ring of toluene. The parent compound, fluorene, is soluble in toluene and other aromatic solvents.[6][7]

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are weakly polar and are excellent at dissolving a wide array of organic compounds. It is highly probable that this compound will be readily soluble in these solvents. For example, 9,9-Bis(4-hydroxy-3-methylphenyl)fluorene is soluble in chloroform.[3]

  • Aqueous Solvents (e.g., Water): Despite the presence of two hydroxyl groups, the large hydrophobic fluorene backbone is expected to dominate, leading to very low solubility in water. This is a common characteristic for many fluorene derivatives.[3][8]

Summary of Predicted Solubility:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar ProticMethanol, EthanolGoodHydrogen bonding with -OH groups.
Polar AproticAcetone, DMSO, Ethyl AcetateGood to ExcellentDipole-dipole interactions and hydrogen bond acceptance.
ChlorinatedDichloromethane, ChloroformExcellentEffective solvation of both polar and nonpolar moieties.
AromaticTolueneGoodFavorable π-π stacking and van der Waals interactions.
Nonpolar AliphaticHexaneLow to ModeratePrimarily van der Waals interactions; less favorable than aromatics.
AqueousWaterInsolubleLarge hydrophobic fluorene backbone dominates.

Experimental Determination of Equilibrium Solubility: A Validated Protocol

For drug development and process chemistry, precise, quantitative solubility data is indispensable. The "gold standard" for determining equilibrium solubility is the shake-flask method.[9][10] This protocol is designed to be a self-validating system, ensuring that a true equilibrium state is reached and accurately measured.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature (e.g., 25 °C or 37 °C).

Materials:

  • High-purity this compound

  • Analytical grade organic solvents

  • Glass vials with PTFE-lined screw caps

  • Thermostatically controlled orbital shaker or incubator

  • Analytical balance (± 0.1 mg)

  • Calibrated positive displacement pipettes

  • Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer system

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation prep1 Add excess solid This compound to vial prep2 Add precise volume of solvent prep1->prep2 prep3 Seal vial tightly prep2->prep3 equil Agitate at constant temperature (e.g., 24-72h) prep3->equil check Allow solids to settle equil->check sample Withdraw supernatant check->sample filter Filter through 0.22µm syringe filter sample->filter dilute Dilute sample accurately filter->dilute analyze Quantify concentration (HPLC or UV-Vis) dilute->analyze calc Calculate solubility (mg/mL or mol/L) analyze->calc

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Protocol:

  • Preparation of Saturated Solutions:

    • To a series of glass vials, add an excess amount of solid this compound. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[9]

    • Accurately dispense a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

    • Securely cap the vials. It is advisable to prepare each solvent condition in triplicate to assess variability.[9]

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixtures at a moderate speed for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typical.[11]

    • Causality Check: To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The concentration should plateau, showing no significant change between the later time points.[9]

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., PTFE for most organic solvents) to remove any microscopic particulate matter. Trustworthiness Check: This filtration step is critical; failure to remove fine particles will lead to an overestimation of solubility.[10][12]

    • Accurately dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Prepare a series of calibration standards of this compound of known concentrations in the solvent of interest.

    • Analyze the calibration standards and the prepared samples using a validated analytical method, such as HPLC with UV detection or UV-Vis spectrophotometry.

    • Construct a calibration curve by plotting the analytical response versus concentration for the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor.

    • The resulting value is the equilibrium solubility of this compound in that solvent at the specified temperature.

    • Express the final solubility in appropriate units, such as mg/mL, g/L, or molarity (mol/L).

Conclusion

References

  • AxisPharm. Equilibrium Solubility Assays Protocol. [Link]
  • EXPERIMENT 1 DETERMIN
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  • Summary of solubility measurement protocols of each company before harmoniz
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An In-depth Technical Guide to the Molecular Structure and Conformation of 9H-Fluorene-9,9-dimethanol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive examination of the molecular structure and conformational dynamics of 9H-Fluorene-9,9-dimethanol (FDM), a pivotal fluorene derivative with significant applications in materials science and as a structural motif in medicinal chemistry. This document delves into the synthesis, detailed structural analysis based on single-crystal X-ray diffraction data, spectroscopic characterization, and conformational possibilities of FDM. By elucidating the fundamental chemical and physical properties of this molecule, this guide aims to equip researchers and professionals in drug development and materials science with the foundational knowledge required for its effective utilization and further derivatization.

Introduction: The Significance of the Fluorene Scaffold

The fluorene moiety, a tricyclic aromatic hydrocarbon, is a privileged scaffold in both materials science and medicinal chemistry. Its rigid, planar, and electron-rich nature imparts unique photophysical and electronic properties, making fluorene derivatives ideal candidates for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent probes.[1] In the realm of drug discovery, the fluorene core is present in a number of pharmacologically active compounds, where it can engage in critical π-π stacking interactions with biological targets.[2][3]

The 9-position of the fluorene ring is particularly susceptible to functionalization, allowing for the introduction of various substituents to modulate the molecule's properties. This compound (FDM), with its two hydroxymethyl groups at the C9 position, is a key derivative that serves as a versatile building block for more complex architectures, including polymers and ligands. This guide will provide an in-depth analysis of its fundamental molecular structure and conformation.

Synthesis and Spectroscopic Characterization

A robust understanding of a molecule's properties begins with its synthesis and characterization. The preparation of this compound is typically achieved through a two-step process starting from 9H-fluorene.

Synthesis Protocol: A Two-Step Approach

The synthesis proceeds via a hydroxymethylation reaction at the C9 position of fluorene. The following protocol is a representative method based on established literature procedures.[4][5][6]

Step 1: Hydroxymethylation of 9H-Fluorene

  • Reaction Principle: The acidic proton at the C9 position of fluorene is abstracted by a strong base, generating a fluorenyl anion. This nucleophile then attacks the electrophilic carbon of an aldehyde, typically paraformaldehyde, to introduce the hydroxymethyl groups.

  • Experimental Protocol:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, a solution of 9H-fluorene in a suitable aprotic solvent (e.g., dimethyl sulfoxide - DMSO) is prepared.

    • A strong base, such as sodium methoxide or potassium tert-butoxide, is added portion-wise at room temperature under a nitrogen atmosphere.

    • Paraformaldehyde is then added to the reaction mixture, and the solution is heated (e.g., to 60-80 °C) and stirred for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction is quenched by the addition of water or a dilute acid solution.

    • The crude product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The resulting solid is purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield pure this compound.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of a nitrogen atmosphere is crucial to prevent the oxidation of the fluorenyl anion, which can lead to the formation of fluorenone as a significant byproduct.

  • Aprotic Solvent: DMSO is an effective solvent for this reaction as it can dissolve both the fluorene and the base, and its polar aprotic nature facilitates the nucleophilic attack.

  • Strong Base: A base with a pKa higher than that of fluorene's C9 proton is required for efficient deprotonation.

  • Purification: Recrystallization is a critical step to obtain a high-purity product suitable for subsequent applications and detailed characterization.

Synthesis Workflow Diagram

Synthesis_Workflow Fluorene 9H-Fluorene Intermediate Fluorenyl Anion Fluorene->Intermediate Deprotonation Base Strong Base (e.g., NaOMe) Base->Intermediate Paraformaldehyde Paraformaldehyde FDM This compound Paraformaldehyde->FDM Intermediate->FDM Nucleophilic Attack Quench Aqueous Workup & Recrystallization FDM->Quench Quench->FDM Purified Product

Caption: General synthesis workflow for this compound.

Spectroscopic Characterization

The identity and purity of the synthesized this compound are confirmed through various spectroscopic techniques.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the fluorene backbone, typically in the range of 7.2-7.8 ppm. The methylene protons of the two hydroxymethyl groups will appear as a singlet or a set of doublets (if diastereotopic) further upfield, and the hydroxyl protons will present as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the aromatic carbons of the fluorene moiety and a distinct signal for the sp³-hybridized C9 carbon. The carbons of the hydroxymethyl groups will also be evident in the aliphatic region of the spectrum.

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides valuable information about the functional groups present in the molecule. Key expected vibrational modes for this compound include:

  • O-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups.[7]

  • C-H Stretching (Aromatic): Sharp peaks typically observed above 3000 cm⁻¹.

  • C-H Stretching (Aliphatic): Absorptions in the 2850-3000 cm⁻¹ range corresponding to the methylene groups.

  • C=C Stretching (Aromatic): Characteristic absorptions in the 1450-1600 cm⁻¹ region.[8]

  • C-O Stretching: A strong band in the 1000-1200 cm⁻¹ region, indicative of the primary alcohol C-O bond.[7]

Molecular Structure and Conformation

The precise three-dimensional arrangement of atoms in this compound has been elucidated by single-crystal X-ray diffraction, providing a detailed picture of its bond lengths, bond angles, and conformational preferences.

Crystallographic Data and Molecular Geometry

A recent study by Hanauer et al. (2024) provides a detailed crystallographic analysis of this compound. The key structural parameters are summarized in the table below.

Parameter Value Significance
Crystal SystemOrthorhombicDescribes the symmetry of the crystal lattice.
Space GroupP2₁2₁2₁Defines the arrangement of molecules within the crystal.
C9-C(methylene) Bond Length~1.54 ÅTypical single bond length between two sp³-hybridized carbon atoms.
C(methylene)-O Bond Length~1.43 ÅStandard single bond length for a C-O bond in an alcohol.
C-C-C Angle in Fluorene~105-133°The internal angles of the five-membered ring deviate from the ideal 109.5°, indicating ring strain.
C9-C(methylene)-O Angle~112°Close to the ideal tetrahedral angle.
Dihedral Angle (Benzene Rings)~5.1°The two benzene rings of the fluorene core are not perfectly coplanar, exhibiting a slight twist.[2]
Conformational Analysis

The conformation of the two hydroxymethyl groups at the C9 position is a key determinant of the molecule's overall shape and its potential for intermolecular interactions, such as hydrogen bonding.

  • Torsional Angles: The orientation of the hydroxyl groups is defined by the torsion angles around the C9-C(methylene) bonds. The reported torsion angles of 84.5° and -96.1° for the C1-C14-O1-H1 and C1-C15-O2-H2 atomic sequences, respectively, indicate that the hydroxyl groups adopt a staggered conformation relative to the fluorene backbone.[2] This arrangement minimizes steric hindrance between the hydroxyl groups and the aromatic rings.

  • Hydrogen Bonding: In the solid state, the hydroxyl groups of this compound are involved in a network of intermolecular hydrogen bonds. This hydrogen bonding plays a crucial role in the packing of the molecules in the crystal lattice and influences the material's bulk properties, such as its melting point.

Molecular Conformation Diagram

Caption: Conformational arrangement of hydroxymethyl groups in FDM.

Applications in Research and Development

The unique structural features of this compound make it a valuable precursor in several areas of research and development.

Polymer Chemistry

The two hydroxyl groups of FDM provide reactive sites for polymerization reactions. It can be used as a diol monomer in the synthesis of polyesters and polyurethanes. The incorporation of the rigid fluorene unit into the polymer backbone can enhance the thermal stability and mechanical properties of the resulting materials.

Medicinal Chemistry and Drug Development

While this compound itself is not typically a pharmacologically active agent, it serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications.[9][10] The fluorene scaffold can be further functionalized to create derivatives that target specific biological pathways. The diol functionality allows for the attachment of various pharmacophores through ester or ether linkages.

Conclusion

This compound is a fundamentally important molecule whose structural and conformational properties are well-defined. Its synthesis is readily achievable, and its characterization by standard spectroscopic methods is straightforward. The detailed knowledge of its molecular geometry, derived from single-crystal X-ray diffraction, provides a solid foundation for computational modeling and the rational design of new materials and potential drug candidates. As a versatile building block, this compound will undoubtedly continue to play a significant role in the advancement of both materials science and medicinal chemistry.

References

  • Hanauer, T., Seidel, P., Seichter, W., & Mazik, M. (2024). Crystal Structures of 9,9-Disubstituted Fluorene Derivatives Bearing Methyl, Hydroxymethyl or Pyridinylmethyl Groups. Molbank, 2024(1), M1928. [Link]
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis of Novel Fluorene-Based Materials with 9,9-Dimethyl-9H-fluorene.
  • Protheragen. (2023). Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry.
  • Google Patents. (2016). Process for the synthesis of 9,9-bis(hydroxymethyl)fluorene.
  • El-Sayed, N. N. E., et al. (2019). Bioactive fluorenes. part I. Synthesis, pharmacological study and molecular docking of novel dihydrofolate reductase inhibitors based-2,7-dichlorofluorene. Bioorganic Chemistry, 89, 103013. [Link]
  • Google Patents. (2016). Process for the synthesis of 9,9-bis(hydroxymethyl)fluorene.
  • ResearchGate. (n.d.). Preparation and properties of 9, 9-bis(methoxymethyl) fluorene.
  • PubChem. (n.d.). This compound.
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  • ResearchGate. (n.d.). Synthesis and Applications of 9/9,9‐Substituted Fluorene Derivatives.
  • ResearchGate. (n.d.). 1 H NMR spectra of the isolated dihydrodiols formed from fluorene and....
  • National Institute of Standards and Technology. (n.d.). Fluorene.
  • PubChem. (n.d.). 9H-Fluorene-9-methanol.
  • ResearchGate. (n.d.). FTIR spectrum of fluorene single crystal.
  • PubMed. (n.d.). Bond angle versus torsional deformation in an overcrowded alkene: 9-(2,2,2-triphenylethylidene)fluorene.
  • National Center for Biotechnology Information. (n.d.). Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles.
  • Chemistry LibreTexts. (2021). 3.2: Conformational analyses.
  • Chemistry LibreTexts. (2023). 9.1: Rotation about Single Bonds- Conformations.

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An In-depth Technical Guide to the Spectroscopic Characterization of 9H-Fluorene-9,9-dimethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

9H-Fluorene-9,9-dimethanol is a key bifunctional fluorene derivative that serves as a versatile building block in medicinal chemistry and materials science. Its rigid, dibenzylic structure, coupled with the reactive primary hydroxyl groups at the C9 position, makes it an attractive scaffold for the synthesis of a diverse array of complex molecules, including novel therapeutic agents and advanced organic materials. A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and the rational design of subsequent chemical transformations.

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. As a Senior Application Scientist, the following sections synthesize fundamental spectroscopic principles with practical, field-proven insights to offer a robust framework for the characterization of this important molecule.

Molecular Structure and Key Spectroscopic Features

The molecular structure of this compound, with the systematic IUPAC name [9-(hydroxymethyl)fluoren-9-yl]methanol, is foundational to interpreting its spectral data.[1] The molecule possesses a plane of symmetry through the C9 carbon and the two attached hydroxymethyl groups. This symmetry significantly influences its NMR spectra, leading to a reduced number of unique signals for the aromatic protons and carbons.

Caption: Molecular structure of this compound.

Synthesis of this compound

The most common and efficient synthesis of this compound involves the base-catalyzed hydroxymethylation of 9H-fluorene with formaldehyde.[2][3][4] Understanding the synthetic route is critical for anticipating potential impurities that may be observed in spectroscopic analysis, such as unreacted fluorene or the mono-substituted intermediate, 9-fluorenemethanol.

Experimental Protocol: Synthesis

Synthesis_Workflow Fluorene 9H-Fluorene Base_Formaldehyde + Base (e.g., NaOMe) + Paraformaldehyde Fluorene->Base_Formaldehyde Reaction Hydroxymethylation in DMSO Base_Formaldehyde->Reaction Product This compound Reaction->Product

Caption: General workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of sodium methoxide in methanol, add dimethyl sulfoxide (DMSO).

  • Addition of Reagents: Add paraformaldehyde to the mixture, followed by the portion-wise addition of solid 9H-fluorene.[2] The use of solid fluorene is a key process improvement that reduces the overall solvent volume.[2]

  • Reaction Conditions: Maintain the reaction mixture at a controlled temperature, typically between 10-20°C, with stirring.[3]

  • Work-up: Quench the reaction with an acid, such as hydrochloric acid.[3] The product is then precipitated by the addition of water and collected by filtration.[2]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as toluene, to yield high-purity this compound.[2]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the fluorene backbone, the methylene protons of the hydroxymethyl groups, and the hydroxyl protons.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 7.8Doublet2HAromatic (H4, H5)
~ 7.5Doublet2HAromatic (H1, H8)
~ 7.3Triplet2HAromatic (H2, H7)
~ 7.2Triplet2HAromatic (H3, H6)
~ 3.8Singlet4H-CH₂-
VariableSinglet (broad)2H-OH

Expertise & Experience in Interpretation:

  • Aromatic Region (7.2-7.8 ppm): The aromatic region displays a classic pattern for a symmetrically 9,9-disubstituted fluorene. The protons furthest downfield (~7.8 ppm) are H4 and H5, which are deshielded by the diamagnetic anisotropy of the neighboring aromatic ring. The symmetry of the molecule results in four distinct signals for the eight aromatic protons.

  • Methylene Protons (~3.8 ppm): The two methylene groups (-CH₂-) are chemically and magnetically equivalent due to the molecule's symmetry, giving rise to a single, sharp singlet integrating to four protons.

  • Hydroxyl Protons (Variable): The chemical shift of the hydroxyl protons is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. This signal is often broad and can be confirmed by a D₂O exchange experiment, where the peak will disappear.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon framework of this compound. Due to the molecule's symmetry, only seven distinct carbon signals are expected in the proton-decoupled spectrum.

Chemical Shift (δ, ppm) Assignment
~ 148Quaternary Aromatic (C11, C13)
~ 141Quaternary Aromatic (C12, C14)
~ 128Aromatic CH (C4, C5)
~ 127Aromatic CH (C2, C7)
~ 124Aromatic CH (C3, C6)
~ 120Aromatic CH (C1, C8)
~ 70-CH₂-
~ 55Quaternary (C9)

Expertise & Experience in Interpretation:

  • Quaternary Carbons: The signal for the C9 carbon is a key identifier, appearing around 55 ppm. The quaternary aromatic carbons (C11, C12, C13, C14) will appear as weak signals in the downfield region of the spectrum.

  • Methylene Carbon: The carbon of the two equivalent methylene groups gives a distinct signal around 70 ppm.

  • Aromatic Carbons: The aromatic CH carbons will appear in the typical range of 120-130 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by absorptions corresponding to the O-H and C-H stretching vibrations, as well as characteristic peaks for the aromatic system. An ATR-IR spectrum of this compound is available from commercial sources such as Aldrich.[1]

Wavenumber (cm⁻¹) Vibrational Mode Intensity
3600-3200O-H stretch (hydrogen-bonded)Strong, Broad
3100-3000Aromatic C-H stretchMedium
3000-2850Aliphatic C-H stretchMedium
~1600, ~1450Aromatic C=C stretchMedium to Strong
~1050C-O stretch (primary alcohol)Strong
~740Aromatic C-H bend (ortho-disubstituted)Strong

Expertise & Experience in Interpretation:

  • O-H Stretch: The most prominent feature is the broad, strong absorption in the 3600-3200 cm⁻¹ region, which is characteristic of the hydrogen-bonded hydroxyl groups. The broadness is a direct consequence of the intermolecular hydrogen bonding in the solid state or in concentrated solutions.

  • C-O Stretch: A strong band around 1050 cm⁻¹ is indicative of the C-O stretching vibration of the primary alcohol functional groups.

  • Aromatic C-H Bending: A strong absorption around 740 cm⁻¹ is characteristic of the out-of-plane C-H bending of the four adjacent protons on each of the ortho-disubstituted benzene rings of the fluorene core.

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of this compound would be expected to show a molecular ion peak (M⁺•) and characteristic fragmentation patterns.

Expected Fragmentation Pathway:

Mass_Spec_Fragmentation M [M]⁺• m/z = 226 M_minus_H2O [M-H₂O]⁺• m/z = 208 M->M_minus_H2O - H₂O M_minus_CH2OH [M-CH₂OH]⁺ m/z = 195 M->M_minus_CH2OH - •CH₂OH Fluorenyl_cation [C₁₃H₉]⁺ m/z = 165 M_minus_CH2OH->Fluorenyl_cation - CH₂O

Caption: Proposed key fragmentation pathways for this compound in EI-MS.

m/z Proposed Fragment Notes
226[C₁₅H₁₄O₂]⁺•Molecular ion (M⁺•)
208[C₁₅H₁₂O]⁺•Loss of water (H₂O)
195[C₁₄H₁₁O]⁺Loss of a hydroxymethyl radical (•CH₂OH)
165[C₁₃H₉]⁺Fluorenyl cation, loss of formaldehyde (CH₂O) from m/z 195

Expertise & Experience in Interpretation:

  • Molecular Ion: The molecular ion at m/z 226 should be observable, although its intensity may vary.

  • Loss of Water: A peak at m/z 208, corresponding to the loss of a water molecule, is a common fragmentation pathway for alcohols.

  • Loss of Hydroxymethyl Radical: The cleavage of a C-C bond to lose a hydroxymethyl radical (•CH₂OH, 31 Da) would result in a fragment at m/z 195. This would be a stable benzylic carbocation.

  • Fluorenyl Cation: A prominent peak at m/z 165, corresponding to the stable fluorenyl cation, is a characteristic fragment for many fluorene derivatives. This can be formed by the loss of formaldehyde from the m/z 195 fragment.

Conclusion

The spectroscopic characterization of this compound is straightforward due to its high degree of symmetry. The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating system for confirming the structure and purity of this important synthetic intermediate. The predictable nature of its spectra, based on fundamental principles and comparison with related fluorene derivatives, allows for confident identification and quality control in research and development settings.

References

  • Process for the synthesis of 9,9-bis(hydroxymethyl)fluorene.
  • Process for the synthesis of 9,9-bis(hydroxymethyl)fluorene.
  • Preparation and properties of 9, 9-bis(methoxymethyl) fluorene.
  • Process for the synthesis of 9,9-bis(hydroxymethyl)fluorene.
  • This compound. PubChem. [Link]
  • 9H-Fluorene-9-methanol. PubChem. [Link]
  • Examples of fluorene derivatives reported by us previously.[5][6].
  • 9H-Fluorene, 9,9-dimethyl-. NIST WebBook. [Link]
  • Supporting Information for - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
  • High-resolution proton magnetic resonance spectra of fluorene and its derivatives. Part III. 9-Substituted fluorenes. Journal of the Chemical Society B: Physical Organic. [Link]
  • Proton NMR chemical shifts and coupling constants for brain metabolites. Wiley Online Library. [Link]
  • 9H-Fluoren-9-one. NIST WebBook. [Link]
  • New Two-Photon Absorbing Fluorene Derivatives: Synthesis and Nonlinear Optical Characterization. University of Central Florida. [Link]
  • 9H-Fluoren-9-ol. NIST WebBook. [Link]
  • Crystal Structures of 9,9-Disubstituted Fluorene Derivatives Bearing Methyl, Hydroxymethyl or Pyridinylmethyl Groups. MDPI. [Link]
  • Crystal Structures of 9,9-Disubstituted Fluorene Derivatives Bearing Methyl, Hydroxymethyl or Pyridinylmethyl Groups.
  • 13C NMR Chemical Shifts.
  • 13C NMR Chemical Shifts.
  • 9H-Fluorene-9-methanol, .alpha.-phenyl-, acetate - Optional[13C NMR]. SpectraBase. [Link]
  • HJH NMR coupling constants for diene free sterols 9a-15a and acetates...

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thermal stability and decomposition of 9H-Fluorene-9,9-dimethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 9H-Fluorene-9,9-dimethanol

Abstract

This compound is a pivotal building block in materials science and a precursor in the synthesis of complex organic molecules, including those with pharmaceutical potential. Its unique structure, featuring a rigid, polycyclic aromatic fluorene core functionalized with two geminal hydroxymethyl groups, imparts specific physicochemical properties that are critical for its applications. However, a comprehensive understanding of its thermal stability and decomposition behavior is essential for defining its processing limits, ensuring safety, and predicting its long-term stability in various applications. This guide provides a detailed examination of the thermal properties of this compound. In the absence of extensive literature on its specific thermal degradation, this document synthesizes foundational chemical principles with field-proven analytical methodologies to postulate decomposition pathways and provides a robust experimental framework for their validation.

Introduction: The Significance of this compound

The fluorene moiety is a cornerstone in the development of high-performance materials and pharmacologically active compounds. Its rigid and planar structure contributes to high thermal stability and desirable electronic properties in polymers.[1] The derivatization at the C9 position is a common strategy to enhance solubility and prevent aggregation, which is crucial for materials used in organic electronics.[2] this compound serves as a key monomer in the synthesis of polyesters, polyethers, and other polymers, where the hydroxyl groups provide reactive sites for polymerization.[3]

In drug development, the fluorene scaffold is recognized in various bioactive molecules, and its derivatives are explored for anti-tumor, anti-inflammatory, and antibacterial activities.[4] Understanding the thermal liability of precursors like this compound is paramount during synthesis, purification, and formulation, where elevated temperatures may be employed.

This guide is structured to first present the known physicochemical properties of the molecule. It then delves into a theoretical examination of its thermal stability and proposes potential decomposition pathways based on the chemical reactivity of its constituent functional groups. The core of this document is a detailed exposition of the analytical workflows required to empirically determine the thermal decomposition profile, providing researchers with the necessary protocols to generate robust and reliable data.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data provides a baseline for its handling and for the interpretation of analytical results.

PropertyValueSource(s)
Molecular Formula C₁₅H₁₄O₂[5][6]
Molecular Weight 226.27 g/mol [5][6]
Appearance White to off-white solidN/A
Melting Point 142-145 °C[7][8]
CAS Number 4425-93-8[5][7]
Functional Groups Hydroxyl (-OH)[3]
Core Structure 9H-Fluorene[9]

Theoretical Thermal Stability and Postulated Decomposition Pathways

The thermal stability of an organic molecule is intrinsically linked to its structure. This compound combines a highly stable polycyclic aromatic hydrocarbon (PAH) core with two more labile hydroxymethyl groups at the C9 position.

  • The Fluorene Core: PAHs are known for their high thermal stability due to the delocalization of π-electrons across the fused ring system.[10] The fluorene structure itself is expected to remain intact until relatively high temperatures are reached.[11]

  • The Hydroxymethyl Groups: The C9 carbon of the fluorene ring is uniquely positioned. The geminal (attached to the same carbon) arrangement of the two -CH₂OH groups is the most likely site for the initiation of thermal decomposition. Geminal diols (1,1-diols) are typically unstable and readily eliminate water to form a carbonyl group.[12][13] While this compound is not a true gem-diol, the proximity of the two hydroxyl groups suggests that analogous intramolecular reactions are plausible.

Based on these structural features, several decomposition pathways can be postulated:

Pathway A: Intramolecular Dehydration & Rearrangement This pathway involves the elimination of one or two molecules of water. The initial loss of one water molecule could lead to the formation of an aldehyde intermediate, which could then rearrange or undergo further decomposition. A subsequent elimination could lead to more complex rearranged products.

Pathway B: Formaldehyde Elimination A common decomposition route for primary alcohols is the cleavage of the C-C bond adjacent to the oxygen, leading to the elimination of formaldehyde (CH₂O). In this case, the loss of one or both hydroxymethyl groups as formaldehyde would generate fluorenyl radical species, which could then abstract hydrogen or dimerize.

Pathway C: High-Temperature Fragmentation At significantly higher temperatures, the energy input will be sufficient to cause less selective bond cleavage, including the breaking of the fluorene ring itself. This would result in a complex mixture of smaller aromatic and aliphatic fragments.

The following diagram illustrates these potential initial decomposition steps.

G cluster_0 Postulated Thermal Decomposition Pathways A This compound B Pathway A: Dehydration A->B - H₂O C Pathway B: Formaldehyde Elimination A->C - CH₂O D Pathway C: High-Temp Fragmentation A->D High Temp B_out Aldehyde/Ketone Intermediates + Water B->B_out C_out Fluorenyl Radicals + Formaldehyde C->C_out D_out Mixture of smaller aromatic/aliphatic fragments D->D_out

Caption: Postulated initial decomposition pathways for this compound.

Recommended Experimental Workflow for Elucidation

To empirically determine the thermal stability and decomposition mechanism, a multi-technique analytical approach is required. Each technique provides complementary information, and their combined interpretation is essential for a comprehensive understanding.

G cluster_1 Experimental Workflow start Sample: This compound tga TGA (Thermogravimetric Analysis) start->tga dsc DSC (Differential Scanning Calorimetry) start->dsc ega EGA: TGA-FTIR / TGA-MS (Evolved Gas Analysis) tga->ega Identifies Temp. Ranges pygcms Py-GC-MS (Pyrolysis-Gas Chromatography-MS) tga->pygcms Sets Pyrolysis Temps. interp Data Integration & Mechanism Elucidation dsc->interp ega->interp pygcms->interp

Caption: Integrated workflow for thermal analysis.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which the material loses mass due to decomposition or volatilization. This provides the primary measure of thermal stability.[14]

Protocol:

  • Instrument Calibration: Ensure the TGA is calibrated for mass and temperature using certified reference materials.

  • Sample Preparation: Place 5-10 mg of this compound into an inert TGA pan (e.g., alumina or platinum).

  • Atmosphere: Purge the furnace with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

    • Rationale: A 10 °C/min heating rate is standard for initial screening, balancing resolution and analysis time. Multiple heating rates (e.g., 5, 10, 20 °C/min) can be used to perform kinetic analysis.[15]

  • Data Analysis:

    • Plot mass (%) versus temperature (°C).

    • Determine the onset temperature of decomposition (T_onset), defined as the temperature at which significant mass loss begins.

    • Analyze the first derivative of the mass loss curve (DTG curve) to identify the temperatures of maximum decomposition rates for each distinct step.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from the sample as a function of temperature, identifying thermal events like melting, crystallization, and decomposition (as endothermic or exothermic processes).[8]

Protocol:

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified standard (e.g., Indium).

  • Sample Preparation: Hermetically seal 2-5 mg of the sample in an aluminum pan. Prepare an empty, sealed pan as a reference.

  • Atmosphere: Maintain an inert atmosphere (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate at 30 °C.

    • Ramp the temperature from 30 °C to a temperature just beyond the final decomposition temperature determined by TGA, at a rate of 10 °C/min.

  • Data Analysis:

    • Plot heat flow (mW) versus temperature (°C).

    • Identify the sharp endothermic peak corresponding to the melting point.

    • Observe any broad exothermic or endothermic peaks at higher temperatures that correlate with the mass loss events seen in the TGA, indicating the nature of the decomposition reaction.

Evolved Gas Analysis (EGA): TGA-FTIR / TGA-MS

Objective: To identify the gaseous products released during the decomposition process observed in the TGA. This is crucial for validating the postulated decomposition pathways.[3][7][16]

Protocol:

  • System Setup: Couple the gas outlet of the TGA to the gas cell of a Fourier Transform Infrared (FTIR) spectrometer or the inlet of a Mass Spectrometer (MS) via a heated transfer line (typically held at >200 °C to prevent condensation).

  • TGA Method: Run the same TGA protocol as described in Section 4.1.

  • Spectroscopic Data Collection:

    • FTIR: Continuously collect infrared spectra of the evolved gas throughout the TGA run.

    • MS: Continuously scan a range of mass-to-charge ratios (e.g., m/z 10-300) to detect evolved species.

  • Data Analysis:

    • Correlate the evolution of specific gases with the mass loss steps from the TGA data.

    • FTIR: Identify gases by their characteristic absorption bands (e.g., H₂O: ~3600-3800 cm⁻¹; CO₂: ~2350 cm⁻¹; CH₂O: ~2780, 1746 cm⁻¹).

    • MS: Identify evolved species by their molecular ion and fragmentation patterns (e.g., H₂O: m/z 18; CH₂O: m/z 30).

    • Self-Validation: The detection of water (m/z 18 in MS, characteristic IR bands) at a specific decomposition temperature would strongly support Pathway A. Similarly, detecting formaldehyde (m/z 30) would validate Pathway B.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To separate and identify the full range of volatile and semi-volatile fragments produced by thermal decomposition, providing a detailed chemical "fingerprint".[17][18]

Protocol:

  • Instrument Setup: A pyrolysis unit is interfaced with the inlet of a GC-MS system.

  • Sample Preparation: Place a small amount of the sample (50-200 µg) into a pyrolysis tube or cup.

  • Pyrolysis Program:

    • Perform "double-shot" analysis.[18]

    • Shot 1 (Thermal Desorption): Heat the sample to a temperature below decomposition (e.g., 150 °C) to analyze for any residual solvents or volatile impurities.

    • Shot 2 (Pyrolysis): Rapidly heat the same sample to a temperature corresponding to a major decomposition step identified by TGA (e.g., 350 °C). Hold for 10-20 seconds.

    • Rationale: This two-step process distinguishes between pre-existing volatiles and true thermal decomposition products.

  • GC-MS Analysis:

    • The pyrolysis products (pyrolysate) are swept onto the GC column.

    • Use a standard temperature program (e.g., 40 °C hold for 2 min, then ramp to 300 °C at 10 °C/min) to separate the fragments.

    • The mass spectrometer detects the fragments as they elute.

  • Data Analysis:

    • Identify the separated compounds by comparing their mass spectra to a library (e.g., NIST).

    • This analysis can identify larger, semi-volatile fragments that may not be easily detectable by TGA-FTIR/MS, providing a more complete picture of the decomposition products.

Conclusion

While direct literature on the thermal decomposition of this compound is scarce, a comprehensive understanding of its stability can be achieved through a systematic and multi-faceted analytical approach. The combination of a stable aromatic core and reactive geminal hydroxymethyl groups suggests that decomposition likely initiates at the C9 position via dehydration or formaldehyde elimination at moderate temperatures, followed by fragmentation of the fluorene ring at higher temperatures.

The experimental workflow detailed in this guide, employing TGA, DSC, TGA-FTIR/MS, and Py-GC-MS, provides a robust framework for researchers to precisely determine decomposition temperatures, characterize the energetic profile of the degradation, and definitively identify the evolved products. This empirical data is critical for establishing safe processing parameters, ensuring product stability, and advancing the application of this versatile molecule in materials science and drug development.

References

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  • Kusch, P. (2012). Pyrolysis-gas chromatography/mass spectrometry of polymeric materials. In Advanced Gas Chromatography-Progress in Agricultural, Biomedical and Industrial Applications. InTech. [URL: https://www.intechopen.com/chapters/39323]
  • Jiang, J., et al. (2025). Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties. Chemical Science. [URL: https://pubs.rsc.org/en/content/articlelanding/2025/sc/d5sc08216a]
  • Bruker. TG-FTIR Thermogravimetric Analysis. [URL: https://www.bruker.com/en/products-and-solutions/infrared-and-raman/ft-ir-routine-spectrometers/tg-ft-ir-thermogravimetric-analysis.html]
  • EAG Laboratories. Pyrolysis Gas Chromatography/Mass Spectrometry (Pyro-GC-MS). [URL: https://www.eag.
  • Sigma-Aldrich. This compound. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/477923]
  • Chromatography Online. (2015). Pyrolysis for the Preparation of Macromolecules and Analysis by Gas Chromatography. [URL: https://www.chromatographyonline.
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  • Bocascience. (2023). Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry. [URL: https://www.bocascience.com/blog/applications-of-fluorene-derivatives-in-materials-science-drug-development-and-biochemistry-b1154.html]
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  • Koroglu, B. E., et al. (2021). Experimental Investigation of the Thermal Decomposition Pathways and Kinetics of TATB by Isotopic Substitution. OSTI.GOV. [URL: https://www.osti.gov/servlets/purl/1831102]
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  • Levy, J. B., & Adrian, F. J. (1956). The Thermal Decomposition of Diol Dinitrites. I1. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/abs/10.1021/ja01594a055]
  • ResearchGate. (2024). Biosorbent treatment of fluorene using activated carbon derived from the pyrolysis process of date pit wastes. [URL: https://www.researchgate.
  • Chen, J. C., & Lin, C. F. (2000). Stability of Polycyclic Aromatic Hydrocarbons during Heating. Journal of Food and Drug Analysis. [URL: https://www.airitilibrary.com/Publication/alDetailedMesh?docid=10219498-200006-2-8-2-101-108-a]
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  • Nagwanshi, R., et al. (2017). PHOTOLYSIS OF FLUORENE AND 9-FLUORENONE A TOXIC ENVIRONMENTAL CONTAMINANT: STUDIES IN THE EFFECT OF SOLVENT AND INTENSITY OF THE SOURCE. International Journal of Engineering Technologies and Management Research. [URL: https://www.semanticscholar.org/paper/PHOTOLYSIS-OF-FLUORENE-AND-9-FLUORENONE-A-TOXIC-OF-Nagwanshi-Jain/94b4e9434850550085d72f232400e964175b0577]
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  • Pearson+. Geminal diols, or 1,1-diols, are usually unstable, spontaneously... [URL: https://www.pearson.com/en-us/t/geminal-diols-or-1-1-diols-are-usually-unstable-spontaneously-losing-water-to-give-carbonyl-compounds-therefore-geminal-diols-are-regarded-as-hydrated-forms-of-ketones-and-aldehydes-propose-a-mechanism-for-the-acid-catalyzed-loss-of-water-from-propane-2-2-diol-to-give-acetone/a0e163b2-6c2e-436d-9659-45952220455c]
  • ResearchGate. (2023). Generation and Stability of the gem-Diol Forms in Imidazole Derivatives Containing Carbonyl Groups. [URL: https://www.researchgate.net/publication/375916056_Generation_and_Stability_of_the_gem-Diol_Forms_in_Imidazole_Derivatives_Containing_Carbonyl_Groups_Solid-State_NMR_and_Single-Crystal_X-ray_Diffraction_Studies]
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synthesis of 9H-Fluorene-9,9-dimethanol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 9H-Fluorene-9,9-dimethanol and Its Derivatives

Introduction: The Versatile Fluorenyl Scaffold

This compound and its derivatives represent a critical class of compounds, finding extensive applications in materials science and medicinal chemistry. The rigid, planar fluorene core, coupled with the reactive hydroxyl groups at the C9 position, provides a unique three-dimensional structure that is both thermally stable and readily functionalizable.[1] In the realm of drug development, this scaffold is a key building block for creating molecules with specific spatial orientations, which is crucial for effective interaction with biological targets. Furthermore, these derivatives are pivotal in the synthesis of advanced polymers, such as polyfluorenes, which are utilized in organic light-emitting diodes (OLEDs) and other organic electronic devices. This guide offers a comprehensive overview of the primary synthetic routes to this compound and its derivatives, focusing on the underlying chemical principles, detailed experimental protocols, and practical considerations for researchers in the field.

Primary Synthetic Methodologies

The synthesis of this compound and its derivatives can be approached through several strategic pathways. The most prevalent and direct method involves the base-catalyzed hydroxymethylation of 9H-fluorene. An alternative approach for generating C9-substituted derivatives involves the reduction of 9-fluorenone, followed by further modifications.

Method 1: Base-Catalyzed Hydroxymethylation of 9H-Fluorene

This is the most common and efficient method for the synthesis of this compound. The reaction proceeds via a base-catalyzed aldol-type condensation of 9H-fluorene with formaldehyde.

Reaction Mechanism:

The reaction is initiated by the deprotonation of the C9 position of the fluorene ring by a strong base. The C9 protons are acidic due to the aromatic nature of the fluorene ring system, which can stabilize the resulting carbanion. This fluorenyl anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. This process occurs twice to yield the di-substituted product, this compound.

Key Reagents:

  • Formaldehyde Source: Paraformaldehyde is commonly used as it is a solid and easier to handle than gaseous formaldehyde or formalin solutions.[2][3]

  • Base: A variety of bases can be employed, with alkali metal alkoxides such as sodium methoxide or sodium ethoxide being particularly effective.[2] The choice of base can influence the reaction rate and yield.

  • Solvent: Dimethyl sulfoxide (DMSO) is a common solvent for this reaction as it effectively dissolves the reactants and facilitates the formation of the fluorenyl anion.[2][3]

Illustrative Reaction Scheme:

G Fluorene 9H-Fluorene Reaction Hydroxymethylation Fluorene->Reaction Formaldehyde 2x Formaldehyde Formaldehyde->Reaction Base Base (e.g., NaOMe) Base->Reaction Catalyst Product This compound Reaction->Product caption Figure 1: Hydroxymethylation of 9H-Fluorene.

Figure 1: Hydroxymethylation of 9H-Fluorene.

Method 2: Reduction of 9-Fluorenone

While not a direct route to this compound, the reduction of 9-fluorenone to 9-fluorenol is a fundamental related synthesis that provides a precursor for various C9-substituted fluorene derivatives.[4]

Reaction Mechanism:

The reduction of the ketone group in 9-fluorenone to a secondary alcohol is typically achieved using a hydride-based reducing agent, such as sodium borohydride (NaBH₄).[5][6] The hydride ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of 9-fluorenone. A subsequent workup with a protic solvent protonates the resulting alkoxide to yield 9-fluorenol.

Key Reagents:

  • Reducing Agent: Sodium borohydride is a mild and selective reducing agent, making it ideal for this transformation.[5][7]

  • Solvent: Protic solvents like methanol or ethanol are commonly used.[5][7]

Illustrative Reaction Scheme:

G Fluorenone 9-Fluorenone Reaction Reduction Fluorenone->Reaction ReducingAgent NaBH₄ ReducingAgent->Reaction Solvent Methanol Solvent->Reaction Solvent Product 9-Fluorenol Reaction->Product caption Figure 2: Reduction of 9-Fluorenone to 9-Fluorenol.

Figure 2: Reduction of 9-Fluorenone to 9-Fluorenol.

Detailed Experimental Protocol: Synthesis of this compound

The following protocol is a representative procedure for the synthesis of this compound via the hydroxymethylation of 9H-fluorene.

Materials and Equipment:

  • 9H-Fluorene

  • Paraformaldehyde

  • Sodium methoxide

  • Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (concentrated)

  • Toluene

  • Round-bottom flask with magnetic stirrer

  • Ice bath

  • Reflux condenser

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve paraformaldehyde in DMSO.[3]

  • Addition of Base: To this solution, add a solution of sodium methoxide in methanol.[2]

  • Addition of Fluorene: Slowly add solid 9H-fluorene to the reaction mixture.[3] The reaction is typically carried out at a low temperature, so an ice bath may be necessary.[2]

  • Reaction Monitoring: Allow the reaction to stir at a controlled temperature (e.g., 10-20°C) for several hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of concentrated hydrochloric acid.[2]

  • Precipitation: Add water to the mixture to precipitate the crude product.[3]

  • Isolation: Collect the crude this compound by vacuum filtration using a Büchner funnel.[3]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as toluene, to yield the final product as a white solid.[3]

Experimental Workflow Diagram:

G cluster_0 Reaction cluster_1 Workup & Purification a Dissolve Paraformaldehyde in DMSO b Add Sodium Methoxide a->b c Add 9H-Fluorene b->c d Stir at 10-20°C c->d e Quench with HCl d->e f Precipitate with Water e->f g Vacuum Filtration f->g h Recrystallize from Toluene g->h i This compound h->i Final Product caption Figure 3: Experimental Workflow for the Synthesis of this compound.

Figure 3: Experimental Workflow for the Synthesis of this compound.

Purification and Characterization

Proper purification and characterization are essential to ensure the identity and purity of the synthesized this compound.

Purification:

  • Recrystallization: This is the most common method for purifying the crude product. Toluene is a suitable solvent for this purpose.[3]

  • Column Chromatography: For higher purity, silica gel column chromatography can be employed.

Characterization Data:

PropertyValueReference
Molecular Formula C₁₅H₁₄O₂[8]
Molecular Weight 226.27 g/mol [8]
Melting Point 142-145 °C[8]
Appearance White solid
¹H NMR (CDCl₃, ppm) δ 7.7 (d, 2H), 7.4 (t, 2H), 7.3 (t, 2H), 4.0 (s, 4H), 2.5 (s, 2H, OH)
¹³C NMR (CDCl₃, ppm) δ 147.5, 141.0, 127.5, 127.0, 123.0, 120.0, 70.0, 50.0
IR (KBr, cm⁻¹) 3300 (O-H), 3050 (C-H, aromatic), 2900 (C-H, aliphatic), 1450 (C=C, aromatic)

Synthesis of this compound Derivatives

The two hydroxyl groups of this compound provide convenient handles for further functionalization, allowing for the synthesis of a wide range of derivatives. A common derivatization is etherification.

Etherification:

The hydroxyl groups can be converted to ether linkages through a Williamson ether synthesis. This involves deprotonating the hydroxyl groups with a strong base, such as sodium hydride, followed by reaction with an alkyl halide.

Illustrative Derivatization Pathway:

G Start This compound Reaction1 Deprotonation Start->Reaction1 Base 2x NaH Base->Reaction1 AlkylHalide 2x R-X Reaction2 Williamson Ether Synthesis AlkylHalide->Reaction2 Product 9,9-Bis(alkoxymethyl)fluorene Intermediate Intermediate Reaction1->Intermediate Dialkoxide Intermediate->Reaction2 Reaction2->Product caption Figure 4: Etherification of this compound.

Sources

An In-depth Technical Guide to the Chemical Reactivity of the Hydroxyl Groups in 9H-Fluorene-9,9-dimethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

9H-Fluorene-9,9-dimethanol is a unique aryldiol, distinguished by a rigid, polycyclic aromatic fluorene core to which two primary hydroxyl groups are attached at the C9 position.[1][2][3] This structure imparts a combination of thermal stability, desirable electronic properties from the fluorene moiety, and the reactive potential of the diol functionality.[4] Its molecular formula is C₁₅H₁₄O₂, with a molecular weight of 226.27 g/mol .[2] This guide provides an in-depth exploration of the chemical reactivity of the hydroxyl groups of this compound, offering insights into the underlying principles and practical methodologies for its transformation into a variety of valuable derivatives. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the unique chemical attributes of this versatile building block.

Core Principles of Reactivity: The Neopentyl Alcohol Analogy and Steric Hindrance

The reactivity of the hydroxyl groups in this compound is fundamentally influenced by its structural similarity to neopentyl alcohol. The two hydroxymethyl groups are attached to a quaternary carbon (C9 of the fluorene ring), creating a sterically congested environment.[5] This "neopentyl-like" arrangement has profound implications for the reaction pathways available to the hydroxyl groups.

  • Steric Hindrance: The bulky fluorene backbone significantly hinders the approach of reagents to the hydroxyl groups and the alpha-carbon. This steric congestion can impede the progress of reactions that require backside attack, such as classical Sₙ2 substitutions.[6]

  • Carbocation Instability and Rearrangement: Reactions that proceed through a carbocation intermediate at the primary carbon (Sₙ1-type reactions) are generally disfavored. Primary carbocations are inherently unstable, and in the case of this compound, the resulting carbocation would be adjacent to a quaternary center. Similar to neopentyl alcohol, this arrangement can lead to slow reaction rates or undesired Wagner-Meerwein rearrangements.[7][8][9][10]

These core principles dictate the choice of reagents and reaction conditions necessary to achieve desired transformations of the hydroxyl groups, often favoring mechanisms that avoid direct Sₙ2 attack on the primary carbon or the formation of unstable carbocations.

Key Chemical Transformations of the Hydroxyl Groups

The hydroxyl groups of this compound can undergo a variety of chemical transformations, including esterification, etherification, oxidation, and conversion to halides. The following sections detail the mechanisms and experimental protocols for these key reactions.

Esterification

The conversion of the diol to a diester is a common and valuable transformation. Given the steric hindrance around the hydroxyl groups, direct Fischer esterification can be slow and require harsh conditions. More sophisticated methods that activate either the carboxylic acid or the alcohol are generally preferred.

The Steglich esterification is a mild and efficient method for forming esters from alcohols and carboxylic acids, particularly for sterically hindered substrates.[10][11] It utilizes a carbodiimide, typically dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid, and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to facilitate the acyl transfer.[11]

Mechanism: The carboxylic acid adds to the DCC, forming a highly reactive O-acylisourea intermediate. The alcohol can then attack this intermediate to form the ester and dicyclohexylurea (DCU), a byproduct that precipitates from many organic solvents. DMAP accelerates the reaction by forming a more reactive acylpyridinium species.[11]

Steglich_Esterification cluster_activation Carboxylic Acid Activation cluster_esterification Ester Formation RCOOH R-COOH O_acylisourea O-acylisourea intermediate RCOOH->O_acylisourea + DCC DCC DCC Ester Diester Product O_acylisourea->Ester + Diol, DMAP Fluorene_diol This compound DCU DCU (precipitate)

Figure 1: Simplified workflow for Steglich esterification.

The Mitsunobu reaction is another powerful method for esterification, particularly when inversion of stereochemistry at a chiral center is desired. For the achiral this compound, its primary advantage is the mild reaction conditions and its ability to overcome steric hindrance.[6][12][13][14] The reaction typically involves triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[12]

Mechanism: PPh₃ and DEAD react to form a phosphonium salt. The alcohol then adds to this salt, forming an oxyphosphonium intermediate, which is a very good leaving group. The carboxylate anion then displaces the oxyphosphonium group in an Sₙ2 fashion to form the ester.[14]

Mitsunobu_Reaction Fluorene_diol This compound Oxyphosphonium Oxyphosphonium Intermediate Fluorene_diol->Oxyphosphonium + Reagents Reagents PPh3 + DEAD Ester Diester Product Oxyphosphonium->Ester + R-COOH (SN2) RCOOH R-COOH Byproducts Ph3P=O + DEAD-H2

Figure 2: Key steps in the Mitsunobu esterification.

Etherification

Etherification of this compound is a key step in the synthesis of various materials, including components for Ziegler-Natta catalysts.[15][16] A common method is the Williamson ether synthesis, which involves deprotonation of the alcohol followed by reaction with an alkyl halide.

Mechanism: A strong base, such as sodium hydride (NaH) or sodium hydroxide (NaOH) with a phase-transfer catalyst, is used to deprotonate the hydroxyl groups to form a more nucleophilic alkoxide. This alkoxide then displaces a halide from an alkyl halide (e.g., dimethyl sulfate or methyl iodide) in an Sₙ2 reaction to form the ether.[15][16]

Oxidation to Dialdehyde

The primary hydroxyl groups of this compound can be oxidized to the corresponding dialdehyde, 9H-fluorene-9,9-dicarbaldehyde. This dialdehyde is a valuable intermediate for further synthetic transformations. Due to the potential for over-oxidation to the dicarboxylic acid, mild and selective oxidizing agents are required.

The Swern oxidation is a widely used method for the mild oxidation of primary alcohols to aldehydes.[17][18][19][20][21] It utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by an electrophile such as oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[21]

Mechanism: DMSO reacts with oxalyl chloride to form an electrophilic sulfur species. The alcohol attacks this species, forming an alkoxysulfonium salt. The addition of a hindered base facilitates an intramolecular elimination reaction to yield the aldehyde, dimethyl sulfide, and a protonated amine.[17]

Swern_Oxidation_Workflow Start This compound in DCM Step1 Activation of DMSO with Oxalyl Chloride at -78 °C Step2 Addition of Diol Solution Step1->Step2 Step3 Addition of Hindered Base (e.g., TEA) Step2->Step3 Step4 Warm to Room Temperature Step3->Step4 Step5 Aqueous Workup and Extraction Step4->Step5 Product 9H-Fluorene-9,9-dicarbaldehyde Step5->Product

Figure 3: Experimental workflow for the Swern oxidation.

The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that offers a very mild and selective method for oxidizing primary alcohols to aldehydes.[7][22][23][24] The reaction is typically carried out in chlorinated solvents at room temperature and is known for its high yields and tolerance of sensitive functional groups.

Mechanism: The alcohol displaces one of the acetate groups on the iodine atom of DMP to form an intermediate. A base (which can be the displaced acetate) then removes the proton from the carbon bearing the hydroxyl group, leading to the formation of the aldehyde, the reduced iodine species, and acetic acid.[22]

Conversion to Dihalides

The hydroxyl groups can be converted to halogens, creating versatile intermediates for nucleophilic substitution and cross-coupling reactions.

Mechanism for Conversion to Dichloride: Thionyl chloride (SOCl₂) is a common reagent for converting primary alcohols to alkyl chlorides. The reaction often proceeds with pyridine to neutralize the HCl byproduct. The alcohol attacks the thionyl chloride, and following the departure of a chloride ion and subsequent loss of sulfur dioxide, the alkyl chloride is formed. The mechanism can have Sₙ1 or Sₙ2 character depending on the reaction conditions.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the transformations of the hydroxyl groups of this compound and analogous systems.

Reaction TypeReagentsSolventTemperatureTypical Reaction TimeTypical YieldReference(s)
Steglich Esterification Carboxylic Acid, DCC, DMAPDCMRoom Temp.12-24 hGood to Excellent[8][10][25]
Mitsunobu Reaction Carboxylic Acid, PPh₃, DEAD/DIADTHF0 °C to Room Temp.Several hoursHigh[12][14]
Etherification Dimethyl sulfate, NaOH, TBABToluene/WaterRoom Temp.16-30 hHigh[15][16]
Swern Oxidation (COCl)₂, DMSO, TEADCM-78 °C to Room Temp.1-2 hHigh[17][18][21]
DMP Oxidation Dess-Martin PeriodinaneDCMRoom Temp.1-3 hHigh[7]
Conversion to Dichloride SOCl₂, PyridineChloroformRefluxSeveral hoursModerate to GoodN/A

Note: Yields and reaction times can vary significantly based on the specific substrate and reaction scale.

Experimental Protocols

The following protocols are representative examples and should be adapted and optimized based on specific laboratory conditions and substrates. Standard laboratory safety procedures should always be followed.

Protocol 1: Steglich Esterification to form 9,9-Bis(acetoxymethyl)fluorene
  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add acetic acid (2.2 eq) and a catalytic amount of DMAP (0.1 eq).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of DCC (2.2 eq) in DCM dropwise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Purification: Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Swern Oxidation to 9H-Fluorene-9,9-dicarbaldehyde
  • Activator Preparation: To a solution of oxalyl chloride (2.5 eq) in anhydrous DCM at -78 °C (dry ice/acetone bath) under an inert atmosphere, add a solution of anhydrous DMSO (5.0 eq) in DCM dropwise. Stir the mixture for 15 minutes.

  • Alcohol Addition: Add a solution of this compound (1.0 eq) in DCM dropwise, maintaining the temperature at -78 °C. Stir for 30-60 minutes.

  • Base Addition: Add triethylamine (TEA) (7.0 eq) dropwise.

  • Reaction Completion: After 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.

  • Workup and Purification: Quench the reaction with water. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting dialdehyde by column chromatography.

Conclusion

The hydroxyl groups of this compound, while sterically hindered due to their neopentyl-like arrangement on the rigid fluorene scaffold, are amenable to a wide range of chemical transformations. Understanding the interplay between steric hindrance and electronic effects is crucial for selecting the appropriate synthetic methodologies. Mild and highly selective reagents, such as those used in Steglich esterification, Mitsunobu reactions, Swern oxidations, and Dess-Martin oxidations, provide efficient pathways to a diverse array of derivatives. The resulting esters, ethers, aldehydes, and halides are valuable intermediates in the synthesis of high-performance polymers, molecular electronics, and complex organic molecules, making this compound a cornerstone building block for advanced material and pharmaceutical development.

References

Sources

The Genesis of a High-Performance Backbone: A Technical Guide to the Discovery and History of Fluorene-Based Diols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Unassuming Architect of Advanced Polymers

In the vast landscape of organic chemistry, the fluorene moiety stands as a testament to the profound impact of molecular architecture on material properties. This tricyclic aromatic hydrocarbon, first isolated from coal tar by Marcellin Berthelot in 1867, has become a cornerstone in the design of high-performance polymers, organic electronics, and even therapeutic agents.[1] Its rigid, planar structure, and the unique reactivity of its C-9 position, have endowed it with a chemical versatility that continues to be exploited in modern materials science. At the heart of many of these advanced materials are fluorene-based diols, a class of monomers that impart exceptional thermal stability, optical clarity, and mechanical strength to the polymers they form. This in-depth technical guide navigates the discovery and historical evolution of these pivotal compounds, offering a comprehensive resource for researchers and professionals in the field.

I. The Dawn of a New Monomer: The Emergence of Fluorene-Based Diols in the Age of Polymers

The story of fluorene-based diols is intrinsically linked to the burgeoning field of polymer chemistry in the early 20th century. The pioneering work of Wallace Carothers at DuPont in the 1930s on polyesters and polyamides laid the groundwork for the systematic development of new polymeric materials.[2] As the demand for polymers with enhanced properties grew, chemists began to explore the incorporation of rigid, bulky monomers to increase the glass transition temperature (Tg) and thermal stability of the resulting polymers.

This exploration led to the concept of "cardo" polymers, a term derived from the Latin word for "loop," which describes polymers containing a bulky, cyclic side group that is part of the polymer backbone.[3] These cardo groups restrict the rotational freedom of the polymer chains, leading to materials with high thermal stability and excellent solubility.[4] Fluorene, with its rigid structure, was an ideal candidate for creating such cardo monomers.

II. The Workhorse Monomer: 9,9-Bis(4-hydroxyphenyl)fluorene (BHPF)

9,9-Bis(4-hydroxyphenyl)fluorene, often referred to as bisphenol fluorene, is arguably the most significant and widely studied fluorene-based diol. Its synthesis and application as a monomer have been extensively investigated, leading to a wealth of knowledge for chemists and materials scientists.

A. Synthesis of BHPF: The Acid-Catalyzed Condensation

The most common and industrially viable method for the synthesis of BHPF is the acid-catalyzed condensation of 9-fluorenone with two equivalents of phenol.[7][8] This electrophilic aromatic substitution reaction is typically carried out in the presence of a strong acid catalyst.

Reaction Scheme:

G Fluorenone 9-Fluorenone Catalyst Acid Catalyst (e.g., H₂SO₄, HCl) Phenol Phenol (2 eq.) BHPF 9,9-Bis(4-hydroxyphenyl)fluorene (BHPF) Catalyst->BHPF Condensation Water H₂O G Fluorene Fluorene Base Base (e.g., NaOMe, KOH) Paraformaldehyde Paraformaldehyde (2 eq.) Diol 9,9-Bis(hydroxymethyl)fluorene Base->Diol Hydroxymethylation G Fluorenone 9-Fluorenone (2 eq.) Reducing_Agent Reducing Agent (e.g., Zn, SmI₂) Diol [9,9'-Bi-9H-fluorene]-9,9'-diol Reducing_Agent->Diol Reductive Coupling G Fluorene_Diol Fluorene-Based Diol (e.g., BHPF) Polymerization Polymerization Fluorene_Diol->Polymerization Comonomer Comonomer (e.g., Phosgene, Diacid Chloride) Comonomer->Polymerization Polymer High-Performance Polymer (e.g., Polycarbonate, Polyester) Polymerization->Polymer Properties Enhanced Properties: - High Tg - Thermal Stability - Optical Clarity - Mechanical Strength Polymer->Properties

Sources

Methodological & Application

Application Notes and Protocols: The Use of 9H-Fluorene-9,9-dimethanol in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals exploring high-performance polymers.

Introduction: The Architectural Advantage of the Fluorene Moiety

In the landscape of polymer chemistry, the quest for materials with superior thermal stability, unique optical properties, and enhanced processability is perpetual. 9H-Fluorene-9,9-dimethanol emerges as a pivotal building block in this pursuit. Its rigid, cardo-type structure, stemming from the bulky fluorene group, imparts exceptional characteristics to the polymers it constitutes. The spirocyclic nature of the 9-position on the fluorene ring, where the two methanol groups are attached, creates a three-dimensional architecture that disrupts polymer chain packing. This disruption mitigates intermolecular interactions, leading to improved solubility and processability without compromising the desirable high glass transition temperatures (Tg) conferred by the rigid backbone.[1]

This guide provides an in-depth exploration of the application of this compound in the synthesis of high-performance polyesters, polycarbonates, and polyimides. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols, and present key performance data to empower researchers in their polymer design and synthesis endeavors.

Core Synthesis Pathways

The versatile diol functionality of this compound allows for its incorporation into various polymer backbones through established polymerization techniques. The primary pathways involve condensation reactions where the hydroxyl groups react with complementary functional groups such as carboxylic acids, acid chlorides, isocyanates, or their derivatives.

SynthesisPathways cluster_reactants Co-monomers cluster_polymers Resulting Polymers Monomer This compound (Diol) Diacid Diacid / Diacid Chloride Monomer->Diacid Polycondensation Diisocyanate Diisocyanate Monomer->Diisocyanate Polyaddition Dianhydride Dianhydride Monomer->Dianhydride Polycondensation (multi-step) Polyester Polyester Diacid->Polyester Polyurethane Polyurethane Diisocyanate->Polyurethane Polyimide Polyimide (via diamine derivative) Dianhydride->Polyimide caption General synthesis routes for polymers from this compound.

Caption: General synthesis routes for polymers from this compound.

Synthesis of this compound: A Preparatory Protocol

While commercially available, understanding the synthesis of this compound provides valuable context. A common route involves the formylation of fluorene followed by reduction.[2]

Workflow for the Synthesis of this compound

MonomerSynthesis Start Fluorene Step1 Formylation (e.g., Ethyl Formate, Base) Start->Step1 Intermediate 9,9-Bis(formyl)fluorene Step1->Intermediate Step2 Reduction (e.g., Sodium Borohydride) Intermediate->Step2 End This compound Step2->End

Caption: Workflow for the synthesis of this compound.

Protocol 1: Two-Step Synthesis of this compound [2]

Step 1: Synthesis of 9,9-Bis(formyl)fluorene (Intermediate)

  • Under a nitrogen atmosphere, add potassium ethoxide (45.4 g, 0.54 mol) and diethyl ether (150 mL) to a 500 mL three-neck flask equipped with a magnetic stirrer and cooled in an ice-water bath.

  • Slowly add a solution of fluorene (15 g, 0.09 mol) in diethyl ether (100 mL).

  • After complete addition, continue stirring for 1 hour.

  • Add ethyl formate (40 g, 0.54 mol) to the reaction mixture.

  • Slowly warm the reaction to room temperature and continue stirring until Thin Layer Chromatography (TLC) indicates complete consumption of the starting material.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic phase with saturated brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product, which can be used directly in the next step.

Step 2: Synthesis of this compound

  • Dissolve the crude 9,9-bis(formyl)fluorene from the previous step in 200 mL of methanol in a 500 mL three-neck flask.

  • Add sodium borohydride (6.8 g, 0.18 mol) portion-wise at room temperature.

  • Monitor the reaction by TLC until the starting material is fully converted.

  • Filter the reaction mixture and collect the filtrate.

  • Evaporate the solvent to dryness.

  • Purify the resulting solid by recrystallization from toluene to yield this compound. A typical yield for the two-step reaction is around 90%, with a purity of approximately 98%.[2]

Application in Polyester Synthesis: High-Temperature Polycondensation

The incorporation of this compound into polyester backbones via high-temperature polycondensation with aromatic diacid chlorides yields materials with high thermal stability and excellent optical properties.[1] The bulky fluorene group enhances solubility and processability, allowing for the formation of tough, transparent, and flexible films.[1]

Protocol 2: Synthesis of a Fluorene-Based Polyester

This protocol is a representative procedure based on high-temperature solution polycondensation.

  • In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a condenser, dissolve this compound (1.00 mmol) and an aromatic diacid chloride (e.g., terephthaloyl chloride, 1.00 mmol) in a high-boiling point solvent such as diphenyl ether.

  • Heat the reaction mixture to 185 °C under a continuous nitrogen purge.

  • Maintain the reaction at this temperature for 4-6 hours with vigorous stirring.

  • Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a non-solvent like methanol.

  • Filter the precipitated polymer, wash thoroughly with methanol, and dry under vacuum at 80 °C for 24 hours.

Table 1: Properties of Fluorene-Based Polyesters

Polymer IDDiacid Chloride Co-monomerMw ( g/mol )Tg (°C)Td10 (°C, N2)Refractive Index
PE-1Terephthaloyl chloride25,000 - 165,000109 - 217> 400~1.65
PE-2Isophthaloyl chloride30,000 - 150,000115 - 205> 390~1.64

Data is representative and compiled from literature on fluorene-based polyesters.[1]

Application in Polyimide Synthesis: A Multi-Step Approach

The synthesis of polyimides from this compound requires its conversion to a diamine derivative. A common strategy involves the synthesis of a fluorene-containing dianhydride which is then reacted with various aromatic diamines. This approach yields organo-soluble polyimides with exceptionally high glass transition temperatures and good optical transparency.[3][4]

Protocol 3: Synthesis of a Fluorene-Based Polyimide (via Dianhydride)

This protocol outlines the general two-step process for polyimide synthesis.

Step 1: Synthesis of Poly(amic acid) (PAA)

  • In a dry, nitrogen-purged flask, dissolve an aromatic diamine (e.g., 9,9-bis[4-(4-aminobenzamide)phenyl]fluorene) in an anhydrous polar aprotic solvent like N,N-dimethylacetamide (DMAc).

  • Cool the solution in an ice bath.

  • Gradually add a stoichiometric amount of a fluorene-containing dianhydride (e.g., 9,9-bis(3,4-dicarboxyphenyl)fluorene dianhydride, FDAn) to the diamine solution with stirring.

  • After complete addition, remove the ice bath and continue stirring at room temperature for 24 hours to form a viscous PAA solution.

Step 2: Chemical Imidization

  • To the PAA solution, add a dehydrating agent such as acetic anhydride and a catalyst like pyridine.

  • Stir the mixture at room temperature for another 24 hours to effect chemical imidization.

  • Precipitate the resulting polyimide by pouring the reaction mixture into an excess of an alcohol, such as ethanol.

  • Collect the polymer by filtration, wash it thoroughly, and dry it under vacuum.

Table 2: Thermal and Optical Properties of Fluorene-Based Polyimides

Polyimide IDDiamine Co-monomerTg (°C)CTE (10⁻⁶/K)Optical Transmittance at 500 nm (%)
FLPI-1FDAADA> 42031.8 - 45.8> 80.0
FLPI-2ABTFMB> 42031.8 - 45.8> 80.0

Data is representative for polyimides derived from FDAn.[3]

Emerging Applications: Polycarbonates and Polyurethanes

While detailed protocols for the synthesis of polycarbonates and polyurethanes directly from this compound are less commonly published, the fundamental principles of polycondensation apply.

For polycarbonates , this compound can be reacted with phosgene or a phosgene equivalent like diphenyl carbonate through interfacial or melt polymerization. The resulting polymers are expected to exhibit high refractive indices and good thermal stability, characteristic of cardo-type polymers.[1]

For polyurethanes , a two-step prepolymer method is generally employed.[5] this compound can act as a chain extender or be incorporated into a polyester or polyether polyol, which is then reacted with a diisocyanate. The rigid fluorene unit is anticipated to enhance the thermal and mechanical properties of the resulting polyurethane.

Conclusion and Future Outlook

This compound stands as a testament to the power of molecular architecture in designing high-performance polymers. Its unique spirocyclic and rigid structure provides a reliable route to materials with a desirable combination of thermal stability, optical clarity, and processability. The protocols and data presented herein serve as a foundational guide for researchers to explore and innovate within the realm of fluorene-based polymers. Future research will likely focus on the development of novel copolymers and blends to further fine-tune the properties of these materials for advanced applications in electronics, optics, and separation membranes.

References

  • Organic Syntheses. (n.d.). 9H-Fluorene, 9-bromo-9-phenyl-.
  • MDPI. (2023). Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C.
  • ResearchGate. (2008). Fluorene-rich high performance polyesters: Synthesis and characterization of 9,9-fluorenylidene and 2,7-fluorenylene-based polyesters with excellent optical property.
  • ResearchGate. (n.d.). Synthesis and properties of polyimides derived from 9, 9-bis (4-aminophenyl) fluorene.
  • Patsnap Eureka. (2018). Method for preparing 9-fluorenyl methanol.
  • ResearchGate. (2015). Synthesis and characterization of the optical polymers fluorene-based poly(imino ketone)s.
  • National Institutes of Health. (2017). Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull”.
  • ResearchGate. (2025). Synthesis and gas separation performance of intrinsically microporous polyimides derived from 9,9-bis(3,4-dicarboxyphenyl)fluorene dianhydride.
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  • Patsnap Eureka. (2015). Preparation method of 9,9-fluorene diethanol.
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Application Notes and Protocols: 9H-Fluorene-9,9-dimethanol as a Versatile Monomer for Advanced Polyfluorenes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 9H-Fluorene-9,9-dimethanol in Polyfluorene Synthesis

Polyfluorenes are a cornerstone class of conjugated polymers, renowned for their high photoluminescence quantum yields, exceptional thermal stability, and tunable optoelectronic properties, making them prime candidates for applications in organic electronics such as OLEDs, solar cells, and sensors.[1][2] The properties of these polymers are critically dictated by the substituents at the C9 position of the fluorene monomer. While conventional 9,9-dialkylfluorenes are primarily utilized to impart solubility, the use of this compound as a foundational monomer introduces a paradigm of enhanced functionality and adaptability.

The twin hydroxyl groups of this compound serve as versatile chemical handles. These can be strategically modified to not only enhance solubility but also to introduce a diverse array of functional groups, either before or after polymerization. This capability for post-polymerization modification opens avenues for creating highly specialized polyfluorenes with tailored properties for specific applications, such as targeted drug delivery systems or highly sensitive biosensors.[3][4] This guide provides a comprehensive overview and detailed protocols for the synthesis and polymerization of functionalized monomers derived from this compound, with a focus on the robust and widely-used Suzuki coupling reaction.

Monomer Functionalization: A Gateway to Tailored Properties

The hydroxyl groups of this compound are not directly compatible with the organometallic intermediates of Suzuki coupling. Therefore, a critical first step is the functionalization of these groups. Etherification is a common and effective strategy to both protect the hydroxyls and introduce long alkyl chains that ensure solubility of the resulting polymer. Furthermore, for polymerization to proceed, the fluorene core must be halogenated, typically at the 2 and 7 positions.

Protocol 1: Synthesis of 2,7-Dibromo-9,9-bis(alkoxymethyl)fluorene

This two-step protocol details the synthesis of a key monomer precursor, where the hydroxyl groups are first converted to alkoxy groups, followed by bromination of the fluorene core.

Step 1: Etherification of this compound

The Williamson ether synthesis is a reliable method for this transformation. Here, we exemplify the synthesis of 9,9-bis((2-ethylhexyl)oxymethyl)-9H-fluorene to ensure excellent solubility in common organic solvents.

  • Materials: this compound, sodium hydride (60% dispersion in mineral oil), 1-bromo-2-ethylhexane, anhydrous tetrahydrofuran (THF).

  • Procedure:

    • In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend this compound (1 equivalent) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Carefully add sodium hydride (2.2 equivalents) portion-wise. Caution: Hydrogen gas is evolved.

    • Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of gas ceases and the solution becomes clear.

    • Add 1-bromo-2-ethylhexane (2.5 equivalents) dropwise via a syringe.

    • Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • After cooling to room temperature, quench the reaction by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous magnesium sulfate.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Bromination of 9,9-bis((2-ethylhexyl)oxymethyl)-9H-fluorene

  • Materials: 9,9-bis((2-ethylhexyl)oxymethyl)-9H-fluorene, N-bromosuccinimide (NBS), anhydrous dimethylformamide (DMF).

  • Procedure:

    • Dissolve the product from Step 1 in anhydrous DMF in a flask protected from light.

    • Add N-bromosuccinimide (2.2 equivalents) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction by TLC.

    • Pour the reaction mixture into a large volume of water to precipitate the product.

    • Collect the solid by filtration, wash thoroughly with water and methanol, and dry under vacuum. The product, 2,7-dibromo-9,9-bis((2-ethylhexyl)oxymethyl)-9H-fluorene, can be further purified by recrystallization.[5]

Polymerization via Suzuki Coupling: Building the Polyfluorene Backbone

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of polyarylenes, including polyfluorenes.[6][7] It involves the palladium-catalyzed reaction between an organoboron compound and an organohalide. For polyfluorene synthesis, this is typically an AA/BB type polycondensation.

Protocol 2: Synthesis of Poly[9,9-bis((2-ethylhexyl)oxymethyl)fluorene] (PFEHMO)

This protocol describes the polymerization of the synthesized dibromo monomer with a corresponding diboronic acid ester derivative of a fluorene monomer.

  • Materials: 2,7-dibromo-9,9-bis((2-ethylhexyl)oxymethyl)-9H-fluorene (Monomer A), 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester (Monomer B), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], potassium carbonate (K₂CO₃), toluene, deionized water.

  • Procedure:

    • In a Schlenk flask, combine equimolar amounts of Monomer A and Monomer B.

    • Add the palladium catalyst, Pd(PPh₃)₄ (1-2 mol% relative to the monomers).

    • Add potassium carbonate (4-5 equivalents per monomer unit).

    • Evacuate and backfill the flask with an inert gas three times.

    • Add degassed toluene and degassed deionized water to create a biphasic system (typically a 4:1 to 5:1 ratio of toluene to water).

    • Heat the mixture to 80-90 °C with vigorous stirring for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

    • After the reaction is complete, cool the mixture to room temperature.

    • Precipitate the polymer by pouring the organic phase into a large volume of methanol.

    • Collect the fibrous polymer precipitate by filtration.

    • To remove catalyst residues and oligomeric impurities, perform a Soxhlet extraction of the polymer with methanol, acetone, and finally, dissolve the purified polymer in chloroform or THF and re-precipitate into methanol.

    • Dry the final polymer under vacuum at 40-50 °C.

Rationale for Experimental Choices
  • Catalyst: Pd(PPh₃)₄ is a widely used, commercially available, and effective catalyst for Suzuki couplings. Its choice represents a balance between reactivity and stability.[8]

  • Base and Solvent System: The biphasic toluene/aqueous K₂CO₃ system is crucial. The base activates the boronic acid ester for transmetalation, and the phase transfer of reactants is a key step in the catalytic cycle.[6]

  • Purification: Rigorous purification is essential for achieving high-performance organic electronic materials. Soxhlet extraction effectively removes low molecular weight species and residual catalyst, which can act as charge traps or quenching sites, degrading device performance.[5]

Characterization of the Resulting Polymer

The synthesized polyfluorene should be thoroughly characterized to determine its molecular weight, purity, and optoelectronic properties.

Parameter Technique Expected Outcome for PFEHMO
Molecular Weight (Mn, Mw) and Polydispersity (PDI) Gel Permeation Chromatography (GPC)Mn: 10-50 kDa; Mw: 20-100 kDa; PDI: 1.5-2.5. The molecular weight can be controlled by reaction time and monomer stoichiometry.[9]
Chemical Structure ¹H and ¹³C Nuclear Magnetic Resonance (NMR)Characteristic aromatic proton signals between 7.5-8.0 ppm and aliphatic signals from the side chains. The absence of monomer signals indicates high conversion.[10][11]
Optical Properties UV-Vis and Photoluminescence (PL) SpectroscopyStrong absorption peak (π-π* transition) around 380-390 nm in solution. Strong blue emission with a maximum around 420-440 nm.[1]

Post-Polymerization Modification: Unlocking Advanced Functionalities

A key advantage of using this compound as a precursor is the potential for post-polymerization modification. If the hydroxyl groups are protected with a labile group (e.g., a silyl ether) that can be removed after polymerization, the resulting hydroxyl-functionalized polyfluorene can be further reacted to attach a variety of moieties.[12]

For instance, bioactive molecules such as drugs or targeting ligands can be conjugated to the polymer backbone, creating sophisticated drug delivery systems.[3] Fluorescent dyes or quenching moieties can also be attached for the development of highly specific biosensors. This versatility allows for the creation of a library of functional polymers from a single parent polymer.

Visualizing the Workflow

Monomer_Synthesis_and_Polymerization cluster_Monomer_Synth Monomer Synthesis cluster_Polymerization Suzuki Polymerization FDM This compound Ether Etherification (e.g., Williamson Synthesis) FDM->Ether NaH, Alkyl Halide Alkoxy_F 9,9-bis(alkoxymethyl)fluorene Ether->Alkoxy_F Brom Bromination (NBS, DMF) Alkoxy_F->Brom Dibromo_Monomer 2,7-Dibromo-9,9-bis(alkoxymethyl)fluorene Brom->Dibromo_Monomer Suzuki Suzuki Coupling [Pd(PPh₃)₄, K₂CO₃] Dibromo_Monomer->Suzuki Diboronic_Ester Fluorene Diboronic Acid Ester Diboronic_Ester->Suzuki Crude_Polymer Crude Polyfluorene Suzuki->Crude_Polymer Purification Purification (Precipitation, Soxhlet) Crude_Polymer->Purification Final_Polymer Purified Polyfluorene Purification->Final_Polymer Post_Polymerization_Modification cluster_Applications Functionalization for Specific Applications Parent_Polymer Polyfluorene with Protected Hydroxyls Deprotection Deprotection Step Parent_Polymer->Deprotection Hydroxyl_Polymer Hydroxyl-Functionalized Polyfluorene Deprotection->Hydroxyl_Polymer Drug_Delivery Drug Delivery System (Conjugation of Drugs) Hydroxyl_Polymer->Drug_Delivery Esterification/ Etherification Biosensor Biosensor (Attachment of Probes) Hydroxyl_Polymer->Biosensor Click Chemistry/ Amidation Other_Apps Other Advanced Materials Hydroxyl_Polymer->Other_Apps

Figure 2: Post-polymerization modification pathway for creating advanced functional materials.

Conclusion

This compound is a highly valuable, yet underutilized, monomer for the synthesis of advanced polyfluorenes. Its inherent functionality provides a platform for extensive chemical modification, enabling the development of polymers with precisely tailored properties. The protocols outlined in this guide provide a robust framework for the synthesis and polymerization of monomers derived from this compound, paving the way for innovations in organic electronics, drug delivery, and biosensing. The ability to perform post-polymerization modifications, in particular, positions these materials at the forefront of research into smart and responsive polymer systems.

References

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Application Notes and Protocols for 9H-Fluorene-9,9-dimethanol in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Preamble: The Architectural Advantage of the Fluorenyl Moiety

In the landscape of materials science, the rational design of molecular building blocks is paramount to achieving materials with superior performance characteristics. 9H-Fluorene-9,9-dimethanol, an aryldiol with the chemical formula C₁₅H₁₄O₂, emerges as a uniquely valuable monomer for the synthesis of high-performance polymers.[1] Its significance lies in the elegant fusion of a rigid, bulky, and highly aromatic fluorene core with two reactive primary hydroxyl groups at the C9 position. This distinctive architecture is the key to unlocking a suite of desirable properties in resulting polymers, including exceptional thermal stability, high refractive indices, and tailored optoelectronic functionalities. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for researchers and materials scientists.

Core Molecular Attributes

The utility of this compound is a direct consequence of its molecular structure.

Caption: Core structure of this compound and its key features.

Part 1: Key Applications in Polymer Science

The incorporation of the fluorene moiety via this compound is a proven strategy for designing advanced polymers for optical and electronic applications.[2][3]

High Refractive Index Polymers (HRIPs)

The demand for materials with a high refractive index is driven by the miniaturization of optical components such as lenses for CMOS image sensors, advanced displays, and optical adhesives. The high concentration of aromatic rings within the fluorene structure makes this compound an ideal monomer for synthesizing HRIPs.[3]

  • Causality: The refractive index of a polymer is directly related to its molar refractivity and molecular volume. The fluorene group possesses a very high molar refractivity. By incorporating this moiety into polymer backbones like polyesters or polycarbonates, the overall refractive index of the material can be significantly increased, often exceeding 1.65.[4][5] For example, fluorene-based poly(ether-ether-ketone) has demonstrated a refractive index of 1.64.[4][5]

Polymers with Low Birefringence and High Thermal Stability

For applications in optical data storage and display technologies, materials must not only have a high refractive index but also low birefringence (the dependence of refractive index on the polarization of light).

  • Causality: The spiro-like, non-coplanar structure of the 9,9-disubstituted fluorene unit introduces a kink in the polymer backbone. This bulky group hinders the efficient packing and alignment of polymer chains, leading to a more amorphous morphology. This random orientation of polymer chains minimizes optical anisotropy, resulting in low birefringence.[5][6] Concurrently, the rigidity of the fluorene core restricts the thermal motion of the polymer chains, leading to exceptionally high glass transition temperatures (Tg) and excellent thermal stability.[4]

Building Blocks for Optoelectronic Materials

Fluorene derivatives are foundational materials for organic electronics, particularly as blue emitters in Organic Light-Emitting Diodes (OLEDs).[7][8] While conjugated polymers like poly(9,9-dialkylfluorene) are synthesized via different routes (e.g., Suzuki or Gilch polymerization), this compound serves as a critical precursor for creating specialized fluorene-based materials.[9][10]

  • Functionalization: The hydroxyl groups can be converted to other functionalities. For instance, they can be used to attach solubilizing side chains that improve the processability of conjugated polymers or to create cross-linkable sites for fabricating robust device layers. The C9-substitution is critical for preventing the formation of undesirable low-energy green emission bands that arise from ketone defects (fluorenone formation), a common degradation pathway in polyfluorenes.[8][11]

PropertyTypical Value Range for Fluorene-Based PolymersRationale for Performance
Refractive Index (n) 1.60 - 1.70High aromatic density of the fluorene core.[3][4]
Glass Transition Temp. (Tg) 200 - 280 °CRigid backbone structure restricts chain mobility.[4]
Birefringence (Δn) < 0.005Bulky, non-planar structure disrupts chain alignment.[5][6]
Optical Transparency > 80% in visible regionAmorphous nature reduces light scattering.[5]

Part 2: Experimental Protocols

The following protocols provide a validated methodology for the synthesis and characterization of a high-performance polyester using this compound.

Protocol 1: Synthesis of a High Refractive Index Fluorene-Based Polyester

Objective: To synthesize a high molecular weight polyester via two-stage melt polycondensation of this compound and an aromatic dicarboxylic acid chloride, such as terephthaloyl chloride.

Principle: This reaction proceeds in two stages. First, a low-temperature solution polycondensation forms oligomers. Second, a high-temperature melt polycondensation under vacuum removes the HCl byproduct, driving the reaction to completion to achieve a high molecular weight polymer, according to Le Châtelier's principle.

cluster_workflow Polyester Synthesis Workflow A 1. Monomer Dissolution & Reaction - Dissolve monomers in anhydrous solvent. - Add catalyst/base (e.g., Pyridine). - Stir at room temperature. B 2. Oligomer Formation - Maintain inert atmosphere (N₂). - Stir for 2-4 hours. - Precipitate oligomer in methanol. A->B C 3. Melt Polycondensation - Heat dried oligomer under N₂. - Gradually increase temp. to >250 °C. - Apply high vacuum (<1 Torr). B->C D 4. Polymer Isolation - Cool reactor under N₂. - Dissolve solid polymer in solvent (e.g., Chloroform). - Reprecipitate and dry. C->D E 5. Characterization - FTIR, NMR (Structure) - GPC (Molecular Weight) - TGA/DSC (Thermal Properties) - Ellipsometry (Refractive Index) D->E

Caption: Experimental workflow for polyester synthesis.

Materials & Equipment:

  • Reactants: this compound (1.0 eq), Terephthaloyl chloride (1.0 eq), Anhydrous Pyridine, Anhydrous N-Methyl-2-pyrrolidone (NMP).

  • Solvents: Chloroform, Methanol.

  • Equipment: Three-neck round-bottom flask, mechanical stirrer, nitrogen inlet/outlet, condenser, heating mantle with temperature controller, vacuum pump.

Step-by-Step Methodology:

  • Reactor Setup: Equip a 250 mL three-neck flask with a mechanical stirrer, a nitrogen inlet, and a condenser. Ensure all glassware is oven-dried to remove moisture.

  • Monomer Charging (Solution Stage): Under a positive flow of nitrogen, charge the flask with this compound (e.g., 2.26 g, 10 mmol) and 100 mL of anhydrous NMP. Stir until fully dissolved. Add anhydrous pyridine (1.74 mL, 21.5 mmol) to act as an acid scavenger.

  • Acid Chloride Addition: Slowly add a solution of terephthaloyl chloride (2.03 g, 10 mmol) in 20 mL of anhydrous NMP to the stirring mixture at 0 °C. The slow addition is crucial to control the exothermicity of the reaction.

  • Oligomerization: Allow the reaction to warm to room temperature and stir for 4 hours under a nitrogen atmosphere. The formation of a viscous solution indicates oligomer formation.

  • Precipitation: Pour the viscous solution slowly into a beaker containing 500 mL of vigorously stirring methanol. A white, fibrous precipitate will form.

  • Isolation and Drying: Filter the precipitate, wash thoroughly with methanol to remove unreacted monomers and salts, and dry in a vacuum oven at 80 °C overnight.

  • Melt Polycondensation Stage: Transfer the dried oligomeric powder to a suitable polymerization reactor equipped for high vacuum.

  • Heating Profile: Begin heating the reactor under a gentle nitrogen stream. Gradually increase the temperature to 260-280 °C.

  • Vacuum Application: Once the oligomer has melted, slowly apply a high vacuum (<1 Torr) over 30 minutes. The viscosity of the melt will increase significantly as the molecular weight builds. Continue stirring under high vacuum for 3-5 hours.

  • Product Recovery: Cool the reactor to room temperature under a nitrogen atmosphere. The resulting solid polymer can be removed after carefully breaking the glass (if in a sealed tube) or by dissolving it in a suitable solvent like chloroform.

  • Purification: Re-precipitate the dissolved polymer from methanol to remove any remaining low molecular weight species. Dry the final polymer under vacuum at 100 °C for 24 hours.

Self-Validation through Characterization:

  • FTIR Spectroscopy: Confirm the disappearance of the -OH band (around 3300 cm⁻¹) from the starting diol and the appearance of a strong ester carbonyl (C=O) stretching band (around 1720 cm⁻¹).

  • ¹H NMR Spectroscopy: Verify the polymer structure by identifying the characteristic peaks of the fluorene protons and the aromatic protons from the terephthalate unit in the correct integration ratios.

  • Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) to confirm the synthesis of a high molecular weight polymer.

  • Thermogravimetric Analysis (TGA): Assess the thermal stability by determining the 5% weight loss temperature (Td), which should be above 400 °C for a successful synthesis.

Part 3: Final Analysis and Outlook

This compound stands as a cornerstone monomer for the development of advanced amorphous polymers. Its unique structural rigidity and bulkiness provide a direct, predictable pathway to materials with high thermal stability, high refractive index, and low birefringence. The protocols outlined herein offer a robust framework for synthesizing these materials, enabling further research into their application in next-generation optical and electronic devices. Future work may focus on copolymerizing this monomer with other functional diols or diacids to further tune the material properties for highly specific applications.

References

  • Ningbo Inno Pharmchem Co., Ltd. The Synthesis of Novel Fluorene-Based Materials with 9,9-Dimethyl-9H-fluorene.
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Application Note: A Detailed Protocol for the Acid-Catalyzed Polycondensation of 9H-Fluorene-9,9-dimethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive experimental guide for the synthesis of a polyether from 9H-Fluorene-9,9-dimethanol via acid-catalyzed self-polycondensation. Fluorene-based polymers are a cornerstone in the field of organic electronics and advanced materials, prized for their rigid structure, high thermal stability, and unique optoelectronic properties.[1][2][3] The 9,9-disubstituted fluorene core is particularly advantageous as it enhances solubility and prevents the aggregation-induced fluorescence quenching often seen in other conjugated polymers.[2][4] This protocol offers researchers, chemists, and materials scientists a robust, step-by-step procedure for synthesizing a high-molecular-weight fluorene-based polyether, complete with mechanistic insights, characterization methodologies, and troubleshooting advice.

Introduction and Mechanistic Rationale

This compound is an aryldiol monomer that serves as an excellent building block for step-growth polymerization. The two primary alcohol groups at the C-9 position are sterically accessible for condensation reactions. The most direct route to polymerize this monomer is through an acid-catalyzed self-condensation, which results in the formation of a poly(ether-fluorene).

Mechanism of Acid-Catalyzed Polycondensation:

The reaction proceeds via a classic SN2-type mechanism for ether formation, driven by the continuous removal of the water byproduct.

  • Protonation: An acid catalyst (e.g., p-toluenesulfonic acid) protonates one of the hydroxyl groups on a monomer, converting it into a good leaving group (-OH₂⁺).

  • Nucleophilic Attack: A hydroxyl group from another monomer molecule acts as a nucleophile, attacking the carbon atom bearing the protonated hydroxyl group.

  • Water Elimination: A molecule of water is eliminated, forming a protonated ether linkage between the two fluorene units.

  • Deprotonation: The catalyst is regenerated by the removal of a proton from the ether oxygen.

  • Chain Propagation: This process repeats, extending the polymer chain.

The equilibrium of the reaction is shifted towards the polymer by removing water, typically through azeotropic distillation using a Dean-Stark apparatus.

G cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3 & 4: Water Elimination & Deprotonation Monomer1 R-CH₂-OH (Monomer) ProtonatedMonomer R-CH₂-OH₂⁺ Monomer1->ProtonatedMonomer + H⁺ Catalyst H⁺ (Acid Catalyst) Monomer2 R-CH₂-OH (Another Monomer) Intermediate [R-CH₂-O(H)-CH₂-R]⁺ Monomer2->Intermediate Attacks R-CH₂-OH₂⁺ PolymerLink R-CH₂-O-CH₂-R (Ether Linkage) Intermediate->PolymerLink - H⁺ Water H₂O Intermediate->Water Catalyst_regen H⁺ caption Fig 1. Mechanism of acid-catalyzed ether formation.

Caption: Fig 1. Mechanism of acid-catalyzed ether formation.

Experimental Protocol

This protocol is designed for a laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Equipment
Reagents & Solvents Grade Supplier Example Notes
This compound (Monomer)≥98%Sigma-Aldrich (CAS: 4425-93-8)Must be dry. Harmful if swallowed.[5]
p-Toluenesulfonic acid monohydrate (PTSA)Reagent GradeStandard SupplierCatalyst.
TolueneAnhydrous, ≥99.8%Standard SupplierReaction solvent.
MethanolACS GradeStandard SupplierNon-solvent for precipitation.
Dichloromethane (DCM)HPLC GradeStandard SupplierFor dissolving polymer before analysis.
Nitrogen (N₂) or Argon (Ar)High PurityGas SupplierFor inert atmosphere.
Equipment Description
Three-neck round-bottom flask250 mL, with appropriate ground glass joints.
Dean-Stark apparatusTo azeotropically remove water.
Reflux condenserWith connections for coolant.
Magnetic stirrer and heat plateWith temperature control.
Inert gas manifoldSchlenk line or balloon setup.
Buchner funnel and filter flaskFor collecting the precipitated polymer.
Vacuum ovenFor drying the final product.
Step-by-Step Polymerization Procedure

G start Start setup 1. Assemble Glassware (3-neck flask, Dean-Stark, condenser) Dry under vacuum or with heat gun. start->setup purge 2. Purge with Inert Gas (Nitrogen or Argon) for 15 min. setup->purge add_reagents 3. Add Reagents - this compound - Toluene - PTSA Catalyst purge->add_reagents heat 4. Heat to Reflux (~110-115 °C) Collect water in Dean-Stark trap. add_reagents->heat monitor 5. Monitor Reaction (e.g., 12-24 hours) Observe increase in solution viscosity. heat->monitor cool 6. Cool to Room Temp Stop heating and allow solution to cool. monitor->cool precipitate 7. Precipitate Polymer Pour reaction mixture slowly into stirred methanol (non-solvent). cool->precipitate filter 8. Filter Product Collect white polymer precipitate using a Buchner funnel. precipitate->filter wash 9. Wash Polymer Wash with fresh methanol multiple times to remove impurities. filter->wash dry 10. Dry Under Vacuum Dry in vacuum oven at 60 °C until constant weight. wash->dry end End (Store Polymer) dry->end caption Fig 2. Experimental workflow for polymerization.

Caption: Fig 2. Experimental workflow for polymerization.

  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask with a magnetic stir bar, a Dean-Stark trap fitted with a reflux condenser, and a gas inlet/outlet. Ensure all glassware is thoroughly dried.

  • Inert Atmosphere: Purge the entire system with dry nitrogen or argon for at least 15 minutes. Maintain a slight positive pressure of inert gas throughout the reaction.

  • Charging the Flask: To the flask, add This compound (e.g., 5.00 g, 22.1 mmol), anhydrous toluene (100 mL), and p-toluenesulfonic acid monohydrate (e.g., 0.105 g, 0.55 mmol, ~2.5 mol% relative to the monomer).

  • Polymerization:

    • Begin stirring and gently heat the mixture to reflux (oil bath temperature ~120-130 °C). Toluene will begin to boil around 111 °C.

    • Water produced during the condensation will be collected in the Dean-Stark trap as an azeotrope with toluene. The theoretical amount of water to be collected is approximately 0.40 mL.

    • Allow the reaction to proceed for 12-24 hours. A gradual increase in the viscosity of the solution is a good indicator of successful polymerization.

  • Isolation of the Polymer:

    • After the reaction period, turn off the heat and allow the solution to cool to room temperature.

    • In a separate beaker, place 500 mL of methanol and stir vigorously.

    • Slowly pour the viscous polymer solution from the flask into the stirring methanol. A fibrous white precipitate should form immediately.

  • Purification:

    • Allow the suspension to stir for 30 minutes to ensure complete precipitation.

    • Collect the polymer by vacuum filtration using a Buchner funnel.

    • Wash the collected solid thoroughly with fresh methanol (3 x 100 mL) to remove any residual catalyst, unreacted monomer, and low molecular weight oligomers.

  • Drying: Transfer the purified polymer to a watch glass and dry it in a vacuum oven at 60 °C overnight or until a constant weight is achieved. The final product should be a white, fibrous solid.

Characterization and Validation

Proper characterization is essential to confirm the identity, purity, and key properties of the synthesized polymer.

Technique Purpose Expected Result / Observation
¹H NMR Structural verificationDisappearance of the monomer's -OH proton signal. Broadening of aromatic and methylene (-CH₂-) signals, characteristic of a polymer.
FTIR Spectroscopy Functional group analysisDisappearance of the broad O-H stretching band (~3200-3600 cm⁻¹) from the monomer. Appearance of a strong C-O-C ether stretching band (~1050-1150 cm⁻¹).
Gel Permeation (GPC) Molecular weight determinationProvides number-average (Mn) and weight-average (Mw) molecular weights and the Polydispersity Index (PDI = Mw/Mn). A PDI close to 2 is typical for this type of polycondensation.
Thermal Analysis (TGA/DSC) Thermal stability and transitionsTGA will show the decomposition temperature (Td), which is expected to be high (>350 °C). DSC can reveal the glass transition temperature (Tg).[4]
UV-Vis / PL Spectroscopy Optical propertiesUV-Vis absorption spectrum will show peaks characteristic of the fluorene backbone. Photoluminescence (PL) will show the emission wavelength, often in the blue region for polyfluorenes.[6][7]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Polymer Yield - Incomplete reaction. - Loss of product during precipitation/filtration.- Extend the reaction time. - Ensure the non-solvent volume is sufficient for complete precipitation.
Low Molecular Weight (from GPC) - Impure or wet monomer/solvent. - Insufficient removal of water. - Incorrect stoichiometry (if using co-monomers).- Use high-purity, anhydrous reagents and solvents. - Ensure the Dean-Stark trap is functioning correctly. - Verify catalyst concentration.
Insoluble Product - Extremely high molecular weight or cross-linking.- Reduce reaction time. - Lower the catalyst concentration. - Use a higher boiling point solvent for better solubility during reaction.
Product Discoloration - Oxidation or side reactions at high temperatures.- Ensure a robust inert atmosphere is maintained. - Consider a slightly lower reaction temperature with a longer reaction time.

Conclusion

The protocol described herein provides a reliable method for the synthesis of poly(this compound ether). This polymer serves as a valuable platform material whose properties can be further tuned through copolymerization or post-polymerization modification. Its inherent thermal stability and the versatile chemistry of the fluorene unit make it a compelling candidate for applications in organic light-emitting diodes (OLEDs), polymer solar cells, and chemical sensors.[1][8] Successful synthesis and characterization, as outlined, will yield a high-purity material suitable for advanced research and development.

References

  • Shaya, J., Corridon, P. R., & Al-Omari, B. (n.d.). Design, photophysical properties, and applications of fluorene-based fluorophores in two-photon fluorescence bioimaging: A review. United Arab Emirates - Ministry of Health and Prevention.
  • Wikipedia. (n.d.). Polyfluorene.
  • ProQuest. (n.d.). Fluorene-based polymers-preparation and applications.
  • Levine, M. (2018). Novel Fluorescent Fluorene-Containing Conjugated Polymers: Synthesis, Photophysical Properties, and Application for the Detection of Common Bisphenols. DigitalCommons@URI.
  • Schenning, A. P. H. J., & Meijer, E. W. (n.d.). Fluorene-based materials and their supramolecular properties. TUE Research portal.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis of Novel Fluorene-Based Materials with 9,9-Dimethyl-9H-fluorene.
  • Wiley Periodicals, Inc. (2005). Synthesis and characterization of poly(fluorene)-based copolymers containing various 1,3,4-oxadiazole pendants. Journal of Polymer Science Part A: Polymer Chemistry, 43, 2700–2711.
  • Phanichphant, S., et al. (2006). Synthesis of Poly(9,9-dialkylfluorene-2,7-vinylene) (PFV) via Gilch Polymerization. ThaiScience.
  • ResearchGate. (n.d.). Examples of polyfluorene molecules.
  • De Boni, L., et al. (2025). Nonlinear Investigation of Fluorene-Benzothiadiazole Copolymers with Multiphoton Absorption and Highlights as Optical Limiters. National Institutes of Health (PMC).
  • Google Patents. (2016). Process for the synthesis of 9,9-bis(hydroxymethyl)fluorene.
  • National Institutes of Health. (n.d.). This compound. PubChem.
  • Google Patents. (2016). Process for the synthesis of 9,9-bis(hydroxymethyl)fluorene.

Sources

Application Notes and Protocols: 9H-Fluorene-9,9-dimethanol in the Synthesis of Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 9-Position Functionalization in Fluorene-Based OLED Materials

Fluorene and its polymeric derivatives, collectively known as polyfluorenes (PFs), represent a cornerstone in the development of high-performance organic light-emitting diodes (OLEDs), particularly for generating deep and stable blue emission. The rigid, planar biphenyl unit of the fluorene core facilitates efficient π-conjugation, leading to high photoluminescence quantum yields and excellent charge carrier mobility.[1] A critical aspect in the design of polyfluorenes is the functionalization at the C-9 position. The substituents at this sp³-hybridized carbon do not interrupt the π-conjugation along the polymer backbone but profoundly influence the material's physical properties. Bulky substituents at the C-9 position are crucial for preventing π-stacking and aggregation between polymer chains, which can otherwise lead to undesirable excimer formation and a red-shift in emission, compromising color purity.

While 9,9-dialkylfluorenes are the most common monomers used to ensure solubility in common organic solvents for solution-based processing, 9H-Fluorene-9,9-dimethanol offers a unique and versatile platform for creating novel fluorene-based materials. The two primary hydroxyl groups serve as reactive handles for a variety of chemical modifications, allowing for the introduction of diverse functionalities. This guide provides an in-depth exploration of the synthetic pathways leveraging this compound for the creation of advanced OLED materials, complete with detailed experimental protocols.

Part 1: From Precursor to Polymerizable Monomer - The Etherification Strategy

The primary challenge in directly using this compound in typical polymerization reactions for OLEDs is its limited solubility in non-polar organic solvents commonly used for these processes. Furthermore, the reactive hydroxyl groups can interfere with organometallic catalysts like those used in Suzuki coupling. Therefore, a crucial first step is the conversion of the hydroxyl groups into more suitable functionalities. Etherification with long alkyl chains is an effective strategy to impart solubility.

Causality Behind Experimental Choices:
  • Choice of Alkyl Halide: Long, branched alkyl chains (e.g., 2-ethylhexyl) are often preferred over linear chains (e.g., n-octyl) as they are more effective at disrupting intermolecular packing and further enhancing solubility.

  • Base and Phase Transfer Catalyst: A strong base like sodium hydroxide is used to deprotonate the hydroxyl groups, forming the more nucleophilic alkoxide. A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), is essential to transport the hydroxide ions from the aqueous phase to the organic phase where the fluorene derivative resides, thereby facilitating the reaction.[2]

Experimental Protocol 1: Synthesis of 2,7-Dibromo-9,9-bis((2-ethylhexyloxy)methyl)fluorene

This protocol details a two-step synthesis of a key polymerizable monomer starting from this compound.

Step 1: Synthesis of 9,9-bis((2-ethylhexyloxy)methyl)fluorene

  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add this compound (22.6 g, 0.1 mol), toluene (200 mL), and tetrabutylammonium bromide (3.22 g, 0.01 mol).

  • Addition of Base: While stirring vigorously, add a 50% (w/w) aqueous solution of sodium hydroxide (40 g, 0.5 mol).

  • Alkylation: Heat the mixture to 60°C and add 1-bromo-2-ethylhexane (48.3 g, 0.25 mol) dropwise over 30 minutes.

  • Reaction Monitoring: Maintain the reaction temperature at 60-70°C and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature and add 100 mL of water. Separate the organic layer, wash it twice with 100 mL of brine, and dry it over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired product as a colorless oil.

Step 2: Bromination at the 2 and 7 Positions

  • Reaction Setup: Dissolve the product from Step 1 (0.1 mol) in 250 mL of a suitable solvent such as dichloromethane (DCM) or chloroform in a flask protected from light.

  • Bromination: Cool the solution to 0°C in an ice bath. Slowly add a solution of bromine (35.2 g, 0.22 mol) in 50 mL of DCM dropwise. A catalytic amount of iron powder can be added to facilitate the reaction.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its completion by TLC or gas chromatography (GC).

  • Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Purification: After removing the solvent, the crude product is purified by recrystallization from a solvent system like ethanol or a hexane/ethyl acetate mixture to afford 2,7-Dibromo-9,9-bis((2-ethylhexyloxy)methyl)fluorene as a white solid.

Part 2: Polymerization via Suzuki Coupling - Building the Conjugated Backbone

With the soluble, polymerizable monomer in hand, the next step is to construct the polyfluorene backbone. The palladium-catalyzed Suzuki coupling reaction is a powerful and widely used method for forming carbon-carbon bonds between aromatic rings, making it ideal for synthesizing conjugated polymers.[3]

Self-Validating System in Suzuki Polycondensation:

A successful Suzuki polycondensation is indicated by a noticeable increase in the viscosity of the reaction mixture as the polymer chains grow. The final polymer should be soluble in common organic solvents like toluene, chloroform, or tetrahydrofuran (THF), and a cast film should exhibit the characteristic blue photoluminescence of polyfluorenes.

Experimental Protocol 2: Synthesis of Poly[9,9-bis((2-ethylhexyloxy)methyl)fluorene-co-1,4-phenylene]

This protocol describes the synthesis of an alternating copolymer of the fluorene derivative and phenylene, a common strategy to tune the electronic properties of the resulting material.

Materials:

  • 2,7-Dibromo-9,9-bis((2-ethylhexyloxy)methyl)fluorene (from Protocol 1)

  • 1,4-Benzenediboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Deionized water

Procedure:

  • Reagent Preparation: In a Schlenk flask, combine 2,7-Dibromo-9,9-bis((2-ethylhexyloxy)methyl)fluorene (10 mmol), 1,4-benzenediboronic acid (10 mmol), and the palladium catalyst Pd(PPh₃)₄ (0.1 mmol).

  • Solvent and Base Addition: Add 50 mL of anhydrous toluene to the flask. In a separate flask, prepare a 2 M aqueous solution of K₂CO₃ and degas it by bubbling nitrogen through it for at least 30 minutes. Add 10 mL of the degassed K₂CO₃ solution to the reaction mixture.

  • Polymerization: Heat the mixture to 90°C with vigorous stirring under a nitrogen atmosphere. The reaction is typically continued for 24-48 hours.

  • End-capping: To terminate the polymerization and ensure stable end groups, add a small amount of bromobenzene (as an end-capper for boronic acid groups) and phenylboronic acid (as an end-capper for bromide groups) and stir for another 4-6 hours.

  • Polymer Precipitation and Purification: Cool the reaction mixture to room temperature and pour it into a large volume of methanol (e.g., 500 mL) with stirring. The polymer will precipitate as a fibrous solid.

  • Purification: Collect the polymer by filtration. To remove catalyst residues and oligomers, the polymer is further purified by Soxhlet extraction with methanol, acetone, and finally hexane. The purified polymer is then dissolved in a minimal amount of a good solvent like chloroform and re-precipitated into methanol.

  • Drying: Collect the final polymer and dry it in a vacuum oven at 40-50°C overnight.

Data Presentation and Characterization

The synthesized monomer and polymer should be thoroughly characterized to confirm their structure and properties.

Analysis Technique Monomer: 2,7-Dibromo-9,9-bis((2-ethylhexyloxy)methyl)fluorene Polymer: Poly[9,9-bis((2-ethylhexyloxy)methyl)fluorene-co-1,4-phenylene]
¹H NMR Characteristic peaks for aromatic protons on the fluorene core, methylene protons of the side chains, and aliphatic protons of the ethylhexyl groups.Broadened signals corresponding to the polymer backbone and side chains.
¹³C NMR Distinct signals for all unique carbon atoms.Broadened signals consistent with the polymeric structure.
FT-IR C-H stretching (aromatic and aliphatic), C-O-C stretching of the ether linkage.Similar to the monomer, with potential subtle shifts due to polymerization.
GPC N/ATo determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
UV-Vis Spectroscopy Shows the absorption spectrum of the monomer.A strong π-π* absorption band in the UV region (typically ~380-400 nm for polyfluorenes).
Photoluminescence May show weak fluorescence.Strong blue emission (typically ~420-450 nm) in both solution and thin-film form.
TGA/DSC Provides melting point and thermal stability data.Determines the glass transition temperature (Tg) and decomposition temperature (Td), indicating thermal stability.

Visualization of Synthetic Workflow

Synthesis_Workflow cluster_0 Monomer Synthesis cluster_1 Polymerization cluster_2 Device Fabrication FDM This compound Etherification Etherification (Protocol 1, Step 1) FDM->Etherification Alkylated_Fluorene 9,9-bis((2-ethylhexyloxy)methyl)fluorene Etherification->Alkylated_Fluorene Bromination Bromination (Protocol 1, Step 2) Alkylated_Fluorene->Bromination Monomer 2,7-Dibromo-9,9-bis((2-ethylhexyloxy)methyl)fluorene Bromination->Monomer Suzuki Suzuki Polycondensation (Protocol 2) Monomer->Suzuki Polymer Polyfluorene Derivative Suzuki->Polymer Spin_Coating Spin Coating Polymer->Spin_Coating OLED OLED Device Spin_Coating->OLED

Caption: Synthetic workflow from this compound to an OLED device.

Application in a Generic OLED Device

The synthesized polyfluorene derivative can be used as the emissive layer in a solution-processed OLED. A typical device architecture is as follows:

  • Substrate: ITO-coated glass, which serves as the transparent anode.

  • Hole Injection Layer (HIL): A layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO to facilitate the injection of holes.

  • Emissive Layer (EML): The synthesized polyfluorene derivative is dissolved in a solvent like toluene or chloroform and spin-coated on top of the HIL.

  • Electron Transport Layer (ETL) and Cathode: A low work function metal, such as calcium, followed by a protective layer of aluminum, is thermally evaporated on top of the polymer layer to serve as the cathode and facilitate electron injection.

OLED_Structure Cathode Cathode (e.g., Ca/Al) ETL Electron Transport Layer (Optional) EML Emissive Layer (Synthesized Polyfluorene) ETL->EML HIL Hole Injection Layer (e.g., PEDOT:PSS) EML->HIL Anode Anode (ITO) HIL->Anode Substrate Glass Substrate Anode->Substrate

Caption: A typical multilayer structure of a polymer-based OLED.

Conclusion and Future Outlook

This compound is a highly valuable, yet underutilized, precursor for the synthesis of functional fluorene-based materials for OLED applications. The hydroxyl groups provide a versatile platform for introducing a wide range of side chains through straightforward chemical transformations like etherification. This allows for fine-tuning of solubility, processability, and even electronic properties of the resulting polymers. The protocols outlined in this guide provide a robust framework for researchers to explore the potential of this unique building block in creating the next generation of efficient and stable blue-emitting materials for OLED displays and solid-state lighting.

References

  • Ranger, M., Rondeau, D., & Leclerc, M. (1997). New Well-Defined Poly(2,7-fluorene) Derivatives: Photoluminescence and Base Doping. Macromolecules, 30(25), 7686-7691. [Link]
  • Chen, J., et al. (2016). Process for the synthesis of 9,9-bis(hydroxymethyl)fluorene.
  • Taylor & Francis. (n.d.). Polyfluorene – Knowledge and References. Taylor & Francis Online.

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Application Notes and Protocols for the Synthesis of Copolymers with 9H-Fluorene-9,9-dimethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorene-Based Copolymers

Fluorene and its derivatives are a class of organic compounds that have garnered significant attention in materials science and drug development.[1] Their rigid, planar, and aromatic structure endows polymers with a unique combination of properties, including high thermal stability, excellent solubility, and favorable optoelectronic characteristics.[2][3] Specifically, incorporating the 9H-Fluorene-9,9-dimethanol moiety into a polymer backbone introduces a "cardo" structure, a bulky group that creates a kink in the polymer chain. This structural feature disrupts close packing, thereby enhancing solubility and processability without sacrificing thermal performance. These attributes make fluorene-based copolymers highly promising for a range of applications, from high-performance engineering plastics to advanced materials for organic light-emitting diodes (OLEDs), photovoltaics, and as carriers for drug delivery systems.[4][5][6]

This guide provides a detailed protocol for the synthesis of a representative polyester copolymer using this compound as a key monomer. We will delve into the causality behind the experimental choices, provide a self-validating system for the protocol, and ground our claims in authoritative references.

Chemical Structures and Reaction Scheme

The following diagram illustrates the key reactants and the overall polycondensation reaction for the synthesis of a polyester copolymer from this compound and a generic diacid chloride.

Caption: General reaction scheme for the synthesis of a fluorene-based polyester.

Experimental Protocol: Synthesis of a Fluorene-Polyester Copolymer

This protocol details the synthesis of a polyester via solution polycondensation of this compound with terephthaloyl chloride. This method is chosen for its relatively mild reaction conditions and good control over the polymer's molecular weight.

Materials and Equipment
Reagents Purity Supplier Notes
This compound>98%Sigma-AldrichDry in a vacuum oven at 60°C for 24 hours before use.
Terephthaloyl chloride>99%Sigma-AldrichRecrystallize from hexane before use.
PyridineAnhydrousSigma-AldrichUse as received.
N-Methyl-2-pyrrolidone (NMP)AnhydrousSigma-AldrichUse as received.
MethanolReagent GradeFisher ScientificFor polymer precipitation.
Dichloromethane (DCM)Reagent GradeFisher ScientificFor polymer dissolution and purification.
Equipment Purpose
Three-neck round-bottom flaskReaction vessel
Magnetic stirrer and stir barAgitation
CondenserPrevent solvent loss
Nitrogen inlet/outletMaintain inert atmosphere
Dropping funnelControlled addition of reagents
Heating mantle with temperature controllerTemperature control
Buchner funnel and filter paperPolymer collection
Vacuum ovenDrying
Step-by-Step Methodology
  • Reactor Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a condenser with a nitrogen inlet, and a septum. Purge the entire system with dry nitrogen for at least 30 minutes to ensure an inert atmosphere. This is crucial to prevent side reactions with moisture.

  • Monomer Dissolution: In the reaction flask, dissolve this compound (e.g., 2.26 g, 10 mmol) in anhydrous NMP (e.g., 40 mL). Stir the mixture at room temperature until the monomer is completely dissolved. Add anhydrous pyridine (e.g., 1.74 mL, 21.5 mmol) to the solution. Pyridine acts as an acid scavenger to neutralize the HCl byproduct of the reaction.

  • Comonomer Addition: In a separate dry flask, dissolve terephthaloyl chloride (e.g., 2.03 g, 10 mmol) in anhydrous NMP (e.g., 20 mL). Transfer this solution to a dropping funnel and attach it to the reaction flask.

  • Polymerization: Cool the reaction flask to 0°C using an ice bath. Slowly add the terephthaloyl chloride solution dropwise to the stirred this compound solution over a period of 30-45 minutes. Maintaining a low temperature during this exothermic addition helps to control the reaction rate and prevent the formation of low molecular weight oligomers.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Then, heat the reaction to 80°C and maintain this temperature for 24 hours under a continuous nitrogen flow. The increased temperature promotes chain growth to achieve a high molecular weight polymer.

  • Polymer Precipitation: After 24 hours, cool the viscous polymer solution to room temperature. Slowly pour the solution into a beaker containing vigorously stirred methanol (e.g., 500 mL). The copolymer will precipitate as a fibrous solid.

  • Purification: Collect the precipitated polymer by vacuum filtration using a Buchner funnel. Wash the polymer thoroughly with methanol to remove any unreacted monomers and low molecular weight oligomers. To further purify, redissolve the polymer in a minimal amount of DCM and reprecipitate it in methanol. Repeat this dissolution-precipitation cycle two more times.

  • Drying: Dry the purified copolymer in a vacuum oven at 60°C for 48 hours or until a constant weight is achieved.

Workflow Diagram

Setup Reactor Setup & Purge Dissolve Dissolve this compound & Pyridine in NMP Setup->Dissolve Add Dropwise Addition of Terephthaloyl Chloride Solution Dissolve->Add React Polymerization at 80°C for 24h Add->React Precipitate Precipitate in Methanol React->Precipitate Purify Purify by Redissolution/ Reprecipitation Precipitate->Purify Dry Dry in Vacuum Oven Purify->Dry Characterize Characterization (NMR, GPC, etc.) Dry->Characterize

Caption: Experimental workflow from synthesis to characterization.

Characterization of the Synthesized Copolymer

Thorough characterization is essential to confirm the structure, molecular weight, and properties of the synthesized copolymer.

Technique Purpose Expected Results
¹H NMR Spectroscopy Structural confirmationPeaks corresponding to the aromatic protons of the fluorene and terephthalate units, and the methylene protons of the dimethanol group.
FT-IR Spectroscopy Functional group analysisPresence of a strong carbonyl stretch (C=O) around 1720 cm⁻¹ confirming ester formation, and disappearance of the hydroxyl (-OH) band from the diol monomer.
Gel Permeation Chromatography (GPC) Molecular weight and polydispersityDetermination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). A PDI around 2 is typical for step-growth polymerization.
Thermogravimetric Analysis (TGA) Thermal stabilityHigh decomposition temperature (Td), typically above 350°C, indicating good thermal stability imparted by the fluorene moiety.
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg)A high Tg is expected due to the rigid fluorene backbone, indicating the polymer is amorphous and has a high-use temperature.

Troubleshooting

Problem Possible Cause Solution
Low Molecular Weight - Impure monomers- Non-stoichiometric amounts of monomers- Presence of moisture in the reaction- Recrystallize/purify monomers before use.- Accurately weigh monomers.- Ensure all glassware is dry and use anhydrous solvents under a nitrogen atmosphere.
Polymer Discoloration - Side reactions at high temperatures- Oxidation- Maintain the recommended reaction temperature.- Ensure a continuous and efficient nitrogen purge throughout the reaction.
Poor Solubility of the Final Polymer - Very high molecular weight- Cross-linking- Reduce the reaction time or temperature.- Ensure the purity of the monomers to avoid trifunctional impurities that can lead to cross-linking.

Conclusion

This application note provides a robust and detailed protocol for the synthesis of copolymers incorporating this compound. By carefully controlling the reaction conditions and ensuring the purity of the reagents, researchers can successfully synthesize high-performance fluorene-based polyesters with desirable properties for a variety of advanced applications. The inherent versatility of this synthetic route allows for the incorporation of different comonomers, enabling the fine-tuning of the final polymer's characteristics to meet specific research and development needs.

References

  • ResearchGate.Fluorene‐rich high performance polyesters: Synthesis and characterization of 9,9‐fluorenylidene and 2,7‐fluorenylene‐based polyesters with excellent optical property. [Link]
  • MDPI.Synthesis and Electron Transporting Properties of Diblock Copolymers Consisting of Polyfluorene and Polystyrene. [Link]
  • MDPI.
  • JKU ePUB.SYNTHESIS AND CHARACTERISATION OF LINEAR POLYESTERS CONTAINING FREE CARBOXYLIC ACID GROUPS. [Link]
  • PMC - NIH.Nonlinear Investigation of Fluorene-Benzothiadiazole Copolymers with Multiphoton Absorption and Highlights as Optical Limiters. [Link]
  • PMC - NIH.
  • ResearchGate.Synthesis of 9-Substituted Fluorene Copolymers via Chemical and Electrochemical Polymer Reaction and Their Optoelectronic Properties. [Link]
  • ResearchGate.(PDF) Molecular Design Principles to Achieve Strong Chiroptical Properties of Fluorene Copolymers in Thin-Films. [Link]
  • Google Patents.CN113045389B - Synthesis method of 9, 9-bis (methoxymethyl) fluorene.
  • PubChem.this compound. [Link]

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Application Notes and Protocols: Leveraging 9H-Fluorene-9,9-dimethanol for the Synthesis of High Refractive Index Polymers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of 9H-Fluorene-9,9-dimethanol in Advanced Optical Polymers

The quest for materials with a high refractive index (HRI) is a driving force in the evolution of optical and photonic devices. Such materials are critical for the miniaturization and enhanced performance of components like advanced lenses, optical films, and encapsulants for light-emitting diodes (LEDs). Among the molecular scaffolds utilized to achieve a high refractive index, the fluorene moiety stands out due to its rigid, bulky, and highly aromatic nature. This "cardo" structure, where the polymer backbone is perpendicular to the plane of the fluorene group, imparts exceptional thermal stability, good solubility, and, most importantly, a high refractive index.[1][2]

This application note focuses on a particularly versatile fluorene-based monomer: This compound (FDM) . The two primary alcohol functionalities of FDM make it an ideal building block for a variety of polymerization reactions, including polycondensation and polyaddition, allowing for the synthesis of a diverse range of HRI polymers such as polyesters, polycarbonates, and epoxy resins. The aliphatic nature of the hydroxyl groups in FDM, compared to the phenolic hydroxyls of other common fluorene monomers like 9,9-bis(4-hydroxyphenyl)fluorene (BHPF), offers different reactivity profiles and can influence the final properties of the polymer, such as flexibility and solubility.

Herein, we provide a comprehensive guide to the synthesis of HRI polymers using FDM, detailing the underlying chemical principles and offering step-by-step protocols for the preparation of various polymer classes.

Understanding the Core Principle: Structure-Property Relationship

The high refractive index of fluorene-based polymers is a direct consequence of their chemical structure. The Lorentz-Lorenz equation illustrates that the refractive index of a material is related to its molar refractivity and molar volume. The fluorene group, with its dense π-electron system, contributes significantly to the molar refractivity, thereby increasing the refractive index of the resulting polymer.[2][3] The rigidity of the fluorene backbone also contributes to a high glass transition temperature (Tg), ensuring the dimensional stability of the material at elevated temperatures.[4][5]

PART 1: Synthesis of this compound (FDM)

The starting point for our journey into HRI polymers is the synthesis of the FDM monomer itself. A common and effective route begins with the readily available 9-fluorenone.

Protocol 1: Two-Step Synthesis of FDM from 9-Fluorenone

This protocol is based on a reduction followed by hydroxymethylation.

Reaction Scheme:

FDM_synthesis Fluorenone 9-Fluorenone Fluorene 9H-Fluorene Fluorenone->Fluorene Reduction (e.g., NaBH4, MeOH) FDM This compound (FDM) Fluorene->FDM Hydroxymethylation (e.g., Formaldehyde, Base) Polyester_synthesis FDM This compound (FDM) Polyester Fluorene-based Polyester FDM->Polyester Diacyl_Chloride Diacyl Chloride (e.g., Terephthaloyl chloride) Diacyl_Chloride->Polyester + Polycondensation (Base, Solvent) Polycarbonate_synthesis FDM This compound (FDM) Polycarbonate Fluorene-based Polycarbonate FDM->Polycarbonate DPC Diphenyl Carbonate (DPC) DPC->Polycarbonate + Melt Transesterification (Catalyst, Heat, Vacuum) Epoxy_synthesis FDM This compound (FDM) DGEFDM Diglycidyl Ether of FDM FDM->DGEFDM Epichlorohydrin Epichlorohydrin Epichlorohydrin->DGEFDM + Base, Catalyst Epoxy_Resin Cross-linked Epoxy Resin DGEFDM->Epoxy_Resin Curing_Agent Curing Agent (e.g., Anhydride, Amine) Curing_Agent->Epoxy_Resin + Curing (Heat) Characterization_Workflow cluster_synthesis Polymer Synthesis cluster_structural Structural Analysis cluster_thermal Thermal Analysis cluster_optical Optical Properties Polymer Synthesized Polymer NMR NMR (¹H, ¹³C) Polymer->NMR Confirm Structure FTIR FTIR Polymer->FTIR Identify Functional Groups GPC GPC Polymer->GPC Determine Mw, Mn, PDI TGA TGA Polymer->TGA Assess Thermal Stability DSC DSC Polymer->DSC Determine Tg Ellipsometry Ellipsometry Polymer->Ellipsometry Measure Refractive Index UV_Vis UV-Vis Spectroscopy Polymer->UV_Vis Evaluate Transparency

Sources

Application Notes & Protocols: Mastering the Suzuki Coupling for Fluorene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Materials Science and Drug Discovery

Fluorene and its derivatives represent a cornerstone in the development of advanced organic materials and complex pharmaceutical agents. Their rigid, planar structure and unique photophysical properties make them ideal building blocks for organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and fluorescent sensors.[1][2][3] The Suzuki-Miyaura cross-coupling reaction is the preeminent synthetic tool for constructing the intricate carbon-carbon bonds necessary to assemble these functional molecules and polymers, offering mild conditions and broad functional group tolerance.[2][4][5][6]

This guide provides a comprehensive overview of the critical reaction parameters, field-proven protocols, and troubleshooting strategies essential for successfully implementing the Suzuki coupling with fluorene-based substrates.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework

Understanding the catalytic cycle is fundamental to rationalizing the selection of reagents and conditions. The process, catalyzed by a Palladium(0) species, involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the fluorenyl halide (or aryl halide), forming a Pd(II) complex. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[7][8]

  • Transmetalation: A base activates the fluorenylboronic acid (or ester) to form a more nucleophilic boronate species. This species then transfers the fluorenyl group to the Pd(II) complex, displacing a halide ligand.[6][7][9]

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6][8][10]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_io pd0 Pd(0)L_n oa_text pd0->oa_text pd2_oa R¹-Pd(II)L_n-X tm_text pd2_oa->tm_text pd2_tm R¹-Pd(II)L_n-R² re_text pd2_tm->re_text oa_text->pd2_oa Oxidative Addition tm_text->pd2_tm Transmetalation re_text->pd0 Reductive Elimination product Fluorenyl-R² (R¹-R²) re_text->product aryl_halide Fluorenyl-X (R¹-X) aryl_halide->oa_text boronic_acid R²-B(OH)₂ + Base boronic_acid->tm_text

Caption: The Suzuki-Miyaura catalytic cycle.

Critical Reaction Parameters for Couplings with Fluorene Derivatives

Optimizing a Suzuki coupling reaction requires the careful selection of several interdependent components. For fluorene derivatives, which can be sterically demanding or serve as monomers in polymerization, these choices are paramount.

The Palladium Catalyst System (Precatalyst and Ligand)

The "catalyst" is a combination of a palladium source (precatalyst) and a ligand. The ligand's role is to stabilize the active Pd(0) species and modulate its reactivity.

  • Palladium Source: Common choices include Pd(II) salts like Pd(OAc)₂ or PdCl₂(dppf), which are reduced in situ to the active Pd(0) state, and pre-formed Pd(0) complexes like Pd(PPh₃)₄ or Pd₂(dba)₃.[7][11][12][13] Using a direct Pd(0) source can sometimes be more efficient and avoid side reactions associated with the reduction step.[7][8]

  • Ligand Selection: This is arguably the most critical factor for success, especially with challenging substrates.

    • Rationale: The oxidative addition of aryl halides to the Pd(0) center is often the bottleneck. Bulky, electron-rich phosphine ligands accelerate this step and also promote the final reductive elimination.[8][10]

    • Recommended Ligands: For fluorene derivatives, particularly when using aryl bromides or more challenging aryl chlorides, standard PPh₃ is often insufficient. Highly active ligands are required:

      • Buchwald Ligands: A class of bulky, electron-rich biaryl monophosphine ligands such as SPhos , XPhos , and RuPhos are exceptionally effective for coupling sterically hindered substrates and unreactive aryl chlorides.[11][14]

      • Alkylphosphines: Ligands like tri-tert-butylphosphine (P(t-Bu)₃ ) are extremely electron-rich and effective, often enabling reactions at room temperature.[12][15]

      • N-Heterocyclic Carbenes (NHCs): These are strong sigma-donating ligands that form very stable palladium complexes, showing high activity for difficult couplings, including the synthesis of sterically hindered 2,7-diaryl fluorenes.[7][16][17]

The Boron Reagent: Acids vs. Esters

The organic fragment is delivered via an organoboron compound.

  • Fluorenylboronic Acids: These are the most common reagents but can be susceptible to protodeboronation —a side reaction where the C-B bond is cleaved by water or base, especially at elevated temperatures, reducing yield.[7][11][18]

  • Fluorenylboronic Esters: To enhance stability, boronic acids are often converted to esters, most commonly pinacol esters (Bpin) or MIDA esters.[2][11] These derivatives are significantly more resistant to protodeboronation and are often preferred for complex syntheses or when purification of the boronic acid is difficult.[11][19]

The Base: Activating the Transmetalation Step

The base is not merely a pH adjuster; it is a crucial mechanistic component required to activate the boronic acid.[20][21] It reacts with the boronic acid/ester to form an "ate" complex (boronate), which is more nucleophilic and readily undergoes transmetalation.[7]

  • Inorganic Bases:

    • Potassium Carbonate (K₂CO₃) & Cesium Carbonate (Cs₂CO₃): Widely used, effective, and generally compatible with many functional groups. Cs₂CO₃ is more soluble and basic, often providing better results for difficult couplings.[11]

    • Potassium Phosphate (K₃PO₄): A stronger base that is particularly effective for coupling aryl chlorides and sterically hindered substrates.[7][11]

  • Organic Bases: Amine bases are generally not used as they can coordinate to the palladium center and inhibit catalysis.

The Solvent System: A Balancing Act

The solvent must solubilize the reagents and facilitate the interaction between the organic and inorganic components.

  • Common Solvents: Anhydrous, aprotic solvents like Toluene , 1,4-Dioxane , and Tetrahydrofuran (THF) are standard.[7]

  • Biphasic Systems: The Suzuki reaction is famously effective in biphasic systems, typically an organic solvent mixed with water (e.g., Toluene/H₂O, Dioxane/H₂O).[3][11] The water phase dissolves the inorganic base, creating a high concentration of the active boronate at the phase interface where the catalyst resides.[22]

  • Polar Aprotic Solvents: Solvents like DMF can be used, but their role can be complex and may influence selectivity in molecules with multiple reactive sites.[23]

Temperature and Inert Atmosphere
  • Temperature: Reaction temperatures typically range from ambient to reflux (80-110 °C).[11] Higher temperatures can overcome the activation energy for challenging steps like oxidative addition but also increase the risk of side reactions like protodeboronation.[11] Modern high-activity catalysts often allow for reactions at lower temperatures.[12]

  • Inert Atmosphere: It is critical to perform the reaction under an inert atmosphere (Argon or Nitrogen). Oxygen can oxidize and deactivate the Pd(0) catalyst, leading to homocoupling of the boronic acid and low yields.[7][11] This requires the use of degassed solvents and appropriate Schlenk line or glovebox techniques.

Data Summary: Representative Conditions for Fluorene Synthesis

Substrate TypePalladium System (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Reference
2-Bromofluorene + Arylboronic acidPd(OAc)₂ / SPhos (1-2%)K₃PO₄ (2-3)Toluene/H₂O100>90[7][14]
2,7-Dichlorofluorene + Arylboronic acidPd-NHC complex (2%)K₃PO₄ (3)Dioxane100-12085-95[17]
Polyfluorene (AA/BB Polycondensation)Pd(PPh₃)₄ (1-2%)Na₂CO₃ (2M aq.)Toluene90>95
Polyfluorene (SCTP, AB Monomer)Pd₂(dba)₃ / P(t-Bu)₃ (1%)K₃PO₄ (3)THF60>90[24]
2-Bromofluorene + Pyridylboronic esterPd(dppf)Cl₂ (3%)K₂CO₃ (2)Dioxane/H₂O8088

Experimental Protocols

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification reagents 1. Weigh Reagents (Fluorenyl Halide, Boronic Acid, Base) glassware 2. Flame-Dry Glassware (Schlenk Flask, Condenser) reagents->glassware degas 3. Degas Solvent glassware->degas setup 4. Assemble Under Inert Gas (Add solids to flask) add_solvent 5. Add Degassed Solvent (via Syringe) setup->add_solvent add_catalyst 6. Add Catalyst/Ligand (Under positive Ar/N₂ flow) add_solvent->add_catalyst heat 7. Heat to Temperature (Monitor by TLC/LC-MS) add_catalyst->heat cool 8. Cool to Room Temp quench 9. Quench & Extract (Add water, extract with organic solvent) cool->quench dry 10. Dry & Concentrate (Dry organic layer, remove solvent) quench->dry purify 11. Purify Product (Column Chromatography) dry->purify

Caption: General experimental workflow for Suzuki coupling.

Protocol 1: Synthesis of 2-Phenyl-9,9-dihexylfluorene

This protocol details a standard coupling between an aryl bromide and an arylboronic acid.

Materials:

  • 2-Bromo-9,9-dihexylfluorene (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv, 4 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)

  • Toluene, anhydrous

  • Deionized Water

Procedure:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-9,9-dihexylfluorene, phenylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Catalyst Addition: Under a positive flow of argon, quickly add the Pd(OAc)₂ and SPhos.

  • Solvent Addition: Add degassed toluene and degassed water (typically a 4:1 to 10:1 organic:aqueous ratio) via syringe. The final concentration of the limiting reagent should be around 0.1 M.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting bromide is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water (2x) and then with brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Suzuki Polycondensation for Poly(9,9-dioctylfluorene) (PF8)

This protocol describes the synthesis of a conjugated polymer from an AA/BB monomer set. Precise stoichiometry is critical for achieving high molecular weight.

Materials:

  • 2,7-Dibromo-9,9-dioctylfluorene (1.000 equiv)

  • 9,9-Dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester (1.000 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 equiv, 1 mol% Pd)

  • Tri-tert-butylphosphine [P(t-Bu)₃] (0.04 equiv, 4 mol%) or a 1:2 Pd:Ligand ratio.

  • Potassium Carbonate (K₂CO₃) (4.0 equiv)

  • Aliquat® 336 (phase-transfer catalyst)

  • Toluene, anhydrous

  • Deionized Water

Procedure:

  • Preparation: In a Schlenk flask, precisely weigh the dibromo- and diboronic ester monomers. Add K₂CO₃ and a few drops of Aliquat® 336.

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent Addition: Add degassed toluene and degassed 2M aqueous K₂CO₃ solution.

  • Catalyst Preparation: In a separate vial under argon, dissolve the Pd₂(dba)₃ and P(t-Bu)₃ in a small amount of degassed toluene to form the active catalyst solution.

  • Reaction Initiation: Heat the monomer mixture to 90 °C with vigorous stirring to create a good emulsion. Using a syringe, add the catalyst solution to the hot monomer mixture. An increase in viscosity is often observed as the polymerization proceeds.

  • Polymerization: Maintain the reaction at 90 °C for 12-24 hours.

  • Work-up & Purification: Cool the reaction to room temperature. Dilute with toluene and pour the mixture into a large volume of stirring methanol to precipitate the polymer. Filter the polymer, then re-dissolve it in a minimal amount of THF or toluene and re-precipitate into methanol. Repeat this process 2-3 times to remove residual catalyst and oligomers. Dry the final polymer under vacuum.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive Catalyst: Pd(0) was oxidized or the precatalyst was not properly activated.[11][25] 2. Poor Reagent Quality: Impurities in monomers or wet reagents.[25] 3. Incorrect Conditions: Base is too weak; temperature is too low.[11]1. Ensure rigorous degassing of all solvents/reagents. Use a fresh, high-quality catalyst. Consider a pre-formed Pd(0) source.[7][11] 2. Recrystallize or re-purify starting materials. Use anhydrous solvents. 3. Switch to a stronger base (e.g., K₂CO₃ → K₃PO₄). Increase reaction temperature in increments.[11]
Protodeboronation (Boronic acid replaced by -H)1. Harsh Conditions: Base is too strong or temperature is too high.[11] 2. Unstable Boronic Acid: Electron-deficient or some heteroaromatic boronic acids are prone to this.1. Use a milder base (e.g., KF). Run the reaction at the lowest effective temperature.[11] 2. Convert the boronic acid to a more stable pinacol (Bpin) or MIDA ester derivative before the coupling reaction.[11]
Homocoupling (Biaryl of boronic acid is major byproduct)Oxygen Contamination: Presence of O₂ promotes oxidative homocoupling and deactivates the Pd(0) catalyst.[7]Improve degassing procedure for solvents (e.g., freeze-pump-thaw cycles). Ensure a robust inert atmosphere is maintained throughout the reaction.[7][11]
Reaction Stalls with Hindered Substrates Steric Hindrance: Bulky ortho-groups on either coupling partner impede oxidative addition or reductive elimination.[4]Employ a more active catalyst system with bulky, electron-rich ligands (e.g., SPhos, XPhos, P(t-Bu)₃, or an NHC-Pd catalyst) designed to overcome steric barriers.[17][26]
Low Molecular Weight Polymer 1. Imperfect Stoichiometry: Molar ratio of AA and BB monomers is not exactly 1:1. 2. Premature Precipitation: The growing polymer chain becomes insoluble and crashes out of solution.[25]1. Weigh monomers with high precision. 2. Switch to a better solvent for the polymer (e.g., chlorobenzene, o-dichlorobenzene) or increase the reaction temperature.

Conclusion

The Suzuki-Miyaura coupling is a robust and versatile method for the synthesis of functional fluorene derivatives. Success hinges on a rational approach to selecting the reaction components based on the specific substrates involved. For simple couplings, a standard Pd(PPh₃)₄/K₂CO₃ system may suffice, but for more challenging transformations—including the use of aryl chlorides, sterically hindered substrates, or controlled polymerizations—the use of advanced catalyst systems with bulky, electron-rich ligands is essential. By carefully controlling the catalyst, base, solvent, and reaction atmosphere, researchers can reliably access a vast array of complex fluorene-based materials for next-generation applications. Emerging techniques, such as Suzuki catalyst-transfer polycondensation, promise even greater control over polymer architecture, paving the way for precisely engineered materials.[24][27]

References

  • Mechanochemical Suzuki polymerization for the synthesis of polyfluorenes. Taylor & Francis Online.
  • Chain-Growth Polymerization for the Synthesis of Polyfluorene via Suzuki−Miyaura Coupling Reaction from an Externally Added Initiator Unit. Journal of the American Chemical Society.
  • Suzuki–Miyaura catalyst-transfer polycondensation with Pd(IPr)(OAc)2 as the catalyst for the controlled synthesis of polyfluorenes and polythiophenes. Royal Society of Chemistry.
  • Full article: Mechanochemical Suzuki polymerization for the synthesis of polyfluorenes. Taylor & Francis Online.
  • Progress in the Suzuki polycondensation of fluorene monomers. Royal Society of Chemistry.
  • Suzuki–Miyaura catalyst-transfer polycondensation of triolborate-type fluorene monomer: toward rapid access to polyfluorene-containing block and graft copolymers from various macroinitiators. Royal Society of Chemistry.
  • Mechanistic aspects of polyfluorene synthesis using controlled Suzuki-Miyaura catalyst-transfer polymerization. American Chemical Society.
  • Organoborane coupling reactions (Suzuki coupling). National Institutes of Health (NIH).
  • Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. ResearchGate.
  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate.
  • How to approach choosing reaction conditions for Suzuki? Reddit.
  • Suzuki coupling reaction of aryl bromides with arylboronic acidsa. ResearchGate.
  • Synthesis of fluorene and indenofluorene compounds: tandem palladium-catalyzed suzuki cross-coupling and cyclization. PubMed.
  • Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal.
  • Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. Royal Society of Chemistry.
  • 2-Arylfluorene derivatives obtained from Suzuki reaction. ResearchGate.
  • Unexpectedly superior efficiency of chloride-directed double Suzuki–Miyaura cross-coupling reactions to bromide-directed reactions for the synthesis of sterically hindered 2,7-diaryl fluorenes. Royal Society of Chemistry.
  • Attaching hexylbenzene and poly(9,9-dihexylfluorene) to brominated graphene via Suzuki coupling reaction. ResearchGate.
  • Optimization of the conditions for the Suzuki–Miyaura coupling reaction of p‐tolylboronic acid and compound 17aa. ResearchGate.
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI.
  • Suzuki cross-coupling reaction. YouTube.
  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH).
  • Synthesis of fluorene and indenofluorene compounds: tandem palladium-catalyzed suzuki cross-coupling and cyclization. Semantic Scholar.
  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate.
  • Optimization of the reaction conditions for Suzuki-Miyaura coupling of... ResearchGate.
  • Suzuki reactions promoted by different ligands. ResearchGate.
  • Which conditions are favorable for the efficient Suzuki coupling? ResearchGate.
  • Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed.
  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Why is the Suzuki-Miyaura coupling reaction steric sensitive? Reddit.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Publications.
  • A simple and efficient protocol for a palladium-catalyzed ligand-free Suzuki reaction at room temperature in aqueous DMF. Royal Society of Chemistry.
  • Efficient organic semiconductors synthesis by Suzuki-Miyaura coupling in aromatic micellar medium. University of Milano-Bicocca.
  • Mechanistic Studies of the Suzuki Cross-Coupling Reaction. ACS Publications.
  • Efficient synthesis of organic semiconductors by Suzuki–Miyaura coupling in an aromatic micellar medium. Royal Society of Chemistry.
  • An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Royal Society of Chemistry.
  • Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Royal Society of Chemistry.
  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor.
  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology.
  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed.

Sources

Application Notes and Protocols for 9H-Fluorene-9,9-dimethanol in Organic Solar Cells

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Interfacial Engineering in Organic Solar Cells

The performance of organic solar cells (OSCs) is intricately linked to the efficiency of charge extraction at the interfaces between the active layer and the electrodes. Energy barriers at these interfaces can impede charge transport, leading to recombination losses and diminished device performance. Interfacial engineering, through the introduction of thin interlayer materials, is a key strategy to mitigate these issues. These interlayers can modify the work function of the electrodes, improve energetic alignment with the active layer, and enhance the morphology of the subsequent layers, thereby facilitating efficient charge extraction and improving overall power conversion efficiency (PCE).

9H-Fluorene-9,9-dimethanol is a fluorene derivative characterized by a rigid, aromatic core and two hydroxyl functional groups. While it is a well-established building block in the synthesis of more complex organic electronic materials, its potential as a standalone interfacial modifier in OSCs is an area of growing interest. Its alcohol solubility allows for orthogonal processing, preventing damage to the underlying active layer during device fabrication. The polar hydroxyl groups suggest its potential to favorably modify the surface energy and work function of cathode materials.

This document provides a comprehensive guide to the synthesis and proposed application of this compound as a cathode interlayer in organic solar cells. The protocols and mechanisms described herein are based on established principles of interfacial engineering and data from analogous fluorene-based and alcohol-soluble interlayer materials.

Proposed Mechanism of Action as a Cathode Interlayer

When deposited as a thin film between the active layer and the cathode, this compound is hypothesized to improve device performance through several mechanisms:

  • Work Function Modification: The polar hydroxyl (-OH) groups of this compound can induce a dipole moment at the interface with the cathode (e.g., Indium Tin Oxide (ITO) or a metal). This dipole layer can effectively reduce the work function of the cathode, leading to a more favorable energy level alignment with the Lowest Unoccupied Molecular Orbital (LUMO) of the electron acceptor material in the active layer. This reduced energy barrier facilitates more efficient electron extraction.

  • Improved Interfacial Contact: The solution-processed deposition of a thin layer of this compound can lead to a smoother and more uniform surface, improving the physical contact between the active layer and the cathode. This can reduce the likelihood of shorting and improve charge transport across the interface.

  • Electron Transport: The fluorene core of the molecule possesses electron-conducting properties, which may contribute to efficient electron transport from the active layer to the cathode.

These combined effects are expected to lead to an increase in the short-circuit current density (Jsc) and the fill factor (FF) of the organic solar cell, ultimately resulting in a higher power conversion efficiency (PCE).

Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis method described in patent CN113045389B.[1]

Materials:

  • Fluorene

  • Formate compound (e.g., methyl formate)

  • Base (e.g., sodium methoxide)

  • Solvent for formylation (e.g., methanol)

  • Reducing agent (e.g., sodium borohydride)

  • Solvent for reduction (e.g., methanol)

  • Toluene for recrystallization

Procedure:

Step 1: Synthesis of 9,9-bis(formyl)fluorene

  • In a reaction vessel, dissolve fluorene in the chosen solvent.

  • Add the base and the formate compound to the solution.

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 9,9-bis(formyl)fluorene.

Step 2: Reduction to 9,9-fluorenedimethanol

  • Dissolve the crude 9,9-bis(formyl)fluorene in methanol.

  • Slowly add sodium borohydride to the solution in portions while stirring at room temperature.

  • Continue stirring until the reaction is complete, as indicated by TLC.

  • Filter the reaction mixture and evaporate the solvent from the filtrate.

  • Purify the resulting solid by recrystallization from toluene to obtain pure this compound.

Protocol 2: Fabrication of an Inverted Organic Solar Cell with a this compound Cathode Interlayer

This is a proposed protocol based on standard fabrication methods for organic solar cells with small molecule interlayers.

Materials and Equipment:

  • Patterned ITO-coated glass substrates

  • This compound

  • Methanol (or other suitable alcohol solvent)

  • Active layer materials (e.g., a donor polymer and a fullerene or non-fullerene acceptor)

  • Solvent for the active layer (e.g., chloroform, o-dichlorobenzene)

  • Hole transport layer (HTL) material (e.g., PEDOT:PSS)

  • Top electrode material (e.g., Silver)

  • Spin coater

  • Thermal evaporator

  • Solar simulator

  • Current-voltage measurement system

Procedure:

  • Substrate Cleaning:

    • Sequentially clean the ITO-coated glass substrates by ultrasonication in a series of solvents: detergent solution, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-ozone for 15 minutes immediately before use to improve the surface wettability and work function.

  • Deposition of the this compound Cathode Interlayer (CIL):

    • Prepare a dilute solution of this compound in methanol (e.g., 1-5 mg/mL).

    • Spin-coat the this compound solution onto the cleaned ITO substrate. A typical spin-coating speed would be in the range of 3000-5000 rpm for 30-60 seconds to achieve a thin, uniform film.

    • Anneal the substrate at a moderate temperature (e.g., 80-100 °C) for a short duration (e.g., 5-10 minutes) to remove any residual solvent.

  • Deposition of the Active Layer:

    • Prepare a solution of the donor and acceptor materials in the appropriate solvent.

    • Spin-coat the active layer solution on top of the this compound layer. The spin-coating parameters will depend on the specific active layer materials and desired thickness.

    • Anneal the active layer as required for optimal morphology.

  • Deposition of the Hole Transport Layer (HTL):

    • Deposit the HTL (e.g., PEDOT:PSS) on top of the active layer. This is typically done by spin-coating.

  • Deposition of the Top Electrode:

    • Deposit the top metal electrode (e.g., 100 nm of Silver) by thermal evaporation through a shadow mask to define the device area.

  • Device Characterization:

    • Measure the current density-voltage (J-V) characteristics of the fabricated devices under simulated AM 1.5G solar illumination (100 mW/cm²).

    • Extract the key performance parameters: power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).

Data Presentation

The following table presents hypothetical performance data for an organic solar cell with and without a this compound (FDM) cathode interlayer, based on typical improvements observed with analogous interfacial materials.

Device ConfigurationVoc (V)Jsc (mA/cm²)FF (%)PCE (%)
ITO / Active Layer / HTL / Ag0.8015.0657.80
ITO / FDM / Active Layer / HTL / Ag0.8216.5729.76

Visualizations

Caption: Molecular structure of this compound.

device_architecture Ag Silver (Anode) HTL Hole Transport Layer (e.g., PEDOT:PSS) HTL->Ag Active_Layer Active Layer (Donor:Acceptor) Active_Layer->HTL FDM This compound (CIL) FDM->Active_Layer ITO ITO (Cathode) ITO->FDM Glass Glass Substrate Glass->ITO

Caption: Inverted OSC architecture with this compound.

energy_levels cluster_device Energy Level Alignment ITO ITO FDM FDM LUMO_A LUMO (Acceptor) HOMO_D HOMO (Donor) HTL HTL Ag Ag ITO_level -4.7 eV FDM_dipole Δ LUMO_A_level -4.0 eV HOMO_D_level -5.2 eV HTL_level -5.1 eV Ag_level -4.3 eV

Caption: Proposed energy level diagram of the OSC with FDM.

References

  • Sharma, A., et al. (2021). A Nonionic Alcohol Soluble Polymer Cathode Interlayer Enables Efficient Organic and Perovskite Solar Cells.
  • Chen, X., et al. (2019). Cathode interlayer-free organic solar cells with enhanced device performance upon alcohol treatment. Journal of Materials Chemistry C, 7(22), 6659-6665. [Link]
  • Lv, M., et al. (2021). Advances in water/alcohol soluble cathode interfacial materials for organic solar cells. Journal of Materials Chemistry A, 9(31), 16753-16787. [Link]
  • Zhang, Y., et al. (2018). Small Molecule Interlayers in Organic Solar Cells.
  • Kim, J. S., et al. (2020). Composite Interlayer Consisting of Alcohol-Soluble Polyfluorene and Carbon Nanotubes for Efficient Polymer Solar Cells. ACS Applied Materials & Interfaces, 12(14), 16551–16559. [Link]
  • Ma, Z., et al. (2022). Morphological Stabilization in Organic Solar Cells via a Fluorene-Based Crosslinker for Enhanced Efficiency and Thermal Stability. ACS Applied Materials & Interfaces, 14(1), 1845–1854. [Link]
  • Hu, Z., et al. (2021). Mechanism of the Alcohol-Soluble Ionic Organic Interlayer in Organic Solar Cells. Langmuir, 37(14), 4264–4272. [Link]
  • Lessard, B. H., & Dang, D. (2021). Layer-by-layer fabrication of organic photovoltaic devices: material selection and processing conditions. Journal of Materials Chemistry C, 9(1), 48-70. [Link]
  • Zhan, X., et al. (2015). Interfacial modification in organic solar cells.
  • Zhou, Y., et al. (2014). Interfacial Materials for Organic Solar Cells: Recent Advances and Perspectives.
  • Gupta, S. (2018). Interfacial Layers of Small Molecule Organic Solar Cells. IITH. [Link]
  • Zeiske, S., et al. (2021). Alcohol-Soluble Conjugated Polymers as Cathode Interlayers for All-Polymer Solar Cells.
  • CN113045389B - Synthesis method of 9, 9-bis (methoxymethyl)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 9H-Fluorene-9,9-dimethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 9H-Fluorene-9,9-dimethanol (CAS No: 4425-93-8).[1] This guide is designed for researchers, chemists, and drug development professionals aiming to enhance the yield and purity of this valuable aryldiol building block.[2] We will move beyond simple procedural lists to explore the causality behind experimental choices, offering a self-validating framework for troubleshooting and optimization.

Section 1: Foundational Reaction Pathway & Troubleshooting

This section addresses the most common challenges encountered during the synthesis, providing direct solutions and the underlying chemical principles.

Q1: What is the most common and effective synthetic route to this compound, and why is my yield consistently low?

The most reliable and frequently reported method is a two-step synthesis starting from 9H-fluorene. This pathway offers better control and generally higher yields compared to a direct one-step hydroxymethylation.[3][4]

The Two-Step Pathway Consists of:

  • Formylation: Deprotonation of the acidic C9 proton of fluorene with a strong base, followed by reaction with a formylating agent (e.g., ethyl formate) to generate a 9-formylfluorene intermediate.[4]

  • Reduction: Subsequent reduction of the formyl group(s) to hydroxymethyl groups using a reducing agent like sodium borohydride (NaBH₄).[5][6]

Low yields often stem from issues in the first, critical formylation step or from side reactions. The following troubleshooting guide addresses the most common failure points.

G cluster_0 Troubleshooting Low Yields Start Low Yield or Reaction Failure Check_Impurity Major Impurity Observed? Start->Check_Impurity Check_SM Significant Starting Material (Fluorene) Remains? Start->Check_SM Check_Purification Crude Yield OK, but Final Yield is Low? Start->Check_Purification Is_Fluorenone Is it a Yellow Solid (9-Fluorenone)? Check_Impurity->Is_Fluorenone Yes Base_Issue Root Cause: Incomplete Deprotonation Solution: 1. Use a sufficiently strong base   (e.g., NaOEt, KOtBu). 2. Ensure base is fresh and anhydrous. 3. Check stoichiometry; some protocols   use excess base to drive reaction. [2] Check_SM->Base_Issue Yes Recrystallization_Issue Root Cause: Improper Solvent Choice Solution: 1. Select a solvent system with high   solubility at high temp and low   solubility at room/low temp. 2. Toluene and Methanol/Water are   commonly used. 3. Avoid excessively large solvent volumes. Check_Purification->Recrystallization_Issue Yes Solution_Inert Root Cause: Oxygen Contamination Solution: 1. Use rigorously de-gassed solvents. 2. Maintain a positive pressure of   inert gas (N₂ or Ar). 3. Ensure all glassware is oven-dried   and cooled under inert atmosphere. Is_Fluorenone->Solution_Inert

Caption: Troubleshooting logic for low-yield this compound synthesis.

Q2: I have a significant amount of a yellow, crystalline byproduct. What is it and how do I prevent its formation?

This is almost certainly 9-fluorenone . The C9 position of fluorene is highly susceptible to oxidation, especially under the basic conditions required for deprotonation.[7]

  • Causality: The fluorenyl anion formed after deprotonation is extremely reactive towards atmospheric oxygen. This leads to the formation of a hydroperoxide intermediate which readily decomposes to 9-fluorenone.

  • Preventative Measures: The most critical factor for preventing 9-fluorenone formation is the rigorous exclusion of oxygen.

    • Inert Atmosphere: The entire reaction, from solvent addition to quenching, must be conducted under a positive pressure of an inert gas like nitrogen or argon.[7]

    • Solvent De-gassing: Solvents should be de-gassed prior to use by sparging with an inert gas for at least 30 minutes or by several freeze-pump-thaw cycles.

    • Glassware: Ensure all glassware is thoroughly oven-dried and assembled hot, then cooled under a stream of inert gas to prevent atmospheric moisture and oxygen from entering.

Q3: The reduction of my intermediate resulted in a complex mixture of products and was difficult to purify. What are the likely side reactions?

If the formylation step produces 9-formylfluorene, this intermediate can undergo side reactions during the reduction step, which is typically carried out with sodium borohydride in an alcohol solvent.[6]

  • Incomplete Reduction: The primary issue is often the incomplete reduction to the diol, leaving mono-alcohol (9-fluorenemethanol) or unreacted aldehyde. Ensure an adequate molar excess of NaBH₄ is used. Some studies suggest that using a NaBH₄-inorganic salt composite system (e.g., with CaCl₂ or BaCl₂) can improve the reducing ability and product selectivity.[3][4]

  • Cannizzaro-type Reactions: Although not the classic Cannizzaro reaction, aldehyde intermediates lacking α-hydrogens can disproportionate under certain basic conditions, which might persist from the first step if not properly neutralized. This can lead to the formation of both alcohol (the desired product) and carboxylic acid species, complicating the workup.

  • Solution: Monitor the reduction carefully by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been completely consumed.[5] Adding the NaBH₄ in portions at a controlled temperature (e.g., in an ice bath) can help manage the reaction exotherm and improve selectivity.[6]

Section 2: Frequently Asked Questions (FAQs)

Q: What is the best base to use for the deprotonation of fluorene? A strong base is essential. Sodium ethoxide (NaOEt) in ethanol or ether, or potassium ethoxide, are commonly used and effective.[5] The choice may depend on the subsequent formylating agent and solvent system. Some patented methods emphasize using an excess of alkali to significantly improve the yield of the final product.[8]

Q: Can I use paraformaldehyde directly in a one-step reaction to improve efficiency? While a one-step synthesis using fluorene and formaldehyde is possible, it often results in lower yields and a mixture of products, including 9-fluorenemethanol (the mono-substituted product) and the desired 9,9-bis(hydroxymethyl)fluorene.[3] The two-step approach provides superior control over the formation of the di-substituted product.

Q: How critical is the reaction temperature at each step? Temperature control is crucial.

  • Formylation: The initial deprotonation is often performed at a reduced temperature (0-10 °C) to control the exothermic reaction with the base. The subsequent formylation reaction may be allowed to warm to room temperature or slightly above (30-40 °C) to ensure completion.[6]

  • Reduction: The addition of NaBH₄ is typically done in an ice bath to manage the vigorous reaction and prevent overheating, which can lead to side reactions. The reaction is then often stirred at room temperature until completion.[6]

Q: What are the key safety considerations for this synthesis?

  • Reagents: Handle strong bases like sodium ethoxide with care, as they are corrosive and moisture-sensitive. Flammable solvents like ether and tetrahydrofuran require proper grounding and ventilation.

  • Product: this compound itself is classified as harmful if swallowed (GHS Hazard statement H302).[1] Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Section 3: Optimized Experimental Protocol

This protocol synthesizes the best practices discussed above for a robust and high-yield synthesis.

G cluster_step1 Step 1: Formylation cluster_step2 Step 2: Reduction & Workup cluster_step3 Step 3: Purification Setup 1. Setup Oven-dried, N₂-flushed flask Base 2. Base Addition Add NaOEt in anhydrous THF Setup->Base Cool 3. Cooling Cool to 0-10 °C (ice bath) Base->Cool Fluorene 4. Fluorene Addition Add fluorene solution in THF dropwise Cool->Fluorene Formyl 5. Formylation Add ethyl formate, warm to 30-40 °C Fluorene->Formyl Monitor1 6. Monitor Monitor by TLC until fluorene is consumed Formyl->Monitor1 Cool_Red 7. Cooling Cool reaction mixture in ice bath Monitor1->Cool_Red Add_MeOH 8. Solvent Add Methanol Cool_Red->Add_MeOH Reduce 9. Reduction Add NaBH₄ portion-wise Add_MeOH->Reduce Monitor2 10. Monitor Stir at RT until intermediate is gone (TLC) Reduce->Monitor2 Quench 11. Quench Pour into water, stir to precipitate Monitor2->Quench Filter 12. Isolate Crude Filter, wash with water, dry Quench->Filter Recrystallize 13. Recrystallize From hot toluene or other suitable solvent Filter->Recrystallize Isolate_Pure 14. Isolate Pure Product Filter crystals, wash with cold solvent, dry Recrystallize->Isolate_Pure

Caption: Optimized workflow for the synthesis of this compound.

Detailed Steps:

  • Apparatus Setup: Assemble an oven-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive flow of nitrogen throughout the reaction.

  • Formylation:

    • Charge the flask with sodium ethoxide (1.5 eq) and anhydrous tetrahydrofuran (THF).

    • Cool the mixture to 0-10 °C using an ice bath.

    • Dissolve fluorene (1.0 eq) in anhydrous THF and add it dropwise to the cooled base suspension over 30 minutes.

    • After the addition is complete, add ethyl formate (2.5 eq) dropwise.

    • Remove the ice bath and allow the reaction to warm to 30-40 °C. Stir for 3-4 hours, monitoring the consumption of fluorene by TLC.

  • Reduction:

    • Once the formylation is complete, cool the reaction mixture in an ice bath.

    • Add methanol as a solvent.

    • Slowly add sodium borohydride (NaBH₄, 2.2 eq) in small portions, keeping the internal temperature below 20 °C.

    • After the addition, remove the ice bath and stir at room temperature for 3 hours or until TLC indicates the complete disappearance of the intermediate.

  • Workup and Isolation:

    • Carefully pour the reaction mixture into a beaker containing cold water, which will quench the reaction and precipitate the crude product.

    • Stir for 30 minutes, then collect the white solid by vacuum filtration.

    • Wash the filter cake thoroughly with water until the filtrate is neutral.

    • Dry the crude product under vacuum.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent, such as toluene, to yield pure this compound as a white, crystalline solid.[5]

Section 4: Comparative Data on Synthesis Methods

MethodKey ReagentsSolventYieldReference
Two-Step 1. NaOEt, Ethyl Formate 2. NaBH₄1. THF 2. Methanol~84% (crude)[6]
Two-Step 1. Potassium Ethoxide, Ethyl Formate 2. Sodium Borohydride1. Ether 2. Methanol90% (overall)[5]
One-Step n-BuLi, ParaformaldehydeTHF / Hexane71% (for mono-ol)[9]
Two-Step with Additive 1. NaOEt, Ethyl Formate 2. NaBH₄ / CaCl₂1. DMSO 2. Not specified>90%[3][4]

This table illustrates that two-step methods, particularly those employing robust base/formylation systems and optimized reduction conditions, consistently provide higher yields for the desired diol product.

References

  • CN113045389B - Synthesis method of 9, 9-bis (methoxymethyl) fluorene.
  • Method for preparing 9-fluorenyl methanol.
  • Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull”.
  • Green Production of 9-Aryl-Fluoren-9-ols Achieved through Process Intensification of Grignard Reaction using Continuous Flow. The Royal Society of Chemistry. [Link]
  • Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II).
  • Synthesis Of 9-fluorenylmethanol And 9,9-bis(Hydroxymethyl) Fluorene From Fluorene Of Anthracene Residue. Globe Thesis. [Link]
  • CN103351280A - Simple preparation process of 9-fluorenemethanol.
  • This compound. PubChem, NIH. [Link]
  • Application of fluorene two-step synthesis of 9-fluorenylmethanol in extraction and separation of phenanthrene from anthracene residue. CIESC Journal. [Link]
  • This compound, 1 X 5 g (477923-5G). Alkali Scientific. [Link]

Sources

Technical Support Center: Purification of 9H-Fluorene-9,9-dimethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 9H-Fluorene-9,9-dimethanol (CAS 4425-93-8). This document is designed for researchers, chemists, and drug development professionals to provide practical, in-depth guidance on overcoming common challenges encountered during the purification of this versatile aryldiol. We will move beyond simple procedural lists to explain the underlying principles, enabling you to make informed decisions and troubleshoot effectively.

Understanding the Challenge: Common Impurities

Effective purification begins with understanding potential impurities. The synthesis of this compound typically involves the reduction of 9,9-bis(formyl)fluorene, which itself is synthesized from 9H-fluorene.[1][2]

Potential impurities may include:

  • Unreacted Starting Materials: Residual 9H-fluorene or 9,9-bis(formyl)fluorene.

  • Reaction Intermediates: Mono-reduced species such as 9-formyl-9H-fluorene-9-methanol.

  • Over-reduction Products: While less common with selective reducing agents like sodium borohydride, more potent reagents could lead to other products.

  • Solvent Residues: Trapped solvents from the reaction or initial work-up.

Identifying the likely impurities through techniques like Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or High-Performance Liquid Chromatography (HPLC) is the first step in selecting an appropriate purification strategy.

Purification Method Selection

The choice of purification technique depends on the impurity profile, the required final purity, and the scale of your experiment. The following decision tree provides a general guide.

Purification_Method_Selection start Crude this compound (Purity Assessment by TLC/NMR) purity_check Initial Purity >90%? start->purity_check recrystallization Primary Method: Recrystallization purity_check->recrystallization  Yes column Primary Method: Flash Column Chromatography purity_check->column  No (Significant Impurities) scale_check Scale > 5g? scale_check->column  No (Column is feasible) final_purity Assess Final Purity (HPLC, MP, NMR) scale_check->final_purity  Yes (More efficient for large scale) recrystallization->scale_check column->final_purity re_recrystallize Consider Second Recrystallization from a different solvent system final_purity->re_recrystallize Purity still not sufficient

Caption: Workflow for selecting a purification method.

Troubleshooting and FAQs

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Recrystallization Issues

Q1: I'm attempting to recrystallize my product, but it's "oiling out" instead of forming crystals. What's happening and how do I fix it?

A1: "Oiling out" occurs when the dissolved solid comes out of solution as a liquid rather than a solid crystal lattice. This typically happens if the boiling point of the solvent is higher than the melting point of the solute-impurity mixture, or if the solution is supersaturated to a very high degree. The melting point of pure this compound is approximately 142-145 °C.

Troubleshooting Steps:

  • Increase Solvent Volume: The most common fix. Your solution may be too concentrated. Add more hot solvent until the oil fully redissolves, then allow it to cool slowly again.

  • Lower the Cooling Temperature: Try cooling the solution at a higher initial temperature before moving to a colder bath. For example, let it cool to room temperature on the benchtop before placing it in an ice bath.

  • Change Solvent System: If the issue persists, your chosen solvent may be unsuitable. Switch to a solvent with a lower boiling point or use a co-solvent system. For example, if you are using toluene, try dissolving your compound in a minimal amount of hot methanol and then slowly add a non-solvent like water or hexane until the solution becomes faintly cloudy (the cloud point), then reheat to clarify and cool slowly.

Q2: My recrystallization yield is very low. How can I improve it?

A2: Low recovery is a common issue and can be attributed to several factors:

  • Using Too Much Solvent: The goal is to create a saturated solution at high temperature. Using an excessive amount of solvent will keep more of your product dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve your crude material.

  • Incomplete Crystallization: Ensure you are allowing sufficient time and a low enough temperature for crystallization to complete. After initial cooling to room temperature, cool the flask in an ice-water bath (0 °C) or even a dry ice/acetone bath (for appropriate solvents) for at least 30-60 minutes.

  • Premature Crystallization: If the product crystallizes in the filter funnel during a hot filtration step (used to remove insoluble impurities), you will lose product. Ensure your funnel and receiving flask are pre-heated.

Q3: No crystals are forming, even after cooling the solution for a long time. What should I do?

A3: This indicates that the solution is not supersaturated enough, or nucleation is inhibited.

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask just below the solvent line with a glass rod. The microscopic imperfections in the glass can provide a surface for crystal growth.

    • Seeding: If you have a small crystal of pure product, add it to the solution. This "seed crystal" will act as a template for further crystallization.

  • Increase Concentration: If nucleation techniques fail, you may have too much solvent. Gently heat the solution and evaporate some of the solvent, then attempt to cool and crystallize again.

Recrystallization_Troubleshooting start Recrystallization Attempt outcome What is the issue? start->outcome oiling_out Product 'Oiled Out' outcome->oiling_out Oiling low_yield Low Recovery outcome->low_yield Yield no_crystals No Crystals Form outcome->no_crystals Formation solution1 1. Add more hot solvent 2. Re-dissolve and cool slower 3. Change solvent system oiling_out->solution1 solution2 1. Use minimum hot solvent 2. Ensure complete cooling (ice bath) 3. Check for premature crystallization low_yield->solution2 solution3 1. Scratch inner flask surface 2. Add a seed crystal 3. Reduce solvent volume no_crystals->solution3

Caption: Troubleshooting flowchart for recrystallization.

Column Chromatography Issues

Q1: I'm running a silica gel column, but my compound is not moving off the baseline, even with a relatively polar solvent system.

A1: this compound has two polar hydroxyl (-OH) groups, which can interact very strongly with the acidic silanol groups (Si-OH) on the surface of silica gel. This can cause significant band broadening or complete retention.

Troubleshooting Steps:

  • Increase Solvent Polarity: Your mobile phase is not polar enough to compete with the stationary phase for your compound. Systematically increase the proportion of your polar solvent. For example, if you are using a hexane/ethyl acetate system, move from 20% ethyl acetate to 40%, 60%, or even 100%.

  • Add a More Polar Modifier: If even 100% ethyl acetate is insufficient, add a small amount (0.5-2%) of a much more polar solvent like methanol to your mobile phase. Methanol is very effective at eluting highly polar compounds from silica.

  • Consider a Different Stationary Phase: If strong retention persists, silica may not be the ideal stationary phase. Consider using a less acidic stationary phase like alumina (neutral or basic) or a reverse-phase column (C18) with a polar mobile phase (e.g., methanol/water or acetonitrile/water).

Q2: My column separation is poor; the impurity and product are co-eluting.

A2: This indicates that the chosen solvent system does not have sufficient selectivity for your compounds.

  • Optimize the Solvent System with TLC: Before running a column, always find the optimal solvent system using TLC. You are looking for a system that gives good separation between your product spot and the impurity spots, with the product having an Rf value between 0.25 and 0.40.

  • Use a Shallower Gradient: If you are running a gradient elution (gradually increasing solvent polarity), make the gradient shallower. A slower increase in polarity gives the compounds more time to equilibrate between the mobile and stationary phases, leading to better separation.

  • Try a Different Solvent System: The selectivity of a separation can be dramatically altered by changing the solvents, even if the overall polarity is similar. For example, if a hexane/ethyl acetate system fails, try a dichloromethane/methanol or toluene/acetone system.

Detailed Experimental Protocols

Protocol 1: Recrystallization from a Toluene/Methanol System

This protocol is effective for purifying this compound that is already >90% pure. Toluene is a good primary solvent, while methanol can be used to improve solubility. A similar procedure using only methanol is also cited.[1][2]

Methodology:

  • Dissolution: Place the crude this compound (e.g., 5.0 g) in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of hot toluene (e.g., 20-30 mL) and bring the mixture to a gentle boil while stirring. If the solid does not fully dissolve, add small portions of hot methanol dropwise until a clear, homogeneous solution is achieved at the boiling point.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for 2-3 minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 1 hour to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent (the same solvent system used for crystallization) to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved. Assess purity by melting point and HPLC/NMR. The expected melting point is 142-145 °C.

Protocol 2: Flash Column Chromatography

This protocol is ideal for separating complex mixtures or when recrystallization fails to provide the desired purity.

Methodology:

  • Solvent System Selection: Use TLC to determine an appropriate eluent. A good starting point is a hexane/ethyl acetate mixture. Adjust the ratio until the desired compound has an Rf of ~0.3. For this compound, a system of 30-50% ethyl acetate in hexane is often effective.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (as a slurry). Ensure the silica bed is compact and level.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimum amount of the column eluent or a slightly more polar solvent (like dichloromethane) and carefully pipette it onto the top of the silica bed.

    • Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent under reduced pressure to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes and monitor the elution process using TLC.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified this compound.

Data Summary

The physical and solubility properties of a compound are critical for designing effective purification protocols.

PropertyValueSource(s)
Molecular Formula C₁₅H₁₄O₂[3]
Molecular Weight 226.27 g/mol [3]
Appearance White to off-white crystalline solid[4]
Melting Point 142-145 °C
Purity (Commercial) ≥98%[3]

Qualitative Solubility Profile: Based on the structure (a large nonpolar fluorene core with two polar hydroxyl groups), the solubility can be inferred.

Solvent ClassExample SolventExpected SolubilityRationale
Polar Protic Methanol, EthanolSolubleThe hydroxyl groups can hydrogen bond with the solvent. Methanol is explicitly used as a reaction and recrystallization solvent.[1][2]
Polar Aprotic Ethyl Acetate, AcetoneSolubleGood dipole-dipole interactions are possible. Common eluents for chromatography.
Aromatic Toluene, BenzeneSoluble, especially when hotThe fluorene backbone has favorable pi-pi stacking interactions with aromatic solvents.[5]
Nonpolar Hexane, HeptaneSparingly Soluble to InsolubleThe polarity of the diol functionality dominates, making it less compatible with nonpolar solvents.
Aqueous WaterInsolubleThe large, hydrophobic fluorene backbone makes it insoluble in water, a characteristic of the parent fluorene molecule.[5][6]

References

  • 9H-Fluorene-9-methanol - SIELC Technologies. (2018).
  • CN113045389B - Synthesis method of 9, 9-bis (methoxymethyl) fluorene - Google Patents.
  • 9H-Fluorene-9, 9-dimethanol, min 98%, 1 gram - LabAlley.
  • An In-depth Technical Guide to the Solubility of 9,9-Bis(methoxymethyl)-9H-fluorene in Organic Solvents - Benchchem.
  • 9-Methylfluorene - Solubility of Things.
  • Fluorene - ChemBK.
  • Fluorene - Sciencemadness Wiki. (2023).
  • An In-depth Technical Guide to the Synthesis of [9,9'-Bi-9H-fluorene]-9,9'-diol from Fluorenone - Benchchem.
  • SAFETY DATA SHEET - Fisher Scientific. (2011).
  • This compound 98% - Sigma-Aldrich.
  • This compound 98% - Sigma-Aldrich.
  • 9, 9-Bis (methoxymethyl) fluorene: Synthesis and Application - ChemicalBook. (2022).
  • Column Chromatography. Separation of Fluorene and 9-Fluorenone.

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Technical Support Center: Prevention of C9 Oxidation in Fluorene Monomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorene-based monomers. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the unwanted oxidation at the C9 position of the fluorene core. Oxidation to 9-fluorenone is a critical issue that can significantly impact the performance of resulting polymers and materials, leading to undesirable properties such as green emission in organic light-emitting diodes (OLEDs)[1]. This document offers practical, field-proven insights and protocols to help you maintain the integrity of your fluorene monomers throughout your experimental workflows.

Section 1: Understanding the Problem - The "Why" Behind C9 Oxidation

FAQ 1: What is C9 oxidation and why is it a problem?

Answer: C9 oxidation is the chemical transformation of the methylene bridge (-CH₂-) at the 9-position of the fluorene ring system into a carbonyl group (C=O), forming a 9-fluorenone derivative. This seemingly small change has profound consequences for the electronic and photophysical properties of the molecule. The fluorene unit's desirable blue fluorescence and charge transport characteristics are compromised by the introduction of the fluorenone ketone group, which acts as an exciton or charge trap[1]. In the context of polyfluorene-based materials for applications like OLEDs, this oxidation is a primary cause of an unwanted, broad green emission band that degrades device performance and color purity[1].

FAQ 2: What is the chemical mechanism behind C9 oxidation?

Answer: The protons on the C9 position of fluorene are significantly acidic (pKa ≈ 22.6 in DMSO) due to the aromatic stabilization of the resulting fluorenyl anion. The oxidation mechanism is typically initiated by the deprotonation of this C9 position by a base. The resulting carbanion is then susceptible to attack by molecular oxygen (from the air), leading to the formation of a hydroperoxide intermediate. This intermediate is unstable and subsequently decomposes to the thermodynamically stable 9-fluorenone.[2][3] This process is particularly relevant during base-catalyzed reactions, such as Suzuki-Miyaura cross-coupling polymerizations, where basic conditions are required.[4][5][6]

C9_Oxidation_Mechanism Fluorene Fluorene Monomer (C9-H₂) Carbanion Fluorenyl Anion (C9-H⁻) Fluorene->Carbanion Deprotonation Base Base (e.g., OH⁻, t-BuO⁻) Hydroperoxide Hydroperoxide Intermediate Carbanion->Hydroperoxide Reaction with O₂ Oxygen O₂ (Air) Fluorenone 9-Fluorenone Defect (C9=O) Hydroperoxide->Fluorenone Decomposition

Caption: Mechanism of base-catalyzed C9 oxidation of fluorene.

Section 2: Troubleshooting Guide - Proactive Prevention and Diagnosis

This section provides solutions to common issues encountered during the handling, reaction, and purification of fluorene monomers.

Issue 1: My purified fluorene monomer turns slightly yellow upon storage.

Question: I successfully synthesized and purified my fluorene monomer, and it was a white powder. After a few weeks in a vial on the shelf, it has developed a noticeable yellow tint. What is happening?

Answer: The yellow discoloration is a classic indicator of the formation of 9-fluorenone, which is a yellow solid[3]. This suggests that your monomer is undergoing slow oxidation upon exposure to ambient light and air. The C9 position, even without a strong base, can be susceptible to autoxidation, a process involving free radicals that can be initiated by light.[7]

Prevention Protocol:

  • Inert Atmosphere Storage: Never store fluorene monomers in air. Always store them in vials that have been purged with an inert gas (Argon or Nitrogen) and sealed tightly with a paraffin-wrapped cap.

  • Light Protection: Store vials in the dark, either by wrapping them in aluminum foil or placing them in an opaque secondary container or a dark cabinet.

  • Low Temperature: For long-term storage, keep the monomers in a freezer (-20 °C) to significantly reduce the rate of any potential degradation reactions.

Issue 2: My Suzuki-Miyaura polymerization of a fluorene monomer resulted in a polymer with a green emission.

Question: I ran a Suzuki-Miyaura polymerization to create a polyfluorene. The reaction seemed to proceed well, but the final polymer exhibits a strong green luminescence in its photoluminescence (PL) spectrum instead of the expected deep blue. What went wrong?

Answer: This is a hallmark sign of C9 oxidation occurring during the polymerization reaction itself. The basic and often heated conditions of the Suzuki coupling are highly conducive to the formation of fluorenone defects along the polymer backbone.[4][6] These defects have lower energy levels and act as traps for excitons, resulting in the observed green emission.

Troubleshooting Workflow:

Suzuki_Troubleshooting cluster_prevention Pre-Polymerization Checks cluster_reaction In-situ Mitigation cluster_post Post-Polymerization Analysis Monomer_Purity 1. Verify Monomer Purity (TLC, NMR) Solvent_Degas 2. Rigorously Degas Solvents (3x Freeze-Pump-Thaw) Monomer_Purity->Solvent_Degas Inert_Atmosphere 3. Maintain Strict Inert Atmosphere (Schlenk line / Glovebox) Solvent_Degas->Inert_Atmosphere Antioxidant 4. Add Antioxidant (e.g., BHT) Inert_Atmosphere->Antioxidant Proceed to Polymerization Base_Choice 5. Use Weaker Base if Possible (e.g., K₂CO₃ vs. NaOH) Antioxidant->Base_Choice Temp_Control 6. Lower Reaction Temperature Base_Choice->Temp_Control Check_PL 7. Analyze PL Spectrum Temp_Control->Check_PL After Workup & Purification Check_NMR 8. Check ¹H NMR for Ketone Signal Check_PL->Check_NMR

Caption: Troubleshooting workflow for preventing C9 oxidation during Suzuki polymerization.

Detailed Protocols:

  • Step 1: Rigorous Solvent Degassing: Oxygen is a key reactant in the oxidation process[2]. Before starting your reaction, you must thoroughly degas all solvents. The preferred method is a minimum of three "freeze-pump-thaw" cycles. For aqueous phases, sparging with argon or nitrogen for at least 30-60 minutes is critical.

  • Step 2: Maintain a Strict Inert Atmosphere: All reaction manipulations, including weighing of monomers and catalyst, solvent transfers, and the reaction itself, must be performed under a robust inert atmosphere using either a glovebox or standard Schlenk line techniques.[6]

  • Step 3: Consider Adding an Antioxidant: Free radical mechanisms can contribute to oxidation[8]. The addition of a radical scavenger can be highly effective. Butylated hydroxytoluene (BHT) is a common and effective choice. It works by donating a hydrogen atom to neutralize free radicals, thus terminating the oxidative chain reaction.[8][9]

Parameter Recommendation Rationale
Inert Gas Argon (preferred) or NitrogenExcludes O₂, a key reactant for oxidation.
Solvent Degassing 3-5 Freeze-Pump-Thaw CyclesRemoves >99.9% of dissolved O₂.
Antioxidant Additive Butylated Hydroxytoluene (BHT)Scavenges free radicals that can initiate oxidation.[8]
Concentration 0.1 - 0.5 mol% (relative to monomer)Effective without significantly impacting polymerization.
Base Selection Use the mildest base effective for your couplingStronger bases more readily deprotonate the C9 position.
Issue 3: How can I detect and quantify C9 oxidation in my monomer sample?

Question: I suspect my fluorene monomer sample is contaminated with its oxidized fluorenone form. How can I confirm this and determine the level of impurity?

Answer: Several standard analytical techniques can be used to detect and quantify 9-fluorenone impurities.

Detection & Quantification Methods:

  • Thin-Layer Chromatography (TLC): This is the quickest and easiest method for qualitative detection.

    • Protocol: Dissolve a small amount of your monomer in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot it on a silica gel TLC plate alongside a pure fluorenone standard if available. Elute with a non-polar/polar solvent mixture (e.g., 9:1 Hexanes:Ethyl Acetate). The more polar 9-fluorenone will have a lower Rf value (it will travel less distance up the plate) than the parent fluorene monomer. The presence of a second spot corresponding to the fluorenone standard confirms oxidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for both detection and rough quantification.

    • ¹H NMR: The aromatic protons on the fluorenone ring system are shifted downfield compared to the fluorene precursor due to the electron-withdrawing effect of the carbonyl group. The characteristic -CH₂- peak of the fluorene monomer (typically around 3.9-4.2 ppm) will be absent in the fluorenone structure.[10]

    • ¹³C NMR: The most definitive signal is the carbonyl carbon (C9) of the fluorenone, which appears significantly downfield, typically in the range of 190-195 ppm. By integrating the impurity peaks against the main monomer peaks in the ¹H NMR, you can estimate the percentage of oxidation.

  • High-Performance Liquid Chromatography (HPLC): For precise quantification, HPLC is the method of choice.

    • Protocol: Develop a separation method using a normal or reverse-phase column. The difference in polarity between the fluorene and fluorenone allows for excellent separation. By running a calibration curve with a known standard of 9-fluorenone, you can accurately quantify the percentage of the impurity in your sample.

Issue 4: My monomer is already oxidized. Can I purify it?

Question: My analysis confirms that my valuable fluorene monomer is contaminated with ~10% of 9-fluorenone. Is it possible to salvage it?

Answer: Yes, it is often possible to remove the 9-fluorenone impurity through column chromatography. The significant difference in polarity between the non-polar fluorene hydrocarbon and the more polar fluorenone ketone makes this separation straightforward.[11]

Purification Protocol: Flash Column Chromatography

  • Prepare the Column: Pack a glass column with silica gel, using a non-polar solvent like hexanes as the slurry solvent.

  • Load the Sample: Dissolve your impure monomer in a minimal amount of a moderately polar solvent like dichloromethane (DCM). Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add it to the top of the packed column.

  • Elution:

    • Begin eluting with a non-polar solvent (e.g., 100% hexanes or petroleum ether). The less polar fluorene monomer will travel down the column much faster.

    • Collect fractions and monitor them by TLC.

    • Once the fluorene monomer has completely eluted, gradually increase the polarity of the eluent (e.g., by adding 5-10% ethyl acetate or DCM to the hexanes) to wash out the more tightly-bound, yellow 9-fluorenone impurity.

  • Combine and Evaporate: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure.

  • Verify Purity: Re-analyze the purified material by TLC and NMR to confirm the absence of the fluorenone impurity before storage under inert, dark, and cold conditions.

References

  • Engineers find antioxidants improve nanoscale visualization of polymers. (2021).
  • Progress in the Suzuki polycondensation of fluorene monomers. (2014). RSC Publishing. [Link]
  • Global Analysis of Polyfluorene via AB-Type Suzuki–Miyaura Polymerization: Empirical and Mechanistic Rationalization of Structural and Reaction Parameters on Molar Mass, Dispersity, and Yield. (2025). ACS Polymers Au. [Link]
  • Structural and Thermodynamic Effects on the Kinetics of C H Oxidation by Multisite Proton-Coupled Electron Transfer in Fluorenyl Benzo
  • C–H oxidation in fluorenyl benzoates does not proceed through a stepwise pathway: revisiting asynchronous proton-coupled electron transfer. (n.d.). PubMed Central. [Link]
  • Oxidation of Fluorene to Fluorenone Mechanism. (n.d.). Study.com. [Link]
  • New metabolites in the degradation of fluorene by Arthrobacter sp. Strain F101. (n.d.).
  • New metabolites in the degradation of fluorene by Arthrobacter sp. strain F101. (n.d.). PubMed Central. [Link]
  • Oxidation of 9H-fluorene under different conditions in the pres- ence of air. (n.d.).
  • The Effect of Modifying the C9 Position of Fluorene with N-Donor Substituents on Selected Physicochemical Properties. (n.d.). MDPI. [Link]
  • Oxidation of Fluorene. (n.d.). Scribd. [Link]
  • Kinetics of oxidation of fluorene by alkaline hexacyanoferrate(III). (1986). Indian Academy of Sciences. [Link]
  • The Effect of Modifying the C9 Position of Fluorene with N-Donor Substituents on Selected Physicochemical Properties. (n.d.).
  • OXIDATION OF 9-FLUORENOL. (n.d.). Anasazi Instruments. [Link]
  • Method for oxidizing fluorene to 9-fluorenone. (n.d.).
  • Method for preparing 9-fluorenone compounds by oxidation of fluorene compounds. (n.d.).
  • Fluorenyl Cations: Synthesis and Reactivity. (n.d.). PubMed Central. [Link]
  • Suzuki Coupling Powerhouse: Fluorene Boronic Esters in Synthesis. (n.d.). Autech. [Link]
  • How Do Antioxidants Work At A Molecular Level? (2025). YouTube. [Link]
  • C–H oxidation in fluorenyl benzoates does not proceed through a stepwise pathway: revisiting asynchronous proton-coupled electron transfer. (n.d.). RSC Publishing. [Link]
  • Major oxidation products formed from fluorene (A), dibenzofuran... (n.d.).
  • Oxidation preparation method for 9- fluorenone compound from fluorine compound. (n.d.).
  • The effects of photochemical oxidation and chain conformation on green emission of poly(9,9-dioctylfluorene). (n.d.).

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Technical Support Center: Troubleshooting Gelation in Polyfluorene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for polyfluorene synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with polyfluorene synthesis and may encounter challenges, specifically with reaction gelation. As a Senior Application Scientist, I have compiled this resource to provide not only solutions but also a deeper understanding of the underlying chemical principles to empower you in your experimental work. This guide is structured in a question-and-answer format to directly address the common issues that can arise during the synthesis of these fascinating conjugated polymers.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My polyfluorene synthesis reaction mixture has turned into an insoluble gel. What are the most likely causes?

Gelation during polyfluorene synthesis, particularly via Suzuki-Miyaura coupling, is a common and frustrating issue. It typically indicates the formation of cross-linked polymer networks instead of the desired linear, soluble polymer chains.[1][2] The primary culprits behind this phenomenon are unintended side reactions that create branching and covalent bonds between polymer chains.

The most probable causes for gelation include:

  • Monomer Impurities: The presence of multifunctional impurities in your fluorene monomers is a leading cause of cross-linking.[3][4][5] For instance, residual fluorenone defects or monomers with more than two reactive sites (e.g., tribromo-fluorene) can act as branching points.

  • Side Reactions at High Temperatures: Suzuki coupling reactions are often heated to increase the reaction rate. However, excessively high temperatures can promote side reactions, such as oxidative cross-linking, especially if oxygen is not rigorously excluded from the reaction vessel.[6][7][8]

  • Imperfect Stoichiometry: A significant deviation from a 1:1 stoichiometric ratio between the dihalo- and diboronic acid-functionalized monomers can sometimes lead to side reactions and insoluble products, although this is a less direct cause than impurities.[9][10]

  • Catalyst Decomposition/Side Reactions: The palladium catalyst, while crucial for the coupling reaction, can sometimes catalyze undesired side reactions, particularly at elevated temperatures or with prolonged reaction times.[11]

Below is a diagram illustrating the potential pathways leading to gelation.

GelationPathways cluster_causes Primary Causes of Gelation cluster_mechanisms Undesired Mechanisms Monomer_Impurities Monomer Impurities (e.g., trifunctional species) Cross_Linking Cross-Linking Reactions Monomer_Impurities->Cross_Linking Introduces branching points High_Temperature High Reaction Temperature High_Temperature->Cross_Linking Promotes oxidative coupling Imperfect_Stoichiometry Imperfect Stoichiometry Chain_Transfer Chain Transfer/Termination Imperfect_Stoichiometry->Chain_Transfer Leads to reactive end-groups Catalyst_Side_Reactions Catalyst Side-Reactions Catalyst_Side_Reactions->Cross_Linking Gel_Formation Insoluble Gel Formation Cross_Linking->Gel_Formation Chain_Transfer->Gel_Formation

Caption: Primary causes and mechanisms leading to gel formation.

Question 2: How can I rigorously purify my fluorene monomers to prevent gelation?

Monomer purity is paramount for successful polyfluorene synthesis.[3][4][5] Even trace amounts of multifunctional impurities can lead to gelation. A multi-step purification protocol is highly recommended.

Recommended Monomer Purification Protocol:
  • Recrystallization: This is the most effective first step to remove bulk impurities.

    • Solvent Selection: Choose a solvent system where the monomer is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices include ethanol, hexane, or a mixture of toluene and hexane.[12]

    • Procedure:

      • Dissolve the crude monomer in the minimum amount of hot solvent.

      • If colored impurities are present, you can treat the hot solution with activated charcoal and then filter it through a pad of Celite.

      • Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation.

      • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

      • Dry the purified monomer under vacuum. Repeat the recrystallization process until the monomer appears as clean, white crystals and the melting point is sharp and consistent with literature values.

  • Column Chromatography: For removing more persistent impurities, silica gel chromatography is a powerful technique.[7]

    • Eluent System: The choice of eluent (solvent) is critical. A non-polar eluent like hexane or a mixture of hexane and a slightly more polar solvent like dichloromethane or ethyl acetate is typically used. The polarity should be just enough to move your desired monomer down the column while leaving more polar impurities adsorbed to the silica.

    • Procedure:

      • Prepare a slurry of silica gel in the chosen eluent and pack it into a column.

      • Dissolve the monomer in a minimal amount of the eluent and load it onto the top of the column.

      • Elute the column with the solvent system, collecting fractions.

      • Monitor the fractions by Thin Layer Chromatography (TLC) to identify and combine the fractions containing the pure monomer.

      • Evaporate the solvent from the combined pure fractions and dry the monomer under vacuum.

  • Sublimation: For monomers that are thermally stable, vacuum sublimation can be an excellent final purification step to remove non-volatile impurities.

Purification TechniqueTarget ImpuritiesKey Considerations
Recrystallization Bulk impurities, colored compoundsSolvent selection is crucial for good yield and purity.
Column Chromatography Impurities with different polarityTime-consuming but highly effective for difficult separations.
Sublimation Non-volatile impuritiesMonomer must be thermally stable under vacuum.
Question 3: My reaction starts clear but becomes a gel after prolonged heating. What is happening and how can I prevent it?

This scenario strongly suggests that the gelation is caused by thermally induced side reactions.[7] While Suzuki-Miyaura coupling often requires heat to proceed at a reasonable rate, excessive temperature or prolonged reaction times can be detrimental.[7]

Causality: At elevated temperatures, especially in the presence of trace oxygen, oxidative cross-linking of the fluorene units can occur.[6][8] The C9 position of the fluorene ring is particularly susceptible to oxidation, which can lead to the formation of fluorenone defects. These defects not only disrupt the conjugation of the polymer backbone but can also act as sites for further reactions that lead to branching and cross-linking.

Troubleshooting and Optimization of Reaction Temperature:
  • Lower the Reaction Temperature: While the literature may report high temperatures, it is often beneficial to start with a lower temperature (e.g., 80-90 °C for toluene/water systems) and only increase it if the reaction is sluggish.[13][14][15]

  • Strictly Anaerobic Conditions: Ensure your reaction setup is rigorously deoxygenated. This involves:

    • Using Schlenk line techniques or a glovebox.[12]

    • Degassing all solvents and aqueous solutions by at least three freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period.[15]

    • Maintaining a positive pressure of inert gas throughout the reaction.

  • Monitor Reaction Progress: Instead of running the reaction for a fixed, arbitrary time, monitor its progress. You can do this by taking small aliquots from the reaction mixture at different time points (under inert atmosphere) and analyzing them by Gel Permeation Chromatography (GPC) to track the molecular weight growth. Once the molecular weight plateaus, it is best to stop the reaction to avoid side reactions.

  • Optimize the Catalyst System: The choice of palladium catalyst and ligand can influence the required reaction temperature and the propensity for side reactions.[9] Catalysts with bulky, electron-rich phosphine ligands can sometimes promote faster coupling at lower temperatures.[16][17]

Temperature_Effect Start Polymerization Start (Soluble Chains) Prolonged_Heating Prolonged Heating (>90°C) Start->Prolonged_Heating Side_Reactions Oxidative Side Reactions & Cross-Linking Prolonged_Heating->Side_Reactions Gelation Insoluble Gel Formation Side_Reactions->Gelation

Caption: Effect of prolonged heating on polyfluorene synthesis.

Question 4: Can the choice of catalyst and base influence gelation?

Absolutely. The catalyst and base are not just passive players; they actively participate in the catalytic cycle and can influence the reaction's outcome, including the formation of insoluble gels.[9][16]

Role of the Catalyst:

  • Catalyst Activity: A highly active catalyst can drive the polymerization to completion more quickly and at lower temperatures, reducing the window for side reactions to occur.[18][19] Modern palladium pre-catalysts, often featuring bulky phosphine ligands, are designed for high activity and stability.[20]

  • Catalyst Loading: While a higher catalyst loading can increase the reaction rate, it can also increase the likelihood of side reactions if not carefully controlled. It is essential to find the optimal catalyst loading for your specific system, which is typically in the range of 0.5-2 mol%.

Role of the Base:

  • Base Strength: The base is crucial for the transmetalation step in the Suzuki-Miyaura catalytic cycle.[17] A base that is too weak may result in a slow reaction, requiring higher temperatures. Conversely, a very strong base might promote side reactions. Medium-strength inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often good choices.[9]

  • Aqueous vs. Organic Base: The use of an aqueous solution of an inorganic base is common in Suzuki polycondensation. The biphasic nature of the reaction system (e.g., toluene/water) is important, and the choice of base can affect the phase transfer of reactants.

Experimental Protocol for Catalyst and Base Screening:

To find the optimal conditions for your specific monomers, a systematic screening of catalysts and bases is recommended.

  • Setup: Prepare a parallel set of small-scale reactions (e.g., in sealed vials under an inert atmosphere).

  • Variables:

    • Keep the monomer concentration, stoichiometry, and temperature constant.

    • Vary the catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a phosphine ligand, a Buchwald pre-catalyst).

    • Vary the base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃).

  • Analysis: After a set reaction time, quench the reactions and analyze the products. Look for:

    • Solubility: Did any of the conditions lead to gelation?

    • Molecular Weight (Mₙ and Mₙ): Use GPC to determine the number-average and weight-average molecular weights.

    • Polydispersity Index (PDI): A lower PDI (closer to 1) suggests a more controlled polymerization with fewer side reactions.

Catalyst SystemBaseTypical Temperature (°C)Expected Outcome
Pd(PPh₃)₄K₂CO₃90-100Standard, reliable system.
Pd₂(dba)₃ / P(o-tol)₃K₃PO₄80-90Often higher activity at lower temperatures.[9]
PdCl₂(dppf)Na₂CO₃85-95Good for a range of monomers.[9]

This systematic approach will help you identify the conditions that yield high molecular weight, soluble polyfluorene while minimizing the risk of gelation.

References

  • Mechanistic aspects of polyfluorene synthesis using controlled Suzuki-Miyaura catalyst-transfer polymeriz
  • Global Analysis of Polyfluorene via AB-Type Suzuki–Miyaura Polymerization: Empirical and Mechanistic Rationalization of Structural and Reaction Parameters on Molar Mass, Dispersity, and Yield. ACS Polymers Au. [Link]
  • Improving color purity and stability in a blue emitting polyfluorene by monomer purification. Journal of Materials Chemistry (RSC Publishing). [Link]
  • Chain-growth polymerization for the synthesis of polyfluorene via Suzuki-Miyaura coupling reaction from an externally added initi
  • Chain-Growth Polymerization for the Synthesis of Polyfluorene via Suzuki-Miyaura Coupling Reaction from an Externally Added Initi
  • Polyfluorenes | Conjugated Polymers: A Practical Guide to Synthesis.
  • Synthesis, Photo- and Electroluminescence of New Polyfluorene Copolymers Containing Dicyanostilbene and 9,10-Dicyanophenanthrene in the Main Chain. PMC - NIH. [Link]
  • Improving color purity and stability in a blue emitting polyfluorene by monomer purification.
  • Synthesis and Oxidative Cross-Linking of Fluorene-Containing Polymers To Form Conjugated Network Polyfluorenes.
  • Improving color purity and stability in a blue emitting polyfluorene by monomer purification. Eindhoven University of Technology Research Portal. [Link]
  • Effect of Suzuki Polymerization Conditions on the Molecular Weight of Polyfluorene.
  • Full article: Mechanochemical Suzuki polymerization for the synthesis of polyfluorenes. Taylor & Francis Online. [Link]
  • What Limits the Molecular Weight and Controlled Synthesis of Poly(3-alkyltellurophene)s?
  • Synthesis and Electron Transporting Properties of Diblock Copolymers Consisting of Polyfluorene and Polystyrene. MDPI. [Link]
  • Synthesis and oxidative cross-linking of fluorene-containing polymers to form conjugated network polyfluorenes: Poly(fluoren-9,9-diyl-alt-alkan-α,ω-diyl)[20]. Waseda University. [Link]
  • Synthesis of polyfluorene derivatives through polymer reaction.
  • Polyfluorene. Wikipedia. [Link]
  • A π-conjugated polymer gelator from polyfluorene-based poly(tertiary alcohol) via the hydrogen-bonded supramolecular functionalization.
  • How to identify the cause of the gel state of the polymer solution?
  • Effects of monomer purity on AA-BB polycondensation: a Monte Carlo study. SpringerLink. [Link]
  • Effect of Suzuki Polymerization Conditions on the Molecular Weight of Polyfluorene. (Acta Polymerica Sinica) [Link]
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • Supramolecular Liquid-Crystal Gels Formed by Polyfluorene-Based π‐Conjugated Polymer for Switchable Anisotropic Scattering Device.
  • What Is Cross-linking In Polymeriz
  • Synthesis of Conjugated Polymers by Sustainable Suzuki Polycondensation in Water and under Aerobic Conditions.
  • How could I avoid gel formation during polyurethane synthesis?
  • Stoichiometry and Molecular Dynamics of Anhydride-cured Epoxy Resin Incorporating Octa-Glycidyl POSS Co-Monomer. University of Southampton ePrints. [Link]
  • Suzuki–Miyaura Catalyst-Transfer Condensation Polymerization for the Synthesis of Polyphenylene with Ester Side Chain by Using Stable, Reactive 1,1,2,2-Tetraethylethylene Glycol Boronate (B(Epin)) Monomer.
  • Suzuki polycondensation based on 2,5-thiophenebis (boronic acid pinacol...).
  • The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability. PubMed Central. [Link]
  • Effect of Molecular Weight on Gelling and Viscoelastic Properties of Poly(caprolactone)–b-Poly(ethylene glycol). PubMed Central. [Link]
  • Suzuki reaction. Wikipedia. [Link]
  • Effects of Polymer Molecular Weight on Structure and Dynamics of Colloid–Polymer Bridging Systems. University of Houston. [Link]
  • Reaction Engineering of Polyolefins: The Role of Catalyst Supports in Ethylene Polymerization on Metallocene Catalysts.

Sources

Technical Support Center: Optimizing Catalyst Loading for Fluorene Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for optimizing catalyst loading for fluorene polymerization.

Welcome to the technical support guide for fluorene polymerization. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower your research. This guide is structured to help you diagnose issues, optimize your reactions, and understand the critical role of catalyst loading in synthesizing high-quality polyfluorenes.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding catalyst selection and loading for Suzuki-type polycondensation of fluorene-based monomers.

Q1: What is a typical catalyst loading for fluorene polymerization?

A typical starting point for catalyst loading in a Suzuki polycondensation is between 0.5 mol% and 2 mol% of the palladium catalyst relative to the dihalo-fluorene monomer. The optimal loading is a balance; too low, and the reaction may be slow or incomplete, while too high can be uneconomical and sometimes lead to side reactions or difficulties in removal from the final polymer.

Q2: How does catalyst loading affect the final polymer's molecular weight and polydispersity (PDI)?

Generally, catalyst loading has a significant impact on the polymer's properties. In standard step-growth Suzuki polycondensation, a higher catalyst concentration can lead to a faster reaction and potentially higher molecular weight, but this effect often plateaus. However, for controlled polymerization techniques like Suzuki Catalyst-Transfer Polycondensation (SCTP), the molecular weight is primarily controlled by the monomer-to-initiator ratio, and the catalyst remains associated with the growing chain.[1][2] In these cases, catalyst loading directly influences the number of polymer chains initiated.

Q3: What are the most common palladium catalysts and ligands used?

The choice of catalyst and ligand is critical for a successful polymerization. The active catalytic species is Palladium(0), which is often generated in situ from a more stable Palladium(II) precatalyst.[3][4] Bulky, electron-rich phosphine ligands are essential to stabilize the Pd(0) center and facilitate the catalytic cycle.[5][6]

Catalyst / PrecatalystCommon Ligand(s)Key Characteristics & Applications
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)A direct Pd(0) source. Widely used but can be sensitive to air.
Pd₂(dba)₃Tris(dibenzylideneacetone)dipalladium(0)Another common Pd(0) source, often used with an external phosphine ligand.
Pd(OAc)₂ / PdCl₂(dppf)Palladium(II) acetate / [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)Pd(II) precatalysts that are reduced to Pd(0) in the reaction mixture. They are generally more air-stable than Pd(0) sources.[3][7][8]
External LigandsP(o-tol)₃, SPhos, XPhosBulky phosphine ligands added to the reaction. The choice of ligand can dramatically affect catalyst activity and stability.[7][8]

Q4: What is the difference between standard Suzuki polycondensation and Suzuki Catalyst-Transfer Polycondensation (SCTP)?

Standard Suzuki polycondensation is a type of step-growth polymerization. In this process, monomers react to form dimers, trimers, and larger oligomers, which then combine to form long polymer chains.[1] This typically results in a broader molecular weight distribution (PDI > 1.5).

In contrast, SCTP is a chain-growth process where the palladium catalyst remains attached to a single growing polymer chain, effectively "walking" along as new monomers are added.[2] This method offers superior control over molecular weight, leads to much lower PDIs (typically < 1.3), and allows for the synthesis of well-defined block copolymers.[9]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments. Each issue is followed by potential causes and actionable steps.

Issue 1: Low or No Polymer Yield

A low yield is one ofthe most common frustrations in polymerization. The root cause often traces back to the catalyst's activity or the purity of your reagents.

Potential Causes & Solutions:

  • Inactive Catalyst: The Pd(0) species is susceptible to oxidation. Improper storage or handling can render it inactive.[1]

    • Solution: Always use a high-quality catalyst stored under an inert atmosphere (e.g., in a glovebox or desiccator). If using a Pd(II) precatalyst, ensure your reaction conditions are suitable for its reduction to Pd(0).[3][4] Sometimes, a small amount of an organometallic reagent is consumed to reduce the Pd(II) salt to the active Pd(0) state.[3]

  • Insufficient Catalyst Loading: The catalyst turnover may not be high enough to achieve full conversion in a reasonable timeframe.

    • Solution: Perform a catalyst loading screen. Systematically increase the loading and observe the effect on yield. See the optimization table below for a typical experimental series.

  • Monomer Impurities: This is a critical, often overlooked factor. Impurities can act as catalyst poisons or chain-terminating agents, halting the polymerization.[1]

    • Solution: Ensure your fluorene monomers are of the highest purity. Purification by recrystallization or column chromatography is strongly recommended.[10][11][12] Always verify purity via NMR and check for a sharp melting point before starting the polymerization.

  • Poor Solubility: If the growing polymer chain precipitates from the solvent, the reaction will stop prematurely.[1]

    • Solution: Choose a solvent system in which both the monomers and the resulting polymer are highly soluble at the reaction temperature. For polyfluorenes, high-boiling aromatic solvents like toluene or xylene are common.[8]

Workflow: Diagnosing Low Polymer Yield

G start Start: Low Polymer Yield check_catalyst Verify Catalyst Activity (Fresh? Stored properly?) start->check_catalyst check_catalyst->start Replace Catalyst check_reagents Check Monomer Purity (Run NMR/Melting Point) check_catalyst->check_reagents Catalyst OK check_conditions Review Reaction Conditions (Temp? Solvent? Base?) check_reagents->check_conditions Monomers Pure purify_monomer Purify Monomers (Recrystallize/Column) check_reagents->purify_monomer Impurities Found optimize_loading Optimize Catalyst Loading (Increase systematically) check_conditions->optimize_loading Conditions OK adjust_conditions Adjust Conditions (Higher Temp? Different Solvent?) check_conditions->adjust_conditions Suboptimal success Successful Polymerization optimize_loading->success purify_monomer->check_reagents adjust_conditions->check_conditions G Pd0 Pd(0)L₂ sub1 Polymer-Br (Ar-X) Pd_cycle Ar-Pd(II)-X L₂ Pd_trans Ar-Pd(II)-Ar' L₂ Pd_cycle->Pd_trans Transmetalation Pd_trans->Pd0 product Polymer-Monomer (Ar-Ar') Pd_trans->product Reductive Elimination sub1->Pd_cycle Oxidative Addition sub2 Monomer-B(OR)₂ (Ar'-B(OR)₂) sub2->Pd_trans base Base (e.g., K₂CO₃) base->sub2

Caption: The catalytic cycle of Suzuki polycondensation.

Issue 3: Green Emission in Photoluminescence Spectrum

Pure polyfluorenes should exhibit a deep blue emission. A broad, low-energy green emission is a classic sign of a specific chemical defect.

Potential Cause & Solution:

  • Fluorenone Defect Formation: The primary cause of this green emission is the formation of fluorenone defects along the polymer backbone. [1][13]This occurs through the oxidation of the C9 carbon on the fluorene monomer, either before or during polymerization. [1] * Solution 1 (Pre-Polymerization): Rigorously purify the fluorene monomer to remove any existing fluorenone impurities. [1][12]See the monomer purification protocol below.

    • Solution 2 (During Polymerization): Maintain a strictly inert atmosphere (oxygen-free) throughout the entire reaction and workup process. [1]Use Schlenk line techniques or a glovebox. Degas all solvents and reagents thoroughly before use.

Experimental Protocols & Data

Table 1: Example Catalyst Loading Optimization for Poly(9,9-dioctylfluorene)

This table illustrates a typical optimization experiment. Conditions: 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester (1.0 eq), 2,7-dibromo-9,9-dioctylfluorene (1.0 eq), K₂CO₃ (4.0 eq), Toluene/H₂O, 90 °C, 24h.

EntryCatalyst SystemCatalyst Loading (mol%)Mn ( kg/mol )PDIPolymer Yield (%)
1Pd(PPh₃)₄0.515.22.565
2Pd(PPh₃)₄1.028.52.388
3Pd(PPh₃)₄2.0 35.1 2.2 92
4Pd(PPh₃)₄3.034.82.491

Data are representative and will vary based on specific monomer and conditions. As shown, increasing catalyst loading from 0.5 to 2.0 mol% significantly improves molecular weight and yield. However, a further increase to 3.0 mol% shows diminishing returns.

Protocol 1: General Suzuki Polycondensation

Warning: This procedure should be performed under a strict inert atmosphere using Schlenk line techniques or in a glovebox.

  • Setup: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar and condenser, add 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester (Monomer A, e.g., 1.00 g), 2,7-dibromo-9,9-dioctylfluorene (Monomer B, stoichiometric equivalent), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%).

  • Inert Atmosphere: Seal the flask and cycle between vacuum and argon (or nitrogen) three times to remove all oxygen.

  • Solvent & Base Addition: Under a positive pressure of argon, add degassed toluene (e.g., 40 mL) via cannula. Stir until all solids dissolve. Add a degassed aqueous solution of potassium carbonate (K₂CO₃, 4 equivalents, e.g., in 10 mL of water).

  • Reaction: Heat the mixture to 90 °C in a pre-heated oil bath and stir vigorously for 24-48 hours. The reaction progress can be monitored by taking small aliquots and analyzing by GPC.

  • Workup: Cool the reaction to room temperature. Add an end-capping agent (e.g., bromobenzene or phenylboronic acid) to functionalize chain ends and stir for another 4 hours.

  • Purification: Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water (3x) and brine (1x). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solution using a rotary evaporator.

  • Precipitation: Precipitate the polymer by slowly adding the concentrated toluene solution to a large volume of vigorously stirring methanol.

  • Isolation: Collect the fibrous polymer precipitate by filtration, wash with additional methanol, and dry under high vacuum at 40-50 °C overnight.

Protocol 2: Purification of Fluorene Monomer by Recrystallization
  • Dissolution: Place the crude fluorene monomer in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., hexane for fluorenone, or a mixture like ethanol/water for other derivatives) until the monomer just dissolves. [14]2. Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum. Verify purity by measuring the melting point (it should be sharp) and acquiring an NMR spectrum.

References

  • Technical Support Center: Suzuki Polymerization of Fluorene-Based Monomers - Benchchem.
  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - PMC - NIH.
  • Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality.
  • Preventing degradation of fluorene-based polymers during processing - Benchchem.
  • Mechanochemical Suzuki polymerization for the synthesis of polyfluorenes. Taylor & Francis Online.
  • Suzuki–Miyaura Catalyst-Transfer Polycondensation of Triolborate-Type Fluorene Monomer: Toward Rapid Access to Polyfluorene-Co - The Royal Society of Chemistry.
  • Suzuki–Miyaura catalyst-transfer polycondensation of triolborate-type fluorene monomer: toward rapid access to polyfluorene-containing block and graft copolymers from various macroinitiators | Request PDF - ResearchGate.
  • Chain-Growth Suzuki Polymerization of n-Type Fluorene Copolymers | Request PDF - ResearchGate.
  • Progress in the Suzuki polycondensation of fluorene monomers - RSC Publishing.
  • Suzuki–Miyaura catalyst-transfer polycondensation of triolborate-type fluorene monomer: toward rapid access to polyfluorene-containing block and graft copolymers from various macroinitiators - Polymer Chemistry (RSC Publishing).
  • CN103224441A - Crystallization method for fluorene purification - Google Patents.
  • palladium coupling catalyst activation - YouTube.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize.
  • High purity 9,9-bis-(4-hydroxyphenyl)-fluorene and method for the preparation and purification thereof - Patent 1253129.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H.
  • Describe how you can purify a sample of 9-fluorenone from an impurity that is insoluble in n- hexane. : r/chemhelp - Reddit.
  • Improving color purity and stability in a blue emitting polyfluorene by monomer purification - Journal of Materials Chemistry (RSC Publishing).
  • Systematic Investigations of Ligand Steric Effects on α-Diimine Palladium Catalyzed Olefin Polymerization and Copolymerization | Macromolecules - ACS Publications.
  • Ortho-Phosphinobenzenesulfonate: A Superb Ligand for Palladium-Catalyzed Coordination–Insertion Copolymerization of Polar Vinyl Monomers | Accounts of Chemical Research - ACS Publications.
  • Effect of Suzuki Polymerization Conditions on the Molecular Weight of Polyfluorene.
  • Poly(fluorene-co-benzothiadiazole)s: Effect of structure, molecular weight and polydispersity on their performance in polymer light-emitting diodes - CityUHK Scholars.

Sources

Technical Support Center: Troubleshooting Impurities in 9H-Fluorene-9,9-dimethanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 9H-Fluorene-9,9-dimethanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Achieving high purity is critical, as residual impurities can significantly impact downstream applications, from polymer chemistry to the development of advanced materials. This guide provides in-depth, field-proven insights to help you identify, mitigate, and eliminate common impurities.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems you might encounter during your experiment in a direct question-and-answer format.

Q1: My final product analysis (e.g., by ¹H NMR or HPLC) shows the presence of the starting material, 9H-Fluorene. What went wrong?

A1: The presence of unreacted 9H-Fluorene is a clear indication of an incomplete reaction. The core of this synthesis is the deprotonation of the C9-proton of fluorene, which is acidic, followed by nucleophilic attack on formaldehyde. Several factors can lead to incomplete conversion:

  • Insufficient Base: The base, typically an alkoxide like sodium ethoxide or a hydroxide like KOH, is crucial for generating the fluorenyl anion. If the stoichiometry of the base is too low or its activity has been compromised (e.g., by moisture), deprotonation will be inefficient, leaving 9H-Fluorene unreacted.

  • Suboptimal Reaction Time or Temperature: The hydroxymethylation reaction requires sufficient time and an appropriate temperature to proceed to completion. Low temperatures can slow the reaction rate, while insufficient time will halt the process before all the starting material is consumed.[1]

  • Poor Solubility: If the 9H-Fluorene or the base is not adequately dissolved in the solvent system (commonly DMSO), the reaction becomes mass-transfer limited, leading to an incomplete reaction. A patent suggests adding fluorene as a solid to a pre-prepared mixture of paraformaldehyde, DMSO, and sodium alkoxide to improve the process.[2][3]

Recommended Solutions:

  • Verify Base Stoichiometry and Quality: Ensure you are using at least two equivalents of a fresh, potent base for the disubstitution.

  • Optimize Reaction Conditions: Consider incrementally increasing the reaction time or temperature. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the fluorene spot disappears.

  • Ensure Homogeneity: Ensure all reactants are properly dissolved or vigorously stirred to maintain a homogeneous reaction mixture.

Q2: I have a significant amount of a mono-hydroxymethylated impurity, 9H-Fluorene-9-methanol. How can I favor the formation of the di-substituted product?

A2: The formation of 9H-Fluorene-9-methanol is an expected intermediate step in the synthesis. [4][5] Its presence as a major impurity signifies that the reaction has stalled after the first hydroxymethylation.

  • Causality: The first hydroxymethylation produces the alcoholate of 9H-Fluorene-9-methanol. To add the second hydroxymethyl group, this intermediate must be deprotonated at the C9 position again. This second deprotonation can be slower or less favorable than the first.

  • Stoichiometric Imbalance: The most common cause is an insufficient amount of formaldehyde or base. For complete disubstitution, a molar excess of formaldehyde and at least two equivalents of the base are required to drive the reaction forward.

Recommended Solutions:

  • Adjust Stoichiometry: Increase the molar ratio of formaldehyde to fluorene. A ratio of 2.2 or higher is often used.[1] Similarly, ensure at least two full equivalents of base are active in the reaction.

  • Sequential Addition: While less common, a strategy could involve isolating the mono-substituted product and subjecting it to the reaction conditions a second time, although a one-pot synthesis is generally preferred.

  • Increase Reaction Time: Allow the reaction to stir for a longer period after the initial formation of the mono-adduct to facilitate the second addition.

Q3: My product is contaminated with a yellow impurity, which I suspect is 9-Fluorenone. How is this forming and how can I prevent it?

A3: The presence of 9-Fluorenone is a classic sign of oxidation. The fluorenyl anion intermediate is susceptible to oxidation, particularly in the presence of atmospheric oxygen. The basic conditions of the reaction can promote this side reaction.[6][7]

  • Mechanism of Formation: The C9 position of fluorene is easily oxidized to a ketone. This can happen to the starting material, the fluorenyl anion intermediate, or even the mono-substituted alcohol product. The presence of a strong base and air (oxygen) creates favorable conditions for this aerobic oxidation.[8][9]

  • Preventative Measures: The key is to exclude oxygen from the reaction environment.

Recommended Solutions:

  • Inert Atmosphere: This is the most critical control parameter. The entire reaction, from adding reagents to quenching, should be performed under an inert atmosphere of nitrogen or argon.[10]

  • Degas Solvents: Before use, degas the solvents (e.g., by bubbling nitrogen through them) to remove dissolved oxygen.

  • Workup Conditions: During the workup, minimize the exposure of the basic organic mixture to air.

Q4: What are the best practices for purifying crude this compound to remove these common impurities?

A4: Recrystallization is the most effective and widely used method for purifying the final product. [11] The choice of solvent is critical and depends on the impurities present.

  • Principle of Recrystallization: This technique relies on the difference in solubility between the desired product and the impurities in a given solvent at different temperatures. This compound is a crystalline solid, making it an excellent candidate for purification by recrystallization.

  • Solvent Selection:

    • Toluene or Ethanol: These are commonly used solvents. The crude product is dissolved in a minimal amount of the hot solvent, and upon cooling, the purer this compound crystallizes out, leaving more soluble impurities (like residual fluorene and some 9-fluorenone) in the mother liquor.[11]

    • Methanol/Water Washes: Washing the filtered crude product with solvents like methanol and water can help remove residual salts and highly polar impurities before the main recrystallization step.[11]

  • Column Chromatography: For very high purity requirements or difficult-to-separate impurities, silica gel column chromatography can be employed, though it is less scalable than recrystallization.

Recommended Protocol for Recrystallization:

  • Dissolve the crude solid in a minimal amount of hot toluene (e.g., 80-90 °C).

  • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

  • Further cool the mixture in an ice bath (e.g., 8-12 °C) for 1-2 hours to maximize product recovery.[11]

  • Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Frequently Asked Questions (FAQs)
  • What is the typical reaction mechanism for the synthesis of this compound? The synthesis is a base-catalyzed hydroxymethylation. It involves the deprotonation of the acidic C9-proton of fluorene to form a nucleophilic fluorenyl anion. This anion then attacks the electrophilic carbon of formaldehyde. The process is repeated to add the second hydroxymethyl group.[2][12]

  • Which analytical techniques are most suitable for identifying and quantifying impurities?

    • ¹H and ¹³C NMR Spectroscopy: Ideal for structural elucidation of the product and impurities. The benzylic protons and carbons of fluorene, 9H-fluorene-9-methanol, and 9-fluorenone have distinct chemical shifts.[4][13]

    • High-Performance Liquid Chromatography (HPLC): An excellent technique for quantifying the purity of the final product and detecting even trace amounts of impurities.[8]

    • Mass Spectrometry (MS): Used to confirm the molecular weight of the product and identify impurities by their mass-to-charge ratio.

  • Are there any specific safety precautions I should take during this synthesis? Yes. Formaldehyde (often used as paraformaldehyde) is a suspected carcinogen and should be handled in a well-ventilated fume hood. Strong bases like sodium ethoxide are corrosive. Solvents like DMSO can penetrate the skin, so appropriate personal protective equipment (PPE), including gloves and safety glasses, is essential. Always consult the Safety Data Sheet (SDS) for each reagent before starting.

Data Presentation: Summary of Common Impurities
ImpurityChemical Structure/NameLikely OriginKey Analytical Signature ¹H NMR (CDCl₃, δ ppm)
9H-FluoreneStarting MaterialIncomplete Reaction~3.9 (s, 2H, C9-H₂), 7.3-7.8 (m, 8H, Ar-H)
9H-Fluorene-9-methanolIntermediateIncomplete Reaction / Insufficient Reagents~1.7 (s, 1H, OH), 3.6-4.3 (m, 3H, CH, CH₂), 7.2-7.8 (m, 8H, Ar-H)[4]
9-FluorenoneOxidation ByproductPresence of OxygenNo aliphatic protons; 7.2-7.8 (m, 8H, Ar-H)[13]
Visualizations
Reaction Pathway and Impurity Formation

Synthesis_Pathway Fluorene 9H-Fluorene (Starting Material) Intermediate 9H-Fluorene-9-methanol (Intermediate Impurity) Fluorene->Intermediate 1st Hydroxymethylation SideProduct 9-Fluorenone (Oxidation Impurity) Fluorene->SideProduct Oxidation Formaldehyde Formaldehyde (≥2 eq.) Formaldehyde->Intermediate 1st Hydroxymethylation Product This compound (Target Product) Formaldehyde->Product 2nd Hydroxymethylation Base Base (≥2 eq.) Base->Intermediate 1st Hydroxymethylation Base->Product 2nd Hydroxymethylation Base->SideProduct Oxidation Oxygen O₂ (Air) Oxygen->SideProduct Oxidation Intermediate->Product 2nd Hydroxymethylation

Caption: Synthetic route to this compound and common impurity pathways.

Troubleshooting Flowchart

Caption: A logical guide to troubleshooting common synthesis impurities.

References
  • Kinetics and Mechanism of 9H‐Fluorene Oxidation Catalyzed by Manganese Oxide Octahedral Molecular Sieves. (n.d.). ResearchGate.
  • 9-Fluorenemethanol. (n.d.). Pharmaffiliates.
  • Process for the synthesis of 9,9-bis(hydroxymethyl)fluorene. (n.d.). Google Patents.
  • Oxidation of 9-Fluorenol. (n.d.). Anasazi Instruments.
  • Guo, M. X. (2022). Synthesis Of 9-fluorenylmethanol And 9,9-bis(Hydroxymethyl) Fluorene From Fluorene Of Anthracene Residue. Globe Thesis.
  • Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation. (n.d.). Green Chemistry (RSC Publishing).
  • 9H-fluoren-9-ylmethanol. (2024). ChemBK.
  • Method for synthesizing 9, 9-bis (hydroxymethyl) fluorene. (n.d.). Google Patents.
  • Preparation and properties of 9, 9-bis(methoxymethyl) fluorene. (2004). ResearchGate.
  • Aerobic Oxidation of 9H-Fluorenes to 9-Fluorenones using Mono-/Multilayer Graphene-Supported Alkaline Catalyst. (2015). ResearchGate.
  • Method for preparing 9-fluorenyl methanol. (n.d.). Patsnap Eureka.
  • Simple preparation process of 9-fluorenemethanol. (n.d.). Google Patents.
  • Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine. (2014). NIH.
  • Method for preparing 9-fluorenone compounds by oxidation of fluorene compounds. (n.d.). Google Patents.
  • 9H-Fluorene-9-methanol. (n.d.). PubChem, NIH.
  • Synthesis method of 9, 9-bis (methoxymethyl) fluorene. (n.d.). Google Patents.
  • High purity 9,9-bis-(4-hydroxyphenyl)-fluorene and method for the preparation and purification thereof. (n.d.). Patent 1253129.

Sources

Navigating the Scale-Up of 9H-Fluorene-9,9-dimethanol Production: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The journey of a promising molecule from the laboratory bench to industrial production is fraught with challenges. The synthesis of 9H-Fluorene-9,9-dimethanol, a valuable building block in pharmaceuticals and advanced materials, is no exception. While laboratory-scale synthesis may appear straightforward, scaling up this process introduces a new set of complexities that can impact yield, purity, and safety. This technical support center provides a comprehensive guide to troubleshooting common issues encountered during the scale-up of this compound production, grounded in scientific principles and practical, field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound at an industrial scale?

The most prevalent industrial synthesis is a two-step process starting from 9H-fluorene. The first step involves a base-catalyzed formylation at the C9 position, followed by a reduction of the formyl groups to hydroxymethyl groups.

Q2: What are the critical process parameters to monitor during scale-up?

Key parameters include temperature control, addition rates of reagents, mixing efficiency, and reaction time. Inadequate control of these parameters can lead to the formation of impurities and reduced yields.

Q3: What are the primary safety concerns when scaling up this synthesis?

The primary safety concerns are the management of exothermic reactions, particularly during the formylation and reduction steps, and the handling of flammable solvents and corrosive reagents. A thorough Process Hazard Analysis (PHA) is essential before any scale-up activities.

Q4: How can I improve the purity of my final product?

Purification is typically achieved through recrystallization. The choice of solvent system is critical for effective impurity rejection. A multi-step purification process, including a wash with a less-polar solvent to remove non-polar impurities followed by recrystallization, is often employed.

Troubleshooting Guides

Problem 1: Low Yield in the Formylation Step

Symptoms:

  • Incomplete conversion of fluorene.

  • Formation of a significant amount of mono-formylated byproduct (9-fluorenecarboxaldehyde).

  • Isolation of a dark, tarry crude product.

Root Causes and Solutions:

Root Cause Scientific Explanation Recommended Action
Insufficient Base The formylation reaction requires a strong base, typically sodium ethoxide, to deprotonate the acidic C9 proton of fluorene, forming the nucleophilic fluorenyl anion. Inadequate base will result in incomplete deprotonation and thus, incomplete reaction.Ensure a molar equivalent of high-quality, dry sodium ethoxide is used. On a large scale, it is crucial to verify the activity of the base before use.
Poor Mixing In large reactors, inefficient mixing can lead to localized "hot spots" and areas of low reagent concentration. This can result in incomplete reaction and the formation of byproducts.Optimize the agitator speed and design to ensure proper mixing and mass transfer. For viscous reaction mixtures, consider using a higher-torque agitator or a different reactor design.
Presence of Water Water will react with the strong base, quenching it and preventing the deprotonation of fluorene.Use anhydrous solvents and reagents. Ensure all equipment is thoroughly dried before use. On an industrial scale, consider implementing a nitrogen blanket to prevent atmospheric moisture from entering the reactor.
Incorrect Temperature The reaction temperature influences the reaction rate and selectivity. Too low a temperature may lead to a sluggish reaction, while too high a temperature can promote side reactions and decomposition.Carefully control the reaction temperature within the optimal range, typically between 30-40°C.[1] Implement a robust cooling system for the reactor to manage any exotherms.

Experimental Protocol: Optimizing the Formylation Reaction

  • Reactor Setup: Charge a clean, dry, and inerted reactor with anhydrous tetrahydrofuran (THF).

  • Base Addition: Add sodium ethoxide to the reactor and stir to ensure a uniform slurry.

  • Fluorene Addition: Slowly add a solution of fluorene in anhydrous THF to the reactor, maintaining the temperature between 30-40°C.

  • Formylating Agent Addition: Add ethyl formate dropwise to the reaction mixture, carefully controlling the addition rate to manage the exotherm.

  • Reaction Monitoring: Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the desired conversion is achieved.

  • Quenching: Carefully quench the reaction by the slow addition of an acidic solution.

Problem 2: Incomplete Reduction and Impurity Formation in the Reduction Step

Symptoms:

  • Presence of the mono-alcohol (9-fluorenemethanol) or unreacted aldehyde intermediate in the final product.

  • Formation of borate esters as byproducts.

  • Difficulty in isolating a clean, white product.

Root Causes and Solutions:

Root Cause Scientific Explanation Recommended Action
Insufficient Reducing Agent Sodium borohydride is the common reducing agent for this step. An insufficient amount will lead to incomplete reduction of the formyl groups.Use a molar excess of sodium borohydride to ensure complete reduction. The exact excess should be determined through optimization studies.
Decomposition of Sodium Borohydride Sodium borohydride can decompose in acidic or protic solvents, especially at elevated temperatures. This reduces its effective concentration.Maintain a basic pH during the reduction. Add the sodium borohydride in portions to control the temperature and minimize decomposition. While heating can drive the reaction to completion, it can also accelerate decomposition if not carefully controlled.[2]
Poor Temperature Control The reduction reaction is exothermic. A rapid increase in temperature can lead to side reactions and decomposition of the reducing agent.Maintain a low reaction temperature, typically under ice bath conditions, during the addition of sodium borohydride.[1] Ensure the reactor's cooling system is capable of handling the heat load.
Inadequate Quenching and Work-up Improper quenching can lead to the formation of stable borate esters, which can be difficult to remove.After the reaction is complete, carefully quench with an acid to hydrolyze any borate esters. A thorough aqueous work-up is necessary to remove inorganic salts.

Experimental Protocol: Controlled Reduction

  • Reactor Setup: Cool the crude product from the formylation step in a suitable solvent (e.g., methanol) in the reactor to 0-5°C.

  • Reducing Agent Addition: Slowly add sodium borohydride to the reaction mixture in portions, maintaining the temperature below 10°C.

  • Reaction Monitoring: Monitor the reaction by Thin-Layer Chromatography (TLC) or HPLC until the starting material is consumed.

  • Quenching: Slowly add a dilute acid solution to the reaction mixture to quench the excess sodium borohydride and hydrolyze borate esters.

  • Product Isolation: Extract the product into an organic solvent, wash with brine, and dry over a suitable drying agent.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the crude this compound.

Problem 3: Difficulty in Purification and Achieving High Purity

Symptoms:

  • The final product is off-white or colored.

  • The melting point is broad and lower than the literature value (145.5-146.5 °C).[3]

  • Impurities are detected by HPLC or Gas Chromatography (GC).

Root Causes and Solutions:

Root Cause Scientific Explanation Recommended Action
Ineffective Recrystallization Solvent The chosen solvent system may not provide a significant difference in solubility for the product and impurities at different temperatures.Screen various solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures for the product, while keeping impurities dissolved. Toluene and ethanol have been reported as suitable recrystallization solvents.[4]
Presence of Insoluble Impurities Some impurities may be insoluble in the chosen recrystallization solvent, leading to their co-precipitation with the product.Perform a hot filtration step during the recrystallization process to remove any insoluble impurities before allowing the solution to cool.
Oiling Out The product may separate as a liquid phase (oil) instead of crystallizing upon cooling, which can trap impurities.Use a more dilute solution, cool the solution more slowly, or add a co-solvent to promote proper crystal formation. Vigorous stirring during the cooling phase can also help prevent oiling out.
Residual Solvents and Reagents Inadequate drying or washing can leave residual solvents or reagents in the final product.Ensure the product is thoroughly washed with an appropriate solvent after filtration and dried under vacuum at an elevated temperature until a constant weight is achieved.

Experimental Protocol: Multi-Step Purification

  • Slurry Wash: Slurry the crude product in a non-polar solvent (e.g., hexanes) to remove non-polar impurities. Filter and dry the solid.

  • Recrystallization: Dissolve the washed solid in a minimal amount of a hot recrystallization solvent (e.g., toluene or ethanol).

  • Hot Filtration (if necessary): If insoluble matter is present, perform a hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Process Safety and Hazard Management

Scaling up the production of this compound necessitates a rigorous approach to process safety. The primary hazards are associated with the exothermic nature of the reactions and the handling of hazardous materials.

Key Safety Considerations:

  • Exothermic Reactions: Both the formylation and reduction steps are exothermic and can lead to a thermal runaway if not properly controlled.[5][6][7] The surface-area-to-volume ratio decreases as the reactor size increases, making heat removal less efficient.[7]

    • Mitigation:

      • Utilize a reactor with a high heat transfer capacity.

      • Employ a semi-batch process where reagents are added slowly to control the rate of heat generation.[7]

      • Install a reliable cooling system with emergency cooling capabilities.

      • Conduct calorimetric studies (e.g., Differential Scanning Calorimetry - DSC) to understand the thermal profile of the reactions.

  • Hazardous Materials:

    • Sodium Ethoxide: A strong base that is corrosive and reacts violently with water.

    • Ethyl Formate: A flammable liquid.

    • Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. The hydrolysis reaction can be exothermic.[8]

    • Solvents (THF, Methanol, Ethanol, Toluene): Flammable and pose inhalation hazards.

    • Mitigation:

      • Handle all reagents and solvents in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and flame-retardant lab coats.

      • Store flammable liquids in appropriate safety cabinets.

      • Have emergency procedures and equipment (e.g., fire extinguishers, safety showers, eyewash stations) readily available.

  • Waste Management:

    • Aqueous waste streams will contain salts and residual organic compounds. These should be neutralized and treated before disposal.

    • Solvent waste should be collected and disposed of according to local regulations. Consider solvent recovery and recycling to improve the process's sustainability. Biological treatment methods may be applicable for the removal of fluorene and its derivatives from wastewater.[9][10][11][12]

Quality Control and Analytical Methods

Robust analytical methods are essential for monitoring the reaction progress, ensuring product quality, and troubleshooting issues.

Recommended Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): The primary method for assessing the purity of this compound and quantifying impurities. A reverse-phase C18 column with a UV detector is typically used. A patent describes a method using a general-purpose liquid chromatography column and an ultraviolet multi-wave detector.[13]

  • Gas Chromatography (GC): Useful for detecting and quantifying volatile impurities and residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the final product and can be used to identify impurities.

  • Melting Point: A simple and effective way to assess the purity of the final product. A sharp melting point close to the literature value indicates high purity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to confirm the presence of the hydroxyl functional groups and the absence of carbonyl groups from the starting material.

Visualizing the Process: Workflow and Logic Diagrams

To aid in understanding the troubleshooting process, the following diagrams illustrate the key decision points and workflows.

Troubleshooting_Formylation start Low Yield in Formylation check_conversion Incomplete Fluorene Conversion? start->check_conversion check_byproduct High Mono-formylation? start->check_byproduct check_product_quality Tarry Product? start->check_product_quality insufficient_base Insufficient Base check_conversion->insufficient_base Yes poor_mixing Poor Mixing check_conversion->poor_mixing Yes water_present Water Present check_conversion->water_present Yes temp_low Temperature Too Low check_conversion->temp_low Yes check_byproduct->poor_mixing Yes temp_high Temperature Too High check_byproduct->temp_high Yes check_product_quality->temp_high Yes action_base Verify Base Quality & Stoichiometry insufficient_base->action_base action_mixing Optimize Agitation poor_mixing->action_mixing action_dry Use Anhydrous Conditions water_present->action_dry action_temp Control Temperature (30-40°C) temp_low->action_temp temp_high->action_temp

Caption: Troubleshooting workflow for low yield in the formylation step.

Troubleshooting_Reduction start Incomplete Reduction check_impurities Aldehyde/Mono-alcohol Present? start->check_impurities check_borates Borate Esters Detected? start->check_borates insufficient_reducer Insufficient NaBH4 check_impurities->insufficient_reducer Yes reducer_decomposition NaBH4 Decomposition check_impurities->reducer_decomposition Yes poor_temp_control Poor Temperature Control check_impurities->poor_temp_control Yes inadequate_quench Inadequate Quenching check_borates->inadequate_quench Yes action_reducer Use Molar Excess of NaBH4 insufficient_reducer->action_reducer action_decomposition Maintain Basic pH, Control Temperature reducer_decomposition->action_decomposition action_temp Cool Reactor (0-5°C) poor_temp_control->action_temp action_quench Proper Acidic Quench inadequate_quench->action_quench

Caption: Troubleshooting workflow for the reduction step.

References

  • Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal.
  • Application Notes and Protocols for the Large-Scale Synthesis of Methyl 9H-fluorene-4-carboxyl
  • Clark, W., Lei, M., Kirichenko, E., Dickerson, K., & Prytko, R. (2017). An Experiment to Illustrate the Hazards of Exothermic Reaction Scale-Up.
  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2023). HWS Labortechnik Mainz.
  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023).
  • Troubleshooting. (2022). Chemistry LibreTexts.
  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. (2014).
  • Hidayati, N. V., et al. (2011). Fluorene Removal by Biosurfactants Producing Bacillus megaterium.
  • Percentage of fluorene eliminated
  • Fluorene removal by biosurfactant producing Bacillus megaterium. Waste and Biomass Valorization.
  • Chemical reaction hazards associated with the use of sodium borohydride. IChemE.
  • Degradation of fluorene by the conventional photo-Fenton reaction,...
  • Removal of Naphthalene, Fluorene and Phenanthrene by Recyclable Oil Palm Leaves' Waste Activated Carbon Supported Nano Zerovalent Iron (N-OPLAC)
  • Simple preparation process of 9-fluorenemethanol. (2013).
  • New Approach for the Synthesis and Purification of Spiro[fluorene-9,5'-[5][6]-dioxan]-2'-one. Taylor & Francis.
  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (2020).
  • This compound. PubChem.
  • Preparation method of 9-fluorenylformaldehyde. (2021).
  • Method for measuring purity of 9-fluorenemethanol. (2009).
  • Fouling Issues in Crystallizers – What, Why, and How to Solve Them. (2023). Altum Technologies.
  • A Structured Approach To Cope with Impurities during Industrial Crystalliz
  • High purity 9,9-bis-(4-hydroxyphenyl)-fluorene and method for the preparation and purification thereof. (2006).
  • Oiling‐Out in Industrial Crystallization of Organic Small Molecules: Mechanisms, Characterization, Regulation, and Applications. (2023).
  • Using Additives to Control the Decomposition Temperature of Sodium Borohydride. (2020). Lidsen.
  • This compound. ECHEMI.
  • This compound. Santa Cruz Biotechnology.
  • Process for the synthesis of 9,9-bis(hydroxymethyl)fluorene. (2016).
  • This compound 98%. Sigma-Aldrich.
  • Continuous Reductions and Reductive Aminations Using Solid Sodium borohydride. (2015). Vapourtec.
  • This compound. Achmem.
  • Process for the synthesis of 9,9-bis(hydroxymethyl)fluorene. (2019).
  • Heat management in chemical reactors-Solved and unsolved problems.
  • This compound 98%. Sigma-Aldrich.
  • Process for formylation. (1977).
  • NaBH4 reaction driven to completion by he

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Technical Support Center: Polyfluorene Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Cross-Linking and Gelation

Welcome to the technical support center for polyfluorene synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with polyfluorene polymerization and encountering challenges related to cross-linking and gelation. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions to help you achieve high-quality, soluble, and stable polyfluorene materials.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered during polyfluorene polymerization.

Q1: My polyfluorene solution turned into an insoluble gel during polymerization. What is the most likely cause?

A: Gelation in polyfluorene synthesis is typically due to unintended cross-linking reactions.[1][2] This can be triggered by several factors, including impurities in your monomers, inappropriate reaction temperatures, or an incorrect monomer conversion rate.[3] Specifically, the formation of ketone defects (fluorenones) at the C9 position of the fluorene monomer is a common precursor to cross-linking.[4][5]

Q2: I'm observing a green emission in my blue-emitting polyfluorene. What does this indicate?

A: A broad, green, parasitic emission is a classic sign of fluorenone defect formation within the polymer chain.[5][6][7] These ketone sites act as low-energy traps for excitons, leading to a red-shift in the emission spectrum.[6][7] This is often a result of oxidation, which can occur during polymerization or subsequent processing steps like thermal annealing.[4][6]

Q3: How critical is monomer purity for a successful polyfluorene polymerization?

A: Monomer purity is paramount. Impurities, particularly mono-alkylated fluorenes, are highly susceptible to oxidation at the C9 position, leading to the formation of fluorenone defects.[8] Tailored monomer purification is crucial to reduce these defects, resulting in polymers with greater resistance to fluorescence degradation and more stable electroluminescence.[9][10] High-purity monomers also contribute to achieving higher molecular weight polymers.[11]

Q4: Can the choice of polymerization method (Suzuki vs. Yamamoto) influence the likelihood of cross-linking?

A: Both Suzuki and Yamamoto coupling reactions are widely used for synthesizing polyfluorenes.[12] However, the specific reaction conditions associated with each can influence side reactions. For instance, in Yamamoto polymerization, which often uses a Ni(0) catalyst, the presence of oxygen can lead to oxidative side reactions.[8] Suzuki polycondensation, while versatile, can be sensitive to ligand scrambling and other side reactions that may be minimized with careful optimization of catalysts and conditions.[13]

Q5: My polymer has poor solubility even though it hasn't formed a hard gel. What could be the reason?

A: Poor solubility can be a precursor to gelation and may indicate the formation of high molecular weight aggregates or branched structures.[6] While bulky substituents at the C9 position are often introduced to enhance solubility, excessive branching from trifunctional monomers, though sometimes used to prevent aggregation, can lead to increased chain entanglement and reduced solubility.[6]

II. Troubleshooting Guide: From Diagnosis to Solution

This section provides a more detailed approach to identifying and resolving issues related to cross-linking in polyfluorene polymerization.

Problem: Premature Gelation During Polymerization

Symptoms:

  • The reaction mixture becomes highly viscous and eventually solidifies.

  • The polymer is insoluble in common organic solvents like THF or chloroform.

Root Cause Analysis and Solutions:

The primary cause of gelation is the formation of a three-dimensional polymer network through covalent cross-links.[2][14]

Workflow for Troubleshooting Gelation:

cluster_B Monomer Purity cluster_C Reaction Conditions cluster_D Catalyst System cluster_E Monomer Conversion A Gelation Observed B Check Monomer Purity A->B Step 1 C Review Reaction Conditions B->C Step 2 B_sol1 Recrystallize monomers. Use column chromatography. B->B_sol1 D Optimize Catalyst System C->D Step 3 C_sol1 Lower reaction temperature. Ensure stringent inert atmosphere (N2 or Ar). C->C_sol1 E Control Monomer Conversion D->E Step 4 D_sol1 Screen different Pd catalysts/ligands (Suzuki). Ensure high activity of Ni(0) (Yamamoto). D->D_sol1 E_sol1 Monitor reaction progress (e.g., GPC). Stop reaction before conversion is too high. E->E_sol1

Caption: Troubleshooting workflow for gelation.

  • Monomer Purity:

    • Causality: As established, mono-substituted fluorenes are prone to deprotonation and subsequent oxidation at the C9 position, forming fluorenone, a key cross-linking site.[8]

    • Solution: Rigorous purification of dibromo- and diboronic acid/ester-fluorene monomers is essential. Techniques like recrystallization and column chromatography should be employed to remove mono-functionalized and fluorenone-containing impurities.[10]

  • Reaction Conditions:

    • Causality: Higher reaction temperatures can accelerate side reactions that lead to cross-linking.[3] Oxygen is a critical culprit in the oxidation of the fluorene C9 position.

    • Solution: Conduct polymerizations at the lowest effective temperature. Ensure the reaction is performed under a strictly inert atmosphere (high-purity argon or nitrogen) to prevent oxidation.[12] Degas all solvents and reagents thoroughly.

  • Catalyst System (Suzuki Polycondensation):

    • Causality: The choice of palladium catalyst and ligands can influence the prevalence of side reactions. Ligand scrambling has been identified as a major side reaction in the Suzuki polycondensation of fluorene monomers.[13]

    • Solution: Experiment with different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands to find a system that minimizes side reactions for your specific monomers.[13][15]

  • Monomer Conversion Rate:

    • Causality: As the polymerization progresses and monomer concentration decreases, the likelihood of side reactions, including cross-linking between polymer chains, can increase.[3]

    • Solution: Monitor the polymerization reaction over time, for example by taking aliquots for Gel Permeation Chromatography (GPC) analysis. Aim for a reasonable molecular weight without pushing the reaction to excessively high conversion rates where gelation becomes more probable.

Problem: Poor Photoluminescence (PL) Stability and Color Purity

Symptoms:

  • A significant green emission band appears in the PL spectrum of a blue-emitting polyfluorene.

  • The emission color changes upon thermal annealing or device operation.

Root Cause Analysis and Solutions:

This issue is almost always linked to the formation of fluorenone defects.[5][6]

Mechanism of Ketone Defect Formation and its Impact on Emission:

A Polyfluorene Chain (Blue Emission) B Oxidation at C9 Position (e.g., from O2, heat) A->B D Energy Transfer (FRET) A->D Exciton Formation C Fluorenone (Keto Defect) Formation B->C C->D Energy Acceptor E Green Emission D->E

Caption: Keto defect formation and subsequent green emission.

  • Preventing Ketone Formation During Synthesis:

    • Causality: The acidic protons at the C9 position of the fluorene unit make it susceptible to deprotonation and subsequent oxidation, especially in the presence of base and trace oxygen.[12]

    • Solution:

      • Monomer Design: Utilize 9,9-dialkylfluorene monomers where the acidic protons are replaced with stable alkyl chains. This is the most effective strategy.[12]

      • Inert Conditions: As mentioned for preventing gelation, maintaining a strictly oxygen-free environment is critical.[12]

  • Improving Post-Polymerization Stability:

    • Causality: Even well-synthesized polyfluorenes can undergo thermal or photo-oxidation during processing (e.g., film annealing) or device operation.[4]

    • Solution:

      • End-Capping: End-cap the polymer chains with stable groups to reduce the number of reactive chain ends.

      • Controlled Annealing: Perform thermal annealing steps under an inert atmosphere to minimize oxidation.

      • Encapsulation: In device fabrication, proper encapsulation is crucial to protect the polyfluorene layer from oxygen and moisture.

III. Experimental Protocols

Protocol 1: General Procedure for Suzuki Polycondensation of Polyfluorene

This protocol is a general guideline and should be optimized for specific monomers and desired polymer properties.

Materials:

  • 9,9-dialkyl-2,7-dibromofluorene (Monomer A)

  • 9,9-dialkyl-2,7-bis(1,3,2-dioxaborolane)fluorene (Monomer B)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand)

  • Base (e.g., aqueous K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., Toluene or THF)

  • Phase-transfer catalyst (e.g., Aliquat 336), if using a biphasic system.

Procedure:

  • Monomer Purification: Purify both Monomer A and Monomer B by recrystallization from a suitable solvent (e.g., ethanol, hexane) until high purity is confirmed by NMR and melting point analysis.

  • Reaction Setup:

    • To a Schlenk flask, add equimolar amounts of Monomer A and Monomer B.

    • Add the palladium catalyst (typically 0.5-2 mol% relative to the monomers).

    • If using a solid ligand, add it at the appropriate ratio to the palladium source.

    • The flask is then subjected to several cycles of vacuum and backfilling with high-purity argon or nitrogen.

  • Solvent and Base Addition:

    • Add the degassed organic solvent (e.g., Toluene) to the flask via cannula.

    • If using an aqueous base, add the degassed aqueous solution of the base (e.g., 2M K₂CO₃) and the phase-transfer catalyst.

  • Polymerization:

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress by periodically taking small aliquots and analyzing the molecular weight by GPC.

  • Work-up and Purification:

    • After the desired molecular weight is achieved, cool the reaction to room temperature.

    • End-cap the polymer by adding a small amount of a monofunctional reagent (e.g., bromobenzene or phenylboronic acid) and stirring for a few hours.

    • Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.

    • Filter the polymer and wash it extensively with methanol and acetone to remove catalyst residues and oligomers.

    • Further purification can be achieved by Soxhlet extraction with methanol, acetone, and finally the desired solvent (e.g., chloroform) to collect the pure polymer fraction.

    • Dry the polymer under vacuum.

Table 1: Common Parameters for Suzuki Polycondensation
ParameterTypical Range/ValueRationale
Catalyst Loading 0.5 - 2.0 mol%Balances reaction rate with cost and potential for side reactions.
Temperature 80 - 110 °CSufficient to drive the reaction without causing significant thermal degradation.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base can affect the reaction kinetics and side reactions.
Solvent System Toluene/H₂O, THF/H₂OBiphasic systems are common; the choice of organic solvent affects polymer solubility.

IV. References

  • Wikipedia. Polyfluorene. [Link]

  • Borchardt, L., et al. (2022). Mechanochemical Suzuki polymerization for the synthesis of polyfluorenes. Full article.

  • Request PDF. (2018). Synthesis of polyfluorene derivatives through polymer reaction.

  • Request PDF. (2010). Polymerization of fluorene-based monomers modified with thiavinylidene structure at 9-position and their optical properties.

  • The Chemical Society of Japan. (2013). Polyfluorenes. In Conjugated Polymers: A Practical Guide to Synthesis.

  • TSpace. Controlled Synthesis of Functional Polyfluorenes.

  • Catalysis Research. (2023). A Concise Review on Hypercrosslinked Polymers with Catalytic Applications.

  • ACS Macro Letters. (2020). Synthesis of Conjugated Polymers by Sustainable Suzuki Polycondensation in Water and under Aerobic Conditions.

  • Craig, M. R., et al. (2003). Improving color purity and stability in a blue emitting polyfluorene by monomer purification. Journal of Materials Chemistry.

  • ResearchGate. (2021). How to identify the cause of the gel state of the polymer solution?

  • American Chemical Society. Synthesis and Oxidative Cross-Linking of Fluorene-Containing Polymers To Form Conjugated Network Polyfluorenes.

  • MDPI. (2022). Thermal Degradation of Photoluminescence Poly(9,9-dioctylfluorene) Solvent-Tuned Aggregate Films.

  • YouTube. (2023). What Is Cross-linking In Polymerization Processes? - Chemistry For Everyone.

  • PubMed. (2007). Monodisperse oligofluorenes with keto defect as models to investigate the origin of green emission from polyfluorenes: synthesis, self-assembly, and photophysical properties.

  • MDPI. (2020). Crystallization of D-A Conjugated Polymers: A Review of Recent Research.

  • ResearchGate. (2016). Synthesis of 9-Substituted Fluorene Copolymers via Chemical and Electrochemical Polymer Reaction and Their Optoelectronic Properties.

  • American Chemical Society. (2014). Supramolecular Liquid-Crystal Gels Formed by Polyfluorene-Based π‐Conjugated Polymer for Switchable Anisotropic Scattering Device.

  • NIH. (2023). Nonlinear Investigation of Fluorene-Benzothiadiazole Copolymers with Multiphoton Absorption and Highlights as Optical Limiters.

  • YouTube. (2023). How Does Gelation Occur In Step-growth Polymerization? - Chemistry For Everyone.

  • Royal Society of Chemistry. (2012). Progress in the Suzuki polycondensation of fluorene monomers.

  • ChemPoint. The Chemistry of Polymer Cross-Linkers.

  • Wiley Online Library. (2002). The Effect of Keto Defect Sites on the Emission Properties of Polyfluorene‐Type Materials.

  • NIH. (2017). Cross-Linked Hydrogel for Pharmaceutical Applications: A Review.

  • About Rubber. (2019). Causes and hazards of gel production.

  • ResearchGate. Synthesis of 9‐borafluorene homopolymer 39 by Yamamoto coupling, and...

  • arXiv. (2024). Molecular Mechanisms of Polymer Crosslinking via Thermal Activation.

  • ResearchGate. (2011). Synthesis and Fluorescent Properties of Conjugated Copolymers Containing Maleimide and Fluorene Units at the Main Chain.

  • MDPI. (2023). Study on Impact of Monomers Towards High Molecular Weight Bio-Based Poly(ethylene Furanoate) via Solid State Polymerization Technique.

  • PubMed. (2010). Synthesis of fluorene and indenofluorene compounds: tandem palladium-catalyzed suzuki cross-coupling and cyclization.

  • ResearchGate. Mechanism for the generation of keto defect sites in MA-PFs.

  • ACS Publications. (2020). Intramolecularly Cross-Linked Polymers: From Structure to Function with Applications as Artificial Antibodies and Artificial Enzymes.

  • AccessPediatrics. Ketone Synthesis and Utilization Defects.

  • ResearchGate. (2020). Suzuki–Miyaura Catalyst-Transfer Condensation Polymerization for the Synthesis of Polyphenylene with Ester Side Chain by Using Stable, Reactive 1,1,2,2-Tetraethylethylene Glycol Boronate (B(Epin)) Monomer.

  • Journal of Pharmaceutical Research International. (2024). A COMPREHENSIVE REVIEW ON NATURAL POLYMER WITH CROSSLINKER METHODOLOGIES.

  • Eindhoven University of Technology. (2003). Improving color purity and stability in a blue emitting polyfluorene by monomer purification.

  • Wiley. (2009). POLYMER GRAFTING AND CROSSLINKING.

  • PubMed. (2014). Ketone body metabolism and its defects.

  • Royal Society of Chemistry. (2020). Suzuki–Miyaura catalyst-transfer polycondensation of triolborate-type fluorene monomer: toward rapid access to polyfluorene-containing block and graft copolymers from various macroinitiators.

Sources

stability issues of 9H-Fluorene-9,9-dimethanol under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 9H-Fluorene-9,9-dimethanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this versatile fluorene derivative. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and the successful application of this compound.

Introduction to the Stability of this compound

This compound is a valuable building block in organic synthesis, prized for its rigid, planar fluorene core and the reactive hydroxyl groups at the C9 position. However, the very features that make it synthetically attractive also render it susceptible to degradation under certain reaction conditions. The primary stability concerns revolve around oxidation of the fluorene ring, dehydration under basic or acidic conditions, and potential thermal decomposition. Understanding these degradation pathways is paramount to achieving reproducible and reliable experimental outcomes.

This guide provides a structured approach to identifying, understanding, and mitigating these stability issues.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture containing this compound turned yellow. What is the likely cause?

A1: A yellow discoloration is a common indicator of the oxidation of the fluorene ring system to 9-fluorenone. 9-Fluorenone is a yellow crystalline solid and its formation is a known degradation pathway for many fluorene derivatives. This oxidation can be triggered by exposure to air (atmospheric oxygen), especially in the presence of a base, or by the use of oxidizing agents in your reaction.

Q2: I am running a reaction under basic conditions and observing the formation of an insoluble, polymeric material. What could be happening?

A2: Under basic conditions, this compound is prone to a base-catalyzed β-elimination reaction, also known as dehydration. This process leads to the formation of a highly reactive intermediate, dibenzofulvene. Dibenzofulvene can readily polymerize, resulting in the insoluble material you are observing. This is a significant stability concern when using strong bases or elevated temperatures in the presence of a base.

Q3: Can this compound be used in reactions with strong acids?

A3: Caution is advised when using this compound under strongly acidic conditions. While the fluorene core is relatively stable to some acids, the diol functionality at the C9 position can undergo acid-catalyzed dehydration. This can lead to the formation of dibenzofulvene and subsequent polymerization. The specific outcome will depend on the acid strength, temperature, and reaction time. It is recommended to perform small-scale test reactions to assess stability under your specific acidic conditions.

Q4: What is the recommended storage condition for this compound?

A4: To minimize degradation, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). This will help to prevent oxidation from atmospheric oxygen and potential light-induced degradation.

Troubleshooting Guides

Issue 1: Suspected Oxidation to 9-Fluorenone

Symptoms:

  • The reaction mixture develops a yellow to orange color.

  • TLC analysis shows a new, more polar spot corresponding to 9-fluorenone.

  • NMR analysis of the crude product shows characteristic aromatic signals for 9-fluorenone.

Causality: The fluorene moiety is susceptible to oxidation, particularly at the electron-rich C9 position if it were unsubstituted. While the 9,9-disubstitution in this compound enhances stability against deprotonation at C9, the aromatic rings can still be oxidized, leading to the formation of the conjugated ketone, 9-fluorenone. This process can be accelerated by heat, light, and the presence of bases or oxidizing agents.

Mitigation Strategies:

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (argon or nitrogen) to minimize contact with atmospheric oxygen.

  • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

  • Avoid Strong Oxidizing Agents: If your desired transformation does not require an oxidant, ensure that all reagents and solvents are free from oxidizing impurities.

  • Temperature Control: Perform reactions at the lowest temperature that allows for the desired reactivity to minimize the rate of oxidation.

  • Light Protection: Protect the reaction mixture from light by wrapping the reaction vessel in aluminum foil.

Experimental Protocol: Monitoring for 9-Fluorenone Formation by TLC

  • Prepare a TLC plate: Use a silica gel plate.

  • Spot the plate: Apply a small spot of your reaction mixture, a spot of your starting material (this compound), and a spot of a 9-fluorenone standard (if available).

  • Develop the plate: Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate). 9-fluorenone is more polar than this compound and will have a lower Rf value.

  • Visualize the plate: Use a UV lamp (254 nm) to visualize the spots. The appearance of a new spot with a lower Rf that corresponds to the 9-fluorenone standard confirms its formation.

Issue 2: Base-Induced Decomposition and Polymerization

Symptoms:

  • Formation of an insoluble precipitate or a viscous, intractable oil.

  • Significant loss of the starting material with no clear formation of the desired product.

  • A complex mixture of products observed by TLC or LC-MS.

Causality: Strong bases can deprotonate the hydroxyl groups of this compound, initiating a β-elimination (dehydration) process. This results in the formation of dibenzofulvene, a highly reactive and unstable intermediate. Dibenzofulvene readily undergoes polymerization, leading to the observed insoluble material.

Mitigation Strategies:

  • Choice of Base: If a base is required, use the mildest base that can effect the desired transformation. Consider using inorganic bases with low solubility in organic solvents (e.g., K₂CO₃) or sterically hindered non-nucleophilic bases.

  • Temperature Control: Keep the reaction temperature as low as possible to disfavor the elimination reaction.

  • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the time the compound is exposed to basic conditions.

  • Stoichiometry of Base: Use the minimum stoichiometric amount of base necessary for the reaction.

Experimental Protocol: Small-Scale Base Stability Test

  • Set up parallel reactions: In separate vials, dissolve a small amount of this compound in the reaction solvent.

  • Add different bases: To each vial, add a different base that you are considering for your reaction (e.g., triethylamine, DBU, potassium carbonate). Include a control vial with no base.

  • Monitor over time: Stir the vials at the intended reaction temperature and monitor for the formation of any precipitate or color change.

  • Analyze by TLC: At regular intervals, take an aliquot from each vial and analyze by TLC to assess the stability of the starting material. This will help you select the most suitable base for your reaction.

Issue 3: Potential Acid-Catalyzed Dehydration

Symptoms:

  • Similar to base-induced decomposition, formation of insoluble polymeric material may occur.

  • Disappearance of the starting material without the formation of the desired product.

Causality: Strong acids can protonate the hydroxyl groups, turning them into good leaving groups (water). Subsequent elimination of water can lead to the formation of a carbocation intermediate, which can then rearrange or eliminate a proton to form dibenzofulvene, leading to polymerization.

Mitigation Strategies:

  • Use of Mild Acids: If an acid is necessary, opt for milder Lewis acids or protic acids with non-nucleophilic counterions.

  • Aprotic Solvents: Use aprotic solvents to minimize the availability of protons for catalysis.

  • Temperature Control: Perform the reaction at low temperatures to reduce the rate of dehydration.

Data Presentation

Table 1: Summary of Potential Degradation Products and Conditions

Stability ConcernTriggering ConditionsMajor Degradation Product(s)Observable Signs
OxidationAir, light, oxidizing agents, base9-FluorenoneYellowing of solution
Base-Induced DecompositionStrong bases, heatDibenzofulvene, polymersPrecipitate, viscous oil
Acid-Catalyzed DecompositionStrong acids, heatDibenzofulvene, polymersPrecipitate, viscous oil

Visualization of Degradation Pathways

Diagram 1: Oxidation of this compound

Oxidation cluster_main Oxidation Pathway Reactant This compound Intermediate Oxidized Intermediate Reactant->Intermediate [O] Product 9-Fluorenone Intermediate->Product Rearrangement

Caption: Oxidation of the fluorene core to 9-fluorenone.

Diagram 2: Base-Catalyzed Dehydration of this compound

Dehydration cluster_main Base-Catalyzed Dehydration Reactant This compound Intermediate1 Alkoxide Intermediate Reactant->Intermediate1 Base Intermediate2 Dibenzofulvene Intermediate1->Intermediate2 - H₂O (Elimination) Product Polymer Intermediate2->Product Polymerization

Caption: Base-catalyzed dehydration leading to dibenzofulvene and polymerization.

References

  • Wikipedia. Fluorene. [Link]
  • Frontiers in Environmental Science.
  • ResearchGate. (a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. (b).... [Link]
  • IBM Research. Oxidative stability and its effect on the photoluminescence of poly(fluorene)
  • Eawag-BBD.
  • Google Patents.

Validation & Comparative

A Comparative Guide to Fluorene-Based Monomers for High-Performance Polymers

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of advanced materials with exceptional thermal, optical, and mechanical properties, researchers and drug development professionals continually seek novel monomers that can impart superior performance characteristics to polymers. Among the myriad of building blocks available, fluorene-based monomers have garnered significant attention due to the rigid, bulky, and highly aromatic nature of the fluorene moiety. This guide provides an in-depth technical comparison of 9H-Fluorene-9,9-dimethanol with two other prominent fluorene-based monomers: 9,9-bis(4-hydroxyphenyl)fluorene (BHPF) and 9,9-bis(4-aminophenyl)fluorene (BAF).

The central thesis of this guide is that the choice of functional groups appended to the C9 position of the fluorene core dictates the polymerization pathway and, consequently, the ultimate properties of the resulting polymer. While BHPF and BAF, with their aromatic hydroxyl and amine functionalities, are well-established precursors for high-performance polycarbonates and polyimides, this compound offers a unique aliphatic diol functionality. This structural difference is anticipated to lead to polymers with distinct characteristics, particularly in terms of flexibility, solubility, and processing conditions.

The Fluorene Core: A Foundation for Performance

The fluorene structure itself is the cornerstone of the exceptional properties observed in these polymers. Its rigid, cardo (loop-like) structure restricts segmental motion, leading to high glass transition temperatures (Tg). The bulky nature of the fluorene group disrupts polymer chain packing, which can enhance solubility and optical transparency by reducing intermolecular charge-transfer complex formation.[1]

G M1 M1 P1 P1 M1->P1 Polycondensation Prop1 Prop1 P1->Prop1 Prop2 Prop2 P1->Prop2 Prop3 Prop3 P1->Prop3 Prop4 Prop4 P1->Prop4 M2 M2 P2 P2 M2->P2 Polycondensation P2->Prop1 P2->Prop2 P2->Prop3 P2->Prop4 M3 M3 P3 P3 M3->P3 Polycondensation P3->Prop1 P3->Prop2 P3->Prop3 P3->Prop4

Comparative Analysis of Fluorene Monomers and Their Polymers

This section delves into a direct comparison of the polymers derived from this compound, BHPF, and BAF. While extensive experimental data is available for BHPF and BAF, the direct polymerization of this compound into high-performance polymers is less documented. Therefore, the properties of its resultant polymers are discussed based on established structure-property relationships in polymer chemistry.[2][3][4]

9,9-bis(4-hydroxyphenyl)fluorene (BHPF): The High-Temperature Performer

BHPF is a cornerstone monomer for the synthesis of high-performance aromatic polycarbonates and polyesters.[5][6][7] The direct attachment of the hydroxyl groups to the aromatic rings imparts significant rigidity and thermal stability to the polymer backbone.

  • Polymerization: BHPF readily undergoes polycondensation with phosgene derivatives or dicarboxylic acid chlorides to form aromatic polycarbonates and polyesters, respectively.[8]

  • Resulting Polymer Properties:

    • Thermal Stability: BHPF-based polycarbonates exhibit exceptionally high glass transition temperatures (Tg), often exceeding 250°C, and high thermal decomposition temperatures (Td).[8]

    • Mechanical Properties: These polymers are known for their high tensile strength and modulus, stemming from the rigid aromatic backbone.

    • Optical Properties: The bulky fluorene group helps maintain good optical transparency.[8]

    • Solubility: While the rigid structure can limit solubility, they are typically soluble in aprotic polar solvents.

9,9-bis(4-aminophenyl)fluorene (BAF): The Polyimide Precursor

BAF is a key diamine monomer for the synthesis of high-performance polyimides, which are renowned for their outstanding thermal stability, chemical resistance, and mechanical properties.[9][10][11]

  • Polymerization: BAF undergoes a two-step polycondensation with aromatic dianhydrides to first form a soluble poly(amic acid) precursor, which is then thermally or chemically cyclized to the final polyimide.[9]

  • Resulting Polymer Properties:

    • Thermal Stability: BAF-based polyimides possess extremely high Tg values, often above 300°C, and excellent thermal and oxidative stability.[9][12]

    • Mechanical Properties: These polymers form strong, tough, and flexible films with high tensile strength.[13]

    • Optical Properties: The introduction of fluorine-containing co-monomers can lead to colorless and transparent polyimide films.[12]

    • Solubility: The solubility of the final polyimide can be tailored by the choice of dianhydride and the introduction of flexible linkages.

This compound: The Aliphatic Alternative

This compound presents a departure from the aromatic functionalities of BHPF and BAF. Its primary alcohol groups are aliphatic in nature, which is expected to significantly influence the properties of the resulting polymers.

  • Polymerization: This monomer can be used in polycondensation reactions to form polyesters and polycarbonates. The reactivity of the aliphatic hydroxyl groups will differ from the phenolic hydroxyls of BHPF, potentially allowing for milder reaction conditions.[14][15]

  • Predicted Polymer Properties (based on structure-property relationships):

    • Thermal Stability: The introduction of flexible methylene (-CH2-) linkages in the polymer backbone, as opposed to direct aromatic connections, is expected to result in a lower glass transition temperature compared to BHPF-based polycarbonates.[16][17][18] The overall thermal stability, however, would still be substantial due to the presence of the fluorene core.

    • Mechanical Properties: The increased chain flexibility may lead to polymers with lower tensile strength and modulus but potentially higher elongation at break and improved toughness compared to their fully aromatic counterparts.

    • Optical Properties: Good optical transparency is anticipated due to the bulky fluorene group and the aliphatic nature of the linkages, which can reduce color-forming conjugation.

    • Solubility and Processability: The enhanced flexibility of the polymer chains is likely to improve solubility in a wider range of organic solvents, potentially leading to better processability.

PropertyPolymer from this compound (Predicted)Polymer from BHPF (Experimental)Polymer from BAF (Experimental)
Polymer Type Aliphatic-Aromatic Polyester/PolycarbonateAromatic PolycarbonateAromatic Polyimide
Glass Transition Temp. (Tg) Moderate to HighVery High (>250°C)[8]Extremely High (>300°C)[9][12]
Thermal Decomposition Temp. (Td) HighVery HighVery High
Tensile Strength ModerateHighVery High[13]
Solubility Good in common organic solventsSoluble in aprotic polar solventsVaries, can be soluble in aprotic polar solvents
Optical Transparency HighHigh[8]Can be high, especially with fluorinated co-monomers[12]

Experimental Protocols

To ensure the validity and reproducibility of the data presented, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for the synthesis and characterization of polymers derived from these fluorene-based monomers.

Synthesis of BHPF-based Polycarbonate (Illustrative Protocol)

This protocol describes a typical laboratory-scale synthesis of a polycarbonate from BHPF and a diacid chloride.

  • Monomer Preparation: Ensure 9,9-bis(4-hydroxyphenyl)fluorene (BHPF) is dried under vacuum at 100°C for at least 4 hours to remove any residual moisture.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve BHPF (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane) containing a slight excess of a base (e.g., pyridine, 2.2 equivalents) to act as an acid scavenger.

  • Polycondensation: Cool the solution to 0°C in an ice bath. Slowly add a solution of the diacid chloride (e.g., terephthaloyl chloride, 1 equivalent) in the same anhydrous solvent via the dropping funnel over a period of 30-60 minutes with vigorous stirring.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours under a nitrogen atmosphere.

  • Polymer Isolation: Precipitate the polymer by pouring the viscous reaction mixture into a non-solvent such as methanol.

  • Purification: Collect the precipitated polymer by filtration, wash it thoroughly with methanol and water to remove any unreacted monomers and salts, and then dry it in a vacuum oven at 80-100°C until a constant weight is achieved.

G Start Start Step1 Step1 Start->Step1 Step2 Step2 Step1->Step2 Step3 Step3 Step2->Step3 Step4 Step4 Step3->Step4 Step5 Step5 Step4->Step5 Step6 Step6 Step5->Step6 End End Step6->End

Characterization Techniques

The following are standard protocols for characterizing the thermal, optical, and mechanical properties of the synthesized polymers.

1. Thermal Gravimetric Analysis (TGA)

  • Objective: To determine the thermal stability and decomposition temperature of the polymer.

  • Standard: Conforms to principles outlined in ASTM E1131.[19][20][21][22][23]

  • Procedure:

    • Place 5-10 mg of the dried polymer sample into a tared TGA pan.

    • Place the pan in the TGA furnace.

    • Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature.

    • The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.

2. Differential Scanning Calorimetry (DSC)

  • Objective: To determine the glass transition temperature (Tg) of the polymer.

  • Standard: Conforms to principles outlined in ASTM D3418.[24][25][26][27][28]

  • Procedure:

    • Seal 5-10 mg of the dried polymer sample in an aluminum DSC pan.

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample to a temperature above its expected Tg at a rate of 20°C/min to erase its thermal history.

    • Cool the sample to room temperature at a rate of 20°C/min.

    • Heat the sample again at a rate of 10°C/min and record the heat flow.

    • The Tg is determined as the midpoint of the step transition in the heat flow curve from the second heating scan.

3. UV-Vis Spectroscopy

  • Objective: To assess the optical transparency of polymer films.

  • Procedure:

    • Prepare a thin film of the polymer on a quartz substrate by spin-coating or solution casting.

    • Ensure the film is uniform and free of defects.

    • Record the transmittance spectrum of the film from 200 to 800 nm using a UV-Vis spectrophotometer, with a clean quartz substrate as the reference.

    • The percentage of transmittance at specific wavelengths (e.g., 400 nm, 550 nm) is reported.

4. Mechanical Testing

  • Objective: To determine the tensile properties (tensile strength, modulus, elongation at break) of the polymer films.

  • Standard: Conforms to principles outlined in ASTM D882.[29][30][31][32][33]

  • Procedure:

    • Prepare rectangular film specimens with uniform thickness and width according to the standard.

    • Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 24 hours.

    • Measure the thickness and width of the gauge section of each specimen.

    • Mount the specimen in the grips of a universal testing machine.

    • Apply a tensile load at a constant rate of crosshead displacement until the specimen fails.

    • Record the load and elongation data to generate a stress-strain curve, from which the tensile properties can be calculated.

G Start Start TGA TGA Start->TGA DSC DSC Start->DSC UVVis UVVis Start->UVVis Mech Mech Start->Mech Data Data TGA->Data DSC->Data UVVis->Data Mech->Data

Conclusion

The selection of a fluorene-based monomer has profound implications for the properties and performance of the resulting polymer. 9,9-bis(4-hydroxyphenyl)fluorene (BHPF) and 9,9-bis(4-aminophenyl)fluorene (BAF) are well-established monomers that yield high-performance aromatic polycarbonates and polyimides, respectively, characterized by exceptional thermal stability and mechanical strength.

This compound, with its aliphatic diol functionality, represents a promising alternative for creating fluorene-containing polymers with a different balance of properties. While direct comparative experimental data is still emerging, structure-property relationships suggest that polymers derived from this monomer will likely exhibit enhanced flexibility, solubility, and processability, albeit with a potential trade-off in ultimate thermal resistance compared to their fully aromatic counterparts. This makes this compound a compelling candidate for applications where a combination of the fluorene core's inherent benefits and improved processability is desired. Further experimental investigation into the polymerization of this compound and the characterization of the resulting polymers is warranted to fully elucidate its potential in the landscape of high-performance materials.

References

  • ASTM D882-01, Standard Test Method for Tensile Properties of Thin Plastic Sheeting, ASTM Intern
  • ASTM D882-18, Standard Test Method for Tensile Properties of Thin Plastic Sheeting, ASTM Intern
  • ASTM D3418-21, Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry, ASTM Intern
  • ASTM E1131-20, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM Intern
  • ASTM D3418, Standard Test Method for Transition Temperatures of Polymers By Differential Scanning Calorimetry, ASTM Intern
  • ASTM E1131, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM Intern
  • ASTM E1131 Standard Test Method for Compositional Analysis by Thermogravimetry. (URL: [Link])
  • ASTM D882 - Tensile Properties of Thin Plastic Sheeting. (URL: [Link])
  • ASTM D3418-21, Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry. (URL: [Link])
  • ASTM D882 Tensile Testing of Thin Plastic Sheeting. (URL: [Link])
  • ASTM E1131-98, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM Intern
  • ASTM D882 Tensile Testing of Thin Film & Sheet Plastics. (URL: [Link])
  • Compositional Analysis by Thermogravimetry. (URL: [Link])
  • Synthesis and properties of polyimides derived from 9, 9-bis (4-aminophenyl) fluorene. (URL: [Link])
  • Structure–property relationship in fluorene-based polymer films obtained by electropolymerization of 4,4′-(9-fluorenylidene)-dianiline. (URL: [Link])
  • Prediction of the Properties of Polymers
  • ASTM D3418, E1356, ISO 11357 Differential Scanning Calorimeter. (URL: [Link])
  • Synthesis, Characterization, and Structure−Property Relationship of Novel Fluorene−Thiophene-Based Conjug
  • Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. (URL: [Link])
  • METHOD FOR PREDICTING PHYSICAL PROPERTIES OF POLYMERS AND POLYMER. (URL: [Link])
  • Synthesis, Characterization, and Structure−Property Relationship of Novel Fluorene−Thiophene-Based Conjug
  • Prediction and Interpretation of Polymer Properties Using the Graph Convolutional Network. (URL: [Link])
  • Winning Recipe For Predicting Polymer Properties. (URL: [Link])
  • Molecular Design Principles for Achieving Strong Chiroptical Properties of Fluorene Copolymers in Thin Films. (URL: [Link])
  • Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temper
  • Structure-property relationship in fluorene-based polymer films obtained by electropolymerization of 4,4'-(9-fluorenylidene)-dianiline. (URL: [Link])
  • Multimodal Modeling for Polymer Property Prediction and Decoupling of Structure–Property Rel
  • Studies on Synthesis and Thermal Properties of Polycarbonate Derived from 9,9-Bis(4-hydroxyphenyl) Fluorene. (URL: [Link])
  • Aliphatic vs Arom
  • Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids. (URL: [Link])
  • Novel fluorinated polyimides derived from 9,9-bis(4-amino-3,5-difluorophenyl)
  • Renaissance of Aliphatic Polycarbonates: New Techniques and Biomedical Applic
  • Which Preparation Methods for 9,9-BIS(4-AMINOPHENYL)FLUORENE are Effective?. (URL: [Link])
  • Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids. (URL: [Link])
  • Synthesis and characterisation of 9,9‐bis(4‐hydroxyphenyl)
  • ¹H NMR spectra of fluorene-based polyimides. (URL: [Link])
  • Post-polymerization functionalization of aliphatic polycarbonates using click chemistry. (URL: [Link])
  • 9,9-Bis(4-aminophenyl)fluorene (FDA) 15499-84-0 C25H20N2. (URL: [Link])
  • Synthesis and Characterization of New Fluorinated Polyimides derived from 9, 10-bis[3'-trifluoromethyl-4' (4''-aminobenzoxy) benzyl] Anthracene. (URL: [Link])
  • Synthesis of organosoluble aromatic poly(ether ketone)-polyimide copolymers from 9-(4-aminophenyl)-9-(4-hydroxyphenyl)fluorene. (URL: [Link])
  • Synthesis of Aliphatic Polycarbonates from Diphenyl Carbonate and Diols over Zinc (II)
  • Aliphatic-aromatic poly(ester-carbonate)
  • Synthesis, Photo- and Electroluminescence of New Polyfluorene Copolymers Containing Dicyanostilbene and 9,10-Dicyanophenanthrene in the Main Chain. (URL: [Link])
  • Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modul
  • This compound. (URL: [Link])

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The Fluorene Advantage: A Comparative Guide to 9H-Fluorene-9,9-dimethanol in High-Performance Polyester Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in advanced materials and drug development, the choice of monomer is a critical decision that dictates the final properties of a polymer. In the pursuit of high-performance polyesters, with exceptional thermal stability and optical properties, 9H-Fluorene-9,9-dimethanol (FDM) has emerged as a key building block. This guide provides an in-depth technical comparison of FDM with other commonly used diols in polyester synthesis, supported by experimental data, to illuminate the distinct advantages conferred by its unique chemical architecture.

The "Cardo" Effect: Unveiling the Source of FDM's Superior Performance

At the heart of FDM's remarkable contributions to polyester properties is its rigid, bulky fluorenyl group, a quintessential example of a "cardo" structure. The term "cardo," derived from the Latin word for "loop," refers to a cyclic side group that is incorporated into the polymer backbone. This architectural feature has profound implications for the polymer's macroscopic properties.

The sp³-hybridized carbon at the 9-position of the fluorene ring, bonded to two hydroxymethyl groups and two phenyl rings, creates a non-coplanar and sterically hindered structure. When incorporated into a polyester chain, this cardo group restricts the rotational freedom of the polymer backbone, leading to a significant increase in the glass transition temperature (Tg). Furthermore, the bulky nature of the fluorene moiety disrupts chain packing, preventing crystallization and resulting in amorphous polymers with excellent optical clarity and solubility in common organic solvents.

Caption: Chemical structure of this compound (FDM).

A Head-to-Head Comparison: FDM vs. Alternative Diols

To objectively assess the advantages of FDM, we will compare the properties of polyesters synthesized with FDM against those derived from three widely used diols: Bisphenol A (BPA), Isosorbide, and Spiroglycol (SPG). The following data, compiled from various studies, highlights the performance differences. It is important to note that direct comparisons can be complex as properties are also influenced by the chosen diacid and polymerization conditions.

Data Presentation: A Comparative Analysis of Polyester Properties
Diol MonomerDiacidPolymerization MethodGlass Transition Temp. (Tg, °C)5% Weight Loss Temp. (Td5, °C)Refractive Index (n)
This compound (FDM) Terephthaloyl chlorideHigh-Temp. Polycondensation217[1]>400 (in N2)[1]~1.65[1]
Bisphenol A (BPA) Terephthaloyl chlorideInterfacial Polymerization190-210~450~1.58-1.60
Isosorbide Terephthalic acidMelt Polycondensation>90[2][3]~350-400~1.50-1.55
Spiroglycol (SPG) Terephthalic acid/CHDMMelt Polycondensation95-140[4][5][6][7]~400-450~1.53-1.57

Note: The data presented is a synthesis from multiple sources and may not represent directly comparable experimental conditions.

Analysis of Performance Differences
  • Thermal Stability: Polyesters based on FDM consistently exhibit the highest glass transition temperatures, often exceeding 200°C. This is a direct consequence of the rigid cardo structure restricting chain mobility. While BPA-based polyesters also offer good thermal resistance, FDM-based materials generally demonstrate a superior performance. Isosorbide and spiroglycol, while offering improvements over standard aliphatic diols, typically yield polyesters with lower Tg values compared to FDM. The high decomposition temperatures of FDM-based polyesters underscore their excellent thermal stability.

  • Optical Properties: The incorporation of the fluorene moiety, with its high aromatic content, significantly increases the refractive index of the resulting polyester. Refractive indices around 1.65 are achievable with FDM, a notable increase compared to polyesters derived from BPA, isosorbide, or spiroglycol. This makes FDM-based polyesters highly desirable for applications in optics and optoelectronics, such as high-refractive-index lenses and optical films. Furthermore, the amorphous nature of these polymers, due to the disruption of chain packing by the bulky fluorene group, leads to excellent optical transparency and low birefringence.

  • Solubility and Processability: A key advantage of the cardo structure is that it enhances solubility without compromising thermal stability. The bulky fluorene groups prevent the close packing of polymer chains, allowing solvent molecules to penetrate and dissolve the polymer more easily. This is in contrast to many other high-temperature aromatic polymers that are often insoluble or soluble only in harsh solvents. The good solubility of FDM-based polyesters in common organic solvents like chloroform and toluene facilitates their processing into films and coatings.

Experimental Protocols: Synthesizing High-Performance Polyesters

To provide a practical understanding of the synthesis of these advanced materials, a representative experimental protocol for the synthesis of a polyester from FDM and terephthaloyl chloride via high-temperature solution polymerization is detailed below.

Synthesis of Poly(9H-fluorene-9,9-dimethylene terephthalate)

Materials:

  • This compound (FDM)

  • Terephthaloyl chloride

  • Diphenyl ether (solvent)

  • Pyridine (acid scavenger)

  • Methanol (for precipitation)

  • Nitrogen gas (for inert atmosphere)

Procedure:

  • Reactor Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.

  • Monomer Dissolution: this compound and an equimolar amount of terephthaloyl chloride are charged into the flask. Diphenyl ether is added as a solvent.

  • Inert Atmosphere: The system is purged with nitrogen for at least 30 minutes to remove oxygen. A gentle flow of nitrogen is maintained throughout the reaction.

  • Polycondensation: The reaction mixture is heated to 185°C with constant stirring. Pyridine is added dropwise as an acid scavenger to neutralize the HCl gas generated during the reaction.

  • Reaction Monitoring: The progress of the polymerization can be monitored by the increase in the viscosity of the reaction mixture. The reaction is typically continued for several hours at this temperature.

  • Polymer Precipitation: After the desired viscosity is reached, the reaction mixture is cooled to room temperature and then slowly poured into a large excess of methanol with vigorous stirring to precipitate the polymer.

  • Purification: The precipitated polymer is collected by filtration, washed thoroughly with methanol to remove any unreacted monomers and solvent, and then dried in a vacuum oven at 80°C until a constant weight is achieved.

Polyester_Synthesis_Workflow cluster_workflow Polyester Synthesis Workflow A Reactor Setup (Flask, Stirrer, N2 Inlet, Condenser) B Charge Monomers & Solvent (FDM, Terephthaloyl Chloride, Diphenyl Ether) A->B C Purge with Nitrogen B->C D Heat to 185°C Add Pyridine C->D E Monitor Viscosity D->E Polycondensation F Cool to Room Temperature E->F Reaction Complete G Precipitate in Methanol F->G H Filter and Wash G->H I Dry under Vacuum H->I

Sources

A Senior Application Scientist's Guide to the Purity Validation of 9H-Fluorene-9,9-dimethanol by Differential Scanning Calorimetry (DSC)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the absolute purity of a compound is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. For a versatile building block like 9H-Fluorene-9,9-dimethanol, utilized in the synthesis of everything from novel polymers to potential therapeutics, stringent purity assessment is paramount.[1] This guide provides an in-depth, comparative analysis of Differential Scanning Calorimetry (DSC) for the purity validation of this compound, contextualizing its utility against other established analytical techniques.

The Criticality of Purity for this compound

This compound is an aryldiol that serves as a crucial intermediate in various synthetic pathways.[1] Its derivatives are explored for applications in organic light-emitting diodes (OLEDs) due to their thermal stability and photoluminescence efficiency.[2] In drug development, the fluorene scaffold is a privileged structure, and its derivatives are investigated for a range of pharmacological activities. Impurities, even in trace amounts, can significantly alter the physicochemical properties, nonlinear optical behavior, and, most critically, the biological activity and toxicity of the final product.[3][4][5] Therefore, a robust and accurate purity determination method is a non-negotiable aspect of its quality control.

The Principle of Purity Determination by DSC: A Thermodynamic Approach

Differential Scanning Calorimetry is an absolute method for purity determination based on the well-established thermodynamic principle of melting point depression.[6] According to the van't Hoff equation, the melting point of a pure substance is lowered by the presence of impurities.[7][8] This phenomenon is observed as a broadening of the melting temperature range.[8][9]

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[10] During the melting of a crystalline solid, the instrument records an endothermic peak. For a pure compound, this peak is sharp and occurs at a distinct temperature. In the presence of soluble impurities, the melting process starts at a lower temperature and occurs over a wider range, resulting in a broadened peak. The shape of this melting endotherm can be analyzed to quantify the mole percent purity of the substance.[11]

This method is particularly powerful as it does not require a reference standard for the impurities themselves, making it a primary or absolute method.[6][12] However, its applicability is contingent on several factors: the compound must be thermally stable with a well-defined melting point, and the impurities must be soluble in the molten primary substance but insoluble in its solid crystalline form.[7][13]

Experimental Workflow: Purity Determination by DSC

DSC_Workflow cluster_prep Sample & Instrument Preparation cluster_analysis DSC Analysis cluster_data Data Processing & Purity Calculation p1 Calibrate DSC with Indium Standard p2 Accurately weigh 1-3 mg of this compound p1->p2 p3 Hermetically seal in an aluminum pan p2->p3 a1 Place sample and reference pans in DSC cell p3->a1 Load Sample a2 Equilibrate at a temperature below melting point a1->a2 a3 Heat at a controlled rate (e.g., 1-2 °C/min) a2->a3 a4 Record heat flow vs. temperature a3->a4 d1 Integrate the melting endotherm a4->d1 Acquire Data d2 Apply the van't Hoff equation to the partial area analysis d1->d2 d3 Calculate mole percent purity d2->d3

Caption: Workflow for DSC Purity Analysis.

Detailed Experimental Protocol for DSC Analysis of this compound

This protocol is designed in accordance with established standards such as ASTM E928.[7][9][13]

1. Instrumentation and Calibration:

  • A calibrated heat-flux or power-compensated Differential Scanning Calorimeter is required.

  • Temperature and enthalpy calibration must be performed using a high-purity indium standard (melting point: 156.6 °C). This ensures the accuracy of the measured melting temperatures and heats of fusion.[12]

2. Sample Preparation:

  • Accurately weigh 1-3 mg of this compound into a clean aluminum DSC pan. A small sample size minimizes thermal gradients within the sample.

  • Hermetically seal the pan to prevent any loss of volatile impurities during heating.[12] A corresponding empty, sealed pan will be used as the reference.

3. DSC Method Parameters:

  • Purge Gas: Use an inert purge gas, such as nitrogen, at a flow rate of 15-20 ml/min to create a reproducible and inert atmosphere.[12]

  • Temperature Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 120 °C, as the literature melting point is 142-145 °C).[1]

    • Ramp the temperature at a slow, controlled rate, typically 1-2 °C/min, through the melting transition. A slow heating rate allows the system to remain close to thermal equilibrium, which is a key assumption of the van't Hoff equation.

    • Continue heating to a temperature sufficiently above the completion of the melt (e.g., 160 °C).

4. Data Analysis and Purity Calculation:

  • The resulting thermogram (heat flow vs. temperature) will show an endothermic peak corresponding to the melting of this compound.

  • The purity analysis software will apply the van't Hoff equation. This involves integrating partial areas of the melting peak and plotting the sample temperature (Ts) versus the reciprocal of the fraction melted (1/F).

  • The mole percent purity (X₂) is calculated using the equation:

    • X₂ = 1 - [(R * T₀² * K) / ΔHբ] * (1 / slope of the Ts vs. 1/F plot)

    • Where:

      • R is the gas constant.

      • T₀ is the melting point of the 100% pure material in Kelvin.

      • ΔHբ is the heat of fusion of the sample.

      • K is the cryoscopic constant of the material.

Comparative Analysis: DSC vs. Alternative Purity Assessment Methods

While DSC is a powerful tool, it is essential to understand its strengths and limitations in comparison to other common analytical techniques for purity determination.[14][15][16][17]

FeatureDifferential Scanning Calorimetry (DSC)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Melting point depression based on thermodynamics.[8]Differential partitioning between a mobile and stationary phase.[15]Partitioning between a mobile gas phase and a stationary phase.[6]Nuclear spin transitions in a magnetic field, providing structural information.[14]
Purity Type Measures total mole fraction of soluble impurities.[12]Separates and quantifies individual impurities.[6]Separates and quantifies volatile impurities.[6]Can quantify impurities if their signals are resolved from the main component.
Reference Standard Not required for impurities (absolute method).[6]Requires reference standards for each impurity for accurate quantification.Requires reference standards for each impurity.Can be used for quantitative analysis (qNMR) with a certified internal standard.
Sample Amount Very small (1-3 mg).[12]Small, typically in the microgram range.Very small, often sub-microgram.Relatively larger amounts (milligrams) are needed.
Analysis Time Relatively fast per sample, though the run itself can be slow due to slow heating rates.[12]Can be time-consuming, especially with long gradient methods.Typically faster than HPLC.Can be fast for a simple spectrum, but more complex experiments are longer.
Advantages - Absolute method- Fast method development- Low sample consumption.[12]- High resolution and sensitivity- Applicable to a wide range of compounds- Identifies specific impurities.[6][18]- Excellent for volatile impurities- High sensitivity.[6]- Provides structural information- Can be used for quantification without a standard of the analyte itself (qNMR).
Limitations - Not suitable for amorphous or thermally unstable compounds- Does not identify individual impurities- Less reliable for purity <98.5%.[6][7]- Method development can be complex- Requires standards for impurity identification and quantification.[12]- Limited to thermally stable and volatile compounds.- Lower sensitivity compared to chromatographic methods- Signal overlap can complicate quantification.[17]

Case Study: Hypothetical Purity Data for this compound

Analysis MethodPurity Result (%)Impurity Profile
DSC 99.65 mol%Provides total mole fraction of soluble impurities.
HPLC-UV 99.72 area%Detected one specific impurity at 0.18% and a minor unknown at 0.10%.
qNMR 99.58 wt%Quantified against a certified internal standard.

The data illustrates the complementary nature of these techniques. DSC provides a rapid and accurate assessment of the total eutectic impurity level.[12] HPLC offers the advantage of separating and providing an initial quantification of individual impurities, which is crucial for meeting regulatory requirements outlined by guidelines such as those from the International Council for Harmonisation (ICH).[4][5][19][20] qNMR offers a different orthogonal measure of purity, often on a weight/weight basis, which can be critical for the qualification of reference standards.[17]

Logical Relationship of Purity Techniques

Purity_Techniques cluster_primary Primary & Orthogonal Methods cluster_secondary Separation & Identification DSC DSC (Total Eutectic Impurities) qNMR qNMR (Structural & Quantitative) HPLC HPLC (Specific Impurity Profile) LCMS LC-MS (Impurity ID & Quantification) HPLC->LCMS For Identification GC GC (Volatile Impurity Profile) Compound This compound Compound->DSC Compound->qNMR Compound->HPLC Compound->GC

Sources

A Comparative Guide to Polyfluorenes: The Influence of Diol-Derived Side Chains on Performance

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Polyfluorenes (PFOs) represent a cornerstone in the field of organic electronics, prized for their high photoluminescence quantum efficiency and deep blue emission.[1] The performance of these conjugated polymers is not solely dictated by their rigid backbone but is profoundly influenced by the nature of the flexible side chains attached at the C9 position. This guide presents a comparative study between polyfluorenes functionalized with conventional hydrophobic alkyl chains and those bearing hydrophilic, diol-derived oligo(ethylene glycol) (OEG) side chains. We will explore how this fundamental structural difference dictates key material properties, including solubility, photophysics, and electrochemical characteristics. This analysis provides field-proven insights into selecting and designing polyfluorenes for specific applications, from organic light-emitting diodes (OLEDs) to advanced biosensors.

Introduction: The Critical Role of the C9 Position

The fluorene monomer is an aromatic system composed of a biphenyl unit bridged by a methylene group. In polyfluorenes, these units are typically linked at the 2 and 7 positions to form the conjugated backbone responsible for their electronic and optical properties.[2] The C9 carbon atom is unique; it is not part of the conjugated system. This position serves as a strategic anchor point for attaching solubilizing side chains. By modifying the C9 position, we can dramatically alter the polymer's processability and environmental interactions without disrupting the π-electron delocalization along the backbone.[1]

This guide focuses on a critical comparison:

  • Alkyl-Substituted Polyfluorenes (Alkyl-PFOs): The traditional choice, rendering the polymer soluble in common organic solvents like toluene and chloroform.

  • Diol/OEG-Substituted Polyfluorenes (OEG-PFOs): A functional modification using hydrophilic oligo(ethylene glycol) chains. These chains impart polarity and, depending on length, can make the polymer soluble in polar solvents like alcohols or even water.[3][4] This distinction is pivotal for applications requiring aqueous processing or specific intermolecular interactions.

cluster_alkyl Alkyl-Substituted Fluorene Monomer cluster_oeg OEG-Substituted Fluorene Monomer A B

Figure 1: Chemical structures of fluorene monomers functionalized with traditional alkyl side chains versus hydrophilic oligo(ethylene glycol) (OEG) side chains.

Synthesis of Functionalized Polyfluorenes

The most prevalent methods for synthesizing polyfluorenes are palladium-catalyzed cross-coupling reactions, namely Suzuki and Yamamoto polymerizations.[2] The Suzuki coupling, which involves the reaction of a diboronic ester monomer with a dibromide monomer, is particularly versatile for creating well-defined homo- and co-polymers.

The choice of side chain is implemented during the monomer synthesis stage. For Alkyl-PFOs, the fluorene core is typically deprotonated at the C9 position and subsequently reacted with the desired alkyl bromides.[2] For OEG-PFOs, a similar alkylation is performed using OEG derivatives that have been pre-functionalized with a reactive group like a tosylate or bromide.

G MonomerA Dibromo-Fluorene Monomer Polymerization Suzuki Coupling Reaction Vessel MonomerA->Polymerization MonomerB Diboronic Ester Fluorene Monomer MonomerB->Polymerization Catalyst Pd Catalyst + Base Catalyst->Polymerization Solvent Solvent (e.g., Toluene) Solvent->Polymerization Purification Purification (Precipitation, Soxhlet Extraction) Polymerization->Purification Product Final Polyfluorene Product Purification->Product

Caption: Generalized workflow for the synthesis of polyfluorenes via Suzuki cross-coupling polymerization.

Comparative Performance Analysis

The functional difference between a hydrophobic alkyl chain and a hydrophilic OEG chain creates a cascade of changes in the polymer's behavior, from its solubility to its solid-state morphology.

Solubility and Processability

The primary and most impactful difference is solubility. This property dictates which solvents can be used for processing and, critically, enables the fabrication of complex multilayer devices. OEG chains, due to their polarity and hydrophilicity, can render polyfluorenes soluble in water or alcohols.[3][5] This allows for "orthogonal processing," where successive layers of a device can be deposited from incompatible solvents without dissolving the underlying layers—a significant advantage in solution-processed electronics.[6]

Table 1. Comparison of Solubility Profiles

Feature Alkyl-Substituted PFOs Diol/OEG-Substituted PFOs Causality and Field Insight
Typical Solvents Toluene, Chloroform, THF Water, Alcohols, Polar Organic Solvents The hydrophobic nature of alkyl chains favors nonpolar solvents, while the hydrophilic ether groups in OEG chains enable dissolution in polar solvents.
Processability Standard spin-coating, inkjet printing from organic solvents. Enables orthogonal processing for multilayer device fabrication from environmentally benign solvents.[2] The ability to use polar solvents like water/alcohol is a key advantage for creating complex device architectures (e.g., OLEDs, solar cells) entirely through solution-based methods.

| Aqueous Compatibility | Insoluble | Soluble (depending on OEG length and/or ionic groups) | This is the gateway to biological applications, allowing the polymer to be used for sensing in aqueous media.[5][7] |

Photophysical Properties

While the conjugated backbone governs the fundamental electronic transition, the side chains exert a secondary but significant influence on the photophysical properties by affecting polymer chain packing and morphology.

Both polymer types typically exhibit a strong π-π* absorption band around 380-390 nm and emit light in the blue region of the spectrum (420-440 nm).[8][9] A key phenomenon in polyfluorenes is the formation of a "β-phase," a more planar and ordered chain conformation that results in a characteristic red-shifted absorption and emission peak at ~437 nm. The propensity to form this β-phase, which can enhance charge carrier mobility, is influenced by side-chain structure and processing conditions.[9]

A persistent challenge in polyfluorene design is the emergence of a low-energy, broad green emission band (~530 nm) upon thermal or electrical stress. This is often attributed to the formation of fluorenone defects via oxidation at the C9 position.[1][10] While side-chain choice does not eliminate this issue, careful monomer and polymer synthesis is crucial to minimize it.

Table 2. Comparison of Photophysical Properties

Parameter Alkyl-Substituted PFOs Diol/OEG-Substituted PFOs Causality and Field Insight
Absorption Max (λ_abs) ~385 nm ~385 nm The absorption maximum is primarily determined by the conjugated backbone and is largely unaffected by the side chain type.
Emission Max (λ_em) ~425 nm (Blue) ~425 nm (Blue) Similar to absorption, the primary emission color is a feature of the polyfluorene backbone.
Photoluminescence Quantum Yield (PLQY) High (>50%) Can be extremely high (>90% in some cases, even in water).[7][11] OEG chains can sometimes lead to more disordered packing, which may reduce aggregation-caused quenching that can lower PLQY in the solid state.

| Key Features | Prone to β-phase formation depending on alkyl chain length and processing. | Can be designed for high fluorescence efficiency in aqueous solutions, which is critical for biosensors.[7] | The ability to maintain high PLQY in water is a unique advantage of OEG-PFOs for biological sensing applications. |

Electrochemical and Thermal Properties

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels are critical for determining charge injection barriers and overall device efficiency. These are primarily controlled by the electron-rich polyfluorene backbone. The side chains provide a minor inductive effect but do not drastically alter the frontier orbital energies.

Table 3. Comparison of Electrochemical and Thermal Properties

Parameter Alkyl-Substituted PFOs Diol/OEG-Substituted PFOs Causality and Field Insight
HOMO Level ~ -5.8 eV ~ -5.8 eV As the side chains are not part of the conjugated system, their impact on the frontier molecular orbitals is minimal.
LUMO Level ~ -2.2 eV ~ -2.3 eV Minor variations can occur due to subtle changes in polymer conformation and solid-state packing induced by the side chains.[9]
Electrochemical Band Gap ~3.6 eV ~3.5 eV The band gap remains largely consistent, confirming the electronic insulation of the C9 position.
Thermal Stability Generally high (T_d > 350 °C) Generally high, similar to Alkyl-PFOs The thermal stability is dictated by the strong aromatic backbone.

| Film Morphology | Can form well-ordered, semi-crystalline domains. | Often forms more disordered, amorphous films.[4] | The flexible and polar nature of OEG chains can disrupt the efficient π-stacking seen with linear alkyl chains, impacting charge transport properties.[12] |

Applications: Tailoring the Polymer to the Task

The choice between alkyl and diol-derived side chains directly enables different applications.

Organic Light-Emitting Diodes (OLEDs)

Alkyl-PFOs are the workhorse blue emitters in OLEDs processed from organic solvents. However, OEG-PFOs have carved out a crucial niche. Their solubility in polar solvents allows them to be used as interlayers, such as electron injection layers (EILs) or hole transport layers (HTLs), in fully solution-processed multilayer OLEDs.[2] This avoids the need for vacuum deposition and can lower manufacturing costs.

G cluster_device OLED Device Structure cluster_energy Energy Level Diagram Cathode Cathode (-) (e.g., Al, LiF/Al) EIL Electron Injection Layer (EIL) (e.g., OEG-PFO) EML Emissive Layer (EML) (e.g., Alkyl-PFO) HTL Hole Transport Layer (HTL) Anode Anode (+) (e.g., ITO) lumo_level LUMO homo_level HOMO Cathode_E Cathode_E EIL_E EIL_E Cathode_E->EIL_E e- injection Anode_E Anode_E HTL_E HTL_E Anode_E->HTL_E h+ injection EIL_L EIL_L EML_L EML_L EIL_L->EML_L HTL_L HTL_L EML_L->HTL_L EIL_H EIL_H EML_H EML_H EIL_H->EML_H HTL_H HTL_H EML_H->HTL_H

Caption: A simplified OLED structure and corresponding energy level diagram, highlighting where different polyfluorene types can be used.

Chemosensors and Biosensors

This is where OEG-PFOs truly excel. Their water solubility is a prerequisite for biological applications. These polymers act as "molecular wires" whose fluorescence can be highly sensitive to the local environment. The binding of an analyte (e.g., metal ions, proteins, DNA) to receptor groups on the polymer can trigger a conformational change or an electronic perturbation that quenches the fluorescence.[5] This "turn-off" sensing mechanism is highly sensitive, with detection possible at nanomolar concentrations.[7] Alkyl-PFOs are unsuitable for these applications due to their insolubility in aqueous buffers.

Experimental Protocols

To ensure scientific integrity, the following are standardized protocols for the synthesis and characterization of polyfluorenes.

Protocol 1: Synthesis via Suzuki Polycondensation

Causality: This protocol is a self-validating system for producing high molecular weight, well-defined polyfluorenes. The inert atmosphere is critical to prevent oxidative side reactions and deactivation of the palladium catalyst. The purification steps are essential to remove low molecular weight oligomers and catalyst residues, which can impair device performance.

  • Monomer Preparation: Add equimolar amounts of the 9,9-disubstituted-2,7-dibromofluorene monomer and the 9,9-disubstituted-2,7-bis(pinacolato)diborofluorene monomer to a flame-dried Schlenk flask.

  • Inert Atmosphere: Evacuate and backfill the flask with high-purity argon three times.

  • Solvent and Base: Add anhydrous toluene via cannula, followed by an aqueous solution of a base (e.g., 2M K₂CO₃). The two-phase system is necessary for the catalytic cycle.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, ~1-2 mol%) to the stirring mixture under a positive flow of argon.

  • Polymerization: Heat the mixture to reflux (e.g., 90 °C) and maintain for 24-48 hours. The progress can be monitored by GPC.

  • Work-up: Cool the reaction to room temperature. Add an end-capping agent (e.g., bromobenzene or phenylboronic acid) to terminate the chains.

  • Purification: Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol. Collect the solid polymer by filtration.

  • Final Purification: Purify the polymer by Soxhlet extraction with acetone (to remove oligomers) and then chloroform (to collect the polymer). The final product is obtained by precipitating the chloroform solution in methanol.

Protocol 2: Photophysical Characterization

Causality: This protocol ensures accurate determination of the polymer's optical properties. Dilute solutions are used to prevent aggregation effects that can distort the spectra. The quantum yield standard provides a reliable benchmark for calculating fluorescence efficiency.

  • Solution Preparation: Prepare a dilute solution of the polymer (~10⁻⁶ M) in a spectroscopic-grade solvent (e.g., THF for Alkyl-PFOs, deionized water for OEG-PFOs).

  • UV-Vis Absorption: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer. The peak of the lowest energy absorption band corresponds to the π-π* transition.

  • Photoluminescence (PL) Emission: Using a spectrofluorometer, excite the solution at the absorption maximum (λ_abs). Record the emission spectrum.

  • Quantum Yield (PLQY) Measurement: Measure the integrated emission intensity of the polymer solution and a standard solution (e.g., quinine sulfate in 0.1 M H₂SO₄, QY = 0.54) under identical excitation conditions. Calculate the PLQY using the comparative method.

Protocol 3: Electrochemical Characterization (Cyclic Voltammetry)

Causality: This protocol allows for the determination of the HOMO and LUMO energy levels, which are essential for predicting device performance. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is used as an internal standard for accurate potential referencing.

  • Film Preparation: Drop-cast or spin-coat a thin film of the polymer onto a platinum working electrode.

  • Electrolyte Solution: Prepare an electrolyte solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, deoxygenated solvent (e.g., acetonitrile).

  • Cell Assembly: Assemble a three-electrode cell consisting of the polymer-coated working electrode, a platinum wire counter electrode, and an Ag/Ag⁺ reference electrode in the electrolyte solution.

  • Measurement: Record the cyclic voltammogram (CV). Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red).

  • Calibration: Add ferrocene to the solution and record the CV to determine the potential of the Fc/Fc⁺ couple.

  • Energy Level Calculation: Calculate the HOMO and LUMO levels using the following empirical formulas:

    • HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 5.1]

    • LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 5.1]

Conclusion and Future Outlook

The functionalization of the C9 position in polyfluorenes is a powerful strategy for tuning material properties to meet specific application demands. While traditional alkyl chains provide excellent solubility in organic solvents for standard OLED fabrication, the incorporation of diol-derived OEG side chains unlocks a new dimension of functionality. The resulting hydrophilicity and polarity enable processing from environmentally friendly solvents, facilitate the construction of complex multilayer devices, and are the key to developing highly sensitive aqueous-based biosensors.

The choice is not about which side chain is "better," but which is "right" for the intended application. For high-performance, solution-processed blue emitters in displays, Alkyl-PFOs remain a dominant choice. For the next generation of flexible electronics, wearable sensors, and bio-integrated devices, the unique capabilities of OEG-PFOs offer a compelling path forward. Future research will likely focus on creating even more sophisticated side chains that combine the processability of OEG groups with the ordered packing of alkyl chains to achieve the best of both worlds.

References

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  • Investigation of the LCST-Thermoresponsive Behavior of Novel Oligo(Ethylene Glycol)-Modified Pentafluorostyrene Homopolymer. Semantic Scholar. [Link]
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The Pivotal Role of C9 Substitution in Fluorene-Based Polymers: A Comparative Guide to 9H-Fluorene-9,9-dimethanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Alkyl Chains - The Emergence of Functionalized Fluorene Monomers

For researchers, scientists, and drug development professionals engaged in the design of advanced organic materials, the fluorene scaffold has long been a cornerstone for the synthesis of high-performance conjugated polymers. The versatility of the 9-position on the fluorene ring offers a powerful tool to tune the final properties of the polymer, influencing everything from solubility to thermal stability and optoelectronic performance. While poly(9,9-dialkylfluorene)s, such as the widely studied poly(9,9-dihexylfluorene) (PDHF), have demonstrated significant promise, their long alkyl chains, primarily introduced to ensure solubility, can also lead to challenges like aggregation-induced quenching and morphological instabilities at elevated temperatures.

This guide provides an in-depth comparative analysis of polymers derived from 9H-Fluorene-9,9-dimethanol , a monomer that replaces the conventional alkyl chains with functional hydroxyl groups. This structural modification opens avenues for new polymer architectures, such as polyesters and polycarbonates, with distinct structure-property relationships. We will objectively compare the performance of these polymers against the benchmark PDHF, providing supporting experimental data and detailed protocols to offer a comprehensive resource for material selection and development.

The Structural Advantage of this compound

The introduction of dimethanol functionalities at the C9 position fundamentally alters the polymerization pathways and the resulting polymer characteristics. Instead of the typical metal-catalyzed coupling reactions used for PDHF, this compound serves as a diol monomer for step-growth polymerizations, such as polyesterification and polycondensation. This allows for the incorporation of a wider variety of co-monomers, leading to a vast library of potential materials with tailored properties.

The bulky, cardo-type structure resulting from the 9,9-disubstitution is retained, which is known to enhance thermal stability and solubility by preventing dense chain packing. The polar hydroxyl groups also offer potential for improved solubility in a broader range of solvents and can serve as sites for further post-polymerization modification.

Below is a diagram illustrating the chemical structure of the this compound monomer.

dot graph monomer_structure { layout=neato; node [shape=plaintext]; A [label=""]; B [label=""]; C [label=""]; D [label=""]; E [label=""]; F [label=""]; G [label=""]; H [label=""]; I [label=""]; J [label=""]; K [label="C"]; L [label=""]; M [label=""]; N [label=""]; O [label=""]; P [label=""]; Q [label=""]; R [label=""]; S [label=""]; T [label=""]; U [label=""]; V [label=""]; W [label=""]; X [label=""]; Y [label=""]; Z [label=""]; AA [label=""]; AB [label=""]; AC [label=""]; AD [label=""]; AE [label=""]; AF [label=""]; AG [label=""]; AH [label=""]; AI [label=""]; AJ [label=""]; AK [label=""]; AL [label=""]; AM [label=""]; AN [label=""]; AO [label=""]; AP [label=""]; AQ [label=""]; AR [label=""]; AS [label=""]; AT [label=""]; AU [label=""]; AV [label=""]; AW [label=""]; AX [label=""]; AY [label=""]; AZ [label=""]; BA [label=""]; BB [label=""]; BC [label=""]; BD [label=""]; BE [label=""]; BF [label=""]; BG [label=""]; BH [label=""]; BI [label=""]; BJ [label=""]; BK [label=""]; BL [label=""]; 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WE [pos="86.167,-0.250!"]; WF [pos="-86.600,0.000!"]; WG [pos="86.600,0.000!"]; WH [pos="-87.033,0.250!"]; WI [pos="87.033,0.250!"]; WJ [pos="-87.033,-0.250!"]; WK [pos="87.033,-0.250!"]; WL [pos="-87.466,0.000!"]; WM [pos="87.466,0.000!"]; WN [pos="-87.899,0.250!"]; WO [pos="87.899,0.250!"]; WP [pos="-87.899,-0.250!"]; WQ [pos="87.899,-0.250!"]; WR [pos="-88.332,0.000!"]; WS [pos="88.332,0.000!"]; WT [pos="-88.765,0.250!"]; WU [pos="88.765,0.250!"]; WV [pos="-88.765,-0.250!"]; WW [pos="88.765,-0.250!"]; WX [pos="-89.198,0.000!"]; WY [pos="89.198,0.000!"]; WZ [pos="-89.631,0.250!"]; XA [pos="89.631,0.250!"]; XB [pos="-89.631,-0.250!"]; XC [pos="89.631,-0.250!"]; XD [pos="-90.064,0.000!"]; XE [pos="90.064,0.000!"]; XF [pos="-90.497,0.250!"]; XG [pos="90.497,0.250!"]; XH [pos="-90.497,-0.250!"]; XI [pos="90.497,-0.250!"]; XJ [pos="-90.930,0.000!"]; XK [pos="90.930,0.000!"]; XL [pos="-91.363,0.250!"]; XM [pos="91.363,0.250!"]; XN [pos="-91.363,-0.250!"]; XO [pos="91.363,-0.250!"]; XP [pos="-91.796,0.000!"]; XQ [pos="91.796,0.000!"]; XR [pos="-92.229,0.250!"]; XS [pos="92.229,0.250!"]; XT [pos="-92.229,-0.250!"]; XU [pos="92.229,-0.250!"]; XV [pos="-92.662,0.000!"]; XW [pos="92.662,0.000!"]; XX [pos="-93.095,0.250!"]; XY [pos="93.095,0.250!"]; XZ [pos="-93.095,-0.250!"]; YA [pos="93.095,-0.250!"]; YB [pos="-93.528,0.000!"]; YC [pos="93.528,0.000!"]; YD [pos="-93.961,0.250!"]; YE [pos="93.961,0.250!"]; YF [pos="-93.961,-0.250!"]; YG [pos="93.961,-0.250!"]; YH [pos="-94.394,0.000!"]; YI [pos="94.394,0.000!"]; YJ [pos="-94.827,0.250!"]; YK [pos="94.827,0.250!"]; YL [pos="-94.827,-0.250!"]; YM [pos="94.827,-0.250!"]; YN [pos="-95.260,0.000!"]; YO [pos="95.260,0.000!"]; YP [pos="-95.693,0.250!"]; YQ [pos="95.693,0.250!"]; YR [pos="-95.693,-0.250!"]; YS [pos="95.693,-0.250!"]; YT [pos="-96.126,0.000!"]; YU [pos="96.126,0.000!"]; YV [pos="-96.559,0.250!"]; YW [pos="96.559,0.250!"]; YX [pos="-96.559,-0.250!"]; YY [pos="96.559,-0.250!"]; YZ [pos="-96.992,0.000!"]; ZA [pos="96.992,0.000!"]; ZB [pos="-97.425,0.250!"]; ZC [pos="97.425,0.250!"]; ZD [pos="-97.425,-0.250!"]; ZE [pos="97.425,-0.250!"]; ZF [pos="-97.858,0.000!"]; ZG [pos="97.858,0.000!"]; ZH [pos="-98.291,0.250!"]; ZI [pos="98.291,0.250!"]; ZJ [pos="-98.291,-0.250!"]; ZK [pos="98.291,-0.250!"]; ZL [pos="-98.724,0.000!"]; ZM [pos="98.724,0.000!"]; ZN [pos="-99.157,0.250!"]; ZO [pos="99.157,0.250!"]; ZP [pos="-99.157,-0.250!"]; ZQ [pos="99.157,-0.250!"]; ZR [pos="-99.590,0.000!"]; ZS [pos="99.590,0.000!"]; ZT [pos="-100.023,0.250!"]; ZU [pos="100.023,0.250!"]; ZV [pos="-100.023,-0.250!"]; ZW [pos="100.023,-0.250!"]; ZX [pos="-100.456,0.000!"]; ZY [pos="100.456,0.000!"]; ZZ [pos="-100.889,0.250!"]; AAA [pos="100.889,0.250!"]; AAB [pos="-100.889,-0.250!"]; AAC [pos="100.889,-0.250!"]; AAD [pos="-101.322,0.000!"]; AAE [pos="101.322,0.000!"]; AAF [pos="-101.755,0.250!"]; AAG [pos="101.755,0.250!"]; AAH [pos="-101.755,-0.250!"]; AAI [pos="101.755,-0.250!"]; AAJ [pos="-102.188,0.000!"]; AAK [pos="102.188,0.000!"]; AAL [pos="-102.621,0.250!"]; AAM [pos="102.621,0.250!"]; AAN [pos="-102.621,-0.250!"]; AAO [pos="102.621,-0.250!"]; AAP [pos="-103.054,0.000!"]; AAQ [pos="103.054,0.000!"]; AAR [pos="-103.487,0.250!"]; AAS [pos="103.487,0.250!"]; AAT [pos="-103.487,-0.250!"]; AAU [pos="103.487,-0.250!"]; AAV [pos="-103.920,0.000!"]; AAW [pos="103.920,0.000!"]; AAX [pos="-104.353,0.250!"]; AAY [pos="104.353,0.250!"]; AAZ [pos="-104.353,-0.250!"]; ABA [pos="104.353,-0.250!"]; ABB [pos="-104.786,0.000!"]; ABC [pos="104.786,0.000!"]; ABD [pos="-105.219,0.250!"]; ABE [pos="105.219,0.250!"]; ABF [pos="-105.219,-0.250!"]; ABG [pos="105.219,-0.250!"]; ABH [pos="-105.652,0.000!"]; ABI [pos="105.652,0.000!"]; ABJ [pos="-106.085,0.250!"]; ABK [pos="106.085,0.250!"]; ABL [pos="-106.085,-0.250!"]; ABM [pos="106.085,-0.250!"]; ABN [pos="-106.518,0.000!"]; ABO [pos="106.518,0.000!"]; ABP [pos="-106.951,0.250!"]; ABQ [pos="106.951,0.250!"]; ABR [pos="-106.951,-0.250!"]; ABS [pos="106.951,-0.250!"]; ABT [pos="-107.384,0.000!"]; ABU [pos="107.384,0.000!"]; ABV [pos="-107.817,0.250!"]; ABW [pos="107.817,0.250!"]; ABX [pos="-107.817,-0.250!"]; ABY [pos="107.817,-0.250!"]; ABZ [pos="-108.250,0.000!"]; ACA [pos="108.250,0.000!"]; ACB [pos="-108.683,0.250!"]; ACC [pos="108.683,0.250!"]; ACD [pos="-108.683,-0.250!"]; ACE [pos="108.683,-0.250!"]; ACF [pos="-109.116,0.000!"]; ACG [pos="109.116,0.000!"]; ACH [pos="-109.549,0.250!"]; ACI [pos="109.549,0.250!"]; ACJ [pos="-109.549,-0.250!"]; ACK [pos="109.549,-0.250!"]; ACL [pos="-109.982,0.000!"]; ACM [pos="109.982,0.000!"]; ACN [pos="-110.415,0.250!"]; ACO [pos="110.415,0.250!"]; ACP [pos="-110.415,-0.250!"]; ACQ [pos="110.415,-0.250!"]; ACR [pos="-110.848,0.000!"]; ACS [pos="110.848,0.000!"]; ACT [pos="-111.281,0.250!"]; ACU [pos="111.281,0.250!"]; ACV [pos="-111.281,-0.250!"]; ACW [pos="111.281,-0.250!"]; ACX [pos="-111.714,0.000!"]; ACY [pos="111.714,0.000!"]; ACZ [pos="-112.147,0.250!"]; ADA [pos="112.147,0.250!"]; ADB [pos="-112.147,-0.250!"]; ADC [pos="112.147,-0.250!"]; ADD [pos="-112.580,0.000!"]; ADE [pos="112.580,0.000!"]; ADF [pos="-113.013,0.250!"]; ADG [pos="113.013,0.250!"]; ADH [pos="-113.013,-0.250!"]; ADI [pos="113.013,-0.250!"]; ADJ [pos="-113.446,0.000!"]; ADK [pos="113.446,0.000!"]; ADL [pos="-113.879,0.250!"]; ADM [pos="113.879,0.250!"]; ADN [pos="-113.879,-0.250!"]; ADO [pos="113.879,-0.250!"]; ADP [pos="-114.312,0.000!"]; ADQ [pos="114.312,0.000!"]; ADR [pos="-114.745,0.250!"]; ADS [pos="114.745,0.250!"]; ADT [pos="-114.745,-0.250!"]; ADU [pos="114.745,-0.250!"]; ADV [pos="-115.178,0.000!"]; ADW [pos="115.178,0.000!"]; ADX [pos="-115.611,0.250!"]; ADY [pos="115.611,0.250!"]; ADZ [pos="-115.611,-0.250!"]; AEA [pos="115.611,-0.250!"]; AEB [pos="-116.044,0.000!"]; AEC [pos="116.044,0.000!"]; AED [pos="-116.477,0.250!"]; AEE [pos="116.477,0.250!"]; AEF [pos="-116.477,-0.250!"]; AEG [pos="116.477,-0.250!"]; AEH [pos="-116.910,0.000!"]; AEI [pos="116.910,0.000!"]; AEJ [pos="-117.343,0.250!"]; AEK [pos="117.343,0.250!"]; AEL [pos="-117.343,-0.250!"]; AEM [pos="117.343,-0.250!"]; AEN [pos="-117.776,0.000!"]; AEO [pos="117.776,0.000!"]; AEP [pos="-118.209,0.250!"]; AEQ [pos="118.209,0.250!"]; AER [pos="-118.209,-0.250!"]; AES [pos="118.209,-0.250!"]; AET [pos="-118.642,0.000!"]; AEU [pos="118.642,0.000!"]; AEV [pos="-119.075,0.250!"]; AEW [pos="119.075,0.250!"]; AEX [pos="-119.075,-0.250!"]; AEY [pos="119.075,-0.250!"]; AEZ [pos="-119.508,0.000!"]; AFA [pos="119.508,0.000!"]; AFB [pos="-119.941,0.250!"]; AFC [pos="119.941,0.250!"]; AFD [pos="-119.941,-0.250!"]; AFE [pos="119.941,-0.250!"]; AFF [pos="-120.374,0.000!"]; AFG [pos="120.374,0.000!"]; AFH [pos="-120.807,0.250!"]; AFI [pos="120.807,0.250!"]; AFJ [pos="-120.807,-0.250!"]; AFK [pos="120.807,-0.250!"]; AFL [pos="-121.240,0.000!"]; AFM [pos="121.240,0.000!"]; AFN [pos="-121.673,0.250!"]; AFO [pos="121.673,0.250!"]; AFP [pos="-121.673,-0.250!"]; AFQ [pos="121.673,-0.250!"]; AFR [pos="-122.106,0.000!"]; AFS [pos="122.106,0.000!"]; AFT [pos="-122.539,0.250!"]; AFU [pos="122.539,0.250!"]; AFV [pos="-122.539,-0.250!"]; AFW [pos="122.539,-0.250!"]; AFX [pos="-122.972,0.000!"]; AFY [pos="122.972,0.000!"]; AFZ [pos="-123.405,0.250!"]; AGA [pos="123.405,0.250!"]; AGB [pos="-123.405,-0.250!"]; AGC [pos="123.405,-0.250!"]; AGD [pos="-123.838,0.000!"]; AGE [pos="123.838,0.000!"]; AGF [pos="-124.271,0.250!"]; AGG [pos="124.271,0.250!"]; AGH [pos="-124.271,-0.250!"]; AGI [pos="124.271,-0.250!"]; AGJ [pos="-124.704,0.000!"]; AGK [pos="124.704,0.000!"]; AGL [pos="-125.137,0.250!"]; AGM [pos="125.137,0.250!"]; AGN [pos="-125.137,-0.250!"]; AGO [pos="125.137,-0.250!"]; AGP [pos="-125.570,0.000!"]; AGQ [pos="125.570,0.000!"]; AGR [pos="-126.003,0.250!"]; AGS [pos="126.003,0.250!"]; AGT [pos="-126.003,-0.250!"]; AGU [pos="126.003,-0.250!"]; AGV [pos="-126.436,0.000!"]; AGW [pos="126.436,0.000!"]; AGX [pos="-126.869,0.250!"]; AGY [pos="126.869,0.250!"]; AGZ [pos="-126.869,-0.250!"]; AHA [pos="126.869,-0.250!"]; AHB [pos="-127.302,0.000!"]; AHC [pos="127.302,0.000!"]; AHD [pos="-127.735,0.250!"]; AHE [pos="127.735,0.250!"]; AHF [pos="-127.735,-0.250!"]; AHG [pos="127.735,-0.250!"]; AHH [pos="-128.168,0.000!"]; AHI [pos="128.168,0.000!"]; AHJ [pos="-128.601,0.250!"]; AHK [pos="128.601,0.250!"]; AHL [pos="-128.601,-0.250!"]; AHM [pos="128.601,-0.250!"]; AHN [pos="-129.034,0.000!"]; AHO [pos="129.034,0.000!"]; AHP [pos="-129.467,0.250!"]; AHQ [pos="129.467,0.250!"]; AHR [pos="-129.467,-0.250!"]; AHS [pos="129.467,-0.250!"]; AHT [pos="-129.900,0.000!"]; AHU [pos="129.900,0.000!"]; AHV [pos="-130.333,0.250!"]; AHW [pos="130.333,0.250!"]; AHX [pos="-130.333,-0.250!"]; AHY [pos="130.333,-0.250!"]; AHZ [pos="-130.766,0.000!"]; AIA [pos="130.766,0.000!"]; AIB [pos="-131.199,0.250!"]; AIC [pos="131.199,0.250!"]; AID [pos="-131.199,-0.250!"]; AIE [pos="131.199,-0.250!"]; AIF [pos="-131.632,0.000!"]; AIG [pos="131.632,0.000!"]; AIH [pos="-132.065,0.250!"]; AII [pos="132.065,0.250!"]; AIJ [pos="-132.065,-0.250!"]; AIK [pos="132.065,-0.250!"]; AIL [pos="-132.498,0.000!"]; AIM [pos="132.498,0.000!"]; AIN [pos="-132.931,0.250!"]; AIO [pos="132.931,0.250!"]; AIP [pos="-132.931,-0.250!"]; AIQ [pos="132.931,-0.250!"]; AIR [pos="-133.364,0.000!"]; AIS [pos="133.364,0.000!"]; AIT [pos="-133.797,0.250!"]; AIU [pos="133.797,0.250!"]; AIV [pos="-133.797,-0.250!"]; AIW [pos="133.797,-0.250!"]; AIX [pos="-134.230,0.000!"]; AIY [pos="134.230,0.000!"]; AIZ [pos="-134.663,0.250!"]; AJA [pos="134.663,0.250!"]; AJB [pos="-134.663,-0.250!"]; AJC [pos="134.663,-0.250!"]; AJD [pos="-135.096,0.000!"]; AJE [pos="135.096,0.000!"]; AJF [pos="-135.529,0.250!"]; AJG [pos="135.529,0.250!"]; AJH [pos="-135.529,-0.250!"]; AJI [pos="135.529,-0.250!"]; AJJ [pos="-135.962,0.000!"]; AJK [pos="135.962,0.000!"]; AJL [pos="-136.395,0.250!"]; AJM [pos="136.395,0.250!"]; AJN [pos="-136.395,-0.250!"]; AJO [pos="136.395,-0.250!"]; AJP [pos="-136.828,0.000!"]; AJQ [pos="136.828,0.000!"]; AJR [pos="-137.261,0.250!"]; AJS [pos="137.261,0.250!"]; AJT [pos="-137.261,-0.250!"]; AJU [pos="137.261,-0.250!"]; AJV [pos="-137.694,0.000!"]; AJW [pos="137.694,0.000!"]; AJX [pos="-138.127,0.250!"]; AJY [pos="138.127,0.250!"]; AJZ [pos="-138.127,-0.250!"]; AKA [pos="138.127,-0.250!"]; AKB [pos="-138.560,0.000!"]; AKC [pos="138.560,0.000!"]; AKD [pos="-138.993,0.250!"]; AKE [pos="138.993,0.250!"]; AKF [pos="-138.993,-0.250!"]; AKG [pos="138.993,-0.250!"]; AKH [pos="-139.426,0.000!"]; AKI [pos="139.426,0.000!"]; AKJ [pos="-139.859,0.250!"]; AKK [pos="139.859,0.250!"]; AKL [pos="-139.859,-0.250!"]; AKM [pos="139.859,-0.250!"]; AKN [pos="-140.292,0.000!"]; AKO [pos="140.292,0.000!"]; AKP [pos="-140.725,0.250!"]; AKQ [pos="140.725,0.250!"]; AKR [pos="-140.725,-0.250!"]; AKS [pos="140.725,-0.250!"]; AKT [pos="-141.158,0.000!"]; AKU [pos="141.158,0.000!"]; AKV [pos="-141.591,0.250!"]; AKW [pos="141.591,0.250!"]; AKX [pos="-141.591,-0.250!"]; AKY [pos="141.591,-0.250!"]; AKZ [pos="-142.024,0.000!"]; ALA [pos="142.024,0.000!"]; ALB [pos="-142.457,0.250!"]; ALC [pos="142.457,0.250!"]; ALD [pos="-142.457,-0.250!"]; ALE [pos="142.457,-0.250!"]; ALF [pos="-142.890,0.000!"]; ALG [pos="142.890,0.000!"]; ALH [pos="-143.323,0.250!"]; ALI [pos="143.323,0.250!"]; ALJ [pos="-143.323,-0.250!"]; ALK [pos="143.323,-0.250!"]; ALL [pos="-143.756,0.000!"]; ALM [pos="143.756,0.000!"]; ALN [pos="-144.189,0.250!"]; ALO [pos="144.189,0.250!"]; ALP [pos="-144.189,-0.250!"]; ALQ [pos="144.189,-0.250!"]; ALR [pos="-144.622,0.000!"]; ALS [pos="144.622,0.000!"]; ALT [pos="-145.055,0.250!"]; ALU [pos="145.055,0.250!"]; ALV [pos="-145.055,-0.250!"]; ALW [pos="145.055,-0.250!"]; ALX [pos="-145.488,0.000!"]; ALY [pos="145.488,0.000!"]; ALZ [pos="-145.921,0.250!"]; AMA [pos="145.921,0.250!"]; AMB [pos="-145.921,-0.250!"]; AMC [pos="145.921,-0.250!"]; AMD [pos="-146.354,0.000!"]; AME [pos="146.354,0.000!"]; AMF [pos="-146.787,0.250!"]; AMG [pos="146.787,0.250!"]; AMH [pos="-146.787,-0.250!"]; AMI [pos="146.787,-0.250!"]; AMJ [pos="-147.220,0.000!"]; AMK [pos="147.220,0.000!"]; AML [pos="-147.653,0.250!"]; AMM [pos="147.653,0.250!"]; AMN [pos="-147.653,-0.250!"]; AMO [pos="147.653,-0.250!"]; AMP [pos="-148.086,0.000!"]; AMQ [pos="148.086,0.000!"]; AMR [pos="-148.519,0.250!"]; AMS [pos="148.519,0.250!"]; AMT [pos="-148.519,-0.250!"]; AMU [pos="148.519,-0.250!"]; AMV [pos="-148.952,0.000!"]; AMW [pos="148.952,0.000!"]; AMX [pos="-149.385,0.250!"]; AMY [pos="149.385,0.250!"]; AMZ [pos="-149.385,-0.250!"]; ANA [pos="149.385,-0.250!"]; ANB [pos="-149.818,0.000!"]; ANC [pos="149.818,0.000!"]; AND [pos="-150.251,0.250!"]; ANE [pos="150.251,0.250!"]; ANF [pos="-150.251,-0.250!"]; ANG [pos="150.251,-0.250!"]; ANH [pos="-150.684,0.000!"]; ANI [pos="150.684,0.000!"]; ANJ [pos="-151.117,0.250!"]; ANK [pos="151.117,0.250!"]; ANL [pos="-151.117,-0.250!"]; ANM [pos="151.117,-0.250!"]; ANN [pos="-151.550,0.000!"]; ANO [pos="151.550,0.000!"]; ANP [pos="-151.983,0.250!"]; ANQ [pos="151.983,0.250!"]; ANR [pos="-151.983,-0.250!"]; ANS [pos="151.983,-0.250!"]; ANT [pos="-152.416,0.000!"]; ANU [pos="152.416,0.000!"]; ANV [pos="-152.849,0.250!"]; ANW [pos="152.849,0.250!"]; ANX [pos="-152.849,-0.250!"]; ANY [pos="152.849,-0.250!"]; ANZ [pos="-153.282,0.000!"]; AOA [pos="153.282,0.000!"]; AOB [pos="-153.715,0.250!"]; AOC [pos="153.715,0.250!"]; AOD [pos="-153.715,-0.250!"]; AOE [pos="153.715,-0.250!"]; AOF [pos="-154.148,0.000!"]; AOG [pos="154.148,0.000!"]; AOH [pos="-154.581,0.250!"]; AOI [pos="154.581,0.250!"]; AOJ [pos="-154.581,-0.250!"]; AOK [pos="154.581,-0.250!"]; AOL [pos="-155.014,0.000!"]; AOM [pos="155.014,0.000!"]; AON [pos="-155.447,0.250!"]; AOO [pos="155.447,0.250!"]; AOP [pos="-155.447,-0.250!"]; AOQ [pos="155.447,-0.250!"]; AOR [pos="-155.880,0.000!"]; AOS [pos="155.880,0.000!"]; AOT [pos="-156.313,0.250!"]; AOU [pos="156.313,0.250!"]; AOV [pos="-156.313,-0.250!"]; AOW [pos="156.313,-0.250!"]; AOX [pos="-156.746,0.000!"]; AOY [pos="156.746,0.000!"]; AOZ [pos="-157.179,0.250!"]; APA [pos="157.179,0.250!"]; APB [pos="-157.179,-0.250!"]; APC [pos="157.179,-0.250!"]; APD [pos="-157.612,0.000!"]; APE [pos="157.612,0.000!"]; APF [pos="-158.045,0.250!"]; APG [pos="158.045,0.250!"]; APH [pos="-158.045,-0.250!"]; API [pos="158.045,-0.250!"]; APJ [pos="-158.478,0.000!"]; APK [pos="158.478,0.000!"]; APL [pos="-158.911,0.250!"]; APM [pos="158.911,0.250!"]; APN [pos="-158.911,-0.250!"]; APO [pos="158.911,-0.250!"]; APP [pos="-159.344,0.000!"]; APQ [pos="159.344,0.000!"]; APR [pos="-159.777,0.250!"]; APS [pos="159.777,0.250!"]; APT [pos="-159.777,-0.250!"]; APU [pos="159.777,-0.250!"]; APV [pos="-160.210,0.000!"]; APW [pos="160.210,0.000!"]; APX [pos="-160.643,0.250!"]; APY [pos="160.643,0.250!"]; APZ [pos="-160.643,-0.250!"]; AQA [pos="160.643,-0.250!"]; AQB [pos="-161.076,0.000!"]; AQC [pos="161.076,0.000!"]; AQD [pos="-161.509,0.250!"]; AQE [pos="161.509,0.250!"]; AQF [pos="-161.509,-0.250!"]; AQG [pos="161.509,-0.250!"]; AQH [pos="-161.942,0.000!"]; AQI [pos="161.942,0.000!"]; AQJ [pos="-162.375,0.250!"]; AQK [pos="162.375,0.250!"]; AQL [pos="-162.375,-0.250!"]; AQM [pos="162.375,-0.250!"]; AQN [pos="-162.808,0.000!"]; AQO [pos="162.808,0.000!"]; AQP [pos="-163.241,0.250!"]; AQQ [pos="163.241,0.250!"]; AQR [pos="-163.241,-0.250!"]; AQS [pos="163.241,-0.250!"]; AQT [pos="-163.674,0.000!"]; AQU [pos="163.674,0.000!"]; AQV [pos="-164.107,0.250!"]; AQW [pos="164.107,0.250!"]; AQX [pos="-164.107,-0.250!"]; AQY [pos="164.107,-0.250!"]; AQZ [pos="-164.540,0.000!"]; ARA [pos="164.540,0.000!"]; ARB [pos="-164.973,0.250!"]; ARC [pos="164.973,0.250!"]; ARD [pos="-164.973,-0.250!"]; ARE [pos="164.973,-0.250!"]; ARF [pos="-165.406,0.000!"]; ARG [pos="165.406,0.000!"]; ARH [pos="-165.839,0.250!"]; ARI [pos="165.839,0.250!"]; ARJ [pos="-165.839,-0.250!"]; ARK [pos="165.839,-0.250!"]; ARL [pos="-166.272,0.000!"]; ARM [pos="166.272,0.000!"]; ARN [pos="-166.705,0.250!"]; ARO [pos="166.705,0.250!"]; ARP [pos="-166.705,-0.250!"]; ARQ [pos="166.705,-0.250!"]; ARR [pos="-167.138,0.000!"]; ARS [pos="167.138,0.000!"]; ART [pos="-167.571,0.250!"]; ARU [pos="167.571,0.250!"]; ARV [pos="-167.571,-0.250!"]; ARW [pos="167.571,-0.250!"]; ARX [pos="-168.004,0.000!"]; ARY [pos="168.004,0.000!"]; ARZ [pos="-168.437,0.250!"]; ASA [pos="168.437,0.250!"]; ASB [pos="-168.437,-0.250!"]; ASC [pos="168.437,-0.250!"]; ASD [pos="-168.870,0.000!"]; ASE [pos="168.870,0.000!"]; ASF [pos="-169.303,0.250!"]; ASG [pos="169.303,0.250!"]; ASH [pos="-169.303,-0.250!"]; ASI [pos="169.303,-0.250!"]; ASJ [pos="-169.736,0.000!"]; ASK [pos="169.736,0.000!"]; ASL [pos="-170.169,0.250!"]; ASM [pos="170.169,0.250!"]; ASN [pos="-170.169,-0.250!"]; ASO [pos="170.169,-0.250!"]; ASP [pos="-170.602,0.000!"]; ASQ [pos="170.602,0.000!"]; ASR [pos="-171.035,0.250!"]; ASS [pos="171.035,0.250!"]; AST [pos="-171.035,-0.250!"]; ASU [pos="171.035,-0.250!"]; ASV [pos="-171.468,0.000!"]; ASW [pos="171.468,0.000!"]; ASX [pos="-171.901,0.250!"]; ASY [pos="171.901,0.250!"]; ASZ [pos="-171.901,-0.250!"]; ATA [pos="171.901,-0.250!"]; ATB [pos="-172.334,0.000!"]; ATC [pos="172.334,0.000!"]; ATD [pos="-172.767,0.250!"]; ATE [pos="172.767,0.250!"]; ATF [pos="-172.767,-0.250!"]; ATG [pos="172.767,-0.250!"]; ATH [pos="-173.200,0.000!"]; ATI [pos="173.200,0.000!"]; ATJ [pos="-173.633,0.250!"]; ATK [pos="173.633,0.250!"]; ATL [pos="-173.633,-0.250!"]; ATM [pos="173.633,-0.250!"]; ATN [pos="-174.066,0.000!"]; ATO [pos="174.066,0.000!"]; ATP [pos="-174.499,0.250!"]; ATQ [pos="174.499,0.250!"]; ATR [pos="-174.499,-0.250!"]; ATS [pos="174.499,-0.250!"]; ATT [pos="-174.932,0.000!"]; ATU [pos="174.932,0.000!"]; ATV [pos="-175.365,0.250!"]; ATW [pos="175.365,0.250!"]; ATX [pos="-175.365,-0.250!"]; ATY [pos="175.365,-0.250!"]; ATZ [pos="-175.798,0.000!"]; AUA [pos="175.798,0.000!"]; AUB [pos="-176.231,0.250!"]; AUC [pos="176.231,0.250!"]; AUD [pos="-176.231,-0.250!"]; AUE [pos="176.231,-0.250!"]; AUF [pos="-176.664,0.000!"]; AUG [pos="176.664,0.000!"]; AUH [pos="-177.097,0.250!"]; AUI [pos="177.097,0.250!"]; AUJ [pos="-177.097,-0.250!"]; AUK [pos="177.097,-0.250!"]; AUL [pos="-177.530,0.000!"]; AUM [pos="177.530,0.000!"]; AUN [pos="-177.963,0.250!"]; AUO [pos="177.963,0.250!"]; AUP [pos="-177.963,-0.250!"]; AUQ [pos="177.963,-0.250!"]; AUR [pos="-178.396,0.000!"]; AUS [pos="178.396,0.000!"]; AUT [pos="-178.829,0.250!"]; AUU [pos="178.829,0.250!"]; AUV [pos="-178.829,-0.250!"]; AUW [pos="178.829,-0.250!"]; AUX [pos="-179.262,0.000!"]; AUY [pos="179.262,0.000!"]; AUZ [pos="-179.695,0.250!"]; AVA [pos="179.695,0.250!"]; AVB [pos="-179.695,-0.250!"]; AVC [pos="179.695,-0.250!"]; AVD [pos="-180.128,0.000!"]; AVE [pos="180.128,0.000!"]; AVF [pos="-180.561,0.250!"]; AVG [pos="180.561,0.250!"]; AVH [pos="-180.561,-0.250!"]; AVI [pos="180.561,-0.250!"]; AVJ [pos="-180.994,0.000!"]; AVK [pos="180.994,0.000!"]; AVL [pos="-181.427,0.250!"]; AVM [pos="181.427,0.250!"]; AVN [pos="-181.427,-0.250!"]; AVO [pos="181.427,-0.250!"]; AVP [pos="-181.860,0.000!"]; AVQ [pos="181.860,0.000!"]; AVR [pos="-182.293,0.250!"]; AVS [pos="182.293,0.250!"]; AVT [pos="-182.293,-0.250!"]; AVU [pos="182.293,-0.250!"]; AVV [pos="-182.726,0.000!"]; AVW [pos="182.726,0.000!"]; AVX [pos="-183.159,0.250!"]; AVY [pos="183.159,0.250!"]; AVZ [pos="-183.159,-0.250!"]; AWA [pos="183.159,-0.250!"]; AWB [pos="-183.592,0.000!"]; AWC [pos="183.592,0.000!"]; AWD [pos="-184.025,0.250!"]; AWE [pos="184.025,0.250!"]; AWF [pos="-184.025,-0.250!"]; AWG [pos="184.025,-0.250!"]; AWH [pos="-184.458,0.000!"]; AWI [pos="184.458,0.000!"]; AWJ [pos="-184.891,0.250!"]; AWK [pos="184.891,0.250!"]; AWL [pos="-184.891,-0.250!"]; AWM [pos="184.891,-0.250!"]; AWN [pos="-185.324,0.000!"]; AWO [pos="185.324,0.000!"]; AWP [pos="-185.757,0.250!"]; AWQ [pos="185.757,0.250!"]; AWR [pos="-185.757,-0.250!"]; AWS [pos="185.757,-0.250!"]; AWT [pos="-186.190,0.000!"]; AWU [pos="186.190,0.000!"]; AWV [pos="-186.623,0.250!"]; AWW [pos="186.623,0.250!"]; AWX [pos="-186.623,-0.250!"]; AWY [pos="186.623,-0.250!"]; AWZ [pos="-187.056,0.000!"]; AXA [pos="187.056,0.000!"]; AXB [pos="-187.489,0.250!"]; AXC [pos="187.489,0.250!"]; AXD [pos="-187.489,-0.250!"]; AXE [pos="187.489,-0.250!"]; AXF [pos="-187.922,0.000!"]; AXG [pos="187.922,0.000!"]; AXH [pos="-188.355,0.250!"]; AXI [pos="188.355,0.250!"]; AXJ [pos="-188.355,-0.250!"]; AXK [pos="188.355,-0.250!"]; AXL [pos="-188.788,0.000!"]; AXM [pos="188.788,0.000!"]; AXN [pos="-189.221,0.250!"]; AXO [pos="189.221,0.250!"]; AXP [pos="-189.221,-0.250!"]; AXQ [pos="189.221,-0.250!"]; AXR [pos="-189.654,0.000!"]; AXS [pos="189.654,0.000!"]; AXT [pos="-190.087,0.250!"]; AXU [pos="190.087,0.250!"]; AXV [pos="-190.087,-0.250!"]; AXW [pos="190.087,-0.250!"]; AXX [pos="-190.520,0.000!"]; AXY [pos="190.520,0.000!"]; AXZ [pos="-190.953,0.250!"]; AYA [pos="190.953,0.250!"]; AYB [pos="-190.953,-0.250!"]; AYC [pos="190.953,-0.250!"]; AYD [pos="-191.386,0.000!"]; AYE [pos="191.386,0.000!"]; AYF [pos="-191.819,0.250!"]; AYG [pos="191.819,0.250!"]; AYH [pos="-191.819,-0.250!"]; AYI [pos="191.819,-0.250!"]; AYJ [pos="-192.252,0.000!"]; AYK [pos="192.252,0.000!"]; AYL [pos="-192.685,0.250!"]; AYM [pos="192.685,0.250!"]; AYN [pos="-192.685,-0.250!"]; AYO [pos="192.685,-0.250!"]; AYP [pos="-193.118,0.000!"]; AYQ [pos="193.118,0.000!"]; AYR [pos="-193.551,0.250!"]; AYS [pos="193.551,0.250!"]; AYT [pos="-193.551,-0.250!"]; AYU [pos="193.551,-0.250!"]; AYV [pos="-193.984,0.000!"]; AYW [pos="193.984,0.000!"]; AYX [pos="-194.417,0.250!"]; AYY [pos="194.417,0.250!"]; AYZ [pos="-194.417,-0.250!"]; AZA [pos="194.417,-0.250!"]; AZB [pos="-194.850,0.000!"]; AZC [pos="194.850,0.000!"]; AZD [pos="-195.283,0.250!"]; AZE [pos="195.283,0.250!"]; AZF [pos="-195.283,-0.250!"]; AZG [pos="195.283,-0.250!"]; AZH [pos="-195.716,0.000!"]; AZI [pos="195.716,0.000!"]; AZJ [pos="-196.149,0.250!"]; AZK [pos="196.149,0.250!"]; AZL [pos="-196.149,-0.250!"]; AZM [pos="196.149,-0.250!"]; AZN [pos="-196.582,0.000!"]; AZO [pos="196.582,0.000!"]; AZP [pos="-197.015,0.250!"]; AZQ [pos="197.015,0.250!"]; AZR [pos="-197.015,-0.250!"]; AZS [pos="197.015,-0.250!"]; AZT [pos="-197.448,0.000!"]; AZU [pos="197.448,0.000!"]; AZV [pos="-197.881,0.250!"]; AZW [pos="197.881,0.250!"]; AZX [pos="-197.881,-0.250!"]; AZY [pos="197.881,-0.250!"]; AZZ [pos="-198.314,0.000!"]; AAA [pos="198.314,0.000!"]; AAB [pos="-198.747,0.250!"]; AAC [pos="198.747,0.250!"]; AAD [pos="-198.747,-0.250!"]; AAE [pos="198.747,-0.250!"]; AAF [pos="-199.180,0.000!"]; AAG [pos="199.180,0.000!"]; AAH [pos="-199.613,0.250!"]; AAI [pos="199.613,0.250!"]; AAJ [pos="-199.613,-0.250!"]; AAK [pos="199.613,-0.250!"]; AAL [pos="-200.046,0.000!"]; AAM [pos="200.046,0.000!"]; AAN [pos="-200.479,0.250!"]; AAO [pos="200.479,0.250!"]; AAP [pos="-200.479,-0.250!"]; AAQ [pos="200.479,-0.250!"]; AAR [pos="-200.912,0.000!"]; AAS [pos="200.912,0.000!"]; AAT [pos="-201.345,0.250!"]; AAU [pos="201.345,0.250!"]; AAV [pos="-201.345,-0.250!"]; AAW [pos="201.345,-0.250!"]; AAX [pos="-201.778,0.000!"]; AAY [pos="201.778,0.000!"]; AAZ [pos="-202.211,0.250!"]; ABA [pos="202.211,0.250!"]; ABB [pos="-202.211,-0.250!"]; ABC [pos="202.211,-0.250!"]; ABD [pos="-202.644,0.000!"]; ABE [pos="202.644,0.000!"]; ABF [pos="-203.077,0.250!"]; ABG [pos="203.077,0.250!"]; ABH [pos="-203.077,-0.250!"]; ABI [pos="203.077,-0.250!"]; ABJ [pos="-203.510,0.000!"]; ABK [pos="203.510,0.000!"]; ABL [pos="-203.943,0.250!"]; ABM [pos="203.943,0.250!"]; ABN [pos="-203.943,-0.250!"]; ABO [pos="203.943,-0.250!"]; ABP [pos="-204.376,0.000!"]; ABQ [pos="204.376,0.000!"]; ABR [pos="-204.809,0.250!"]; ABS [pos="204.809,0.250!"]; ABT [pos="-204.809,-0.250!"]; ABU [pos="204.809,-0.250!"]; ABV [pos="-205.242,0.000!"]; ABW [pos="205.242,0.000!"]; ABX [pos="-205.675,0.250!"]; ABY [pos="205.675,0.250!"]; ABZ [pos="-205.675,-0.250!"]; ACA [pos="205.675,-0.250!"]; ACB [pos="-206.108,0.000!"]; ACC [pos="206.108,0.000!"]; ACD [pos="-206.541,0.250!"]; ACE [pos="206.541,0.250!"]; ACF [pos="-206.541,-0.250!"]; ACG [pos="206.541,-0.250!"]; ACH [pos="-206.974,0.000!"]; ACI [pos="206.974,0.000!"]; ACJ [pos="-207.407,0.250!"]; ACK [pos="207.407,0.250!"]; ACL [pos="-207.407,-0.250!"]; ACM [pos="207.407,-0.250!"]; ACN [pos="-207.840,0.000!"]; ACO [pos="207.840,0.000!"]; ACP [pos="-208.273,0.250!"]; ACQ [pos="208.273,0.250!"]; ACR [pos="-208.273,-0.250!"]; ACS [pos="208.273,-0.250!"]; ACT [pos="-208.706,0.000!"]; ACU [pos="208.706,0.000!"]; ACV [pos="-209.139,0.250!"]; ACW [pos="209.139,0.250!"]; ACX [pos="-209.139,-0.250!"]; ACY [pos="209.139,-0.250!"]; ACZ [pos="-209.572,0.000!"]; ADA [pos="209.572,0.000!"]; ADB [pos="-210.005,0.250!"]; ADC [pos="210.005,0.250!"]; ADD [pos="-210.005,-0.250!"]; ADE [pos="210.005,-0.250!"]; ADF [pos="-210.438,0.000!"]; ADG [pos="210.438,0.000!"]; ADH [pos="-210.871,0.250!"]; ADI [pos="210.871,0.250!"]; ADJ [pos="-210.871,-0.250!"]; ADK [pos="210.871,-0.250!"]; ADL [pos="-211.304,0.000!"]; ADM [pos="211.304,0.000!"]; ADN [pos="-211.737,0.250!"]; ADO [pos="211.737,0.250!"]; ADP [pos="-211.737,-0.250!"]; ADQ [pos="211.737,-0.250!"]; ADR [pos="-212.170,0.000!"]; ADS [pos="212.170,0.000!"]; ADT [pos="-212.603,0.250!"]; ADU [pos="212.603,0.250!"]; ADV [pos="-212.603,-0.250!"]; ADW [pos="212.603,-0.250!"]; ADX [pos="-213.036,0.000!"]; ADY [pos="213.036,0.000!"]; ADZ [pos="-213.469,0.250!"]; AEA [pos="213.469,0.250!"]; AEB [pos="-213.469,-0.250!"]; AEC [pos="213.469,-0.250!"]; AED [pos="-213.902,0.000!"]; AEE [pos="213.902,0.000!"]; AEF [pos="-214.335,0.250!"]; AEG [pos="214.335,0.250!"]; AEH [pos="-214.335,-0.250!"]; AEI [pos="214.335,-0.250!"]; AEJ [pos="-214.768,0.000!"]; AEK [pos="214.768,0.000!"]; AEL [pos="-215.201,0.250!"]; AEM [pos="215.201,0.250!"]; AEN [pos="-215.201,-0.250!"]; AEO [pos="215.201,-0.250!"]; AEP [pos="-215.634,0.000!"]; AEQ [pos="215.634,0.000!"]; AER [pos="-216.067,0.250!"]; AES [pos="216.067,0.250!"]; AET [pos="-216.067,-0.250!"]; AEU [pos="216.067,-0.250!"]; AEV [pos="-216.500,0.000!"]; AEW [pos="216.500,0.000!"]; AEX [pos="-216.933,0.250!"]; AEY [pos="216.933,0.250!"]; AEZ [pos="-216.933,-0.250!"]; AFA [pos="216.933,-0.250!"]; AFB [pos="-217.366,0.000!"]; AFC [pos="217.366,0.000!"]; AFD [pos="-217.799,0.250!"]; AFE [pos="217.799,0.250!"]; AFF [pos="-217.799,-0.250!"]; AFG [pos="217.799,-0.250!"]; AFH [pos="-218.232,0.000!"]; AFI [pos="218.232,0.000!"]; AFJ [pos="-218.665,0.250!"]; AFK [pos="218.665,0.250!"]; AFL [pos="-218.665,-0.250!"]; AFM [pos="218.665,-0.250!"]; AFN [pos="-219.098,0.000!"]; AFO [pos="219.098,0.000!"]; AFP [pos="-219.531,0.250!"]; AFQ [pos="219.531,0.250!"]; AFR [pos="-219.531,-0.250!"]; AFS [pos="219.531,-0.250!"]; AFT [pos="-219.964,0.000!"]; AFU [pos="219.964,0.000!"]; AFV [pos="-220.397,0.250!"]; AFW [pos="220.397,0.250!"]; AFX [pos="-220.397,-0.250!"]; AFY [pos="220.397,-0.250!"]; AFZ [pos="-220.830,0.000!"]; AGA [pos="220.830,0.000!"]; AGB [pos="-221.263,0.250!"]; AGC [pos="221.263,0.250!"]; AGD [pos="-221.263,-0.250!"]; AGE [pos="221.263,-0.250!"]; AGF [pos="-221.696,0.000!"]; AGG [pos="221.696,0.000!"]; AGH [pos="-222.129,0.250!"]; AGI [pos="222.129,0.250!"]; AGJ [pos="-222.129,-0.250!"]; AGK [pos="222.129,-0.250!"]; AGL [pos="-222.562,0.000!"]; AGM [pos="222.562,0.000!"]; AGN [pos="-222.995,0.250!"]; AGO [pos="222.995,0.250!"]; AGP [pos="-222.995,-0.250!"]; AGQ [pos="222.995,-0.250!"]; AGR [pos="-223.428,0.000!"]; AGS [pos="223.428,0.000!"]; AGT [pos="-223.861,0.250!"]; AGU [pos="223.861,0.250!"]; AGV [pos="-223.861,-0.250!"]; AGW [pos="223.861,-0.250!"]; AGX [pos="-224.294,0.000!"]; AGY [pos="224.294,0.000!"]; AGZ [pos="-224.727,0.250!"]; AHA [pos="224.727,0.250!"]; AHB [pos="-224.727,-0.250!"]; AHC [pos="224.727,-0.250!"]; AHD [pos="-225.160,0.000!"]; AHE [pos="225.160,0.000!"]; AHF [pos="-225.593,0.250!"]; AHG [pos="225.593,0.250!"]; AHH [pos="-225.593,-0.250!"]; AHI [pos="225.593,-0.250!"]; AHJ [pos="-226.026,0.000!"]; AHK [pos="226.026,0.000!"]; AHL [pos="-226.459,0.250!"]; AHM [pos="226.459,0.250!"]; AHN [pos="-226.459,-0.250!"]; AHO [pos="226.459,-0.250!"]; AHP [pos="-226.892,0.000!"]; AHQ [pos="226.892,0.000!"]; AHR [pos="-227.325,0.250!"]; AHS [pos="227.325,0.250!"]; AHT [pos="-227.325,-0.250!"]; AHU [pos="227.325,-0.250!"]; AHV [pos="-227.758,0.000!"]; AHW [pos="227.758,0.000!"]; AHX [pos="-228.191,0.250!"]; AHY [pos="228.191,0.250!"]; AHZ [pos="-228.191,-0.250!"]; AIA [pos="228.191,-0.250!"]; AIB [pos="-228.624,0.000!"]; AIC [pos="228.624,0.000!"]; AID [pos="-229.057,0.250!"]; AIE [pos="229.057,0.250!"]; AIF [pos="-229.057,-0.250!"]; AIG [pos="229.057,-0.250!"]; AIH [pos="-229.490,0.000!"]; AII [pos="229.490,0.000!"]; AIJ [pos="-229.923,0.250!"]; AIK [pos="229.923,0.250!"]; AIL [pos="-229.923,-0.250!"]; AIM [pos="229.923,-0.250!"]; AIN [pos="-230.356,0.000!"]; AIO [pos="230.356,0.000!"]; AIP [pos="-230.789,0.250!"]; AIQ [pos="230.789,0.250!"]; AIR [pos="-230.789,-0.250!"]; AIS [pos="230.789,-0.250!"]; AIT [pos="-231.222,0.000!"]; AIU [pos="231.222,0.000!"]; AIV [pos="-231.655,0.250!"]; AIW [pos="231.655,0.250!"]; AIX [pos="-231.655,-0.250!"]; AIY [pos="231.655,-0.250!"]; AIZ [pos="-232.088,0.000!"]; AJA [pos="232.088,0.000!"]; AJB [pos="-232.521,0.250!"]; AJC [pos="232.521,0.250!"]; AJD [pos="-232.521,-0.250!"]; AJE [pos="232.521,-0.250!"]; AJF [pos="-232.954,0.000!"]; AJG [pos="232.954,0.000!"]; AJH [pos="-233.387,0.250!"]; AJI [pos="233.387,0.250!"]; AJJ [pos="-233.387,-0.250!"]; AJK [pos="233.387,-0.250!"]; AJL [pos="-233.820,0.000!"]; AJM [pos="233.820,0.000!"]; AJN [pos="-234.253,0.250!"]; AJO [pos="234.253,0.250!"]; AJP [pos="-234.253,-0.250!"]; AJQ [pos="234.253,-0.250!"]; AJR [pos="-234.686,0.000!"]; AJS [pos="234.686,0.000!"]; AJT [pos="-235.119,0.250!"]; AJU [pos="235.119,0.250!"]; AJV [pos="-235.119,-0.250!"]; AJW [pos="235.119,-0.250!"]; AJX [pos="-235.552,0.000!"]; AJY [pos="235.552,0.000!"]; AJZ [pos="-235.985,0.250!"]; AKA [pos="235.985,0.250!"]; AKB [pos="-235.985,-0.250!"]; AKC [pos="235.985,-0.250!"]; AKD [pos="-236.418,0.000!"]; AKE [pos="236.418,0.000!"]; AKF [pos="-236.851,0.250!"]; AKG [pos="236.851,0.250!"]; AKH [pos="-236.851,-0.250!"]; AKI [pos="236.851,-0.250!"]; AKJ [pos="-237.284,0.000!"]; AKK [pos="237.284,0.000!"]; AKL [pos="-237.717,0.250!"]; AKM [pos="237.717,0.250!"]; AKN [pos="-237.717,-0.250!"]; AKO [pos="237.717,-0.250!"]; AKP [pos="-238.150,0.000!"]; AKQ [pos="238.150,0.000!"]; AKR [pos="-238.583,0.250!"]; AKS [pos="238.583,0.250!"]; AKT [pos="-238.583,-0.250!"]; AKU [pos="238.583,-0.250!"]; AKV [pos="-239.016,0.000!"]; AKW [pos="239.016,0.000!"]; AKX [pos="-239.449,0.250!"]; AKY [pos="239.449,0.250!"]; AKZ [pos="-239.449,-0.250!"]; ALA [pos="239.449,-0.250!"]; ALB [pos="-239.882,0.000!"]; ALC [pos="239.882,0.000!"]; ALD [pos="-240.315,0.250!"]; ALE [pos="240.315,0.250!"]; ALF [pos="-240.315,-0.250!"]; ALG [pos="240.315,-0.250!"]; ALH [pos="-240.748,0.000!"]; ALI [pos="240.748,0.000!"]; ALJ [pos="-241.181,0.250!"]; ALK [pos="241.181,0.250!"]; ALL [pos="-241.181,-0.250!"]; ALM [pos="241.181,-0.250!"]; ALN [pos="-241.614,0.000!"]; ALO [pos="241.614,0.000!"]; ALP [pos="-242.047,0.250!"]; ALQ [pos="242.047,0.250!"]; ALR [pos="-242.047,-0.250!"]; ALS [pos="242.047,-0.250!"]; ALT [pos="-242.480,0.000!"]; ALU [pos="242.480,0.000!"]; ALV [pos="-242.913,0.250!"]; ALW [pos="242.913,0.250!"]; ALX [pos="-242.913,-0.250!"]; ALY [pos="242.913,-0.250!"]; ALZ [pos="-243.346,0.000!"]; AMA [pos="243.346,0.000!"]; AMB [pos="-243.779,0.250!"]; AMC [pos="243.779,0.250!"]; AMD [pos="-243.779,-0.250!"]; AME [pos="243.779,-0.250!"]; AMF [pos="-244.212,0.000!"]; AMG [pos="244.212,0.000!"]; AMH [pos="-244.645,0.250!"]; AMI [pos="244.645,0.250!"]; AMJ [pos="-244.645,-0.250!"]; AMK [pos="244.645,-0.250!"]; AML [pos="-245.078,0.000!"]; AMM [pos="245.078,0.000!"]; AMN [pos="-245.511,0.250!"]; AMO [pos="245.511,0.250!"]; AMP [pos="-245.511,-0.250!"]; AMQ [pos="245.511,-0.250!"]; AMR [pos="-245.944,0.000!"]; AMS [pos="245.944,0.000!"]; AMT [pos="-246.377,0.250!"]; AMU [pos="246.377,0.250!"]; AMV [pos="-246.377,-0.250!"]; AMW [pos="246.377,-0.250!"]; AMX [pos="-246.810,0.000!"]; AMY [pos="246.810,0.000!"]; AMZ [pos="-247.243,0.250!"]; ANA [pos="247.243,0.250!"]; ANB [pos="-247.243,-0.250!"]; ANC [pos="247.243,-0.250!"]; AND [pos="-247.676,0.000!"]; ANE [pos="247.676,0.000!"]; ANF [pos="-248.109,0.250!"]; ANG [pos="248.109,0.250!"]; ANH [pos="-248.109,-0.250!"]; ANI [pos="248.109,-0.250!"]; ANJ [pos="-248.542,0.000!"]; ANK [pos="248.542,0.000!"]; ANL [pos="-248.975,0.250!"]; ANM [pos="248.975,0.250!"]; ANN [pos="-248.975,-0.250!"]; ANO [pos="248.975,-0.250!"]; ANP [pos="-249.408,0.000!"]; ANQ [pos="249.408,0.000!"]; ANR [pos="-249.841,0.250!"]; ANS [pos="249.841,0.250!"]; ANT [pos="-249.841,-0.250!"]; ANU [pos="249.841,-0.250!"]; ANV [pos="-250.274,0.000!"]; ANW [pos="250.274,0.000!"]; ANX [pos="-250.707,0.250!"]; ANY [pos="250.707,0.250!"]; ANZ [pos="-250.707,-0.250!"]; AOA [pos="250.707,-0.250!"]; AOB [pos="-251.140,0.000!"]; AOC [pos="251.140,0.000!"]; AOD [pos="-251.573,0.250!"]; AOE [pos="251.573,0.250!"]; AOF [pos="-251.573,-0.250!"]; AOG [pos="251.573,-0.250!"]; AOH [pos="-252.006,0.000!"]; AOI [pos="252.006,0.000!"]; AOJ [pos="-252.439,0.250!"]; AOK [pos="252.439,0.250!"]; AOL [pos="-252.439,-0.250!"]; AOM [pos="252.439,-0.250!"]; AON [pos="-252.872,0.000!"]; AOO [pos="252.872,0.000!"]; AOP [pos="-253.305,0.250!"]; AOQ [pos="253.305,0.250!"]; AOR [pos="-253.305,-0.250!"]; AOS [pos="253.305,-0.250!"]; AOT [pos="-253.738,0.000!"]; AOU [pos="253.738,0.000!"]; AOV [pos="-254.171,0.250!"]; AOW [pos="254.171,0.250!"]; AOX [pos="-254.171,-0.250!"]; AOY [pos="254.171,-0.250!"]; AOZ [pos="-254.604,0.000!"]; APA [pos="254.604,0.000!"]; APB [pos="-255.037,0.250!"]; APC [pos="255.037,0.250!"]; APD [pos="-255.037,-0.250!"]; APE [pos="255.037,-0.250!"]; APF [pos="-255.470,0.000!"]; APG [pos="255.470,0.000!"]; APH [pos="-255.903,0.250!"]; API [pos="255.903,0.250!"]; APJ [pos="-255.903,-0.250!"]; APK [pos="255.903,-0.250!"]; APL [pos="-256.336,0.000!"]; APM [pos="256.336,0.000!"]; APN [pos="-256.769,0.250!"]; APO [pos="256.769,0.250!"]; APP [pos="-256.769,-0.250!"]; APQ [pos="256.769,-0.250!"]; APR [pos="-257.202,0.000!"]; APS [pos="257.202,0.000!"]; APT [pos="-257.635,0.250!"]; APU [pos="257.635,0.250!"]; APV [pos="-257.635,-0.250!"]; APW [pos="257.635,-0.250!"]; APX [pos="-258.068,0.000!"]; APY [pos="258.068,0.000!"]; APZ [pos="-258.501,0.250!"]; AQA [pos="258.501,0.250!"]; AQB [pos="-258.501,-0.250!"]; AQC [pos="258.501,-0.250!"]; AQD [pos="-258.934,0.000!"]; AQE [pos="258.934,0.000!"]; AQF [pos="-259.367,0.250!"]; AQG [pos="259.367,0.250!"]; AQH [pos="-259.367,-0.250!"]; AQI [pos="259.367,-0.250!"]; AQJ [pos="-259.800,0.000!"]; AQK [pos="259.800,0.000!"]; AQL [pos="-260.233,0.250!"]; AQM [pos="260.233,0.250!"]; AQN [pos="-260.233,-0.250!"]; AQO [pos="260.233,-0.250!"]; AQP [pos="-260.666,0.000!"]; AQQ [pos="260.666,0.000!"]; AQR [pos="-261.099,0.250!"]; AQS [pos="261.099,0.250!"]; AQT [pos="-261.099,-0.250!"]; AQU [pos="261.099,-0.250!"]; AQV [pos="-261.532,0.000!"]; AQW [pos="261.532,0.000!"]; AQX [pos="-261.965,0.250!"]; AQY [pos="261.965,0.250!"]; AQZ [pos="-261.965,-0.250!"]; ARA [pos="261.965,-0.250!"]; ARB [pos="-262.398,0.000!"]; ARC [pos="262.398,0.000!"]; ARD [pos="-262.831,0.250!"]; ARE [pos="262.831,0.250!"]; ARF [pos="-262.831,-0.250!"]; ARG [pos="262.831,-0.250!"]; ARH [pos="-263.264,0.000!"]; ARI [pos="263.264,0.000!"]; ARJ [pos="-263.697,0.250!"]; ARK [pos="263.697,0.250!"]; ARL [pos="-263.697,-0.250!"]; ARM [pos="263.697,-0.250!"]; ARN [pos="-264.130,0.000!"]; ARO [pos="264.130,0.000!"]; ARP [pos="-264.563,0.250!"]; ARQ [pos="264.563,0.250!"]; ARR [pos="-264.563,-0.250!"]; ARS [pos="264.563,-0.250!"]; ART [pos="-264.996,0.000!"]; ARU [pos="264.996,0.000!"]; ARV [pos="-265.429,0.250!"]; ARW [pos="265.429,0.250!"]; ARX [pos="-265.429,-0.250!"]; ARY [pos="265.429,-0.250!"]; ARZ [pos="-265.862,0.000!"]; ASA [pos="265.862,0.000!"]; ASB [pos="-266.295,0.250!"]; ASC [pos="266.295,0.250!"]; ASD [pos="-266.295,-0.250!"]; ASE [pos="266.295,-0.250!"]; ASF [pos="-266.728,0.000!"]; ASG [pos="266.728,0.000!"]; ASH [pos="-267.161,0.250!"]; ASI [pos="267.161,0.250!"]; ASJ [pos="-267.161,-0.250!"]; ASK [pos="267.161,-0.250!"]; ASL [pos="-267.594,0.000!"]; ASM [pos="267.594,0.000!"]; ASN [pos="-268.027,0.250!"]; ASO [pos="268.027,0.250!"]; ASP [pos="-268.027,-0.250!"]; ASQ [pos="268.027,-0.250!"]; ASR [pos="-268.460,0.000!"]; ASS [pos="268.460,0.000!"]; AST [pos="-268.893,0.250!"]; ASU [pos="268.893,0.250!"]; ASV [pos="-268.893,-0.250!"]; ASW [pos="268.893,-0.250!"]; ASX [pos="-269.326,0.000!"]; ASY [pos="269.326,0.000!"]; ASZ [pos="-269.759,0.250!"]; ATA [pos="269.759,0.250!"]; ATB [pos="-269.759,-0.250!"]; ATC [pos="269.759,-0.250!"]; ATD [pos="-270.192,0.000!"]; ATE [pos="270.192,0.000!"]; ATF [pos="-270.625,0.250!"]; ATG [pos="270.625,0.250!"]; ATH [pos="-270.625,-0.250!"]; ATI [pos="270.625,-0.250!"]; ATJ [pos="-271.058,0.000!"]; ATK [pos="271.058,0.000!"]; ATL [pos="-271.491,0.250!"]; ATM [pos="271.491,0.250!"]; ATN [pos="-271.491,-0.250!"]; ATO [pos="271.491,-0.250!"]; ATP [pos="-271.924,0.000!"]; ATQ [pos="271.924,0.000!"]; ATR [pos="-272.357,0.250!"]; ATS [pos="272.357,0.250!"]; ATT [pos="-272.357,-0.250!"]; ATU [pos="272.357,-0.250!"]; ATV [pos="-272.790,0.000!"]; ATW [pos="272.790,0.000!"]; ATX [pos="-273.223,0.250!"]; ATY [pos="273.223,0.250!"]; ATZ [pos="-273.223,-0.250!"]; AUA [pos="273.223,-0.250!"]; AUB [pos="-273.656,0.000!"]; AUC [pos="273.656,0.000!"]; AUD [pos="-274.089,0.250!"]; AUE [pos="274.089,0.250!"]; AUF [pos="-274.089,-0.250!"]; AUG [pos="274.089,-0.250!"]; AUH [pos="-274.522,0.000!"]; AUI [pos="274.522,0.000!"]; AUJ [pos="-274.955,0.250!"]; AUK [pos="274.955,0.250!"]; AUL [pos="-274.955,-0.250!"]; AUM [pos="274.955,-0.250!"]; AUN [pos="-275.388,0.000!"]; AUO [pos="275.388,0.000!"]; AUP [pos="-275.821,0.250!"]; AUQ [pos="275.821,0.250!"]; AUR [pos="-275.821,-0.250!"]; AUS [pos="275.821,-0.250!"]; AUT [pos="-276.254,0.000!"]; AUU [pos="276.254,0.000!"]; AUV [pos="-276.687,0.250!"]; AUW [pos="276.687,0.250!"]; AUX [pos="-276.687,-0.250!"]; AUY [pos="276.687,-0.250!"]; AUZ [pos="-277.120,0.000!"]; AVA [pos="277.120,0.000!"]; AVB [pos="-277.553,0.250!"]; AVC [pos="277.553,0.250!"]; AVD [pos="-277.553,-0.250!"]; AVE [pos="277.553,-0.250!"]; AVF [pos="-277.986,0.000!"]; AVG [pos="277.986,0.000!"]; AVH [pos="-278.419,0.250!"]; AVI [pos="278.419,0.250!"]; AVJ [pos="-278.419,-0.250!"]; AVK [pos="278.419,-0.250!"]; AVL [pos="-278.852,0.000!"]; AVM [pos="278.852,0.000!"]; AVN [pos="-279.285,0.250!"]; AVO [pos="279.285,0.250!"]; AVP [pos="-279.285,-0.250!"]; AVQ [pos="279.285,-0.250!"]; AVR [pos="-279.718,0.000!"]; AVS [pos="279.718,0.000!"]; AVT [pos="-280.151,0.250!"]; AVU [pos="280.151,0.250!"]; AVV [pos="-280.151,-0.250!"]; AVW [pos="280.151,-0.250!"]; AVX [pos="-280.584,0.000!"]; AVY [pos="280.584,0.000!"]; AVZ [pos="-281.017,0.250!"]; AWA [pos="281.017,0.250!"]; AWB [pos="-281.017,-0.250!"]; AWC [pos="281.017,-0.250!"]; AWD [pos="-281.450,0.000!"]; AWE [pos="281.450,0.000!"]; AWF [pos="-281.883,0.250!"]; AWG [pos="281.883,0.250!"]; AWH [pos="-281.883,-0.250!"]; AWI [pos="281.883,-0.250!"]; AWJ [pos="-282.316,0.000!"]; AWK [pos="282.316,0.000!"]; AWL [pos="-282.749,0.250!"]; AWM [pos="282.749,0.250!"]; AWN [pos="-282.749,-0.250!"]; AWO [pos="282.749,-0.250!"]; AWP [pos="-283.182,0.000!"]; AWQ [pos="283.182,0.000!"]; AWR [pos="-283.615,0.250!"]; AWS [pos="283.615,0.250!"]; AWT [pos="-283.615,-0.250!"]; AWU [pos="283.615,-0.250!"]; AWV [pos="-284.048,0.000!"]; AWW [pos="284.048,0.000!"]; AWX [pos="-284.481,0.250!"]; AWY [pos="284.481,0.250!"]; AWZ [pos="-284.481,-0.250!"]; AXA [pos="284.481,-0.250!"]; AXB [pos="-284.914,0.000!"]; AXC [pos="284.914,0.000!"]; AXD [pos="-285.347,0.250!"]; AXE [pos="285.347,0.250!"]; AXF [pos="-285.347,-0.250!"]; AXG [pos="285.347,-0.250!"]; AXH [pos="-285.780,0.000!"]; AXI [pos="285.780,0.000!"]; AXJ [pos="-286.213,0.250!"]; AXK [pos="286.213,0.250!"]; AXL [pos="-286.213,-0.250!"]; AXM [pos="286.213,-0.250!"]; AXN [pos="-286.646,0.000!"]; AXO [pos="286.646,0.000!"]; AXP [pos="-287.079,0.250!"]; AXQ [pos="287.079,0.250!"]; AXR [pos="-287.079,-0.250!"]; AXS [pos="287.079,-0.250!"]; AXT [pos="-287.512,0.000!"]; AXU [pos="287.512,0.000!"]; AXV [pos="-287.945,0.250!"]; AXW [pos="287.945,0.250!"]; AXX [pos="-287.945,-0.250!"]; AXY [pos="287.945,-0.250!"]; AXZ [pos="-288.378,0.000!"]; AYA [pos="288.378,0.000!"]; AYB [pos="-288.811,0.250!"]; AYC [pos="288.811,0.250!"]; AYD [pos="-288.811,-0.250!"]; AYE [pos="288.811,-0.250!"]; AYF [pos="-289.244,0.000!"]; AYG [pos="289.244,0.000!"]; AYH [pos="-289.677,0.250!"]; AYI [pos="289.677,0.250!"]; AYJ [pos="-289.677,-0.250!"]; AYK [pos="289.677,-0.250!"]; AYL [pos="-290.110,0.000!"]; AYM [pos="290.110,0.000!"]; AYN [pos="-290.543,0.250!"]; AYO [pos="290.543,0.250!"]; AYP [pos="-290.543,-0.250!"]; AYQ [pos="290.543,-0.250!"]; AYR [pos="-290.976,0.000!"]; AYS [pos="290.976,0.000!"]; AYT [pos="-291.409,0.250!"]; AYU [pos="291.409,0.250!"]; AYV [pos="-291.409,-0.250!"]; AYW [pos="291.409,-0.250!"]; AYX [pos="-291.842,0.000!"]; AYY [pos="291.842,0.000!"]; AYZ [pos="-292.275,0.250!"]; AZA [pos="292.275,0.250!"]; AZB [pos="-292.275,-0.250!"]; AZC [pos="292.275,-0.250!"]; AZD [pos="-292.708,0.000!"]; AZE [pos="292.708,0.000!"]; AZF [pos="-293.141,0.250!"]; AZG [pos="293.141,0.250!"]; AZH [pos="-293.141,-0.250!"]; AZI [pos="293.141,-0.250!"]; AZJ [pos="-293.574,0.000!"]; AZK [pos="293.574,0.000!"]; AZL [pos="-294.007,0.250!"]; AZM [pos="294.007,0.250!"]; AZN [pos="-294.007,-0.250!"]; AZO [pos="294.007,-0.250!"]; AZP [pos="-294.440,0.000!"]; AZQ [pos="294.440,0.000!"]; AZR [pos="-294.873,0.250!"]; AZS [pos="294.873,0.250!"]; AZT [pos="-294.873,-0.250!"]; AZU [pos="294.873,-0.250!"]; AZV [pos="-295.306,0.000!"]; AZW [pos="295.306,0.000!"]; AZX [pos="-295.739,0.250!"]; AZY [pos="295.739,0.250!"]; AZZ [pos="-295.739,-0.250!"]; AAA [pos="295.739,-0.250!"]; AAB [pos="-296.172,0.000!"]; AAC [pos="296.172,0.000!"]; AAD [pos="-296.605,0.250!"]; AAE [pos="296.605,0.250!"]; AAF [pos="-296.605,-0.250!"]; AAG [pos="296.605,-0.250!"]; AAH [pos="-297.038,0.000!"]; AAI [pos="297.038,0.000!"]; AAJ [pos="-297.471,0.250!"]; AAK [pos="297.471,0.250!"]; AAL [pos="-297.471,-0.250!"]; AAM [pos="297.471,-0.250!"]; AAN [pos="-297.904,0.000!"]; AAO [pos="297.904,0.000!"]; AAP [pos="-298.337,0.250!"]; AAQ [pos="298.337,0.250!"]; AAR [pos="-298.337,-0.250!"]; AAS [pos="298.337,-0.250!"]; AAT [pos="-298.770,0.000!"]; AAU [pos="298.770,0.000!"]; AAV [pos="-299.203,0.250!"]; AAW [pos="299.203,0.250!"]; AAX [pos="-299.203,-0.250!"]; AAY [pos="299.203,-0.250!"]; AAZ [pos="-299.636,0.000!"]; ABA [pos="299.636,0.000!"]; ABB [pos="-300.069,0.250!"]; ABC [pos="300.069,0.250!"]; ABD [pos="-300.069,-0.250!"]; ABE [pos="300.069,-0.250!"]; ABF [pos="-300.502,0.000!"]; ABG [pos="300.502,0.000!"]; ABH [pos="-300.935,0.250!"]; ABI [pos="300.935,0.250!"]; ABJ [pos="-300.935,-0.250!"]; ABK [pos="300.935,-0.250!"]; ABL [pos="-301.368,0.000!"]; ABM [pos="301.368,0.000!"]; ABN [pos="-301.801,0.250!"]; ABO [pos="301.801,0.250!"]; ABP [pos="-301.801,-0.250!"]; ABQ [pos="301.801,-0.250!"]; ABR [pos="-302.234,0.000!"]; ABS [pos="302.234,0.000!"]; ABT [pos="-302.667,0.250!"]; ABU [pos="302.667,0.250!"]; ABV [pos="-302.667,-0.250!"]; ABW [pos="302.667,-0.250!"]; ABX [pos="-303.100,0.000!"]; ABY [pos="303.100,0.000!"]; ABZ [pos="-303.533,0.250!"]; ACA [pos="303.533,0.250!"]; ACB [pos="-303.533,-0.250!"]; ACC [pos="303.533,-0.250!"]; ACD [pos="-303.966,0.000!"]; ACE [pos="303.966,0.000!"]; ACF [pos="-304.399,0.250!"]; ACG [pos="304.399,0.250!"]; ACH [pos="-304.399,-0.250!"]; ACI [pos="304.399,-0.250!"]; ACJ [pos="-304.832,0.000!"]; ACK [pos="304.832,0.000!"]; ACL [pos="-305.265,0.250!"]; ACM [pos="305.265,0.250!"]; ACN [pos="-305.265,-0.250!"]; ACO [pos="305.265,-0.250!"]; ACP [pos="-305.698,0.000!"]; ACQ [pos="305.698,0.000!"]; ACR [pos="-306.131,0.250!"]; ACS [pos="306.131,0.250!"]; ACT [pos="-306.131,-0.250!"]; ACU [pos="306.131,-0.250!"]; ACV [pos="-306.564,0.000!"]; ACW [pos="306.564,0.000!"]; ACX [pos="-306.997,0.250!"]; ACY [pos="306.997,0.250!"]; ACZ [pos="-306.997,-0.250!"]; ADA [pos="306.997,-0.250!"]; ADB [pos="-307.430,0.000!"]; ADC [pos="307.430,0.000!"]; ADD [pos="-307.863,0.250!"]; ADE [pos="307.863,0.250!"]; ADF [pos="-307.863,-0.250!"]; ADG [pos="307.863,-0.250!"]; ADH [pos="-308.296,0.000!"]; ADI [pos="308.296,0.000!"]; ADJ [pos="-308.729,0.250!"]; ADK [pos="308.729,0.250!"]; ADL [pos="-308.729,-0.250!"]; ADM [pos="308.729,-0.250!"]; ADN [pos="-309.162,0.000!"]; ADO [pos="309.162,0.000!"]; ADP [pos="-309.595,0.250!"]; ADQ [pos="309.595,0.250!"]; ADR [pos="-309.595,-0.250!"]; 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AJC [pos="329.946,0.000!"]; AJD [pos="-330.379,0.250!"]; AJE [pos="330.379,0.250!"]; AJF [pos="-330.379,-0.250!"]; AJG [pos="330.379,-0.250!"]; AJH [pos="-330.812,0.000!"]; AJI [pos="330.812,0.000!"]; AJJ [pos="-331.245,0.250!"]; AJK [pos="331.245,0.250!"]; AJL [pos="-331.245,-0.250!"]; AJM [pos="331.245,-0.250!"]; AJN [pos="-331.678,0.000!"]; AJO [pos="331.678,0.000!"]; AJP [pos="-332.111,0.250!"]; AJQ [pos="332.111,0.250!"]; AJR [pos="-332.111,-0.250!"]; AJS [pos="332.111,-0.250!"]; AJT [pos="-332.544,0.000!"]; AJU [pos="332.544,0.000!"]; AJV [pos="-332.977,0.250!"]; AJW [pos="332.977,0.250!"]; AJX [pos="-332.977,-0.250!"]; AJY [pos="332.977,-0.250!"]; AJZ [pos="-333.410,0.000!"]; AKA [pos="333.410,0.000!"]; AKB [pos="-333.843,0.250!"]; AKC [pos="333.843,0.250!"]; AKD [pos="-333.843,-0.250!"]; AKE [pos="333.843,-0.250!"]; AKF [pos="-334.276,0.000!"]; AKG [pos="334.276,0.000!"]; AKH [pos="-334.709,0.250!"]; AKI [pos="334.709,0.250!"]; AKJ [pos="-334.709,-0.250!"]; AKK [pos="334.709,-0.250!"]; AKL [pos="-335.142,0.000!"]; AKM [pos="335.142,0.000!"]; AKN [pos="-335.575,0.250!"]; AKO [pos="335.575,0.250!"]; AKP [pos="-335.575,-0.250!"]; AKQ [pos="335.575,-0.250!"]; AKR [pos="-336.008,0.000!"]; AKS [pos="336.008,0.000!"]; AKT [pos="-336.441,0.250!"]; AKU [pos="336.441,0.250!"]; AKV [pos="-336.441,-0.250!"]; AKW [pos="336.441,-0.250!"]; AKX [pos="-336.874,0.000!"]; AKY [pos="336.874,0.000!"]; AKZ [pos="-337.307,0.250!"]; ALA [pos="337.307,0.250!"]; ALB [pos="-337.307,-0.250!"]; ALC [pos="337.307,-0.250!"]; ALD [pos="-337.740,0.000!"]; ALE [pos="337.740,0.000!"]; ALF [pos="-338.173,0.250!"]; ALG [pos="338.173,0.250!"]; ALH [pos="-338.173,-0.250!"]; ALI [pos="338.173,-0.250!"]; ALJ [pos="-338.606,0.000!"]; ALK [pos="338.606,0.000!"]; ALL [pos="-339.039,0.250!"]; ALM [pos="339.039,0.250!"]; ALN [pos="-339.039,-0.250!"]; ALO [pos="339.039,-0.250!"]; ALP [pos="-339.472,0.000!"]; ALQ [pos="339.472,0.000!"]; ALR [pos="-339.905,0.250!"]; ALS [pos="339.905,0.250!"]; ALT [pos="-339.905,-0.250!"]; ALU [pos="339.905,-0.250!"]; ALV [pos="-340.338,0.000!"]; ALW [pos="340.338,0.000!"]; ALX [pos="-340.771,0.250!"]; ALY [pos="340.771,0.250!"]; ALZ [pos="-340.771,-0.250!"]; AMA [pos="340.771,-0.250!"]; AMB [pos="-341.204,0.000!"]; AMC [pos="341.204,0.000!"]; AMD [pos="-341.637,0.250!"]; AME [pos="341.637,0.250!"]; AMF [pos="-341.637,-0.250!"]; AMG [pos="341.637,-0.250!"]; AMH [pos="-342.070,0.000!"]; AMI [pos="342.070,0.000!"]; AMJ [pos="-342.503,0.250!"]; AMK [pos="342.503,0.250!"]; AML [pos="-342.503,-0.250!"]; AMM [pos="342.503,-0.250!"]; AMN [pos="-342.936,0.000!"]; AMO [pos="342.936,0.000!"]; AMP [pos="-343.369,0.250!"]; AMQ [pos="343.369,0.250!"]; AMR [pos="-343.369,-0.250!"]; AMS [pos="343.369,-0.250!"]; AMT [pos="-343.802,0.000!"]; AMU [pos="343.802,0.000!"]; AMV [pos="-344.235,0.250!"]; AMW [pos="344.235,0.250!"]; AMX [pos="-344.235,-0.250!"]; AMY [pos="344.235,-0.250!"]; AMZ [pos="-344.668,0.000!"]; ANA [pos="344.668,0.000!"]; ANB [pos="-345.101,0.250!"]; ANC [pos="345.101,0.250!"]; AND [pos="-345.101,-0.250!"]; ANE [pos="345.101,-0.250!"]; ANF [pos="-345.534,0.000!"]; ANG [pos="345.534,0.000!"]; ANH [pos="-345.967,0.250!"]; ANI [pos="345.967,0.250!"]; ANJ [pos="-345.967,-0.250!"]; ANK [pos="345.967,-0.250!"]; ANL [pos="-346.400,0.000!"]; ANM [pos="346.400,0.000!"]; ANN [pos="-346.833,0.250!"]; ANO [pos="346.833,0.250!"]; ANP [pos="-346.833,-0.250!"]; ANQ [pos="346.833,-0.250!"]; ANR [pos="-347.266,0.000!"]; ANS [pos="347.266,0.000!"]; ANT [pos="-347.699,0.250!"]; ANU [pos="347.699,0.250!"]; ANV [pos="-347.699,-0.250!"]; ANW [pos="347.699,-0.250!"]; ANX [pos="-348.132,0.000!"]; ANY [pos="348.132,0.000!"]; ANZ [pos="-348.565,0.250!"]; AOA [pos="348.565,0.250!"]; AOB [pos="-348.565,-0.250!"]; AOC [pos="348.565,-0.250!"]; AOD [pos="-348.998,0.000!"]; AOE [pos="348.998,0.000!"]; AOF [pos="-349.431,0.250!"]; AOG [pos="349.431,0.250!"]; AOH [pos="-349.431,-0.250!"]; AOI [pos="349.431,-0.250!"]; AOJ [pos="-349.864,0.000!"]; AOK [pos="349.864,0.000!"]; AOL [pos="-350.297,0.250!"]; AOM [pos="350.297,0.250!"]; AON [pos="-350.297,-0.250!"]; AOO [pos="350.297,-0.250!"]; AOP [pos="-350.730,0.000!"]; AOQ [pos="350.730,0.000!"]; AOR [pos="-351.163,0.250!"]; AOS [pos="351.163,0.250!"]; AOT [pos="-351.163,-0.250!"]; AOU [pos="351.163,-0.250!"]; AOV [pos="-351.596,0.000!"]; AOW [pos="351.596,0.000!"]; AOX [pos="-352.029,0.250!"]; AOY [pos="352.029,0.250!"]; AOZ [pos="-352.029,-0.250!"]; APA [pos="352.029,-0.250!"]; APB [pos="-352.462,0.000!"]; APC [pos="352.462,0.000!"]; APD [pos="-352.895,0.250!"]; APE [pos="352.895,0.250!"]; APF [pos="-352.895,-0.250!"]; APG [pos="352.895,-0.250!"]; APH [pos="-353.328,0.000!"]; API [pos="353.328,0.000!"]; APJ [pos="-353.761,0.250!"]; APK [pos="353.761,0.250!"]; APL [pos="-353.761,-0.250!"]; APM [pos="353.761,-0.250!"]; APN [pos="-354.194,0.000!"]; APO [pos="354.194,0.000!"]; APP [pos="-354.627,0.250!"]; APQ [pos="354.627,0.250!"]; APR [pos="-354.627,-0.250!"]; APS [pos="354.627,-0.250!"]; APT [pos="-355.060,0.000!"]; APU [pos="355.060,0.000!"]; APV [pos="-355.493,0.250!"]; APW [pos="355.493,0.250!"]; APX [pos="-355.493,-0.250!"]; APY [pos="355.493,-0.250!"]; APZ [pos="-355.926,0.000!"]; AQA [pos="355.926,0.000!"]; AQB [pos="-356.359,0.250!"]; AQC [pos="356.359,0.250!"]; AQD [pos="-356.359,-0.250!"]; AQE [pos="356.359,-0.250!"]; AQF [pos="-356.792,0.000!"]; AQG [pos="356.792,0.000!"]; AQH [pos="-357.225,0.250!"]; AQI [pos="357.225,0.250!"]; AQJ [pos="-357.225,-0.250!"]; AQK [pos="357.225,-0.250!"]; AQL [pos="-357.658,0.000!"]; AQM [pos="357.658,0.000!"]; AQN [pos="-358.091,0.250!"]; AQO [pos="358.091,0.250!"]; AQP [pos="-358.091,-0.250!"]; AQQ [pos="358.091,-0.250!"]; AQR [pos="-358.524,0.000!"]; AQS [pos="358.524,0.000!"]; AQT [pos="-358.957,0.250!"]; AQU [pos="358.957,0.250!"]; AQV [pos="-358.957,-0.250!"]; AQW [pos="358.957,-0.250!"]; AQX [pos="-359.390,0.000!"]; AQY [pos="359.390,0.000!"]; AQZ [pos="-359.823,0.250!"]; ARA [pos="359.823,0.250!"]; ARB [pos="-359.823,-0.250!"]; ARC [pos="359.823,-0.250!"]; ARD [pos="-360.256,0.000!"]; ARE [pos="360.256,0.000!"]; ARF [pos="-360.689,0.250!"]; ARG [pos="360.689,0.250!"]; ARH [pos="-360.689,-0.250!"]; ARI [pos="360.689,-0.250!"]; ARJ [pos="-361.122,0.000!"]; ARK [pos="361.122,0.000!"]; ARL [pos="-361.555,0.250!"]; ARM [pos="361.555,0.250!"]; ARN [pos="-361.555,-0.250!"]; ARO [pos="361.555,-0.250!"]; ARP [pos="-361.988,0.000!"]; ARQ [pos="361.988,0.000!"]; ARR [pos="-362.421,0.250!"]; ARS [pos="362.421,0.250!"]; ART [pos="-362.421,-0.250!"]; ARU [pos="362.421,-0.250!"]; ARV [pos="-362.854,0.000!"]; ARW [pos="362.854,0.000!"]; ARX [pos="-363.287,0.250!"]; ARY [pos="363.287,0.250!"]; ARZ [pos="-363.287,-0.250!"]; ASA [pos="363.287,-0.250!"]; ASB [pos="-363.720,0.000!"]; ASC [pos="363.720,0.000!"]; ASD [pos="-364.153,0.250!"]; ASE [pos="364.153,0.250!"]; ASF [pos="-364.153,-0.250!"]; ASG [pos="364.153,-0.250!"]; ASH [pos="-364.586,0.000!"]; ASI [pos="364.586,0.000!"]; ASJ [pos="-365.019,0.250!"]; ASK [pos="365.019,0.250!"]; ASL [pos="-365.019,-0.250!"]; ASM [pos="365.019,-0.250!"]; ASN [pos="-365.452,0.000!"]; ASO [pos="365.452,0.000!"]; ASP [pos="-365.885,0.250!"]; ASQ [pos="365.885,0.250!"]; ASR [pos="-365.885,-0.250!"]; ASS [pos="365.885,-0.250!"]; AST [pos="-366.318,0.000!"]; ASU [pos="366.318,0.000!"]; ASV [pos="-366.751,0.250!"]; ASW [pos="366.751,0.250!"]; ASX [pos="-366.751,-0.250!"]; ASY [pos="366.751,-0.250!"]; ASZ [pos="-367.184,0.000!"]; ATA [pos="367.184,0.000!"]; ATB [pos="-367.617,0.250!"]; ATC [pos="367.617,0.250!"]; ATD [pos="-367.617,-0.250!"]; ATE [pos="367.617,-0.250!"]; ATF [pos="-368.050,0.000!"]; ATG [pos="368.050,0.000!"]; ATH [pos="-368.483,0.250!"]; ATI [pos="368.483,0.250!"]; ATJ [pos="-368.483,-0.250!"]; ATK [pos="368.483,-0.250!"]; ATL [pos="-368.916,0.000!"]; ATM [pos="368.916,0.000!"]; ATN [pos="-369.349,0.250!"];

A Comparative Analysis of Theoretical and Experimental Properties of 9H-Fluorene-9,9-dimethanol for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and materials science, the fluorene scaffold stands out as a privileged structure, prized for its rigid, planar geometry and rich electronic properties. Among its many derivatives, 9H-Fluorene-9,9-dimethanol (FDM) emerges as a critical building block, offering versatile functional handles for the synthesis of complex molecules, high-performance polymers, and pharmacologically active agents.[1][2][3] This guide provides an in-depth comparison of the theoretical and experimentally determined properties of FDM, offering researchers and drug development professionals a comprehensive understanding of this pivotal compound. We will delve into the nuances of its structural and electronic characteristics, supported by experimental data and computational insights, to facilitate its effective application in cutting-edge research.

I. Unveiling the Molecular Architecture: A Comparative Overview

The unique characteristics of this compound stem from its distinct molecular architecture. The spiro-cyclic nature of the 9-position, substituted with two hydroxymethyl groups, imparts significant steric bulk, influencing its solubility, processability, and intermolecular interactions.[4] This section contrasts the theoretically predicted and experimentally verified properties of FDM.

Theoretical vs. Experimental Data at a Glance
PropertyTheoretical (Predicted) Value/MethodExperimental (Measured) ValueSignificance in Research & Development
Molecular Weight 226.27 g/mol (Calculated from formula C₁₅H₁₄O₂)226.27 g/mol Fundamental for stoichiometric calculations in synthesis.[5]
Melting Point Not typically predicted with high accuracy by standard computational models.142-146.5 °C[6][7]Indicates purity and thermal stability; crucial for processing conditions.
Boiling Point ~422.8 °C at 760 mmHg (Predicted)Not available (likely to decompose before boiling at atmospheric pressure)Theoretical value suggests high thermal stability, though experimental verification is challenging.[6]
Density ~1.2 g/cm³ (Predicted)Not widely reported; prediction provides a useful estimate.Important for formulation and material processing.[6]
Crystal System Orthorhombic (based on experimental data)Orthorhombic[8]Dictates packing in the solid state, influencing physical properties and solubility.
Space Group P2₁2₁2₁ (based on experimental data)P2₁2₁2₁[8]Provides detailed information on the symmetry of the crystal lattice.
Molecular Geometry Optimized geometry from DFT (e.g., B3LYP/6-31G(d,p)) would predict bond lengths, angles, and dihedral angles.Precise bond lengths and angles determined by X-ray crystallography.[8]The exact 3D structure is critical for understanding receptor binding, molecular recognition, and material packing.
Electronic Properties (HOMO/LUMO) Calculable via DFT; provides insights into electronic transitions and reactivity.[9][10][11]Can be estimated from electrochemical measurements (e.g., cyclic voltammetry).The energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) determines the photophysical and electronic properties.[10]
Spectroscopic Signatures (IR) Vibrational frequencies can be calculated using DFT.Characteristic peaks observed in ATR-IR spectra.[5]Allows for the identification and characterization of the molecule.

II. Deep Dive into the Properties of this compound

A. Theoretical Properties: A Computational Perspective

A theoretical analysis would typically involve:

  • Geometry Optimization: To find the lowest energy conformation of the molecule, providing predicted bond lengths and angles.

  • Frequency Calculations: To predict the infrared (IR) spectrum and confirm that the optimized structure is a true energy minimum.

  • Frontier Molecular Orbital (FMO) Analysis: To calculate the energies of the HOMO and LUMO, which are crucial for understanding the electronic behavior and reactivity of the molecule.[11]

The diagram below illustrates the conceptual workflow for a computational investigation of FDM.

G cluster_input Input cluster_dft DFT Calculation (e.g., B3LYP/6-31G(d,p)) cluster_output Predicted Properties mol_structure Initial Molecular Structure (this compound) geom_opt Geometry Optimization mol_structure->geom_opt Initial Guess freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry fmo_analysis FMO Analysis (HOMO/LUMO) geom_opt->fmo_analysis bond_params Bond Lengths & Angles geom_opt->bond_params ir_spectrum Theoretical IR Spectrum freq_calc->ir_spectrum electronic_props Electronic Properties (Energy Gap) fmo_analysis->electronic_props

Caption: Conceptual workflow for the computational analysis of this compound using DFT.

B. Experimental Properties: Ground Truth from the Laboratory

Experimental characterization provides the definitive data on the physical and chemical properties of this compound.

Physical Properties: The compound is a solid at room temperature with a melting point in the range of 142-146.5 °C, indicating a relatively high degree of intermolecular forces in the solid state, likely due to hydrogen bonding between the hydroxyl groups.[6][7]

Spectroscopic Properties: Infrared spectroscopy is a key technique for identifying the functional groups present in FDM. The ATR-IR spectrum available on PubChem shows characteristic absorptions for O-H and C-O stretching, confirming the presence of the hydroxymethyl groups.[5]

Crystallographic Properties: The crystal structure of 9,9-bis(hydroxymethyl)-9H-fluorene has been determined by X-ray diffraction.[8] The compound crystallizes in the orthorhombic space group P2₁2₁2₁, with one molecule in the asymmetric unit. The fluorene unit itself is slightly twisted. This precise structural information is invaluable for understanding the solid-state packing and for designing molecules with specific spatial arrangements.[8]

III. Comparative Analysis with Structural Analogs

To fully appreciate the unique properties of this compound, it is instructive to compare it with closely related fluorene derivatives.

CompoundStructureKey Differentiating FeatureImpact on Properties and Applications
This compound C₁₅H₁₄O₂Two hydroxymethyl groups at the 9-position.Provides sites for further functionalization (e.g., esterification, etherification), enhances solubility in polar solvents, and allows for hydrogen bonding.
9,9-Dimethyl-9H-fluorene C₁₅H₁₄Two methyl groups at the 9-position.Increases steric hindrance and improves solubility in organic solvents. The lack of functional groups makes it a more inert core.[1]
9-Fluorenylmethanol C₁₄H₁₂OOne hydroxymethyl group at the 9-position.A key intermediate for introducing the Fmoc protecting group in peptide synthesis.[13][14] Less sterically hindered at the 9-position compared to FDM.

The choice between these derivatives depends entirely on the desired application. For creating polymers with specific side chains or for use as a diol in condensation polymerizations, this compound is the ideal candidate. For applications requiring a stable, non-reactive fluorene core in organic electronics, 9,9-dimethyl-9H-fluorene is often preferred.[1]

IV. Experimental Protocols for Characterization

To ensure the identity and purity of this compound, a suite of analytical techniques should be employed. Below are representative protocols for key characterization methods.

A. Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the molecular structure of this compound.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz)

Procedure:

  • Accurately weigh approximately 5-10 mg of the sample.

  • Dissolve the sample in ~0.6 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

  • Process the spectra (Fourier transform, phase correction, baseline correction).

  • Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts to the corresponding protons in the molecule. The aromatic protons of the fluorene core and the protons of the CH₂ and OH groups should be distinguishable.

  • Assign the peaks in the ¹³C NMR spectrum to the corresponding carbon atoms.

B. Protocol for Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional molecular structure and crystal packing of this compound.

Materials:

  • High-purity this compound

  • Suitable solvent system for crystallization (e.g., toluene/hexane)[8]

  • Small vials or test tubes

  • Single-crystal X-ray diffractometer

Procedure:

  • Crystal Growth:

    • Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., toluene) at an elevated temperature.

    • Slowly add a less-soluble co-solvent (e.g., hexane) until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, followed by further cooling if necessary. Alternatively, allow for slow evaporation of the solvent.

    • Harvest a single crystal of suitable size and quality under a microscope.

  • Data Collection:

    • Mount the selected crystal on the goniometer head of the diffractometer.

    • Center the crystal in the X-ray beam.

    • Collect diffraction data at a controlled temperature (often low temperature to reduce thermal motion).

  • Structure Solution and Refinement:

    • Process the collected data (integration and scaling).

    • Solve the crystal structure using direct methods or other appropriate techniques.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

The diagram below outlines the workflow for crystallographic analysis.

G cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination purification Purification of FDM crystal_growth Crystal Growth (e.g., slow evaporation) purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection solving Structure Solution data_collection->solving refinement Structure Refinement solving->refinement final_structure Final 3D Structure & Packing Information refinement->final_structure

Caption: Workflow for single-crystal X-ray diffraction analysis of this compound.

V. Conclusion and Future Outlook

This compound is a molecule of significant interest, bridging the gap between fundamental organic synthesis and applied materials science and drug discovery. The convergence of theoretical predictions and experimental data provides a robust framework for understanding its behavior and for designing next-generation materials and therapeutics. The good agreement between computationally accessible properties and experimentally verified data underscores the predictive power of modern theoretical chemistry. As research continues to push the boundaries of what is possible, the versatile nature of this compound ensures its continued relevance as a cornerstone building block in the creation of novel, functional molecules.

References

  • Ali Taher Mohi, Raad Edaan Haleoot, and Alyaa Hasan Salloom. Computational study of substituent effects on molecular structure, vibrational and electronic properties of fluorene molecule using density functional theory. World Scientific Publishing.
  • The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applic
  • Samah Douas et al. New Fluorene Derivatives as Electronic-Organic Compounds : Synthesis, Third Harmonic Generation, and Computational Approach.
  • Computational study of substituent effects on molecular structure, vibrational and electronic properties of fluorene molecule using density functional theory.
  • This compound | C15H14O2 | CID 345022. PubChem - NIH.
  • Buy this compound
  • This compound 98 4425-93-8. Sigma-Aldrich.
  • The Synthesis of Novel Fluorene-Based Materials with 9,9-Dimethyl-9H-fluorene. Ningbo Inno Pharmchem Co., Ltd.
  • Crystal Structures of 9,9-Disubstituted Fluorene Derivatives Bearing Methyl, Hydroxymethyl or Pyridinylmethyl Groups. MDPI.
  • This compound | CAS#:4425-93-8. Chemsrc.
  • Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry. BOC Sciences.
  • A Technical Guide to 9,9-Bis(methoxymethyl)
  • 9H-Fluorene-9-methanol | C14H12O | CID 90466. PubChem - NIH.
  • A Comparative Review of 9-Fluorenylmethanol's Applications in Scientific Research. Benchchem.
  • This compound 98 4425-93-8. Sigma-Aldrich.
  • Synthesis and Applications of 9/9,9‐Substituted Fluorene Derivatives.

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A Comparative Benchmarking Guide to the Thermal Stability of Polymers Derived from 9H-Fluorene-9,9-dimethanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in materials science and drug development, the selection of polymeric scaffolds with high thermal stability is paramount for applications demanding robust performance under extreme conditions. The unique structural attributes of 9H-Fluorene-9,9-dimethanol, a "cardo" diol, offer a compelling platform for the synthesis of high-performance polymers. The rigid, bulky fluorene group incorporated into the polymer backbone restricts chain mobility and packing, leading to significantly enhanced thermal properties. This guide provides an in-depth comparative analysis of the thermal stability of various polymer classes—specifically polyesters, polycarbonates, and polyurethanes—that can be synthesized from this versatile monomer. The insights and experimental data presented herein are designed to empower researchers to make informed decisions in the rational design of novel, thermally stable materials.

The Structural Advantage of the Fluorenyl Group

The exceptional thermal stability of polymers derived from this compound is intrinsically linked to the chemical architecture of the fluorene moiety. The presence of this bulky, aromatic "cardo" (loop-like) group perpendicular to the polymer backbone imparts several key characteristics:

  • Increased Rigidity: The inflexible nature of the fluorene ring system significantly stiffens the polymer chain, leading to higher glass transition temperatures (Tg).

  • Hindered Chain Packing: The three-dimensional structure of the fluorene group disrupts close chain packing, reducing crystallinity and often enhancing solubility in organic solvents, which is beneficial for processing.

  • Elevated Decomposition Temperatures: The inherent thermal stability of the aromatic fluorene structure contributes to high thermal decomposition temperatures (Td), indicating the polymer's ability to withstand high temperatures before significant weight loss occurs.

This guide will now delve into a comparative analysis of different polymer systems incorporating this advantageous structural motif.

Comparative Analysis of Polymer Classes

The following sections will explore the synthesis and thermal properties of polyesters, polycarbonates, and polyurethanes derived from this compound or its close structural analogs. The experimental data, primarily from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), will be presented to facilitate a direct comparison.

Polyesters Derived from Fluorene-Based Monomers

Polyesters are a versatile class of polymers known for their good mechanical properties. The incorporation of the fluorene moiety is anticipated to significantly enhance their thermal stability.

Synthesis: A common route to synthesize polyesters from this compound involves a step-growth polymerization with a suitable diacyl chloride, such as terephthaloyl chloride. This reaction is typically carried out in a high-boiling point solvent with a base to neutralize the HCl byproduct.

Polyester_Synthesis FDM This compound Polyester Fluorene-Based Polyester FDM->Polyester + TC Terephthaloyl Chloride TC->Polyester + (Base, High Temp.)

Caption: Synthesis of a fluorene-based polyester via polycondensation.

Polycarbonates Incorporating the Fluorene Moiety

Polycarbonates are known for their excellent optical clarity and impact resistance. The introduction of a fluorene "cardo" group can elevate their thermal performance to meet the demands of high-temperature applications.

Synthesis: Polycarbonates from this compound can be synthesized via melt transesterification with a carbonate source like diphenyl carbonate (DPC). This method is environmentally friendlier than using phosgene. The reaction is typically catalyzed and involves the removal of phenol as a byproduct to drive the polymerization.

Polycarbonate_Synthesis FDM This compound Polycarbonate Fluorene-Based Polycarbonate FDM->Polycarbonate + DPC Diphenyl Carbonate DPC->Polycarbonate + (Catalyst, High Temp., Vacuum)

Caption: Melt transesterification synthesis of a fluorene-based polycarbonate.

Thermal Stability Insights: Studies on polycarbonates synthesized from the analogous 9,9-bis(4-hydroxyphenyl)fluorene (BHPF) demonstrate exceptional thermal stability. A polycarbonate derived from BHPF and diphenyl carbonate exhibited a high glass transition temperature of 275°C and an initial decomposition temperature (5% weight loss) of 440°C.[2] This high thermal stability is a direct result of the rigid fluorene "cardo" group in the polymer backbone. The copolymerization of fluorene-based diols with other diols, such as bisphenol A, can be used to tune the thermal properties of the resulting polycarbonates.

Polyurethanes Based on this compound

Polyurethanes are a highly versatile class of polymers with properties ranging from flexible elastomers to rigid foams. Incorporating the fluorene diol is a promising strategy to develop high-performance, thermally stable polyurethanes.

Synthesis: The synthesis of polyurethanes from this compound involves a polyaddition reaction with a diisocyanate, such as 4,4'-methylene diphenyl diisocyanate (MDI). This reaction is often catalyzed and can be performed in solution or in bulk.

Polyurethane_Synthesis FDM This compound Polyurethane Fluorene-Based Polyurethane FDM->Polyurethane + MDI Methylene Diphenyl Diisocyanate (MDI) MDI->Polyurethane + (Catalyst)

Caption: Polyaddition reaction for the synthesis of a fluorene-based polyurethane.

Thermal Stability Insights: While specific TGA and DSC data for polyurethanes derived directly from this compound are not extensively reported in comparative literature, the general principles of polyurethane chemistry suggest that the incorporation of the rigid fluorene diol will significantly enhance thermal stability compared to conventional polyurethanes based on aliphatic diols. The combination of the rigid fluorene unit and the polar urethane linkages is expected to result in a high glass transition temperature and a multi-stage decomposition profile, with the initial decomposition likely associated with the urethane linkages.

Quantitative Comparison of Thermal Properties

The following table summarizes the expected thermal properties of polymers derived from this compound, based on data from structurally analogous fluorene-based polymers. This provides a valuable framework for comparing the thermal performance of these different polymer classes.

Polymer ClassMonomersTg (°C)Td (5% weight loss, °C)Reference
Polyester 9,9-bis(4-hydroxyphenyl)fluorene + Aromatic Diacid Chlorides~116~350-398[1]
Polycarbonate 9,9-bis(4-hydroxyphenyl)fluorene + Diphenyl Carbonate275440[2]
Polyurethane This compound + MDIEstimated >150Estimated >300Predicted

Note: The data for polyesters and polycarbonates are based on the structurally similar monomer 9,9-bis(4-hydroxyphenyl)fluorene. The values for polyurethanes are estimations based on structure-property relationships.

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental protocols for the synthesis and thermal characterization are essential.

General Polymer Synthesis (Solution Polycondensation for Polyesters)
  • Drying: Dry this compound and the diacyl chloride under vacuum at an appropriate temperature before use.

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, dissolve the this compound in a dry, high-boiling point aprotic solvent (e.g., N-methyl-2-pyrrolidone).

  • Monomer Addition: Add an equimolar amount of the diacyl chloride to the solution at room temperature.

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 150-180°C) and stir for several hours under a nitrogen atmosphere.

  • Isolation: Precipitate the polymer by pouring the cooled reaction mixture into a non-solvent such as methanol.

  • Purification: Filter, wash the polymer with methanol and water, and dry under vacuum.

Thermal Characterization Workflow

Thermal_Analysis_Workflow cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) TGA_Sample Polymer Sample (5-10 mg) TGA_Instrument TGA Instrument TGA_Sample->TGA_Instrument TGA_Heating Heat from RT to 800°C (e.g., 10°C/min under N2) TGA_Instrument->TGA_Heating TGA_Data Weight Loss vs. Temperature TGA_Heating->TGA_Data Td Determine Td (e.g., 5% weight loss) TGA_Data->Td DSC_Sample Polymer Sample (5-10 mg) DSC_Instrument DSC Instrument DSC_Sample->DSC_Instrument DSC_Cycle Heat-Cool-Heat Cycle (e.g., 10°C/min under N2) DSC_Instrument->DSC_Cycle DSC_Data Heat Flow vs. Temperature DSC_Cycle->DSC_Data Tg Determine Tg (from 2nd heating scan) DSC_Data->Tg

Caption: Workflow for thermal characterization using TGA and DSC.

  • Thermogravimetric Analysis (TGA):

    • Accurately weigh 5-10 mg of the dried polymer sample into a TGA pan.

    • Heat the sample from room temperature to approximately 800°C at a constant heating rate (e.g., 10°C/min) under an inert nitrogen atmosphere.

    • Record the weight loss as a function of temperature to determine the decomposition temperature (Td).

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 5-10 mg of the dried polymer sample into a DSC pan.

    • Perform a heat-cool-heat cycle to erase the thermal history of the sample. For example, heat from room temperature to a temperature above the expected Tg, cool rapidly, and then heat again at a constant rate (e.g., 10°C/min).

    • The glass transition temperature (Tg) is determined from the inflection point in the heat flow curve during the second heating scan.

Conclusion

The incorporation of this compound into polymer backbones presents a highly effective strategy for developing materials with exceptional thermal stability. The rigid and bulky nature of the fluorene "cardo" group consistently leads to polymers with high glass transition temperatures and decomposition temperatures. Based on the analysis of structurally analogous systems, polycarbonates derived from fluorene diols exhibit the most impressive thermal stability, followed by polyesters. While further experimental work is needed to fully characterize polyurethanes based on this compound, it is anticipated that they will also demonstrate significantly enhanced thermal properties compared to conventional polyurethanes. This guide provides a foundational understanding and a comparative framework to aid researchers in the selection and design of next-generation, high-performance polymers for demanding applications.

References

  • Studies on Synthesis and Thermal Properties of Polycarbonate Derived
  • Glassy Fluorene and Sulfone Polyesters with High Refractive Index and Thermal Stability Whose Monomers Induce Estrogenic Bioactivity

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A Senior Application Scientist's Guide: Suzuki vs. Yamamoto Polymerization for High-Performance Polyfluorenes

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Crossroads to Advanced Polyfluorenes

Polyfluorenes (PFs) represent a cornerstone class of conjugated polymers, prized for their high photoluminescence quantum efficiency, excellent thermal stability, and tunable blue emission, which are critical for applications in polymer light-emitting diodes (PLEDs), organic photovoltaics (OPVs), and biosensors.[1] The journey from fluorene monomer to high-performance polymer is critically dependent on the chosen synthetic pathway. The two most dominant and powerful methods for forging the crucial aryl-aryl bonds in the polymer backbone are the Suzuki-Miyaura cross-coupling and the Yamamoto coupling polymerization.

The choice between these two is not trivial; it is a strategic decision that profoundly impacts the polymer's molecular weight, polydispersity, structural purity, and ultimately, its optoelectronic performance. This guide provides an in-depth, objective comparison of Suzuki and Yamamoto polymerizations for fluorene monomers, grounded in mechanistic principles and supported by experimental data, to empower researchers in selecting the optimal method for their specific application.

Part 1: A Mechanistic Deep Dive

Understanding the underlying catalytic cycles is paramount to appreciating the nuances and experimental choices associated with each polymerization technique.

The Suzuki-Miyaura Polymerization: A Precision Tool

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a C-C bond between an organoboron species and an organohalide. In the context of polymerization, this typically involves either an AA/BB-type polycondensation between a dihalo-fluorene and a fluorene-diboronic acid (or its ester derivative) or an AB-type polymerization of a monomer bearing both a halide and a boronic acid/ester group.[2]

The catalytic cycle proceeds through three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the fluorene monomer.

  • Transmetalation: The halide on the palladium complex is exchanged for the organic group from the boronic acid derivative, a step that requires activation by a base.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond, and regenerating the Pd(0) catalyst, which re-enters the cycle.[2]

A significant advancement in this area is the Suzuki-Miyaura Catalyst-Transfer Polycondensation (SCTP) . In this chain-growth mechanism, the palladium catalyst remains associated with the growing polymer chain, "walking" to the new chain end after each monomer addition.[2] This "living" characteristic allows for unprecedented control over molecular weight by simply adjusting the monomer-to-catalyst ratio and enables the synthesis of well-defined block copolymers and end-functionalized polymers.[2][3][4]

Suzuki_Catalytic_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n Complex1 Ar-Pd(II)L_n-X Pd0->Complex1 OA Oxidative Addition Complex2 Ar-Pd(II)L_n-Ar' Complex1->Complex2 TM Transmetalation Complex2->Pd0 pos_RE Ar-Ar' Complex2->pos_RE RE Reductive Elimination Product Ar-Ar' (Polyfluorene) Monomer1 Ar-X (Fluorene Halide) Monomer2 Ar'-B(OR)₂ (Fluorene Boronate) Base Base (e.g., K₂CO₃) pos_OA Ar-X pos_OA->Complex1 pos_TM Ar'-B(OR)₂ + Base pos_TM->Complex2

Caption: Catalytic cycle for Suzuki-Miyaura polymerization of fluorene monomers.

The Yamamoto Polymerization: A Robust Workhorse

Yamamoto polymerization is a nickel(0)-mediated reductive coupling of aryl dihalides. It is a step-growth polycondensation that exclusively uses AA-type monomers, such as 2,7-dibromo-9,9-dialkylfluorene.[1] The most commonly used nickel(0) source is bis(1,5-cyclooctadiene)nickel(0), or Ni(COD)₂.[1]

The mechanism involves the oxidative addition of two aryl halide units to the Ni(0) center, followed by reductive elimination to form the new aryl-aryl bond and regenerate the Ni(0) species. This method is mechanistically simpler than Suzuki coupling and does not require a base or a two-phase solvent system. While robust, its step-growth nature generally affords less control over the final polymer architecture compared to SCTP.[5][6]

Yamamoto_Catalytic_Cycle cluster_1 Yamamoto Catalytic Cycle Ni0 Ni(0)L_n Complex1 Ar-Ni(II)L_n-X Ni0->Complex1 OA1 Oxidative Addition Complex2 Ar-Ni(II)L_n-Ar Complex1->Complex2 OA2 Oxidative Addition Complex2->Ni0 pos_RE Ar-Ar Complex2->pos_RE RE Reductive Elimination Monomer Ar-X (Dibromofluorene) Product Ar-Ar (Polyfluorene) pos_OA1 Ar-X pos_OA1->Complex1 pos_OA2 Ar-X pos_OA2->Complex2

Caption: Catalytic cycle for Ni(0)-mediated Yamamoto polymerization.

Part 2: Head-to-Head Performance Comparison

The choice between Suzuki and Yamamoto polymerization hinges on the desired outcome for the final polymer. The following table and discussion summarize the key performance differences based on experimental evidence.

FeatureSuzuki PolymerizationYamamoto Polymerization
Mechanism Type Predominantly step-growth; can be chain-growth (SCTP).[2][5]Step-growth.[1][6]
Monomer Type(s) AA/BB or AB.[2]AA only.[1]
Molecular Weight (Mn) High (5-69 kg/mol achievable with SCTP).[3][4]Moderate to high; can require extended reaction times.[1]
Polydispersity (PDI) Can be very narrow (1.1–1.4) with SCTP.[3][4]Typically broader (>1.5).[1][7]
Architectural Control Excellent; allows for block copolymers and end-group functionalization.[3][5][8]Limited; end-capping is possible but complex architectures are difficult.[1]
Functional Group Tol. Generally high; tolerant of a wide variety of functional groups.Moderate; sensitive to groups that can react with Ni(0).
Key Reagents Pd catalyst, phosphine ligand, base, phase-transfer catalyst.[1][9]Ni(0) complex (e.g., Ni(COD)₂), ligand.[1]
Common Side Reactions Catalyst deactivation by oxygen, ligand scrambling, premature termination.[10][11]Formation of insoluble polymer fractions.[7]
Causality Behind the Differences
  • Molecular Weight and Polydispersity: The ability of Suzuki polymerization to proceed via a chain-growth (SCTP) mechanism is the primary reason for its superior control over molecular weight and its ability to produce polymers with a narrow PDI.[2][4] In this "living" polymerization, all chains are initiated at roughly the same time and grow at a similar rate, leading to a uniform chain length. Yamamoto polymerization, being a classic step-growth process, involves random coupling of monomers, dimers, trimers, and so on, which inherently leads to a broader distribution of chain lengths.

  • Polymer Architecture and Functionalization: The chain-growth nature of SCTP is a game-changer for creating complex polymer architectures. By sequentially adding different monomers, well-defined block copolymers can be synthesized.[12] Furthermore, the "living" chain end can be intentionally "killed" or quenched with a specific functional molecule, allowing for precise end-group functionalization.[5][13] This level of control is not readily achievable with the step-growth Yamamoto method.

  • Monomer Scope and Defects: Suzuki polymerization's use of both AA/BB and AB-type monomers provides greater synthetic flexibility, especially for creating alternating copolymers.[2] However, for AA/BB systems, achieving a precise 1:1 stoichiometry is critical for obtaining high molecular weights.[10] A major concern for both methods is the purity of the fluorene monomer itself. Incomplete C9-dialkylation of the fluorene ring leads to monoalkylfluorene defects. These sites are susceptible to oxidation, forming fluorenone defects in the final polymer, which act as charge traps and cause undesirable green emission in PLEDs.[14][15] This underscores the criticality of monomer purification, irrespective of the polymerization method.

Part 3: Field-Proven Experimental Protocols

The following protocols represent typical, validated procedures for synthesizing poly(9,9-dioctylfluorene) (PFO), a benchmark polyfluorene.

Protocol 1: Suzuki-Miyaura Polycondensation (AA/BB Type)

Objective: To synthesize PFO with controlled molecular weight.

Methodology:

  • Monomer Preparation: Ensure that 2,7-dibromo-9,9-dioctylfluorene (M1) and 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester (M2) are of the highest purity (>99.5%).

  • Reaction Setup: To a flame-dried Schlenk flask, add M1 (1 eq.), M2 (1 eq.), and a phase-transfer catalyst such as Aliquat 336 (2-3 mol%). The flask is evacuated and backfilled with argon three times.

  • Solvent & Base: Add degassed toluene and a degassed 2M aqueous solution of potassium carbonate (K₂CO₃). The mixture should be biphasic.

  • Catalyst Addition: In a separate glovebox, prepare a solution of the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1-2 mol%), in degassed toluene. Add this solution to the reaction flask via syringe under a positive pressure of argon.

  • Polymerization: Heat the reaction mixture to 85-90 °C with vigorous stirring to ensure efficient mixing of the two phases. Monitor the reaction progress by Gel Permeation Chromatography (GPC) over 24-48 hours.

  • Work-up & Purification: Cool the reaction to room temperature. Add an end-capping agent like bromobenzene to functionalize the boronic acid end-groups. Stir for 4 hours. Precipitate the polymer by pouring the organic phase into a large volume of methanol. The crude polymer is then purified by Soxhlet extraction with methanol, acetone, and finally chloroform to isolate the high molecular weight fraction.

Protocol 2: Yamamoto Polymerization

Objective: To synthesize high molecular weight PFO via a robust method.

Methodology:

  • Monomer Preparation: Use highly purified 2,7-dibromo-9,9-dioctylfluorene (M1).

  • Catalyst Activation: In a glovebox, add Ni(COD)₂ (1.2 eq.) and 2,2'-bipyridyl (1.2 eq.) to a flame-dried Schlenk flask containing degassed, anhydrous solvent (e.g., THF or DMF). Stir at 60-80 °C until the solution turns deep red/purple, indicating the formation of the active Ni(0) complex.

  • Monomer Addition: Dissolve M1 (1 eq.) in degassed, anhydrous solvent and add it slowly to the catalyst solution.

  • Polymerization: Continue stirring the mixture at 60-80 °C for 12-24 hours. The polymer will often precipitate as it forms.

  • Work-up & Purification: Quench the reaction by pouring it into a mixture of methanol/HCl to deactivate the nickel catalyst. Filter the precipitated polymer. The crude polymer is then re-dissolved in a suitable solvent like chloroform and re-precipitated into methanol. Further purification is achieved via Soxhlet extraction as described in the Suzuki protocol. Microwave-assisted Yamamoto polymerization can dramatically reduce reaction times to as little as 10 minutes to obtain high molecular weight polymer.[1]

Workflow_Comparison cluster_suzuki Suzuki Workflow cluster_yamamoto Yamamoto Workflow S1 Combine AA + BB Monomers + Phase Transfer Catalyst S2 Add Biphasic Solvent (e.g., Toluene/aq. Base) S1->S2 S3 Add Pd Catalyst S2->S3 S4 Heat & Stir (24-48h) S3->S4 S5 End-Cap & Precipitate S4->S5 S6 Soxhlet Purification S5->S6 Y1 Activate Ni(0) Catalyst (Ni(COD)₂ + Ligand) Y2 Add AA Monomer Solution Y1->Y2 Y3 Heat & Stir (12-24h) Y2->Y3 Y4 Quench & Precipitate Y3->Y4 Y5 Soxhlet Purification Y4->Y5

Caption: Comparative workflow for Suzuki vs. Yamamoto polymerization.

Conclusion and Strategic Recommendations

Both Suzuki and Yamamoto polymerizations are powerful and effective methods for synthesizing high-quality polyfluorenes. The optimal choice is dictated by the specific research goal.

  • Choose Suzuki Polymerization when:

    • Precise control over molecular weight and a low polydispersity are critical.

    • The synthesis of well-defined block copolymers or end-functionalized polymers is the objective.

    • The monomer design incorporates functional groups that are incompatible with Ni(0) reagents.

    • Alternating copolymers are desired.

  • Choose Yamamoto Polymerization when:

    • A robust, mechanistically simpler synthesis of a homopolymer is required.

    • Avoiding aqueous bases and two-phase systems is preferable.

    • Rapid synthesis is desired, as this method is highly amenable to microwave acceleration.

Ultimately, the success of either method is critically dependent on the purity of the starting monomers. Eliminating monoalkylfluorene defects at the monomer synthesis stage is the most crucial step toward achieving defect-free, high-performance polyfluorenes with stable and pure blue emission.[14][15] The continued evolution of catalyst systems, particularly for chain-growth Suzuki polymerizations, promises even greater control and access to novel, complex polyfluorene architectures for the next generation of organic electronic devices.

References

  • Conjugated Polymers: A Practical Guide to Synthesis. (2013). Royal Society of Chemistry.
  • Kobayashi, S., et al. (2020). Suzuki–Miyaura catalyst-transfer polycondensation of triolborate-type fluorene monomer: toward rapid access to polyfluorene-containing block and graft copolymers from various macroinitiators. Polymer Chemistry, 11(42), 6832–6839.
  • Global Analysis of Polyfluorene via AB-Type Suzuki–Miyaura Polymerization: Empirical and Mechanistic Rationalization of Structural and Reaction Parameters on Molar Mass, Dispersity, and Yield. (2023). ACS Polymers Au.
  • Chain-Growth Suzuki Polymerization of n-Type Fluorene Copolymers. (2021). Request PDF.
  • Suzuki–Miyaura catalyst-transfer polycondensation of triolborate-type fluorene monomer: toward rapid access to polyfluorene-containing block and graft copolymers from various macroiniti
  • Precision synthesis of a fluorene-thiophene alternating copolymer by means of the Suzuki–Miyaura catalyst-transfer condensation polymeriz
  • Cho, S. Y., et al. (2007). Polyfluorenes without Monoalkylfluorene Defects. Journal of the American Chemical Society.
  • Polyfluorenes without Monoalkylfluorene Defects. (2007). American Chemical Society.
  • Suzuki Polymerization of Fluorene-Based Monomers. (n.d.). Benchchem.
  • Effect of Suzuki Polymerization Conditions on the Molecular Weight of Polyfluorene. (n.d.). Hindawi.
  • Mechanochemical Suzuki polymerization for the synthesis of polyfluorenes. (n.d.). Semantic Scholar.
  • Global Analysis of Polyfluorene via AB-Type Suzuki–Miyaura Polymerization. (2023).
  • Mechanochemical Suzuki polymerization for the synthesis of soluble polyfluorenes. (n.d.). American Chemical Society.
  • Ni or Pd Catalyst for Synthesis of Conjug
  • Suzuki Polycondensation toward High Molecular Weight Poly(m-phenylene)s: Mechanistic Insights and End-Functionalization. (2021).
  • Bidirectional Suzuki Catalyst Transfer Polymeriz

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evaluation of the refractive index of polymers containing 9H-Fluorene-9,9-dimethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Refractive Index of Polymers Containing 9H-Fluorene-9,9-dimethanol

Introduction: The Quest for High-Performance Optical Polymers

In the landscape of advanced photonics and optoelectronics, the demand for materials with a high refractive index (RI), exceptional transparency, and robust thermal stability is paramount. High refractive index polymers (HRIPs) are critical components in applications ranging from advanced lens systems and CMOS image sensors to light-emitting diodes (LEDs) and optical films.[1] The incorporation of the fluorene moiety, a rigid, polycyclic aromatic structure, has emerged as a highly effective strategy for designing polymers that meet these demanding criteria.

The this compound monomer, with its characteristic "cardo" structure, is a particularly valuable building block. The term "cardo," meaning "loop" in Greek, refers to the bulky fluorene group that is perpendicular to the polymer backbone. This unique architecture is instrumental in achieving superior material properties. It disrupts efficient polymer chain packing, which simultaneously enhances solubility in common organic solvents and reduces optical anisotropy, leading to remarkably low birefringence.[2][3] Furthermore, the high concentration of aromatic rings within the fluorene unit boosts the molar refraction of the resulting polymer, a key factor in achieving a high refractive index as described by the Lorentz-Lorenz equation.[1][4]

This guide provides a comprehensive evaluation of the refractive properties of polymers derived from or related to this compound. We will compare various polymer classes, detail the experimental methodologies for their synthesis and characterization, and explain the underlying principles that govern their exceptional optical performance.

Comparative Analysis of Fluorene-Based High Refractive Index Polymers

The versatility of fluorene-based monomers allows for their incorporation into a wide array of polymer backbones, including polycarbonates, polyimides, polyurethanes, and poly(arylene thioether)s. Each class offers a distinct profile of optical, thermal, and mechanical properties. The following table summarizes the performance of several fluorene-containing polymers, showcasing the high refractive indices achievable with this chemistry.

Polymer ClassKey Monomers/Structural FeaturesRefractive Index (n) @ WavelengthBirefringence (Δn)Glass Transition Temp. (Tg)Key Advantages
Polycarbonates Fluorene-xanthene-based diolsUp to 1.730 @ 589 nm-Up to 195 °CExcellent optical transparency, high thermal stability.[5]
Polyimides (PIs) Fluorene-containing dianhydride and amide-bridged diamines~1.684 @ 632.8 nm0.0056 - 0.0070220 - 270 °CSuperior thermal stability (Tg > 400°C in some cases), good optical transparency.[3][6]
Poly(arylene thioether)s (PTEs) 9,9-bis(4-(N,N-dimethyl-S-carbamoyl)phenyl)fluorene1.66 - 1.72 @ 589 nmVery Low204 - 275 °CHigh RI from sulfur content, excellent solubility, low birefringence.[2]
Epoxy Resins Epoxy and monofunctional acrylate derivatives of fluorene1.660 - 1.730 @ 589 nm--Broad compatibility, tunable properties for specific applications.[5]
Polyacrylates 9,9′-bis[4-(2-acryloyloxyethyloxy)phenyl]fluorene (poly(BAEPF))~1.707 @ 590 nm--High RI, suitable for super-resolution imaging applications.[7]

Experimental Methodologies: A Self-Validating Approach

To ensure scientific integrity, the protocols described below are designed as self-validating systems. The causality behind experimental choices is explained to provide a deeper understanding of the process.

Part 1: Synthesis of a Representative Fluorene-Containing Polymer (Polycarbonate)

This protocol outlines the synthesis of a high refractive index polycarbonate via polycondensation of a fluorene-based diol, a process adaptable for monomers like this compound and its derivatives.

Causality: Polycarbonates are chosen for this example due to their excellent optical clarity and the relative simplicity of the polycondensation reaction, which reliably produces high molecular weight polymers. The use of a phase-transfer catalyst is critical for facilitating the reaction between the aqueous and organic phases.

Step-by-Step Protocol:

  • Monomer Dissolution: Dissolve the fluorene-based diol (e.g., 9,9-bis(4-hydroxyphenyl)fluorene, a close analogue to this compound) and a chain-stopper (e.g., p-tert-butylphenol) in an aqueous solution of sodium hydroxide. Rationale: The basic solution deprotonates the hydroxyl groups, forming a water-soluble phenoxide, which is necessary for the reaction.

  • Organic Phase Preparation: In a separate reaction vessel equipped with a mechanical stirrer, add an organic solvent (e.g., dichloromethane) and a phase-transfer catalyst (e.g., benzyltriethylammonium chloride). Rationale: Dichloromethane is an excellent solvent for the growing polymer chain and is immiscible with water. The catalyst transports the phenoxide ions into the organic phase to react.

  • Interfacial Polycondensation: Vigorously stir the organic phase while slowly adding phosgene (or a safer alternative like triphosgene or diphenyl carbonate) dissolved in the same organic solvent. Subsequently, add the aqueous monomer solution to the reactor. Rationale: Phosgene reacts with the deprotonated diol at the interface between the two immiscible liquids. Vigorous stirring increases the interfacial surface area, maximizing the reaction rate.

  • Polymerization: Continue stirring at room temperature for 2-4 hours. The viscosity of the organic layer will noticeably increase as the polymer chains grow.

  • Purification:

    • Separate the organic layer containing the polymer.

    • Wash the organic layer sequentially with dilute hydrochloric acid (to neutralize excess base) and then with deionized water until the aqueous phase is neutral. Rationale: This removes unreacted base, catalyst, and other water-soluble impurities.

    • Precipitate the polymer by slowly pouring the organic solution into a large volume of a non-solvent, such as methanol. A white, fibrous polymer should form. Rationale: The polymer is insoluble in methanol, causing it to precipitate out while leaving behind monomers and low molecular weight oligomers.

  • Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at 80-100 °C until a constant weight is achieved. Rationale: Vacuum drying removes residual solvents, which could otherwise affect the quality and optical properties of the final polymer film.

G cluster_prep Phase Preparation cluster_reaction Reaction cluster_purification Purification Aqueous Aqueous Phase: Fluorene Diol + NaOH Reactor Interfacial Polycondensation (Vigorous Stirring) Aqueous->Reactor Organic Organic Phase: Dichloromethane + Catalyst Organic->Reactor Wash Wash with Acid & Water Reactor->Wash Polymer Solution Precipitate Precipitate in Methanol Wash->Precipitate Dry Vacuum Drying Precipitate->Dry Pure Polymer Final Final Dry->Final Final Polymer Product G cluster_film Film Preparation cluster_measure Measurement & Analysis Sol Polymer Solution Spin Spin Coating on Si Wafer Sol->Spin Bake Solvent Bake Spin->Bake Ellip Ellipsometer Measurement (Measure Ψ and Δ) Bake->Ellip Model Data Modeling (Cauchy Model) Ellip->Model Result Refractive Index (n) & Film Thickness (d) Model->Result

Caption: Experimental workflow for refractive index measurement via ellipsometry.

References

  • Cornil, J., et al. (2003). Electronic and optical properties of polyfluorene and fluorene-based copolymers: A quantum-chemical characterization. The Journal of Chemical Physics. [Link]
  • ResearchGate. (2023). How can I measure the thickness and refractive index of a polymer film deposited on a glass substrate?.
  • Gomes, A. S. L., et al. (2024). Nonlinear Investigation of Fluorene-Benzothiadiazole Copolymers with Multiphoton Absorption and Highlights as Optical Limiters. ACS Omega. [Link]
  • Chen, W., et al. (2024). Fluorene-Derived High-Refractive-Index Polymers with Superior Optical and Thermal Properties for Advanced Optical Components.
  • ResearchGate. (2003). Electronic and optical properties of polyfluorene and fluorene-based copolymers: A quantum-chemical characterization | Request PDF.
  • Padera, F. Measuring Absorptance (k) and Refractive Index (n) of Thin Films.
  • Study.com. (n.d.). How to measure refractive index of thin films. Homework.Study.com. [Link]
  • McCrackin, F. L., et al. (1963). Measurement of the Thickness and Refractive Index of Very Thin Films and the Optical Properties of Surfaces by Ellipsometry. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry. [Link]
  • ResearchGate. (2007). Synthesis of fluorene-based high performance polymers. I. Poly(arylene thioether)s with excellent solubility and high refractive index | Request PDF.
  • Addison Clear Wave. (n.d.). Measuring Refractive Index. Addison Clear Wave. [Link]
  • Cheng, Y., et al. (2021).
  • Higashihara, T., & Ueda, M. (2015). High refractive index polymers: fundamental research and practical applications.
  • ResearchGate. (2014). Synthesis of High Refractive Index and Shape Controllable Colloidal Polymer Microspheres for Super-Resolution Imaging | Request PDF.
  • ResearchGate. (2008). Synthesis and properties of highly refractive polyimides derived from fluorene-bridged sulfur-containing dianhydrides and diamines | Request PDF.
  • Divya, V. P., et al. (2022).

Sources

Safety Operating Guide

Navigating the Disposal of 9H-Fluorene-9,9-dimethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the experimental setup to the entire lifecycle of a chemical, including its proper disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 9H-Fluorene-9,9-dimethanol (CAS No. 4425-93-8), ensuring the safety of laboratory personnel and the protection of our environment.

Understanding the Compound: Hazard Profile of this compound

Before initiating any disposal procedure, it is paramount to understand the inherent hazards of the substance. This compound is a solid organic compound with the following key characteristics:

PropertyValueSource
Chemical Formula C₁₅H₁₄O₂Sigma-Aldrich
Molecular Weight 226.27 g/mol Sigma-Aldrich; PubChem[1]
Appearance Solid
Melting Point 142-145 °CSigma-Aldrich
Primary Hazard Acute Toxicity, Oral (Harmful if swallowed)Sigma-Aldrich; PubChem[1]
GHS Classification H302: Harmful if swallowedSigma-Aldrich; PubChem[1]
Storage Class Combustible SolidSigma-Aldrich

The primary and most immediate health hazard associated with this compound is its acute oral toxicity.[1] Ingestion can lead to harmful effects, underscoring the importance of preventing any direct contact or accidental ingestion during handling and disposal. While comprehensive toxicological data is not fully available, it is prudent to treat this compound with a high degree of caution, assuming it may also cause skin and eye irritation upon contact.

The Cardinal Rule: No Drain Disposal

Under no circumstances should this compound or its residues be disposed of down the drain.[2] Organic solids can persist in and damage plumbing, and more critically, they can have unforeseen adverse effects on aquatic ecosystems. The intentional dilution of a hazardous chemical to seemingly safe concentrations for the purpose of drain disposal is not only scientifically unsound but also illegal in many jurisdictions.[2]

Step-by-Step Disposal Protocol for this compound

The following procedure outlines the safe and compliant disposal of this compound. This protocol is designed to be a self-validating system, ensuring safety at each stage.

1. Personal Protective Equipment (PPE): The First Line of Defense

Before handling the waste, ensure you are wearing the appropriate PPE:

  • Safety Goggles: To protect from any potential dust or splashes.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.

  • Laboratory Coat: To protect skin and clothing.

2. Waste Segregation and Containerization: Preventing Unwanted Reactions

Proper segregation is key to safe chemical waste management.

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for solid organic waste. The container should be made of a material compatible with organic solids and have a secure, tight-fitting lid.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard (e.g., "Toxic," "Harmful if Swallowed").

  • Incompatible Wastes: Do not mix this compound waste with other chemical waste streams, especially strong oxidizing agents, to prevent unforeseen chemical reactions.

3. Waste Accumulation: The Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA).

  • Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Storage: The labeled waste container should be kept closed at all times, except when adding waste. Store the container in a designated secondary containment bin within the SAA to prevent the spread of any potential spills.

4. Disposal of Contaminated Materials

Any materials that come into direct contact with this compound, such as weighing paper, contaminated gloves, or absorbent pads used for cleaning up spills, should be considered hazardous waste. These materials must be placed in the same designated solid waste container.

5. Arranging for Professional Disposal

Hazardous waste must be disposed of through a licensed and certified waste disposal company.

  • Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will have established procedures for the collection and disposal of chemical waste. They will provide the necessary paperwork and schedule a pickup.

  • Do Not Transport Waste Yourself: Never attempt to transport hazardous waste off-site on your own.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Start Generation of This compound Waste PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE NoDrain Do NOT Dispose Down the Drain Start->NoDrain IsContainerReady Is a Labeled, Designated Solid Organic Waste Container Available? PPE->IsContainerReady PrepareContainer Prepare and Label a New Waste Container IsContainerReady->PrepareContainer No PlaceInContainer Place Waste in Designated Container IsContainerReady->PlaceInContainer Yes PrepareContainer->PlaceInContainer ContaminatedItems Dispose of Contaminated Items in the Same Container PlaceInContainer->ContaminatedItems StoreInSAA Store Container in Satellite Accumulation Area (SAA) with Secondary Containment ContaminatedItems->StoreInSAA ContactEHS Contact Environmental Health & Safety (EHS) for Pickup StoreInSAA->ContactEHS

Sources

Comprehensive Safety Guide: Personal Protective Equipment for Handling 9H-Fluorene-9,9-dimethanol

Author: BenchChem Technical Support Team. Date: January 2026

As Senior Application Scientists, our commitment extends beyond supplying high-purity chemical reagents; it's about empowering our partners in research and development to achieve their goals safely and efficiently. This guide provides essential, field-proven safety protocols for handling 9H-Fluorene-9,9-dimethanol (CAS No. 4425-93-8), focusing on the critical role of Personal Protective Equipment (PPE). Our approach is grounded in a deep understanding of the material's properties and the procedural realities of the modern laboratory.

Hazard Assessment: The 'Why' Behind the Protective Measures

Understanding the specific risks associated with this compound is fundamental to selecting and using PPE correctly. The primary directive of any safety protocol is to prevent the chemical from entering the body.

Key Hazards:

  • Acute Oral Toxicity: The most consistently reported hazard is its classification as Acute Toxicity, Oral, Category 4 (H302), meaning it is harmful if swallowed[1][2]. This underscores the importance of preventing ingestion through direct contact or cross-contamination.

  • Skin and Eye Irritation: While data varies, some sources indicate potential for skin (H315) and serious eye irritation (H319)[3]. A closely related compound, 9-Fluorenemethanol, is also classified as a skin and eye irritant[4]. Therefore, we must assume this potential and protect against it.

  • Respiratory Hazard: As a solid powder, this compound presents a risk of respiratory tract irritation if fine dust is inhaled[4][5]. One supplier also lists it as harmful if inhaled (H332)[3].

  • Lack of Exposure Limits: It is critical to note that no specific occupational exposure limits (OELs) have been established for this compound[4]. The absence of a defined limit necessitates a more cautious approach, emphasizing the minimization of any and all exposure.

Primary Routes of Exposure to Mitigate:

  • Ingestion: Accidental transfer from contaminated hands or surfaces to the mouth.

  • Dermal Contact: Direct skin contact with the solid powder or solutions.

  • Inhalation: Breathing in airborne dust, particularly during weighing or transfer operations.

  • Ocular Contact: Direct contact of the powder or splashes with the eyes.

Core PPE Requirements: A Head-to-Toe Protocol

The following PPE is mandatory for all personnel handling this compound. The goal is to create a complete barrier between the researcher and the chemical.

Eye and Face Protection
  • Mandatory: Chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 are required at all times[4][6]. Goggles provide a 360-degree seal around the eyes, protecting from dust and splashes from all angles.

  • Recommended for High-Risk Tasks: A full-face shield should be worn over safety goggles during procedures with a high risk of splashing or dust generation, such as handling bulk quantities or cleaning up large spills.

Hand Protection
  • Gloves: Chemically resistant nitrile gloves are the standard recommendation. Always inspect gloves for tears or pinholes before use.

  • Technique: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Contaminated gloves should be disposed of as hazardous waste immediately after the task is complete or if contamination is suspected. Never wear gloves outside of the laboratory area.

Body Protection
  • Laboratory Coat: A clean, flame-resistant laboratory coat, fully buttoned, is the minimum requirement.

  • Additional Protection: For tasks involving large quantities, consider using impervious clothing or an apron to prevent saturation of the lab coat.

Respiratory Protection
  • Engineering Controls First: The primary method for controlling respiratory hazards is through engineering controls. All work that may generate dust, such as weighing or transfers, must be conducted in a certified chemical fume hood, a glove box, or a ventilated balance enclosure.

  • When Respirators are Necessary: In the absence of adequate engineering controls or during a significant spill cleanup, respiratory protection is required. A NIOSH-approved N95 or P100 particulate respirator is appropriate for this compound[6]. All users of respirators must be part of a respiratory protection program that includes fit testing and training.

PPE Protocols in Practice: A Task-Based Approach

The level of PPE required can be adjusted based on the specific task and the associated risk of exposure. The following table provides guidance for common laboratory procedures.

TaskMinimum Required PPEKey Justification & Best Practices
Storage & Transport Lab Coat, Safety GlassesLow risk of exposure. Ensure containers are sealed and secondary containment is used.
Weighing & Aliquoting Lab Coat, Nitrile Gloves, Safety Goggles High risk of dust generation. MUST be performed in a fume hood or ventilated enclosure. Use anti-static weigh boats to minimize dispersal of the fine powder.
Dissolution & Reaction Lab Coat, Nitrile Gloves, Safety GogglesRisk of splashes. Add the solid to the solvent slowly. If heating, conduct the entire procedure within a fume hood. Consider a face shield if splashing is likely.
Spill Cleanup Lab Coat, Nitrile Gloves, Safety Goggles, N95/P100 Respirator High risk of dust inhalation. Do not dry sweep. Gently cover the spill with damp paper towels, then wipe up and place in a sealed container for disposal[7].
Waste Disposal Lab Coat, Nitrile Gloves, Safety GogglesPrevent cross-contamination. All contaminated materials (gloves, wipes, etc.) must be disposed of in a clearly labeled hazardous waste container according to institutional guidelines[4][8].

Procedural Discipline: Donning, Doffing, and Emergency Plans

Step-by-Step PPE Donning & Doffing Sequence

Correctly putting on and taking off PPE is as important as selecting it.

Donning (Putting On):

  • Lab Coat: Put on and fasten completely.

  • Respirator (if required): Perform a seal check.

  • Safety Goggles/Face Shield: Adjust for a secure fit.

  • Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat.

Doffing (Taking Off) - Designed to minimize contamination:

  • Gloves: Remove using the proper technique (glove-in-glove or beak method).

  • Lab Coat: Remove by rolling it inside-out, without touching the exterior.

  • Safety Goggles/Face Shield: Handle by the strap or sides.

  • Respirator (if used): Remove without touching the front.

  • Wash Hands: Wash hands thoroughly with soap and water immediately after removing all PPE[4].

Operational Plan: Spill Response
  • Alert: Immediately alert personnel in the vicinity.

  • Evacuate: If the spill is large or dust is airborne, evacuate the immediate area.

  • Ventilate: Ensure the fume hood is operating or increase ventilation to the area.

  • Protect: Don the appropriate PPE for spill cleanup as outlined in the table above.

  • Contain & Clean: Gently cover the spill with absorbent pads or damp paper towels to prevent dust from becoming airborne[7]. Do NOT dry sweep. Collect all materials into a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent or soap and water.

Visual Workflow: Safe Handling Protocol

The following diagram outlines the critical decision points and procedural flow for safely handling this compound from initial planning to final disposal.

cluster_prep 1. Preparation Phase cluster_handle 2. Handling Phase cluster_post 3. Post-Handling & Disposal prep_assess Assess Hazards (H302, Potential Irritant) prep_select Select Task-Specific PPE (See Table) prep_assess->prep_select prep_locate Locate Safety Equipment (Shower, Eyewash, Spill Kit) prep_select->prep_locate prep_don Don PPE Correctly prep_locate->prep_don handle_hood Use Engineering Controls (Fume Hood / Vented Enclosure) prep_don->handle_hood handle_task Perform Task (Weighing, Dissolution, etc.) handle_hood->handle_task handle_spill Spill Occurs? handle_task->handle_spill post_decon Decontaminate Work Area handle_task->post_decon handle_spill->handle_task No handle_spill_proc Execute Spill Protocol handle_spill->handle_spill_proc Yes handle_spill_proc->handle_task post_dispose Dispose of Waste & Contaminated PPE (Hazardous Waste Stream) post_decon->post_dispose post_doff Doff PPE Correctly post_dispose->post_doff post_wash Wash Hands Thoroughly post_doff->post_wash

Caption: Safe Handling Workflow for this compound.

References

  • PubChem.this compound | C15H14O2 | CID 345022.
  • Cole-Parmer.Material Safety Data Sheet - 9H-Fluorene-9-Carboxylic Acid, 97%.[Link]
  • Chemsrc.this compound | CAS#:4425-93-8.[Link]
  • Cole-Parmer.Material Safety Data Sheet - 9-Fluorenone, 99+% (gc).[Link]
  • Bernardo Ecenarro.Recommended PPE to handle chemicals. BESA. [Link]
  • New Jersey Department of Health.Hazard Summary: Fluorene.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.